Vinyl cyclohexene dioxide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(oxiran-2-yl)-7-oxabicyclo[4.1.0]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-6-7(10-6)3-5(1)8-4-9-8/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECTYKWYRCHAKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(O2)CC1C3CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Record name | 1-VINYL-3-CYCLOHEXENE DIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21224 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | VINYL CYCLOHEXENE DIOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0820 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020604 | |
| Record name | 4-Vinyl-1-cyclohexene diepoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1-vinyl-3-cyclohexene dioxide is a clear colorless liquid. Sets to glass at -67 °F. Faint olefinic odor. (NTP, 1992), Colorless liquid; [NIOSH], COLOURLESS LIQUID., Colorless liquid. | |
| Record name | 1-VINYL-3-CYCLOHEXENE DIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21224 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Vinyl cyclohexene dioxide | |
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| Record name | VINYL CYCLOHEXENE DIOXIDE | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | VINYL CYCLOHEXENE DIOXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/45 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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| Record name | Vinyl cyclohexene dioxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0659.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
441 °F at 760 mmHg (NTP, 1992), 227 °C @ 760 MM HG, 227 °C, 441 °F | |
| Record name | 1-VINYL-3-CYCLOHEXENE DIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21224 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | VINYLCYCLOHEXENE DIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4332 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | VINYL CYCLOHEXENE DIOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0820 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | VINYL CYCLOHEXENE DIOXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/45 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Vinyl cyclohexene dioxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0659.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
230 °F (NTP, 1992), 230 °F, 110 °C o.c., 230 °F (open cup), (oc) 230 °F | |
| Record name | 1-VINYL-3-CYCLOHEXENE DIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21224 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Vinyl cyclohexene dioxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/442 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | VINYL CYCLOHEXENE DIOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0820 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | VINYL CYCLOHEXENE DIOXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/45 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Vinyl cyclohexene dioxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0659.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
50 to 100 mg/mL at 72 °F (NTP, 1992), SOL IN WATER, Solubility in water, g/100ml at 20 °C: 18.3, High | |
| Record name | 1-VINYL-3-CYCLOHEXENE DIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21224 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | VINYLCYCLOHEXENE DIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4332 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | VINYL CYCLOHEXENE DIOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0820 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Vinyl cyclohexene dioxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0659.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.0986 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0986 @ 20 °C/20 °C, Relative density (water = 1): 1.10, 1.099, 1.10 | |
| Record name | 1-VINYL-3-CYCLOHEXENE DIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21224 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | VINYLCYCLOHEXENE DIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4332 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | VINYL CYCLOHEXENE DIOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0820 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | VINYL CYCLOHEXENE DIOXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/45 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Vinyl cyclohexene dioxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0659.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.07 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.8, 4.07 | |
| Record name | 1-VINYL-3-CYCLOHEXENE DIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21224 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | VINYL CYCLOHEXENE DIOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0820 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | VINYL CYCLOHEXENE DIOXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/45 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.1 mmHg at 68 °F (NTP, 1992), 1.17 [mmHg], LESS THAN 0.1 MM HG @ 20 °C, Vapor pressure, kPa at 20 °C:, 0.1 mmHg | |
| Record name | 1-VINYL-3-CYCLOHEXENE DIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21224 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Vinyl cyclohexene dioxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/442 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | VINYLCYCLOHEXENE DIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4332 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | VINYL CYCLOHEXENE DIOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0820 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | VINYL CYCLOHEXENE DIOXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/45 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Vinyl cyclohexene dioxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0659.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
COLORLESS LIQUID, Colorless liquid. | |
CAS No. |
106-87-6, 25086-25-3 | |
| Record name | 1-VINYL-3-CYCLOHEXENE DIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21224 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Vinylcyclohexene diepoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | ERL 4206 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25086-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Vinyl cyclohexene dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ERL 4206 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025086253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinyl cyclohexene dioxide | |
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Melting Point |
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Foundational & Exploratory
Vinyl Cyclohexene Dioxide: A Technical Guide to its Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Vinyl cyclohexene dioxide (VCD), a bifunctional epoxide, is a significant compound used as a reactive diluent for epoxy resins and as a chemical intermediate in various syntheses.[1][2] Its utility in industrial applications and in toxicological research, particularly concerning its effects on ovarian follicles, necessitates a thorough understanding of its fundamental physical characteristics.[3] This guide provides a detailed overview of the core physical properties of VCD, outlines standard experimental protocols for their determination, and illustrates its primary synthesis pathway.
Core Physical and Chemical Properties
This compound is a colorless liquid with a faint olefinic odor.[4][5] It is known to be stable but can polymerize in the presence of acids or bases, which can generate fire or explosion hazards.[5][6] It is also incompatible with strong oxidizing agents, alcohols, and amines.[5] The compound hydrolyzes slowly in water.[4][5]
Data Presentation: Physical Property Values
The following table summarizes the key quantitative physical properties of this compound, compiled from various sources.
| Property | Value | Temperature (°C) | Pressure | Source(s) |
| Molecular Formula | C₈H₁₂O₂ | N/A | N/A | [4][5] |
| Molecular Weight | 140.18 g/mol | N/A | N/A | [4][5][7] |
| Boiling Point | 227 °C | N/A | 760 mmHg | [4][6][8] |
| 230-232 °C | N/A | 760 mmHg | [5][7] | |
| 441 °F | N/A | 760 mmHg | [4][9] | |
| Melting/Freezing Point | < -55 °C | N/A | N/A | [4][5][6] |
| < -67 °F | N/A | N/A | [4][9] | |
| -108.9 °C | N/A | N/A | [1][8] | |
| Density | 1.099 g/cm³ | 20 | N/A | [9] |
| 1.0986 g/cm³ | 20 | N/A | [4][8] | |
| 1.094 g/mL | 25 | N/A | [5][7] | |
| 1.10 g/cm³ | 20 | N/A | [6] | |
| Viscosity | 7.77 cP | 20 | N/A | [4][10] |
| 15 mPa·s | N/A | N/A | [1] | |
| Refractive Index | 1.4787 | 20 | N/A | [4] |
| 1.477 | 20 | N/A | [5][11] | |
| Vapor Pressure | 0.1 mmHg | 20 | N/A | [4][9] |
| 13 Pa | 20 | N/A | [1] | |
| Flash Point | 230 °F (Open Cup) | N/A | N/A | [4][9] |
| 110 °C (Open Cup) | N/A | N/A | [4][6] | |
| 225 °F | N/A | N/A | [5] | |
| Solubility in Water | 50-100 mg/mL | 22.2 (72°F) | N/A | [4][10] |
| 18.3 g/100mL | 20 | N/A | [6] | |
| 154.7 g/L | 20 | N/A | [5] | |
| LogP (Octanol/Water) | 1.3 | N/A | N/A | [4][6] |
Experimental Protocols
The determination of the physical properties listed above is governed by standardized experimental procedures. The following sections detail the general methodologies based on established standards, such as those from ASTM International.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For organic liquids like this compound, this can be determined using methods such as distillation or a Thiele tube apparatus.[12]
Methodology (Micro Method using Thiele Tube):
-
Sample Preparation: A small volume of the liquid is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the liquid.[13]
-
Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[12]
-
Heating: The side arm of the Thiele tube is gently and uniformly heated. This design ensures even heat distribution through convection.[14]
-
Observation: As the temperature rises, dissolved air will first exit the capillary tube. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube as the liquid's vapor pressure overcomes the atmospheric pressure.[12]
-
Measurement: Heating is discontinued. The liquid will begin to cool, and the rate of bubbling will slow. The boiling point is recorded as the temperature at which the liquid just begins to be drawn back into the capillary tube. At this point, the vapor pressure inside the capillary equals the atmospheric pressure.[12]
-
Pressure Correction: The observed boiling point is recorded along with the ambient barometric pressure. If the pressure is not 760 mmHg, a correction may be necessary.
Melting Point Determination
For substances that are solid at or near room temperature, the melting point is a key indicator of purity. Since VCD has a very low freezing point (<-55°C), this procedure is more relevant for its solid-state characterization under cryogenic conditions. The standard method involves a capillary tube technique as described in ASTM E324.[7][15]
Methodology (Capillary Tube Method - ASTM E324):
-
Sample Preparation: A small amount of the solidified, crystalline sample is finely powdered and packed into a thin-walled capillary tube to a height of 2-4 mm.[16]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or bath and a calibrated thermometer or digital temperature sensor.
-
Heating: The apparatus is heated at a controlled, slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point. A rapid initial determination can be done to find an approximate range.[14]
-
Observation: The sample is observed through a magnifying lens. The initial melting point is the temperature at which the first drop of liquid becomes visible. The final melting point is the temperature at which all solid material has transformed into a transparent liquid.[16]
-
Melting Range: The recorded initial and final temperatures define the melting range. Pure crystalline compounds typically exhibit a sharp melting point with a narrow range (0.5-1.0°C).
Density Determination
Density is the mass per unit volume of a substance. For liquids, this is commonly determined using a digital density meter or a pycnometer, following standards like ASTM D4052.[3][17][18]
Methodology (Digital Density Meter - ASTM D4052):
-
Principle: This method utilizes an oscillating U-shaped tube. The frequency of oscillation of the tube changes based on the mass (and therefore density) of the liquid it contains.[3]
-
Calibration: The instrument is calibrated using two reference standards of known density, typically dry air and high-purity water.
-
Sample Injection: A small volume (approx. 1-2 mL) of the sample is injected into the thermostatically controlled U-tube, ensuring no air bubbles are present.[19]
-
Measurement: The instrument measures the oscillation period and, using the calibration data, calculates the density of the sample at the specified temperature.[3] The measurement is fast, accurate, and requires only a small sample volume.[18]
Viscosity Determination
Viscosity measures a fluid's resistance to flow. Kinematic viscosity is typically measured for transparent liquids like VCD using a calibrated glass capillary viscometer, as outlined in ASTM D445.[4][8]
Methodology (Glass Capillary Viscometer - ASTM D445):
-
Principle: The method measures the time it takes for a fixed volume of liquid to flow under gravity through the capillary of a calibrated viscometer.[20]
-
Apparatus Setup: A clean, dry viscometer of the appropriate size for the expected viscosity is selected. The viscometer is filled with the sample liquid and placed vertically in a constant-temperature bath until it reaches thermal equilibrium.[21]
-
Measurement: The liquid is drawn up through the capillary to a point above the upper timing mark. It is then allowed to flow down under gravity. The time taken for the liquid meniscus to pass between the upper and lower timing marks is measured accurately with a stopwatch.[11][20]
-
Calculation: The kinematic viscosity (ν) is calculated by multiplying the measured flow time (t) by the viscometer's calibration constant (C): ν = C × t. The dynamic viscosity (η) can then be found by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature: η = ν × ρ.[4][21]
Refractive Index Determination
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a fundamental physical property used for substance identification and purity assessment, determined using a refractometer according to standards like ASTM D1218.[9][22]
Methodology (Abbe Refractometer - ASTM D1218):
-
Principle: An Abbe refractometer measures the critical angle of refraction of a thin layer of the sample liquid held between two prisms.[22]
-
Calibration: The instrument is calibrated using a standard of known refractive index, such as distilled water.
-
Sample Application: A few drops of the liquid sample are placed on the surface of the measuring prism. The prisms are then closed and clamped.
-
Measurement: The instrument is adjusted to bring the boundary line between the light and dark fields into sharp focus at the intersection of the crosshairs in the eyepiece. The refractive index is read directly from the instrument's scale.[23]
-
Temperature Control: The prisms are temperature-controlled, as the refractive index is highly dependent on temperature. The measurement is typically made at 20°C or 25°C.[22]
Synthesis Pathway Visualization
This compound is commercially produced via the epoxidation of 4-vinylcyclohexene.[2][24] The reaction typically uses a peroxy acid, such as peroxyacetic acid, as the oxidizing agent to convert the two double bonds (one in the cyclohexene ring and the vinyl group) into epoxide functional groups.[1][2]
Caption: Synthesis of VCD via epoxidation of 4-vinylcyclohexene.
References
- 1. Vinylcyclohexene dioxide - Wikipedia [en.wikipedia.org]
- 2. 4-Vinylcyclohexene Diepoxide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. data.ntsb.gov [data.ntsb.gov]
- 4. ppapco.ir [ppapco.ir]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. infinitalab.com [infinitalab.com]
- 8. store.astm.org [store.astm.org]
- 9. store.astm.org [store.astm.org]
- 10. CN101293881A - A kind of preparation method of 4-vinylcyclohexene dioxide - Google Patents [patents.google.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. byjus.com [byjus.com]
- 14. SSERC | Melting point determination [sserc.org.uk]
- 15. store.astm.org [store.astm.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. store.astm.org [store.astm.org]
- 18. knowledge.reagecon.com [knowledge.reagecon.com]
- 19. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]
- 20. nazhco.com [nazhco.com]
- 21. tamson-instruments.com [tamson-instruments.com]
- 22. matestlabs.com [matestlabs.com]
- 23. Refractive Index ASTM D542 [intertek.com]
- 24. nbinno.com [nbinno.com]
An In-depth Technical Guide to Vinyl Cyclohexene Dioxide: Chemical Structure, Isomers, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinyl cyclohexene dioxide (VCD), a diepoxide of 4-vinylcyclohexene, is a chemical of significant interest in industrial applications and toxicological research. This guide provides a comprehensive overview of the chemical structure of VCD, including its various isomers. It details its synthesis and presents key quantitative data in a structured format for easy reference. Furthermore, this document delves into the well-documented ovotoxicity of VCD, elucidating the molecular signaling pathways implicated in its mechanism of action. Detailed experimental protocols for the synthesis of VCD and for the assessment of its biological effects are also provided to support further research in this area.
Chemical Structure and Isomers of this compound
This compound, systematically named 3-(oxiran-2-yl)-7-oxabicyclo[4.1.0]heptane, is a bicyclic compound with the molecular formula C₈H₁₂O₂.[1] Its structure consists of a cyclohexane ring fused to an epoxide ring, with another epoxide group attached to a vinyl side chain. The presence of multiple chiral centers gives rise to several stereoisomers. The commercial product is typically a mixture of these isomers.
The isomers of VCD are primarily classified based on the relative orientation of the two epoxide rings and the vinyl group, leading to endo and exo diastereomers, as well as their enantiomeric pairs. The IUPAC naming convention precisely defines the stereochemistry of each isomer, for example, (1S,3R,6R)-3-[(2R)-oxiran-2-yl]-7-oxabicyclo[4.1.0]heptane.[2]
DOT script for the general chemical structure of this compound:
Quantitative Data
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₂O₂ | [1] |
| Molecular Weight | 140.18 g/mol | [1] |
| CAS Number | 106-87-6 | [1] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 227 °C (441 °F; 500 K) | [3] |
| Melting Point | -108.9 °C (-164.0 °F; 164.2 K) | [3] |
| Density | 1.09 g/cm³ | [3] |
| Solubility in Water | Soluble | [4] |
| Vapor Pressure | 13 Pa (at 20 °C) | [3] |
Spectroscopic Data
¹H NMR Spectroscopy: The ¹H NMR spectrum of VCD is complex due to the presence of multiple isomers. Key signals include those for the protons on the epoxide rings and the vinyl group. The olefinic protons of the precursor, 4-vinylcyclohexene, appear around 5.6-5.7 ppm, while the formation of the epoxide rings shifts these signals to the 2.5-3.5 ppm region.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of the precursor, 4-vinylcyclohexene, shows signals for the vinyl carbons at approximately 112.38 and 143.81 ppm, and for the cyclohexene double bond carbons around 126-127 ppm.[5] Upon epoxidation to form VCD, these signals are replaced by new signals corresponding to the carbons of the two epoxide rings, typically in the 40-60 ppm range.
Infrared (IR) Spectroscopy: The IR spectrum of VCD is characterized by the absence of the C=C stretching band of the vinyl group (around 1640 cm⁻¹) and the appearance of characteristic epoxide C-O stretching bands, typically in the region of 1250 cm⁻¹ and 800-950 cm⁻¹ (ring breathing).[6][7]
Mass Spectrometry (MS): The electron ionization mass spectrum of VCD shows a molecular ion peak (M⁺) at m/z 140. The fragmentation pattern is complex and can involve the opening of the epoxide rings and cleavage of the cyclohexane ring.[8]
Experimental Protocols
Synthesis of this compound
Method 1: Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This is a common laboratory method for the epoxidation of alkenes.[3]
-
Materials: 4-vinylcyclohexene, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (CH₂Cl₂), saturated sodium bicarbonate solution, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 4-vinylcyclohexene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add a solution of m-CPBA (approximately 2.2 equivalents) in dichloromethane to the stirred solution of 4-vinylcyclohexene. The reaction is exothermic and the temperature should be maintained below 25 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.
-
Separate the organic layer, wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
-
Method 2: Synthesis using Sodium Hypochlorite
A patent describes a method utilizing sodium hypochlorite as the oxidizing agent.[9]
-
Materials: 4-vinylcyclohexene, sodium hypochlorite solution, dilute sulfuric acid, sodium bisulfite, sodium hydroxide solution.
-
Procedure:
-
React 4-vinylcyclohexene with a sodium hypochlorite solution.
-
Add dilute sulfuric acid to the reaction mixture.
-
Under alkaline conditions (adjusted with sodium hydroxide solution), add sodium bisulfite.
-
The resulting this compound is then isolated and purified by distillation.
-
Biological Assay: TUNEL Assay for Apoptosis in Ovarian Follicles
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a common method to detect DNA fragmentation, a hallmark of apoptosis.[10]
-
Materials: Ovarian tissue sections from control and VCD-treated animals, TUNEL assay kit (containing TdT enzyme and labeled dUTPs), proteinase K, wash buffers (e.g., PBS), mounting medium with a counterstain (e.g., DAPI).
-
Procedure:
-
Deparaffinization and Rehydration: If using paraffin-embedded tissues, deparaffinize the slides in xylene and rehydrate through a graded series of ethanol solutions.
-
Permeabilization: Treat the tissue sections with proteinase K to permeabilize the cells.
-
Labeling: Incubate the sections with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs (e.g., biotin-dUTP or a fluorescently labeled dUTP) at 37°C in a humidified chamber. This allows the TdT to label the 3'-hydroxyl ends of fragmented DNA.
-
Detection:
-
For biotin-labeled dUTPs, incubate with a streptavidin-horseradish peroxidase (HRP) conjugate followed by a chromogenic substrate like DAB to produce a colored precipitate in apoptotic cells.[6]
-
For fluorescently labeled dUTPs, the signal can be directly visualized using a fluorescence microscope.
-
-
Counterstaining: Counterstain the nuclei with a dye like DAPI or hematoxylin to visualize all cells in the tissue.
-
Analysis: Mount the slides and observe under a microscope. Apoptotic cells will be identified by the positive TUNEL staining (e.g., brown for DAB or a specific fluorescent color). The number of TUNEL-positive follicles can then be quantified.
-
Biological Activity and Signaling Pathways
The primary and most studied biological effect of VCD is its specific ovotoxicity, leading to the destruction of primordial and primary ovarian follicles. This has made VCD a valuable chemical tool for studying the mechanisms of ovarian aging and premature ovarian failure. The ovotoxicity of VCD is mediated through the induction of apoptosis in the granulosa cells and oocytes of these early-stage follicles. Several key signaling pathways have been identified to be involved in this process.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial cell survival pathway. VCD has been shown to activate this pathway, which paradoxically can lead to apoptosis in the context of ovarian follicles.[11] VCD exposure can lead to an initial activation of the PI3K/Akt/mTOR pathway, which may promote the initial growth and development of primordial follicles, but prolonged activation or dysregulation of this pathway can ultimately trigger apoptosis.[11]
Bcl-2 Family Proteins and Apoptosis
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[12] VCD-induced apoptosis is associated with a shift in the balance between these pro- and anti-apoptotic proteins, favoring the pro-apoptotic members. This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of caspases, ultimately resulting in programmed cell death.[13]
Nrf2-Mediated Oxidative Stress Response
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and detoxification enzymes.[14] VCD, as an electrophilic compound, can induce oxidative stress in cells. The Nrf2-Keap1-ARE (Antioxidant Response Element) pathway is a key cellular defense mechanism against such stress.[15] Under normal conditions, Keap1 targets Nrf2 for degradation. However, in the presence of electrophiles like VCD, Keap1 is modified, allowing Nrf2 to translocate to the nucleus, bind to the ARE, and activate the transcription of genes encoding detoxification enzymes (e.g., glutathione S-transferases) and antioxidant proteins. The efficiency of this detoxification pathway can influence the susceptibility of ovarian follicles to VCD-induced damage.
Conclusion
This compound is a molecule with a complex stereochemistry and significant biological activity. This guide has provided a detailed overview of its chemical structure, isomers, and key quantitative properties. The elucidated signaling pathways involved in its ovotoxicity, namely the PI3K/Akt/mTOR, Bcl-2, and Nrf2 pathways, offer valuable insights for researchers in toxicology and reproductive biology. The provided experimental protocols for synthesis and biological analysis serve as a practical resource for further investigation into the properties and effects of this compound. A thorough understanding of VCD's chemistry and biology is essential for professionals in drug development and chemical safety assessment.
References
- 1. This compound | C8H12O2 | CID 7833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ▷ InChI Key Database ⚛️ | (1S,3R,6R)-3-[(2R)-oxiran-2-yl]-7-oxabicyclo[4.1.0]heptane [inchikey.info]
- 3. Vinylcyclohexene dioxide - Wikipedia [en.wikipedia.org]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. 4-Vinyl-1-cyclohexene(100-40-3) 13C NMR spectrum [chemicalbook.com]
- 6. TUNEL staining [abcam.com]
- 7. 4-Vinylcyclohexene dioxide(106-87-6) IR Spectrum [m.chemicalbook.com]
- 8. 4-Vinylcyclohexene dioxide(106-87-6) MS [m.chemicalbook.com]
- 9. 3-(oxiran-2-yl)-7-oxabicyclo[4.1.0]heptane [stenutz.eu]
- 10. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. VDAC2 and the BCL-2 family of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bcl-2 family proteins regulate the release of apoptogenic cytochrome c by the mitochondrial channel VDAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Nrf2/Keap1/ARE Pathway and Oxidative Stress as a Therapeutic Target in Type II Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
An In-depth Technical Guide to the Synthesis of 4-Vinylcyclohexene Dioxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-vinylcyclohexene dioxide, a crucial diepoxide intermediate. The document details the prevalent synthetic methodologies, including reaction mechanisms, experimental protocols, and safety considerations. Quantitative data is presented in structured tables for ease of comparison, and key processes are visualized using diagrams to facilitate understanding.
Introduction
4-Vinylcyclohexene dioxide (VCD), systematically named 3-oxiranyl-7-oxabicyclo[4.1.0]heptane, is a colorless liquid with significant industrial applications. It serves as a crosslinking agent in the production of epoxy resins and as a chemical intermediate in the synthesis of various organic compounds.[1][2] Its two epoxide functionalities, one on the cyclohexyl ring and one on the vinyl side chain, provide multiple reaction sites, making it a versatile building block in organic synthesis. This guide focuses on the primary methods for its preparation from 4-vinylcyclohexene (VCH).
Physicochemical Properties
A summary of the key physical and chemical properties of the starting material and the final product is provided below.
Table 1: Physicochemical Properties of 4-Vinylcyclohexene and 4-Vinylcyclohexene Dioxide
| Property | 4-Vinylcyclohexene (VCH) | 4-Vinylcyclohexene Dioxide (VCD) |
| CAS Number | 100-40-3 | 106-87-6 |
| Molecular Formula | C₈H₁₂ | C₈H₁₂O₂ |
| Molar Mass | 108.18 g/mol | 140.18 g/mol [1] |
| Appearance | Colorless liquid[3] | Colorless liquid[1] |
| Boiling Point | 128.9 °C | 227 °C[1] |
| Melting Point | -108.9 °C | -108.9 °C[1] |
| Density | 0.8299 g/cm³ at 20°C | 1.09 g/cm³[1] |
| Refractive Index (n²⁰/D) | 1.4639 | ~1.477 |
Synthesis of 4-Vinylcyclohexene Dioxide
The most common and industrially significant method for the synthesis of 4-vinylcyclohexene dioxide is the epoxidation of 4-vinylcyclohexene using peroxy acids. An alternative method utilizing sodium hypochlorite has also been reported.
Epoxidation with Peroxy Acids
The epoxidation of 4-vinylcyclohexene with peroxy acids, such as peroxybenzoic acid or peroxyacetic acid, is a well-established method.[1] This reaction is known as the Prilezhaev reaction.
The epoxidation proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond. The reaction is stereospecific, with the stereochemistry of the alkene being retained in the epoxide product.
4-Vinylcyclohexene possesses two double bonds: an endocyclic double bond within the cyclohexene ring and an exocyclic vinyl group. The endocyclic double bond is more substituted and therefore more electron-rich, making it more nucleophilic and thus more reactive towards electrophilic epoxidizing agents. Consequently, the epoxidation occurs preferentially at the cyclohexene ring to form the monoepoxide, 4-vinyl-1,2-epoxycyclohexane. Further epoxidation of the vinyl group then yields the desired 4-vinylcyclohexene dioxide.
This protocol is a synthesized procedure based on common laboratory practices for epoxidation reactions.
Materials and Equipment:
-
4-Vinylcyclohexene (VCH)
-
Peroxyacetic acid (30-40% in acetic acid)
-
Sodium carbonate (Na₂CO₃)
-
Ethyl acetate (or other suitable inert solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-vinylcyclohexene (1.0 eq) in ethyl acetate. Cool the flask in an ice bath to 0-5 °C.
-
Addition of Oxidant: Slowly add a solution of peroxyacetic acid (2.0-2.2 eq) in acetic acid to the stirred solution of VCH over a period of 1-2 hours, maintaining the temperature between 0-10 °C. To neutralize the acetic acid and maintain a weakly acidic to neutral pH, sodium carbonate can be added portion-wise or simultaneously.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours after the addition of the peroxyacetic acid.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated solution of sodium bicarbonate to neutralize any remaining acetic and peroxyacetic acid, followed by water, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification: The crude product can be purified by vacuum distillation to yield pure 4-vinylcyclohexene dioxide.
Table 2: Typical Reaction Parameters for Peroxyacetic Acid Epoxidation
| Parameter | Value |
| Solvent | Ethyl Acetate |
| Temperature | 0-10 °C |
| Reaction Time | 2-4 hours |
| Stoichiometry (VCH:Peroxyacetic Acid) | 1 : 2.0-2.2 |
| Typical Yield | 80-90% |
The primary side reaction of concern is the acid-catalyzed ring-opening of the epoxide functionalities by water or acetic acid present in the reaction mixture. This can lead to the formation of diols and, upon further reaction, a tetrol.[3] Maintaining a neutral to slightly basic pH and low temperatures can help to minimize these side reactions. Incomplete reaction will result in the presence of the monoepoxide intermediate, 4-vinyl-1,2-epoxycyclohexane.
Epoxidation with Sodium Hypochlorite
An alternative method for the synthesis of 4-vinylcyclohexene dioxide involves the use of sodium hypochlorite as the oxidizing agent.[4] This method is reported to use inexpensive and readily available raw materials.
Procedure Outline:
-
4-Vinylcyclohexene is reacted with a sodium hypochlorite solution.
-
Dilute sulfuric acid is added to the reaction mixture.
-
Under alkaline conditions, sodium bisulfite is added.
-
The product is isolated by extraction and purified by distillation.[4]
This method is described as having mild reaction conditions and high production efficiency.[4]
Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for 4-vinylcyclohexene and 4-vinylcyclohexene dioxide.
Table 3: ¹H and ¹³C NMR Data for 4-Vinylcyclohexene (in CDCl₃)
| ¹H NMR (ppm) | Assignment | ¹³C NMR (ppm) | Assignment |
| 5.68 (m, 2H) | -CH=CH- (ring) | 143.8 | -CH=CH₂ |
| 5.45 (m, 1H) | -CH=CH₂ | 126.9 | -CH=CH- (ring) |
| 4.95 (m, 2H) | -CH=CH₂ | 126.1 | -CH=CH- (ring) |
| 2.07 (m, 5H) | Allylic & Aliphatic H | 112.4 | -CH=CH₂ |
| 1.75 (m, 1H) | Aliphatic H | 37.7 | Allylic CH |
| 1.25 (m, 1H) | Aliphatic H | 31.1 | Aliphatic CH₂ |
| 28.5 | Aliphatic CH₂ | ||
| 24.9 | Aliphatic CH₂ |
Note: NMR data is compiled from various sources and may show slight variations depending on the specific experimental conditions.[1]
Table 4: Spectroscopic Data for 4-Vinylcyclohexene Dioxide
| Spectroscopic Method | Key Peaks/Signals |
| ¹H NMR (CDCl₃, ppm) | ~3.1 (m, epoxide H), ~2.8 (m, epoxide H), ~2.6 (m, epoxide H), 2.2-1.5 (m, aliphatic H) |
| ¹³C NMR (CDCl₃, ppm) | ~52.6, ~51.8, ~50.9, ~49.7 (epoxide C), ~30-20 (aliphatic C) |
| IR (cm⁻¹) | ~3050-2950 (C-H stretch), ~1250 (C-O stretch, epoxide ring), ~910, ~830 (epoxide ring vibrations) |
| Mass Spectrometry (m/z) | 140 (M⁺), 123, 111, 95, 81, 67, 55, 41 |
Note: Specific peak assignments for the dioxide can vary due to the presence of diastereomers.
Safety Considerations
4-Vinylcyclohexene (VCH):
-
Flammable liquid.
-
Classified as a Group 2B carcinogen by the IARC ("possibly carcinogenic to humans").[3]
4-Vinylcyclohexene Dioxide (VCD):
-
Toxic and classified as an alkylating agent.
-
Harmful if swallowed or inhaled.
-
Suspected of causing genetic defects and cancer.
-
May damage fertility or the unborn child.[1]
Peroxyacetic Acid:
-
Strong oxidizing agent and corrosive.
-
Can cause severe skin and eye burns.
-
Respiratory irritant.
-
Thermally unstable and can decompose explosively at elevated temperatures.
Safety Precautions during Synthesis:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.
-
The reaction should be conducted behind a safety shield, especially when working with peroxy acids.
-
The temperature of the reaction must be carefully controlled to prevent runaway reactions.
-
Avoid contact of peroxy acids with combustible materials.
Conclusion
The synthesis of 4-vinylcyclohexene dioxide from 4-vinylcyclohexene is a well-documented process, with the peroxy acid epoxidation method being the most prevalent. Careful control of reaction conditions, particularly temperature and pH, is crucial to maximize the yield of the desired diepoxide and minimize the formation of byproducts from epoxide ring-opening. The hazardous nature of the reactants and product necessitates strict adherence to safety protocols. This guide provides the foundational knowledge for researchers to safely and effectively perform this important chemical transformation.
References
Spectroscopic and Mechanistic Analysis of 4-Vinylcyclohexene Dioxide (CAS 106-87-6): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties and known signaling interactions of 4-Vinylcyclohexene dioxide (VCD), identified by CAS number 106-87-6. The information is compiled for use in research, drug development, and toxicological studies.
Compound Identification
-
Chemical Name: 3-(Oxiran-2-yl)-7-oxabicyclo[4.1.0]heptane[1]
-
Common Synonyms: 4-Vinylcyclohexene dioxide (VCD), 4-Vinyl-1-cyclohexene diepoxide, 1,2-Epoxy-4-(epoxyethyl)cyclohexane[2]
-
CAS Number: 106-87-6
-
Molecular Formula: C₈H₁₂O₂[2]
-
Molecular Weight: 140.18 g/mol [2]
Spectroscopic Data
The following sections summarize the available spectroscopic data for 4-Vinylcyclohexene dioxide.
Mass Spectrometry (MS)
Mass spectrometry data reveals the fragmentation pattern of VCD under electron ionization. The molecular ion peak confirms the compound's molecular weight.
Table 1: Mass Spectrometry Data for 4-Vinylcyclohexene Dioxide
| Mass-to-Charge (m/z) | Relative Intensity (%) |
|---|---|
| 140.0 | 3.4 |
| 125.0 | 1.1 |
| 122.0 | 3.6 |
| 111.0 | 6.6 |
| 109.0 | 25.5 |
| 97.0 | 26.3 |
| 95.0 | 29.7 |
| 93.0 | 25.0 |
| 91.0 | 23.6 |
| 83.0 | 40.4 |
| 81.0 | 64.5 |
| 79.0 | 100.0 |
| 77.0 | 26.9 |
| 69.0 | 41.0 |
| 68.0 | 60.1 |
| 67.0 | 68.3 |
| 55.0 | 59.6 |
| 53.0 | 37.6 |
| 41.0 | 76.4 |
| 39.0 | 52.0 |
| 29.0 | 18.7 |
(Note: This table presents a selection of significant peaks. Source: MS-IW-3844, ChemicalBook)
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies key functional groups present in the VCD molecule. The data is consistent with the presence of epoxide rings and an alkyl backbone.
Table 2: Infrared (IR) Spectroscopy Data for 4-Vinylcyclohexene Dioxide
| Wavenumber (cm⁻¹) | Assignment | Source |
|---|---|---|
| 1455 | C-H Bending | National Bureau of Standards Spectral Collection |
| 1250 | C-O-C Asymmetric Stretch (Epoxide Ring) | Hazardous Substances Data Bank (HSDB) |
(Note: A full spectrum is available via the NIST WebBook, COBLENTZ NO. 1290.)[3]
Nuclear Magnetic Resonance (NMR) and UV-Vis Spectroscopy
Experimental Protocols
The following protocols are generalized methodologies for obtaining the spectroscopic data presented.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a standard method for the analysis of volatile and semi-volatile organic compounds like VCD.
-
Sample Preparation: For biological samples, perform a liquid-liquid or solid-phase extraction. Dissolve pure liquid samples in a volatile solvent such as acetone or dichloromethane.
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with a 5975C MS detector).
-
GC Column: Employ a low-polarity capillary column suitable for separating organic compounds, such as a 30 m x 0.25 mm HP-5MS column with a 0.25 µm film thickness.
-
Injector and Carrier Gas: Set the injector temperature to 250°C with a split ratio (e.g., 10:1 or 14:1). Use high-purity helium as the carrier gas at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 1 minute.
-
Ramp: Increase temperature at a rate of 10°C/min to 300°C.
-
Final Hold: Hold at 300°C for 10 minutes.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Mode: Acquire data in full scan mode over a mass range of m/z 35 to 500.
-
-
Data Analysis: Identify the VCD peak based on its retention time and compare the resulting mass spectrum with a reference library or the data in Table 1.
Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes the analysis of a neat liquid sample using the Attenuated Total Reflectance (ATR) technique, which is common for modern FTIR instruments.
-
Instrumentation: Use a Fourier-Transform Infrared Spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).
-
Background Spectrum: Ensure the ATR crystal surface is clean. Collect a background spectrum of the empty, clean crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place one to two drops of the neat 4-Vinylcyclohexene dioxide liquid directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
-
Data Acquisition:
-
Spectral Range: Scan from 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: Set the resolution to 4 cm⁻¹.
-
Scans: Co-add a minimum of 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: After acquisition, perform an ATR correction if necessary and identify the wavenumbers of significant absorption peaks.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
Signaling Pathways and Workflows
VCD-Induced Apoptosis via the PI3K/Akt/mTOR Pathway
4-Vinylcyclohexene dioxide is a known ovotoxin that selectively destroys primordial and primary ovarian follicles.[5] This toxicity is mediated by inducing apoptosis (programmed cell death) in ovarian granulosa cells. One of the key mechanisms involves the transient activation of the PI3K/Akt/mTOR signaling pathway, which is crucial for regulating cell survival, growth, and proliferation. VCD exposure also leads to an accumulation of intracellular Reactive Oxygen Species (ROS), causing oxidative stress and DNA damage, which further contributes to the apoptotic cascade.[5]
Caption: VCD induces apoptosis via ROS production and PI3K/Akt/mTOR activation.
Experimental Workflow for GC-MS Analysis
The analysis of 4-Vinylcyclohexene dioxide from a sample matrix to final data interpretation follows a structured workflow. This process ensures accurate and reproducible quantification and identification of the compound.
Caption: Workflow for the GC-MS analysis of 4-Vinylcyclohexene dioxide.
References
- 1. Vinyl cyclohexene dioxide | C8H12O2 | CID 7833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vinylcyclohexene dioxide - Wikipedia [en.wikipedia.org]
- 3. This compound [webbook.nist.gov]
- 4. 4-Vinylcyclohexene - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
The Core Mechanism of Vinyl Cyclohexene Dioxide-Induced Ovotoxicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the ovotoxic effects of 4-vinylcyclohexene diepoxide (VCD). VCD is an occupational chemical and a valuable research tool used to model premature ovarian insufficiency (POI) by selectively destroying primordial and primary follicles in the ovaries.[1][2] This document details the key signaling pathways implicated in VCD-induced ovotoxicity, summarizes quantitative data from key studies, outlines experimental protocols, and provides visual representations of the core mechanisms.
Executive Summary
4-Vinylcyclohexene diepoxide (VCD) induces ovotoxicity primarily by accelerating the natural process of apoptosis, or programmed cell death, in the primordial and primary follicles of the ovary.[1][2] This targeted destruction of the ovarian reserve can lead to premature ovarian failure.[1] The mechanism of action is multifactorial, involving the disruption of critical cell survival pathways, the activation of pro-apoptotic signaling cascades, and the induction of oxidative stress. Key molecular pathways implicated include the c-kit/kit ligand (KIT/KITL) signaling pathway, the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, and the Bcl-2 family of apoptosis-regulating proteins.[3][4][5]
Biotransformation of 4-Vinylcyclohexene (VCH)
The parent compound, 4-vinylcyclohexene (VCH), is metabolized by cytochrome P450 enzymes into its more potent ovotoxic metabolite, VCD.[1] This biotransformation can occur in the liver, but the ovary also possesses the necessary enzymes for this conversion.[1] The diepoxide form is significantly more potent in inducing follicle destruction than the monoepoxide metabolites.[1]
Core Signaling Pathways in VCD-Induced Ovotoxicity
Disruption of the c-kit/Kit Ligand (KIT/KITL) Survival Pathway
The KIT/KITL signaling pathway is crucial for the survival and development of primordial and primary follicles.[6] VCD directly targets the oocyte-expressed c-kit receptor.[2][4]
-
Mechanism of Disruption: VCD inhibits the autophosphorylation of the c-kit receptor, which is a critical step in activating downstream survival signals.[2][4] This impairment of c-kit signaling effectively removes a key survival signal for the oocyte, leading to the initiation of apoptosis.[2][6] Studies have shown that VCD exposure leads to a decrease in KIT protein levels on the oocyte's pericytoplasmic membrane.[4]
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a major downstream effector of KIT signaling and plays a vital role in promoting cell survival and inhibiting apoptosis.[4][7]
-
VCD's Impact: VCD exposure leads to a reduction in the phosphorylation and nuclear localization of Akt in the oocytes of primordial and primary follicles.[8] This deactivation of Akt is one of the earliest detectable events in VCD-induced ovotoxicity.[8] Activated Akt normally phosphorylates and inactivates pro-apoptotic proteins and promotes cell survival.[7] Therefore, VCD-mediated inhibition of Akt facilitates the apoptotic cascade. Low-dose, short-term VCD exposure has been observed to transiently activate this pathway, promoting primordial follicle activation, while extended exposure leads to its inhibition and follicular demise.[5][9]
Activation of the Intrinsic Apoptotic Pathway via Bcl-2 Family Proteins
VCD shifts the balance of pro- and anti-apoptotic proteins of the Bcl-2 family within the mitochondria of small preantral follicles, favoring apoptosis.[10][11]
-
Molecular Changes:
-
Increased Pro-apoptotic Proteins: VCD treatment increases the expression of the pro-apoptotic protein Bad in both the cytosolic and mitochondrial fractions of small preantral follicles.[10][12]
-
Redistribution of Anti-apoptotic Proteins: The anti-apoptotic protein Bcl-xL is redistributed from the mitochondria to the cytosol.[10][12]
-
Altered Bax/Bcl-xL Ratio: This leads to a significant increase in the Bax/Bcl-xL ratio in the mitochondria, which promotes mitochondrial outer membrane permeabilization.[10]
-
Cytochrome c Release and Caspase Activation: The altered mitochondrial membrane potential results in the release of cytochrome c into the cytoplasm.[6][10] Cytochrome c then activates a caspase cascade, including caspase-3, which executes the final stages of apoptosis.[6]
-
Induction of Oxidative Stress
VCD exposure has been shown to increase oxidative stress within the ovary, contributing to cellular damage and apoptosis.[6]
-
Mechanism: VCD can lead to lipid peroxidation and the formation of hydrogen peroxide, while simultaneously inhibiting the production of antioxidants.[6] The resulting increase in reactive oxygen species (ROS) can damage cellular components and activate apoptotic pathways.[6][13] Increased expression of inducible nitric oxide synthase (iNOS) is a marker of this heightened oxidative stress.[6] The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates antioxidant response, plays a protective role against VCD toxicity.[14]
Quantitative Data on VCD-Induced Ovotoxicity
The following tables summarize quantitative findings from key studies on the effects of VCD on ovarian follicles and associated proteins.
Table 1: Effects of VCD on Ovarian Follicle Counts
| Species | VCD Dose and Duration | Follicle Type | % Reduction Compared to Control | Reference |
| Sprague-Dawley Rat | 80 mg/kg IM for 15 days | Primordial | 80% | [15] |
| Sprague-Dawley Rat | 80 mg/kg IM for 15 days | Primary | 76% | [15] |
| Sprague-Dawley Rat | 160 mg/kg IM for 12-13 days | Primordial | ~90% | [15] |
| Sprague-Dawley Rat | 160 mg/kg IM for 12-13 days | Primary | ~99% | [15] |
| Sprague-Dawley Rat | 80 mg/kg IP for 30 days | Primordial | 80% | [15] |
| Sprague-Dawley Rat | 80 mg/kg IP for 30 days | Primary | 60% | [15] |
| B6C3F1 Mouse | 160 mg/kg/day IP for 15 days | Primary | ~90% | [16] |
| Fischer 344 Rat | 80 mg/kg/day IP for 20 days | Primordial | 70% | [17] |
| Fischer 344 Rat | 80 mg/kg/day IP for 20 days | Primary | 59% | [17] |
Table 2: VCD-Induced Changes in Apoptotic Protein Expression and Localization in Rat Small Preantral Follicles (15-day exposure)
| Protein | Subcellular Fraction | Fold Change (VCD/Control) | P-value | Reference |
| Bad | Cytosol | 1.97 ± 0.16 | < 0.05 | [10] |
| Bad | Mitochondria | 2.20 ± 0.24 | < 0.05 | [10] |
| Bcl-xL | Mitochondria | 0.635 ± 0.08 | < 0.05 | [10] |
| Bcl-xL | Cytosol | 1.39 ± 0.14 | < 0.05 | [10] |
| Bax/Bcl-xL Ratio | Mitochondria | 1.62 ± 0.21 | < 0.05 | [10] |
Table 3: Temporal Effects of VCD (30 µM) on Protein and mRNA Levels in Cultured Postnatal Day 4 Rat Ovaries
| Target | Effect | Time Point | % Change from Control | Reference |
| Phosphorylated AKT (in oocyte nuclei) | Decrease | Day 2 | 39% (primordial), 37% (small primary) | [8] |
| KIT protein (in oocyte) | Decrease | Day 4 | 44% (primordial), 39% (small primary) | [8] |
| FOXO3 protein (in oocyte) | Decrease | Day 4 | 40% (primordial), 36% (small primary) | [8] |
| Akt1 mRNA | Decrease | Day 4 | 23% | [8] |
| Foxo3a mRNA | Decrease | Day 6 | 26% | [8] |
Experimental Protocols
In Vivo VCD-Induced Ovotoxicity Model
-
Animal Model: Female Fischer 344 or Sprague-Dawley rats, or B6C3F1 mice are commonly used.[10][15][16] Age of animals can range from peripubertal to adult depending on the study design.
-
VCD Administration: VCD is typically dissolved in a vehicle such as sesame oil or dimethyl sulfoxide (DMSO).[6] It is administered via intraperitoneal (i.p.) or intramuscular (IM) injections.[15]
-
Dosing Regimen: Repeated daily dosing is required to induce significant follicle loss.[1][18] Common regimens include 80 mg/kg/day for 15-30 days or 160 mg/kg/day for 10-15 days.[10][15][16]
-
Tissue Collection: Ovaries are collected at specified time points following the final dose. One ovary may be fixed for histological analysis (follicle counting), while the other can be used for molecular analyses (Western blotting, RT-qPCR).[10][19]
-
Follicle Counting: Ovaries are fixed, sectioned, and stained (e.g., with hematoxylin and eosin). Follicles at different developmental stages (primordial, primary, secondary, antral) are then counted to assess the extent of depletion.[15][17]
In Vitro Ovarian Culture Model
-
Ovary Source: Ovaries are typically isolated from neonatal (e.g., postnatal day 4) rats, which are enriched in primordial and primary follicles.[1][8]
-
Culture System: Whole ovaries are placed on a membrane support in a culture dish containing appropriate culture medium.[1] VCD is added directly to the medium at concentrations ranging from nanomolar to micromolar.[5][8]
-
Treatment Duration: Ovaries are cultured for several days (e.g., 2 to 15 days) with VCD.[8][20]
-
Analysis: At the end of the culture period, ovaries can be processed for immunofluorescence staining, Western blotting, or RT-qPCR to analyze protein and gene expression changes in specific signaling pathways.[8]
Western Blot Analysis for Protein Expression
-
Sample Preparation: Ovarian small preantral follicles are isolated, and subcellular fractions (cytosolic and mitochondrial) are prepared through differential centrifugation.[10][12]
-
Protein Quantification: Protein concentrations in the lysates are determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., Bad, Bax, Bcl-xL, Akt, p-Akt). This is followed by incubation with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.[10]
Visualizing the Mechanisms of VCD Ovotoxicity
The following diagrams illustrate the key signaling pathways and a general experimental workflow involved in studying VCD's effects.
Caption: VCD Ovotoxicity Signaling Pathways.
Caption: General Experimental Workflow for VCD Studies.
Conclusion and Future Directions
The mechanism of VCD-induced ovotoxicity is a complex process involving the targeted disruption of pro-survival signaling and the activation of apoptotic pathways in primordial and primary ovarian follicles. The direct inhibition of the c-kit receptor and the subsequent downregulation of the PI3K/Akt pathway appear to be critical initiating events. This is compounded by the induction of mitochondrial-mediated apoptosis via the Bcl-2 family of proteins and an increase in ovarian oxidative stress.
For researchers and drug development professionals, understanding these mechanisms is crucial for several reasons. It provides a framework for assessing the potential reproductive toxicity of other environmental chemicals and pharmaceuticals. Furthermore, the VCD-induced model of POI is an invaluable tool for studying the process of ovarian aging and for developing and testing potential therapeutic interventions aimed at preserving or extending female fertility. Future research should continue to dissect the intricate cross-talk between these signaling pathways and explore potential strategies to protect the ovarian reserve from such chemical insults.
References
- 1. 4-Vinylcyclohexene Diepoxide: A Model Chemical for Ovotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-vinylcyclohexene diepoxide: a model chemical for ovotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conditions and possible mechanisms of VCD-induced ovarian failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Hormone-Like Effects of 4-Vinylcyclohexene Diepoxide on Follicular Development [frontiersin.org]
- 6. The relationship of 4‐vinylcyclohexene diepoxide toxicity with cell death, oxidative stress, and gap junctions in female rat ovaries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Role of PI3K/Akt Signaling in Oocyte Maturation and Early Embryo Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of PIK3 Signaling Pathway Members by the Ovotoxicant 4-Vinylcyclohexene Diepoxide in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. The Role of Oxidative Stress and Natural Antioxidants in Ovarian Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Accelerated Ovarian Failure Induced by 4-Vinyl Cyclohexene Diepoxide in Nrf2 Null Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of 4-Vinylcyclohexene Diepoxide on Peripubertal and Adult Sprague–Dawley Rats: Ovarian, Clinical, and Pathologic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The follicle-deplete mouse ovary produces androgen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. e-century.us [e-century.us]
- 18. Ovarian Toxicity of 4-Vinylcyclohexene Diepoxide: A Mechanistic Model | Semantic Scholar [semanticscholar.org]
- 19. Involvement of apoptosis in 4-vinylcyclohexene diepoxide-induced ovotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Initiation of delayed ovotoxicity by in vitro and in vivo exposures of rat ovaries to 4-vinylcyclohexene diepoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Vinyl Cyclohexene Dioxide (VCD)-Induced Apoptosis in Granulosa Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms and experimental methodologies related to vinyl cyclohexene dioxide (VCD)-induced apoptosis in ovarian granulosa cells. VCD, an industrial chemical, serves as a critical tool in modeling ovarian aging and premature ovarian failure by selectively targeting and depleting primordial and primary follicles through the induction of apoptosis. Understanding the molecular pathways VCD triggers is essential for developing therapeutic strategies to mitigate ovarian toxicity and manage fertility.
Core Mechanisms of VCD-Induced Granulosa Cell Apoptosis
VCD exposure initiates a cascade of molecular events in granulosa cells, primarily of primordial and primary follicles, culminating in programmed cell death or apoptosis. The central mechanisms identified involve the activation of caspase pathways, regulation by the Bcl-2 family of proteins, modulation of the PI3K/Akt survival pathway, and the induction of oxidative stress.
Caspase Cascade Activation
VCD treatment leads to the activation of the caspase cascade, a family of proteases crucial for executing apoptosis.[1] Studies in rats have demonstrated that VCD exposure increases the activity of both initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3) in small preantral follicles.[1] Specifically, caspase-9 activity is elevated early in the mitochondrial fraction, while caspase-8 activity increases with more prolonged exposure, suggesting the involvement of both the intrinsic and extrinsic apoptotic pathways.[1] The downstream activation of caspase-3 is a key event, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[1][2][3]
Regulation by the Bcl-2 Family of Proteins
The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-xL) members, plays a pivotal role in regulating the intrinsic apoptotic pathway. VCD exposure alters the balance of these proteins in granulosa cells.[4][5] A significant increase in the pro-apoptotic protein Bad has been observed following VCD treatment.[4][5][6] While total Bax levels may not change, VCD induces a significant increase in the Bax/Bcl-xL ratio within the mitochondrial fraction.[4][5] This shift promotes the release of cytochrome c from the mitochondria into the cytosol, a critical step in the activation of caspase-9 and the subsequent apoptotic cascade.[4]
PI3K/Akt Signaling Pathway Inhibition
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell survival, proliferation, and metabolism.[7][8] VCD has been shown to inhibit this pro-survival pathway in granulosa cells.[9][10][11] Treatment with VCD leads to a decrease in the phosphorylation of Akt, a central molecule in this pathway, effectively downregulating its activity.[9][11] This inhibition of PI3K/Akt signaling is thought to contribute to the increased apoptosis observed in granulosa cells by removing a critical survival signal.[9][10] The upstream regulator, Insulin-like Growth Factor 1 Receptor (IGF1R), has also been shown to be downregulated by VCD, further contributing to the suppression of the PI3K/Akt pathway.[9][10]
Oxidative Stress and DNA Damage
Recent studies have highlighted the role of oxidative stress in VCD-induced granulosa cell apoptosis.[12] VCD exposure leads to an excessive accumulation of intracellular reactive oxygen species (ROS) in human granulosa cells.[12] This increase in ROS can cause cellular damage, including DNA damage, which in turn can trigger apoptotic pathways.[12] The altered expression of genes related to oxidative stress and apoptosis further supports the involvement of this mechanism in VCD's ovotoxicity.[12][13]
Quantitative Data on VCD-Induced Apoptotic Markers
The following tables summarize key quantitative findings from studies investigating the effects of VCD on granulosa cell apoptosis.
Table 1: Effect of VCD on Caspase Activity in Rat Small Preantral Follicles
| Caspase | Treatment Duration | Fold Increase vs. Control (Mean ± SEM) | Significance | Reference |
| Caspase-3 | Day 1 | 2.86 ± 0.23 | P < 0.01 | [1] |
| Caspase-3 | Day 15 | 3.25 ± 0.64 | P < 0.01 | [1] |
| Procaspase-3 Protein | Day 15 | 2.12 (212% of control) | P < 0.05 | [1][2] |
| Caspase-8 | Day 15 | Increased | - | [1] |
| Caspase-9 | Day 1 | Increased in mitochondrial fraction | - | [1] |
Table 2: Effect of VCD on Bcl-2 Family Proteins in Rat Small Preantral Follicles (15-Day Treatment)
| Protein/Ratio | Cellular Fraction | Change vs. Control | Significance | Reference |
| Bad Protein | Total Cellular | Increased | P < 0.05 | [5][6] |
| Bcl-xL Protein | Mitochondria | Decreased | P < 0.05 | [5][6] |
| Bcl-xL Protein | Cytosol | Increased | P < 0.05 | [5][6] |
| Bax/Bcl-xL Ratio | Mitochondria | Increased (1.62 ± 0.21 fold) | P < 0.05 | [4][5] |
Table 3: Effect of VCD on PI3K/Akt Pathway in Goat Granulosa Cells
| Treatment | Protein | Change vs. Control | Significance | Reference |
| 0.25 mM VCD | p-Akt | Significantly Inhibited | - | [9] |
| 0.25 and 0.5 mM VCD | IGF1R | Significantly Decreased | - | [9] |
| 0.25 and 0.5 mM VCD | Akt | Significantly Decreased | - | [9] |
Experimental Protocols
This section details common methodologies used to investigate VCD-induced apoptosis in granulosa cells.
In Vivo VCD Dosing in Rodents
-
Animal Model: Female Fischer 344 rats or B6C3F1 mice are commonly used.[1][14][15]
-
VCD Preparation: 4-vinylcyclohexene diepoxide (VCD) is typically dissolved in a vehicle such as sesame oil.[16][17]
-
Dosing Regimen: A common protocol involves daily intraperitoneal (i.p.) injections of VCD at a dose of 80 mg/kg for rats or 160 mg/kg for mice.[1][14][17] The duration of dosing can range from a single day to 15 or more consecutive days to study the onset and progression of ovotoxicity.[1][14]
-
Tissue Collection: Ovaries are collected at specified time points after the final dose for further analysis.[1][14]
Isolation of Granulosa Cells and Ovarian Follicles
-
Follicle Isolation: Small preantral follicles (25-100 µm) can be isolated from ovarian tissue using enzymatic digestion (e.g., collagenase, DNase) followed by mechanical dissociation and filtration through nylon mesh screens of varying sizes.[1][6]
-
Granulosa Cell Isolation from Follicular Fluid: For in vitro studies, human granulosa cells can be isolated from follicular fluid obtained during in vitro fertilization (IVF) procedures.[18][19][20] The fluid is centrifuged to pellet the cells, which can then be further purified using density gradient centrifugation (e.g., Ficoll, Percoll) or immunomagnetic bead separation.[18][20]
Apoptosis Assays
-
TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[21]
-
Caspase Activity Assays: The activity of specific caspases (e.g., caspase-3, -8, -9) is measured using fluorometric or colorimetric assays. These assays utilize specific peptide substrates that are cleaved by the active caspase, releasing a detectable signal.[1]
-
Annexin V Staining: Annexin V staining is used to detect the externalization of phosphatidylserine, an early marker of apoptosis, often in combination with a viability dye like propidium iodide to distinguish between apoptotic and necrotic cells.
Western Blotting
-
Protein Extraction: Total protein or subcellular fractions (cytosolic and mitochondrial) are extracted from isolated follicles or granulosa cells using appropriate lysis buffers.
-
Electrophoresis and Transfer: Protein samples are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., caspases, Bcl-2 family members, Akt, p-Akt) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence and Confocal Microscopy
-
Tissue Preparation: Ovarian tissue is fixed, embedded in paraffin, and sectioned.
-
Immunostaining: The tissue sections are incubated with primary antibodies against the target protein, followed by a fluorescently labeled secondary antibody.
-
Visualization: The localization and intensity of the fluorescent signal are visualized and quantified using a confocal microscope.[1][4][5] This technique is particularly useful for observing the subcellular localization of proteins like cytochrome c and caspases within the follicular structure.[3][4]
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for studying VCD-induced apoptosis in granulosa cells.
Caption: VCD-Induced Apoptotic Signaling Pathways in Granulosa Cells.
Caption: General Experimental Workflow for Studying VCD Effects.
References
- 1. Apoptosis induced in rats by 4-vinylcyclohexene diepoxide is associated with activation of the caspase cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Expression and redistribution of cellular Bad, Bax, and Bcl-X(L) protein is associated with VCD-induced ovotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. A Role of PI3K/Akt Signaling in Oocyte Maturation and Early Embryo Development [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Effects of 4-vinylcyclohexene diepoxide on the cell cycle, apoptosis, and steroid hormone secretion of goat ovarian granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The 4-vinylcyclohexene dioxide induced mouse ovarian premature failure is caused by down regulation of IGF1R and triggering excessive autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of PIK3 Signaling Pathway Members by the Ovotoxicant 4-Vinylcyclohexene Diepoxide in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-vinylcyclohexene diepoxide induces apoptosis by excessive reactive oxygen species and DNA damage in human ovarian granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The relationship of 4‐vinylcyclohexene diepoxide toxicity with cell death, oxidative stress, and gap junctions in female rat ovaries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Involvement of apoptosis in 4-vinylcyclohexene diepoxide-induced ovotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. researchgate.net [researchgate.net]
- 17. A Method to Study the Impact of Chemically-induced Ovarian Failure on Exercise Capacity and Cardiac Adaptation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of a novel protocol for isolation and purification of human granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Human Ovarian Granulosa Cells Isolated during an IVF Procedure Exhibit Differential Expression of Genes Regulating Cell Division and Mitotic Spindle Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Isolation of granulosa cells from follicular fluid; applications in biomedical and molecular biology experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Metabolic Bioactivation of 4-Vinylcyclohexene to its Ovotoxic Diepoxide Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Vinylcyclohexene (4-VCH), an industrial chemical primarily used in the production of polymers and fragrances, is a known ovarian toxicant in animal models. Its toxicity is not inherent to the parent compound but is a result of metabolic bioactivation to highly reactive epoxide metabolites, principally the diepoxide, 4-vinylcyclohexene diepoxide (VCD). This document provides an in-depth technical guide on the metabolic pathway of 4-VCH to its diepoxide metabolite, the enzymes involved, and the subsequent detoxification pathways. It also delves into the downstream signaling cascades initiated by VCD that lead to ovotoxicity. This guide is intended to serve as a comprehensive resource for researchers in toxicology, pharmacology, and drug development.
Metabolic Pathway of 4-Vinylcyclohexene
The bioactivation of 4-VCH is a multi-step process primarily occurring in the liver, although ovarian metabolism has also been shown to contribute. The pathway involves initial epoxidation to monoepoxides, followed by a second epoxidation to the ultimate toxicant, the diepoxide.
Bioactivation Pathway
The metabolic conversion of 4-VCH to its diepoxide metabolite is catalyzed by cytochrome P450 (CYP) enzymes.[1][2] The process proceeds as follows:
-
Formation of Monoepoxides: 4-VCH is first oxidized by CYP enzymes to form two primary monoepoxide metabolites: 4-vinyl-1,2-epoxycyclohexane and 4-epoxyethylcyclohexene.[1] The formation of 4-vinyl-1,2-epoxycyclohexane is the major pathway.[1]
-
Formation of the Diepoxide: The monoepoxides, particularly 4-vinyl-1,2-epoxycyclohexane, undergo a second epoxidation, also catalyzed by CYP enzymes, to form 4-epoxyethyl-1,2-epoxycyclohexane, commonly known as 4-vinylcyclohexene diepoxide (VCD).[1] It is this diepoxide that is largely responsible for the ovotoxicity of 4-VCH.[3]
Detoxification Pathways
The reactive epoxide metabolites of 4-VCH can be detoxified through two main enzymatic pathways:
-
Hydrolysis by Epoxide Hydrolase (EH): The epoxide groups of the monoepoxides and the diepoxide can be hydrolyzed by microsomal epoxide hydrolase (mEH) to form less reactive diols.[1][4] Further hydrolysis of the diol-epoxides results in the formation of a tetrol, which is then excreted.[1][5]
-
Conjugation with Glutathione (GSH): The diepoxide can be conjugated with glutathione, a reaction catalyzed by glutathione S-transferases (GSTs).[2][4][6] This conjugation increases the water solubility of the metabolite, facilitating its excretion.
Key Enzymes in 4-VCH Metabolism
The balance between the bioactivation and detoxification of 4-VCH is determined by the activity of several key enzyme families.
-
Cytochrome P450 (CYP) Enzymes: These are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a wide variety of xenobiotics.[7][8][9][10][11] The primary isoforms involved in the epoxidation of 4-VCH are CYP2A and CYP2B, with contributions from CYP2E1 and CYP3A.[2]
-
Epoxide Hydrolases (EH): These enzymes catalyze the hydrolysis of epoxides to their corresponding diols.[12][13][14][15][16] Microsomal epoxide hydrolase (mEH) is the primary form involved in the detoxification of 4-VCH epoxides.
-
Glutathione S-Transferases (GSTs): This family of enzymes catalyzes the conjugation of reduced glutathione to electrophilic compounds, including epoxides, thereby neutralizing their reactivity.[2][4][6]
Quantitative Data on 4-VCH Metabolism
The following tables summarize key quantitative data related to the metabolism of 4-VCH and its metabolites.
Table 1: Enzyme Kinetics of 4-VCH Metabolism
| Reaction | Enzyme Source | Vmax (nmol/min/mg protein) | Km (mM) | Reference(s) |
| 4-VCH → 4-VCH-1,2-epoxide | Mouse Liver Microsomes | 11.1 | Not Reported | [17] |
| 4-VCH → 4-VCH-1,2-epoxide | Rat Liver Microsomes | 0.20 | Not Reported | [17] |
| 4-VCH-1,2-epoxide → Diepoxide | Rat Liver Microsomes | 3.69 | Similar to mouse | [17] |
| 4-VCH-1,2-epoxide → Diepoxide | Mouse Liver Microsomes | 5.35 | Similar to rat | [17] |
| 4-VCH Diepoxide Hydrolysis | Rat Liver Microsomes | 5.51 | Not Reported | [17] |
| 4-VCH Diepoxide Hydrolysis | Mouse Liver Microsomes | 0.63 | Not Reported | [17] |
| Diepoxide → Mono-glycols | Rabbit Liver Microsomes | 4.7, 10.2, 1.1 | Not Reported | [5][6] |
| Mono-glycols → Tetrol | Rabbit Liver Microsomes | 10.0, 7.6 | Not Reported | [5][6] |
Table 2: Pharmacokinetic and Toxicological Data
| Parameter | Species | Value | Conditions | Reference(s) |
| Peak Blood Level of 4-vinyl-1,2-epoxycyclohexane | Mouse | 41 nmol/ml | 1-2 hours after 800 mg/kg i.p. 4-VCH | [18][19] |
| Peak Blood Level of 4-vinyl-1,2-epoxycyclohexane | Rat | < 2.5 nmol/ml (detection limit) | After 800 mg/kg i.p. 4-VCH | [18][19] |
| Ovarian Toxicity ED50 (4-VCH) | Mouse | 2.7 mmol/kg/day | i.p. administration | [3] |
| Ovarian Toxicity ED50 (4-VCH) | Rat | >7.4 mmol/kg/day | i.p. administration | [3] |
Experimental Protocols
This section provides an overview of the methodologies used to study the metabolism of 4-VCH. For detailed, step-by-step protocols, it is recommended to consult the cited literature.
In Vitro Metabolism using Liver Microsomes
-
Objective: To determine the rate of formation of 4-VCH metabolites by CYP enzymes and their subsequent detoxification.
-
Methodology Overview:
-
Microsome Preparation: Liver microsomes are prepared from homogenized liver tissue by differential centrifugation.[20]
-
Incubation: Microsomes are incubated with 4-VCH or its epoxide metabolites in a buffered solution containing necessary cofactors (e.g., NADPH for CYP-mediated reactions).[14][21]
-
Reaction Termination: The reaction is stopped at various time points by the addition of an organic solvent.
-
Analysis: The formation of metabolites is quantified using gas chromatography-mass spectrometry (GC-MS).[15][17][22][23][24][25]
-
Epoxide Hydrolase Assay
-
Objective: To measure the activity of epoxide hydrolase in hydrolyzing epoxide substrates.
-
Methodology Overview:
-
Substrate: A specific epoxide substrate, which can be a radiolabeled, chromogenic, or fluorogenic compound, is used. For 4-VCH metabolites, radiolabeled epoxides or a surrogate fluorescent substrate can be employed.[10][11][13][26][27]
-
Incubation: The enzyme source (e.g., liver microsomes) is incubated with the substrate under optimized conditions (pH, temperature).
-
Detection: The formation of the diol product is measured. For fluorescent assays, the increase in fluorescence is monitored over time.[13][26]
-
Glutathione S-Transferase Assay
-
Objective: To determine the rate of glutathione conjugation to epoxide substrates.
-
Methodology Overview:
-
Substrates: The assay typically uses 1-chloro-2,4-dinitrobenzene (CDNB) as a general substrate for GSTs and reduced glutathione (GSH).[8][9][28][29][30]
-
Incubation: The enzyme source is incubated with CDNB and GSH.
-
Detection: The formation of the S-(2,4-dinitrophenyl)glutathione conjugate is monitored by measuring the increase in absorbance at 340 nm.[8][29][30]
-
Visualizations
Metabolic Pathway of 4-Vinylcyclohexene
Caption: Metabolic bioactivation and detoxification of 4-Vinylcyclohexene.
VCD-Induced Apoptotic Signaling Pathway
Caption: Signaling pathways of VCD-induced apoptosis in ovarian follicles.
Conclusion
The metabolism of 4-vinylcyclohexene is a critical determinant of its ovarian toxicity. The bioactivation to a diepoxide metabolite by cytochrome P450 enzymes initiates a cascade of cellular events, including the induction of apoptosis through multiple signaling pathways, ultimately leading to the destruction of ovarian follicles. Understanding this metabolic pathway and the enzymes involved is essential for assessing the risk associated with 4-VCH exposure and for the development of potential therapeutic interventions to mitigate its harmful effects. The quantitative data and experimental methodologies summarized in this guide provide a foundation for further research in this area.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Involvement of apoptosis in 4-vinylcyclohexene diepoxide-induced ovotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. 4-vinylcyclohexene diepoxide induces apoptosis by excessive reactive oxygen species and DNA damage in human ovarian granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the disposition and in vitro metabolism of 4-vinylcyclohexene in the female mouse and rat (Journal Article) | OSTI.GOV [osti.gov]
- 6. 4-Vinylcyclohexene Diepoxide: A Model Chemical for Ovotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different enzyme kinetics during the glutathione conjugation of the four stereoisomers of the fjord-region diolepoxides of benzo[c]phenanthrene by the mu-class rat liver glutathione S-transferase HTP II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. publications.iarc.who.int [publications.iarc.who.int]
- 13. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. xenotech.com [xenotech.com]
- 15. researchgate.net [researchgate.net]
- 16. Role of induction of specific hepatic cytochrome P450 isoforms in epoxidation of 4-vinylcyclohexene. | Sigma-Aldrich [sigmaaldrich.com]
- 17. In vitro metabolism of 4-vinylcyclohexene in rat and mouse liver, lung, and ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 4-Vinylcyclohexene - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Comparison of the disposition and in vitro metabolism of 4-vinylcyclohexene in the female mouse and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 22. Quantitative metabolomics based on gas chromatography mass spectrometry: status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chemrxiv.org [chemrxiv.org]
- 24. mdpi.com [mdpi.com]
- 25. Secure Verification [cherry.chem.bg.ac.rs]
- 26. diposit.ub.edu [diposit.ub.edu]
- 27. Epoxide hydrolases: structure, function, mechanism, and assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. alpco.com [alpco.com]
- 30. 3hbiomedical.com [3hbiomedical.com]
An In-depth Technical Guide to the Genotoxicity and Carcinogenicity of Vinyl Cyclohexene Dioxide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vinyl cyclohexene dioxide (VCD), an industrial chemical primarily used in the production of epoxy resins, has garnered significant attention in the scientific community due to its demonstrated genotoxic and carcinogenic properties. This technical guide provides a comprehensive overview of the current state of knowledge regarding VCD's toxicity, with a focus on its genotoxic and carcinogenic potential. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the assessment of chemical safety and the development of therapeutic agents. This document summarizes key findings from in vitro and in vivo studies, details experimental methodologies, and elucidates the molecular signaling pathways implicated in VCD-induced toxicity.
Genotoxicity of this compound
VCD has been shown to exhibit genotoxic activity in a variety of test systems. The following sections summarize the key findings from in vitro and in vivo genotoxicity assays.
In Vitro Genotoxicity
VCD has been evaluated for its mutagenic and clastogenic potential in several in vitro assays. The results are summarized in the table below.
Table 1: Summary of In Vitro Genotoxicity Data for this compound
| Assay | Test System | Metabolic Activation | Concentration/Dose Range | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains TA100, TA1535 | With and without S9 | 100 - 10,000 µ g/plate | Positive | NTP |
| Salmonella typhimurium strains TA98, TA1537 | With and without S9 | 100 - 10,000 µ g/plate | Negative | NTP | |
| Chromosomal Aberrations | Chinese Hamster Ovary (CHO) cells | Without S9 | 15.6 - 250 µg/mL | Positive | NTP |
| Chinese Hamster Ovary (CHO) cells | With S9 | 7.8 - 125 µg/mL | Positive | NTP | |
| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) cells | Without S9 | 7.8 - 125 µg/mL | Positive | NTP |
| Chinese Hamster Ovary (CHO) cells | With S9 | 3.9 - 62.5 µg/mL | Positive | NTP |
Bacterial Reverse Mutation Assay (Ames Test)
-
Test Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 were used to detect both frameshift and base-pair substitution mutations.
-
Metabolic Activation: The assay was conducted with and without the addition of a rat liver S9 fraction to assess the mutagenicity of VCD and its metabolites.
-
Procedure: VCD was dissolved in a suitable solvent and tested at various concentrations. The test substance, bacterial culture, and S9 mix (if applicable) were combined and plated on minimal glucose agar plates. After incubation, the number of revertant colonies was counted and compared to the solvent control.
-
Positive Controls: Known mutagens were used as positive controls to ensure the validity of the assay.
Chromosomal Aberration and Sister Chromatid Exchange Assays
-
Cell Line: Chinese Hamster Ovary (CHO) cells were used for these assays.
-
Metabolic Activation: Assays were performed with and without a rat liver S9 fraction.
-
Procedure for Chromosomal Aberrations: CHO cells were exposed to VCD at various concentrations for a defined period. Colcemid was added to arrest cells in metaphase. Cells were then harvested, fixed, and stained. Metaphase spreads were analyzed for the presence of structural chromosomal aberrations.
-
Procedure for Sister Chromatid Exchange: CHO cells were cultured in the presence of 5-bromodeoxyuridine (BrdU) and exposed to VCD. Colcemid was used to arrest cells in metaphase. Chromosome preparations were made and stained to differentiate sister chromatids, and the frequency of sister chromatid exchanges was determined.
In Vivo Genotoxicity
The genotoxicity of VCD has also been evaluated in in vivo systems.
Table 2: Summary of In Vivo Genotoxicity Data for this compound
| Assay | Test System | Route of Administration | Dose Range | Result | Reference |
| Micronucleus Test | Male B6C3F1 Mice | Dermal | 2.5 - 10 mg/animal/day | Negative | NTP |
In Vivo Micronucleus Test
-
Animal Model: Male B6C3F1 mice were used in this study.
-
Dosing: VCD was administered dermally once daily for 13 weeks.
-
Sample Collection: Bone marrow was collected from the femurs of the animals at the end of the study period.
-
Analysis: Bone marrow smears were prepared and stained. The frequency of micronucleated polychromatic erythrocytes was determined by microscopic analysis.
Carcinogenicity of this compound
Long-term animal bioassays have provided clear evidence of the carcinogenic potential of VCD. The primary target organs for VCD-induced carcinogenicity are the skin and ovaries.
Dermal Carcinogenicity
Table 3: Summary of Dermal Carcinogenicity Data for this compound in F344/N Rats (2-Year Study)
| Sex | Dose (mg/animal/day) | Incidence of Squamous Cell Carcinoma of the Skin |
| Male | 0 | 0/50 |
| 15 | 33/50 | |
| 30 | 36/50 | |
| Female | 0 | 0/50 |
| 15 | 16/50 | |
| 30 | 34/50 |
Source: NTP Technical Report 362
Table 4: Summary of Dermal Carcinogenicity Data for this compound in B6C3F1 Mice (2-Year Study)
| Sex | Dose (mg/animal/day) | Incidence of Squamous Cell Carcinoma of the Skin |
| Male | 0 | 0/50 |
| 2.5 | 14/50 | |
| 5 | 39/50 | |
| 10 | 42/50 | |
| Female | 0 | 0/50 |
| 2.5 | 6/50 | |
| 5 | 37/50 | |
| 10 | 41/50 |
Source: NTP Technical Report 362
Ovarian Carcinogenicity
In addition to skin tumors, dermal exposure to VCD has been shown to induce ovarian tumors in female mice.
Table 5: Summary of Ovarian Tumor Data for this compound in Female B6C3F1 Mice (2-Year Dermal Study)
| Dose (mg/animal/day) | Incidence of Benign Granulosa Cell Tumors | Incidence of Malignant Granulosa Cell Tumors | Incidence of Luteoma |
| 0 | 1/50 | 0/50 | 0/50 |
| 2.5 | 3/50 | 1/50 | 0/50 |
| 5 | 10/49 | 4/49 | 1/49 |
| 10 | 10/48 | 6/48 | 2/48 |
Source: NTP Technical Report 362
Experimental Protocol for Carcinogenicity Studies
-
Animal Models: Male and female F344/N rats and B6C3F1 mice were used in the 2-year dermal carcinogenicity studies.
-
Dosing: VCD, dissolved in acetone, was applied to the interscapular region of the skin 5 days a week for 103 weeks (mice) or 104 weeks (rats).
-
Observations: Animals were observed twice daily for clinical signs of toxicity. Body weights were recorded weekly for the first 13 weeks and monthly thereafter.
-
Pathology: At the end of the study, a complete necropsy was performed on all animals. All organs and tissues were examined for gross lesions, and a comprehensive set of tissues was collected for microscopic examination.
Signaling Pathways in this compound-Induced Toxicity
The toxicity of VCD, particularly its ovotoxicity, is mediated by the perturbation of several key cellular signaling pathways. The following diagrams illustrate the proposed mechanisms of action.
Conclusion
The data presented in this technical guide unequivocally demonstrate that this compound is a genotoxic and carcinogenic agent. It induces gene mutations in bacteria and chromosomal damage in mammalian cells in vitro. Long-term dermal exposure in rodents leads to the development of skin and ovarian tumors. The mechanisms underlying VCD's toxicity are complex and involve metabolic activation to reactive epoxides that can form DNA adducts, as well as the dysregulation of critical cellular signaling pathways involved in cell survival, apoptosis, and oxidative stress response. This comprehensive overview provides a crucial foundation for researchers and professionals in assessing the risks associated with VCD exposure and for guiding future research in the fields of toxicology and drug development.
Vinyl Cyclohexene Dioxide: A Technical Material Safety Data Sheet for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the material safety data for 4-Vinylcyclohexene dioxide (VCD), a chemical intermediate used in the production of epoxy resins and as a research chemical to model ovarian toxicity.[1][2] Due to its hazardous properties, a thorough understanding of its safety profile is critical for professionals in research and development.
Core Safety and Hazard Information
4-Vinylcyclohexene dioxide is classified as a toxic and combustible liquid that poses significant health risks.[3][4][5] It is considered a potential occupational carcinogen and has demonstrated reproductive toxicity in animal studies.[6][7][8][9] The substance is irritating to the eyes, skin, and respiratory tract, and absorption can occur through inhalation, skin contact, and ingestion.[5][10][11]
GHS Hazard Classification
-
Acute Toxicity: Category 3 (Inhalation), Category 4 (Oral)[12]
-
Carcinogenicity: Category 1B / Group 2B (Possibly carcinogenic to humans)[5][12]
-
Germ Cell Mutagenicity: Category 2[12]
-
Reproductive Toxicity: Category 1B[12]
Quantitative Data Summary
The following tables summarize the key quantitative data for 4-Vinylcyclohexene dioxide, compiled from various safety data sheets and chemical databases.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 106-87-6 | [3][4][7][12] |
| Molecular Formula | C₈H₁₂O₂ | [3][4][13] |
| Molecular Weight | 140.18 g/mol | [3][4][13] |
| Appearance | Colorless liquid | [3][4] |
| Boiling Point | 227 °C (441 °F) | [3][4] |
| Melting Point | -55 °C (-67 °F) | [1][7] |
| Density | 1.09 g/cm³ at 25 °C | [4] |
| Vapor Pressure | 13 Pa (0.1 mmHg) at 20 °C | [3][4] |
| Water Solubility | 50 to 100 mg/mL at 22 °C | [1] |
| Flash Point | 107.22 °C (225 °F) - Closed Cup | [8][12] |
| Autoignition Temp. | 393 °C (739.4 °F) | [5] |
Table 2: Toxicological Data
| Parameter | Value | Species | Source(s) |
| LD₅₀ (Oral) | 2800 mg/kg | Rat | [1][5] |
| LD₅₀ (Dermal) | 60 mg/kg | Rabbit | [1] |
| LC₅₀ (Inhalation) | 800 ppm / 4 hours | Rat | [5] |
Table 3: Occupational Exposure Limits
| Organization | Limit | Notes | Source(s) |
| NIOSH REL | 10 ppm (TWA) | Potential occupational carcinogen | [6] |
| ACGIH TLV | 0.1 ppm (TWA) | Skin; A3 (Confirmed animal carcinogen with unknown relevance to humans) | [5][6][10] |
Experimental Protocols
Detailed methodologies for assessing the toxicity of chemical substances are critical for understanding and interpreting the resulting data. The following sections outline the standardized protocols relevant to the key toxicological endpoints for 4-Vinylcyclohexene dioxide.
Dermal Carcinogenicity Bioassay
The U.S. National Toxicology Program (NTP) conducted a two-year dermal carcinogenicity study of 4-Vinylcyclohexene diepoxide (Technical Report 362).[14][15][16] The methodology is summarized below.
-
Administration: The chemical (97% pure) was administered in acetone via dermal application.[14]
-
Dosage and Duration:
-
Observations: Animals were observed twice daily for morbidity and mortality. Body weights were recorded weekly for the first 13 weeks and monthly thereafter. Complete necropsies and microscopic examinations of major tissues and organs were performed on all animals.
Acute Oral Toxicity (LD₅₀) - General Protocol (Based on OECD Guideline 401)
This protocol outlines the general procedure for determining the median lethal dose (LD₅₀) of a substance.[6][11][17]
-
Test Species: A rodent species, typically rats from a commonly used laboratory strain. At least 5 animals per dose level, all of the same sex, are used.[6]
-
Administration: The test substance is administered orally by gavage in graduated doses to several groups of animals, with one dose per group.[6]
-
Dosage: Doses are chosen based on a preliminary range-finding test to span the expected LD₅₀ value.[6]
-
Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality. The time of onset, duration, and disappearance of toxic signs are recorded.[6]
-
Endpoint: The LD₅₀ is statistically derived from the dose that causes death in 50% of the test animals. All animals (those that die during the test and survivors at the end) undergo a gross necropsy.[6]
Skin Sensitization - Guinea Pig Maximization Test (GPMT) (Based on OECD Guideline 406)
The GPMT is an adjuvant-type test used to assess the potential of a substance to cause skin sensitization.[3][7][18]
-
Test Species: Young, healthy adult guinea pigs. A treatment group of at least 10 animals and a control group of at least 5 animals are used.[3]
-
Induction Phase:
-
Intradermal Injections: Three pairs of intradermal injections are made in the shoulder region of the test animals: the test substance in an adjuvant (Freund's Complete Adjuvant - FCA), FCA alone, and the test substance alone. Control animals receive similar injections without the test substance.[18]
-
Topical Application: One week after the injections, the test substance is applied topically to the same site and covered with a patch for 48 hours.
-
-
Challenge Phase: Two weeks after the induction, both test and control animals are challenged with a topical application of the test substance at a non-irritating concentration on a fresh, untreated area of skin.[3]
-
Observation and Scoring: The challenge sites are observed for skin reactions (erythema and edema) at 24 and 48 hours after patch removal. The incidence and severity of the reactions in the test group are compared to the control group to determine if the substance is a sensitizer.[7]
Safety and Handling Workflows
Effective management of the risks associated with 4-Vinylcyclohexene dioxide requires structured workflows for routine handling and emergency situations.
Risk Assessment and Mitigation Workflow
Caption: Workflow for risk assessment and mitigation when handling VCD.
Emergency Response Flowchart: Spill or Exposure
Caption: Emergency response procedures for VCD spills or personnel exposure.
References
- 1. oecd.org [oecd.org]
- 2. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. search.library.nyu.edu [search.library.nyu.edu]
- 9. Reference Protocols for Toxicity Testing - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 11. scribd.com [scribd.com]
- 12. nucro-technics.com [nucro-technics.com]
- 13. scribd.com [scribd.com]
- 14. Vinyl cyclohexene dioxide | C8H12O2 | CID 7833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. healthandenvironment.org [healthandenvironment.org]
- 17. oecd.org [oecd.org]
- 18. nucro-technics.com [nucro-technics.com]
A Comprehensive Technical Guide to the Solubility of Vinyl Cyclohexene Dioxide in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of vinyl cyclohexene dioxide (VCD), a chemical intermediate of interest in various industrial and research applications. Understanding its solubility profile is crucial for its handling, formulation, and application in experimental settings. This document compiles available quantitative and qualitative solubility data, outlines a standard experimental protocol for solubility determination, and presents a visual workflow for this procedure.
Core Data Presentation: Solubility of this compound
The following table summarizes the known solubility of this compound in various common laboratory solvents. The data has been compiled from multiple sources to provide a comparative overview. It is important to note that solubility can be temperature-dependent, and the conditions are provided where available.
| Solvent | Chemical Formula | Solubility | Temperature | Notes | Source(s) |
| Water | H₂O | 50 - 100 mg/mL | 22.2 °C (72 °F) | Slowly hydrolyzes in water. | [1] |
| Water | H₂O | 18.3 g/100mL (183 mg/mL) | 20 °C | [1][2] | |
| Water | H₂O | 154.7 g/L (154.7 mg/mL) | 20 °C | [3][4][5][6] | |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 50 mg/mL | Not Specified | Requires sonication for dissolution. | [7] |
| Acetone | C₃H₆O | Soluble | Not Specified | Used as a vehicle in dermal absorption studies.[1] | [8] |
| Ethanol | C₂H₅OH | Soluble | Not Specified | Mentioned as a solvent in which VCD is soluble. | [8] |
| Corn Oil | Not Applicable | ≥ 5 mg/mL | Not Specified | Used as a vehicle for in vivo studies. | [7] |
Note: The term "Soluble" indicates that while quantitative data is not available, the substance is known to dissolve in the specified solvent. Researchers should determine the precise solubility for their specific experimental conditions.
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent. The following protocol provides a standardized procedure that can be adapted for assessing the solubility of this compound.
1. Materials and Equipment:
-
This compound (of known purity)
-
Selected solvent (of analytical grade)
-
Analytical balance
-
Glass vials or flasks with airtight screw caps
-
Constant temperature shaker or orbital incubator
-
Syringe filters (chemically compatible with the solvent and solute)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., GC-FID, HPLC-UV, etc.)
2. Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a glass vial or flask. The excess is crucial to ensure that the solution reaches saturation.
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture at a constant speed for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. The time required may vary depending on the solvent and should be determined empirically.
-
-
Phase Separation:
-
Once equilibrium is reached, remove the vial from the shaker and allow the undissolved this compound to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a chemically compatible syringe filter to remove any remaining undissolved microparticles. This step is critical to avoid overestimation of the solubility.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted solution using a pre-validated analytical method (e.g., Gas Chromatography with Flame Ionization Detection - GC-FID) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the amount in the sample.
-
-
Calculation:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100mL, mg/mL, or mol/L.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
References
- 1. This compound | C8H12O2 | CID 7833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ICSC 0820 - this compound [inchem.org]
- 3. 4-Vinylcyclohexene dioxide | 106-87-6 [chemicalbook.com]
- 4. 4-Vinylcyclohexene dioxide CAS#: 106-87-6 [m.chemicalbook.com]
- 5. unisunchem.com [unisunchem.com]
- 6. 106-87-6 CAS MSDS (4-Vinylcyclohexene dioxide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Page loading... [wap.guidechem.com]
Thermal Decomposition of 4-Vinylcyclohexene Dioxide: A Technical Guide
This technical document is intended for researchers, scientists, and professionals in drug development and materials science. It outlines the expected thermal decomposition products of 4-vinylcyclohexene dioxide, details the standard experimental protocols for such an analysis, and presents hypothetical reaction pathways.
Expected Thermal Decomposition Behavior
The thermal degradation of epoxy resins is a complex process involving molecular scission at high temperatures, leading to the formation of smaller, volatile fragments. For 4-vinylcyclohexene dioxide, decomposition is expected to initiate at its weakest bonds, primarily the C-O bonds of the epoxide rings and potentially involving the vinyl group, especially at higher temperatures.
Based on studies of other epoxy resins, significant thermal degradation is anticipated to occur in the temperature range of 300°C to 450°C.[1] The process would likely involve multiple stages, starting with the initial cleavage of the epoxide rings, followed by fragmentation of the cyclohexene backbone and reactions of the vinyl group.
Predicted Decomposition Products
The unique structure of VCDO, featuring two distinct epoxide rings (one on the cyclohexane ring and one on the vinyl side-group) and a double bond, suggests a complex mixture of decomposition products. The fragmentation is likely to yield a variety of aldehydes, ketones, alcohols, and unsaturated hydrocarbons. Given the cyclic structure, aromatic compounds could also be formed through rearrangement and dehydrogenation at elevated temperatures.
The table below summarizes the potential classes of compounds expected from the thermal decomposition of VCDO, based on the degradation of similar chemical moieties.
| Product Class | Plausible Examples | Rationale |
| Aldehydes & Ketones | Acrolein, Acetaldehyde, Cyclohexenone derivatives | Ring-opening of epoxide groups and subsequent rearrangement. |
| Alcohols | Cyclohexenol derivatives, Butenol | Hydrogen abstraction following C-O or C-C bond cleavage. |
| Unsaturated Hydrocarbons | Butadiene, Ethylene, Cyclohexadiene | Fragmentation of the cyclohexane ring and vinyl side-chain. |
| Aromatic Compounds | Benzene, Toluene, Ethylbenzene | Dehydrogenation and rearrangement of the cyclohexene ring at high temperatures. |
| Gaseous Products | Carbon Monoxide (CO), Carbon Dioxide (CO2), Methane (CH4), Hydrogen (H2) | Common products from the high-temperature degradation of organic polymers.[1] |
Proposed Thermal Decomposition Pathway
The decomposition of 4-vinylcyclohexene dioxide is hypothesized to initiate with the homolytic cleavage of a C-O bond in one of the epoxide rings, which is typically the thermally weakest point in the molecule. This generates a biradical species that can undergo a series of rearrangements, fragmentations, and secondary reactions to yield the final products. The vinyl group can also participate in radical-induced polymerization or fragmentation.
References
Navigating the Stability of Vinyl Cyclohexene Dioxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Vinyl cyclohexene dioxide (VCD), a bifunctional epoxide, is a critical building block in various applications, including the synthesis of specialized polymers and as an intermediate in pharmaceutical manufacturing. Its dual epoxide functionality offers unique reactivity, but also presents challenges regarding its long-term stability and storage. This technical guide provides a comprehensive overview of the factors influencing VCD's stability, recommended storage conditions, and methodologies for assessing its shelf life, ensuring its quality and integrity for research and development applications.
Recommended Storage and Handling
Proper storage and handling are paramount to preserving the stability of this compound. The following conditions are recommended to minimize degradation:
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerated (2-8 °C) | Reduces the rate of potential degradation reactions such as hydrolysis and polymerization. |
| Atmosphere | Inert (e.g., Nitrogen) | Prevents oxidation and degradation from atmospheric moisture. |
| Container | Tightly sealed, opaque | Protects from moisture ingress and light-induced degradation. |
| Incompatible Materials | Acids, bases, strong oxidizing agents, alcohols, amines | VCD can undergo vigorous or violent polymerization in the presence of these substances. |
Long-Term Stability and Degradation Pathways
The primary degradation pathways for this compound are hydrolysis and polymerization. Understanding these mechanisms is crucial for predicting and mitigating stability issues.
Hydrolysis
In the presence of moisture, the epoxide rings of VCD can undergo hydrolysis to form diols. This reaction can be catalyzed by both acidic and basic conditions. The initial hydrolysis of one epoxide ring leads to the formation of a diol, and subsequent hydrolysis of the second ring results in a tetrol.[1]
Polymerization
This compound can undergo cationic polymerization, particularly in the presence of acidic impurities or initiators. This process involves the opening of the epoxide ring to form a carbocation, which then propagates by reacting with other VCD molecules, leading to an increase in viscosity and potentially the formation of solid polymer. This reaction can be exothermic and difficult to control.
Below is a diagram illustrating the primary degradation pathways of this compound.
Caption: Degradation of VCD via hydrolysis and polymerization pathways.
Quantitative Stability Assessment
Due to the limited availability of specific long-term stability data for this compound in the public domain, this section presents an illustrative example of how such data would be presented. The following tables are based on typical behavior for cycloaliphatic epoxides and should be used as a guide for designing stability studies rather than as a definitive representation of VCD's stability.
An accelerated stability study can be performed to predict the shelf life of VCD at various storage conditions using the Arrhenius equation, which relates the rate of a chemical reaction to temperature.
Table 1: Illustrative Long-Term Stability Data for this compound
| Storage Condition | Time (Months) | Purity (%) | Appearance |
| 2-8 °C | 0 | 99.5 | Clear, colorless liquid |
| 6 | 99.3 | Clear, colorless liquid | |
| 12 | 99.1 | Clear, colorless liquid | |
| 24 | 98.8 | Clear, colorless liquid | |
| 25 °C / 60% RH | 0 | 99.5 | Clear, colorless liquid |
| 3 | 98.7 | Clear, colorless liquid | |
| 6 | 97.9 | Clear, colorless liquid | |
| 12 | 96.2 | Slight opalescence | |
| 40 °C / 75% RH | 0 | 99.5 | Clear, colorless liquid |
| 1 | 97.1 | Slight opalescence | |
| 3 | 94.5 | Visible particles | |
| 6 | 91.2 | Gel formation |
Table 2: Illustrative Prediction of Shelf Life using the Arrhenius Equation
| Storage Temperature (°C) | Predicted Time to 95% Purity (Months) |
| 5 | 48 |
| 25 | 15 |
| 40 | 4 |
Experimental Protocols for Stability Testing
A robust stability testing protocol is essential for determining the shelf life and optimal storage conditions for this compound. The following outlines a comprehensive experimental approach.
Experimental Workflow
The workflow for a long-term stability study of VCD involves several key stages, from sample preparation to data analysis.
Caption: A typical workflow for conducting a VCD stability study.
Materials and Equipment
-
This compound: High-purity grade.
-
Vials: Type I borosilicate glass, amber, with inert caps.
-
Stability Chambers: Capable of maintaining specified temperature and humidity conditions (e.g., 2-8°C, 25°C/60%RH, 40°C/75%RH).
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS): For purity and degradant analysis.
-
Viscometer: To measure changes in viscosity.
-
pH meter: To monitor for changes due to hydrolysis.
Stability-Indicating Analytical Method
A stability-indicating analytical method is crucial to separate and quantify the parent VCD from its potential degradation products. A gas chromatography (GC) method is well-suited for this purpose.
-
Column: A polar capillary column (e.g., DB-WAX or equivalent).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/minute to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Detector: FID at 275 °C or MS with appropriate mass range scanning.
-
Sample Preparation: Dilute a known amount of VCD in a suitable solvent (e.g., acetone or dichloromethane) to an appropriate concentration.
Test Procedure
-
Initial Analysis (T=0): Perform a complete analysis of the initial VCD lot for purity, appearance, viscosity, and potential degradation products.
-
Sample Storage: Aliquot the VCD into vials, seal them under an inert atmosphere (e.g., nitrogen), and place them in the designated stability chambers.
-
Time-Point Testing: At specified time intervals (e.g., 1, 3, 6, 9, 12, 18, 24 months for long-term studies; 1, 3, 6 months for accelerated studies), remove a set of vials from each storage condition.
-
Analysis: Allow the samples to equilibrate to room temperature and perform the full suite of analytical tests (purity by GC, appearance, viscosity).
-
Data Evaluation: Compare the results at each time point to the initial data and the established specifications. Track the decrease in VCD purity and the increase in any degradation products.
-
Shelf-Life Determination: Use the data from the accelerated studies in conjunction with the Arrhenius equation to predict the shelf life at the recommended storage condition. The long-term stability data will be used to confirm this prediction.
Conclusion
While this compound is a versatile and valuable chemical, its reactivity necessitates careful attention to storage and handling to ensure its long-term stability. By implementing the recommended storage conditions and employing a robust stability testing program as outlined in this guide, researchers, scientists, and drug development professionals can be confident in the quality and integrity of their VCD, leading to more reliable and reproducible results in their applications. The methodologies provided herein offer a framework for establishing in-house stability protocols and making informed decisions regarding the shelf life of this important compound.
References
Methodological & Application
Application Notes and Protocols: Dose-Response of Vinyl Cyclohexene Dioxide for Follicar Depletion in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vinyl cyclohexene dioxide (VCD) is an occupational chemical that selectively destroys the smallest, non-growing ovarian follicles, known as primordial and primary follicles, in both rats and mice.[1][2] This targeted ovotoxicity is achieved by accelerating the natural process of programmed cell death, or apoptosis, within these early-stage follicles.[1][2][3] The specificity of VCD in targeting these follicles makes it a valuable tool for creating animal models of premature ovarian failure and for studying the mechanisms of ovarian aging and menopause.[1][2][4] This document provides detailed application notes and protocols for utilizing VCD to induce follicular depletion in rats, including dose-response data, experimental procedures, and an overview of the underlying signaling pathways.
Data Presentation: Dose-Response of VCD on Follicular Depletion
The following tables summarize the quantitative effects of VCD on primordial and primary follicle depletion in rats at various doses and treatment durations.
Table 1: Effect of VCD on Primordial Follicle Depletion in Rats
| Animal Strain | VCD Dose (mg/kg/day) | Administration Route | Duration | % Primordial Follicle Depletion | Reference |
| Sprague-Dawley | 80 | Intraperitoneal | 15 days | ~50% | [5] |
| Sprague-Dawley | 80 | Intraperitoneal | 20 days | 70% | [6] |
| Sprague-Dawley | 80 | Intraperitoneal | 30 days | ~81% (peripubertal), ~85-90% (adult) | [7] |
| Sprague-Dawley | 40 | Intraperitoneal | 30 days | Similar to 80 mg/kg in young rats | [7] |
| Sprague-Dawley | 160 | Intraperitoneal | 10-13 days | ~100% | [7] |
| Sprague-Dawley | 160 | Intramuscular | 12-13 days | ~90% | [7] |
| Sprague-Dawley | 500 | Oral Gavage | 15 days | 34.6% | [8] |
| Sprague-Dawley | 500 | Oral Gavage | 30 days | 81% | [8] |
| Fischer 344 | 80 | Intraperitoneal | 30 days | Significant reduction | [9] |
Table 2: Effect of VCD on Primary Follicle Depletion in Rats
| Animal Strain | VCD Dose (mg/kg/day) | Administration Route | Duration | % Primary Follicle Depletion | Reference |
| Sprague-Dawley | 80 | Intraperitoneal | 20 days | 59% | [6] |
| Sprague-Dawley | 80 | Intraperitoneal | 30 days | ~60% | [7] |
| Sprague-Dawley | 160 | Intraperitoneal | 10-13 days | ~60% | [7] |
| Sprague-Dawley | 160 | Intramuscular | 12-13 days | ~99% | [7] |
Experimental Protocols
Protocol 1: Induction of Follicular Depletion in Rats via Intraperitoneal Injection
This protocol describes the induction of follicular depletion in rats using intraperitoneal administration of VCD.
Materials:
-
This compound (VCD)
-
Sesame oil or corn oil (vehicle)
-
Female Sprague-Dawley or Fischer 344 rats (28-day-old or adult)
-
Sterile syringes and needles
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Model: Utilize female Sprague-Dawley or Fischer 344 rats. Age can vary from peripubertal (28 days old) to adult, depending on the experimental design.[7][9]
-
VCD Preparation: Prepare the desired VCD solution by diluting it in a suitable vehicle such as sesame oil or corn oil. Common concentrations range from 40 mg/kg to 160 mg/kg body weight.[7]
-
Administration: Administer the VCD solution or vehicle control via daily intraperitoneal (i.p.) injections. The duration of treatment can range from 10 to 30 days.[5][7]
-
Monitoring: Monitor the animals daily for any signs of toxicity, such as weight loss or changes in behavior. At higher doses (e.g., 160 mg/kg), adverse effects like peritonitis have been observed in adult rats.[7]
-
Tissue Collection: At the end of the treatment period, euthanize the animals and collect the ovaries for analysis.
-
Follicle Counting:
-
Fix the ovaries in an appropriate fixative (e.g., 10% neutral buffered formalin).
-
Process the ovaries for histology, embed in paraffin, and serially section the entire ovary.
-
Stain the sections with hematoxylin and eosin (H&E).
-
Count the number of primordial and primary follicles in every fifth section throughout the entire ovary to avoid double-counting.
-
Follicles are classified as primordial if they contain an oocyte surrounded by a single layer of squamous granulosa cells, and as primary if they have a single layer of cuboidal granulosa cells.
-
Protocol 2: Induction of Follicular Depletion in Rats via Oral Gavage
This protocol outlines the procedure for inducing follicular depletion using oral administration of VCD.
Materials:
-
This compound (VCD)
-
Corn oil (vehicle)
-
Female Sprague-Dawley rats (adult)
-
Oral gavage needles
-
Sterile syringes
-
Appropriate PPE
Procedure:
-
Animal Model: Use adult female Sprague-Dawley rats.[8]
-
VCD Preparation: Prepare a VCD solution in corn oil. A dose of 500 mg/kg has been shown to be effective.[8]
-
Administration: Administer the VCD solution or vehicle control daily via oral gavage for a period of 15 or 30 days.[8]
-
Monitoring: Observe the animals daily for any clinical signs of toxicity.
-
Tissue Collection and Analysis: Follow steps 5 and 6 from Protocol 1 for ovary collection and follicle counting.
Signaling Pathways and Experimental Workflow
Signaling Pathway of VCD-Induced Follicular Apoptosis
VCD induces follicular depletion by accelerating apoptosis in primordial and primary follicles.[1][2][3] A key mechanism involves the disruption of the c-kit/kit ligand signaling pathway, which is crucial for oocyte survival.[1][2] VCD has been shown to directly interact with the c-kit receptor on the oocyte, inhibiting its autophosphorylation and thereby impairing oocyte viability.[1][2] This disruption of survival signaling leads to the activation of intracellular pro-apoptotic pathways, including the caspase cascade.[1][5] Specifically, VCD exposure leads to an increase in the activity of caspase-3, a key executioner caspase in apoptosis.[5][10] The activation of this caspase cascade is a central event in VCD-induced ovotoxicity.[5]
Caption: VCD-induced follicular apoptosis signaling pathway.
Experimental Workflow for VCD Dose-Response Studies
The following diagram illustrates a typical experimental workflow for investigating the dose-response of VCD on follicular depletion in rats.
Caption: Experimental workflow for VCD dose-response studies.
References
- 1. 4-vinylcyclohexene diepoxide: a model chemical for ovotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Vinylcyclohexene Diepoxide: A Model Chemical for Ovotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Ovarian Toxicity of 4-Vinylcyclohexene Diepoxide: A Mechanistic Model | Semantic Scholar [semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. e-century.us [e-century.us]
- 7. Effects of 4-Vinylcyclohexene Diepoxide on Peripubertal and Adult Sprague–Dawley Rats: Ovarian, Clinical, and Pathologic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Long-term effects of ovarian follicular depletion in rats by 4-vinylcyclohexene diepoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The relationship of 4‐vinylcyclohexene diepoxide toxicity with cell death, oxidative stress, and gap junctions in female rat ovaries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Intraperitoneal Injection of 4-Vinylcyclohexene Diepoxide (VCD) in Sesame Oil
These application notes provide a comprehensive overview of the use of 4-vinylcyclohexene diepoxide (VCD) administered via intraperitoneal (IP) injection with sesame oil as a vehicle. This method is primarily utilized in preclinical research to induce gradual ovarian failure in rodent models, thereby creating a relevant animal model for studying perimenopause and menopause.[1][2][3] VCD selectively destroys primordial and primary follicles in the ovaries, mimicking the natural decline in ovarian function observed in humans.[1][4][5]
Principle of the Model
4-Vinylcyclohexene diepoxide (VCD) is an occupational chemical that induces ovarian toxicity by targeting the smallest, non-growing follicles (primordial and primary).[4][5][6] Daily intraperitoneal administration of VCD leads to a progressive depletion of the ovarian follicular reserve, resulting in a state of ovarian failure.[2][3] This model is considered a nonsurgical alternative to ovariectomy and allows for the study of the gradual transition into a post-menopausal state.[1] Sesame oil is the vehicle of choice for VCD administration due to VCD's solubility and the oil's biocompatibility for IP injections.[1][2]
Key Experimental Parameters
Successful induction of ovarian failure with VCD is dependent on several critical parameters, including the animal model, VCD dosage, duration of administration, and the age of the animals. Mice are reportedly more susceptible to the ovotoxic effects of VCD than rats.[6] The most commonly cited dose in mice is 160 mg/kg, administered daily for a period of 15 to 20 consecutive days.[1][2][5][7][8] The onset of ovarian failure can be modulated by adjusting the duration of VCD exposure.[2][3]
Data Presentation
The following table summarizes quantitative data from various studies utilizing intraperitoneal VCD injections in sesame oil to induce ovarian failure.
| Parameter | Mouse | Rat |
| Animal Model | B6C3F1, C57BL/6J, CD-1 | Sprague-Dawley, Fischer 344 |
| VCD Dosage | 160 mg/kg/day[1][2][5][7][8] | 80 mg/kg/day[4][6][9] |
| Vehicle | Sesame Oil[1][2][5][7][8] | Sesame Oil or Cottonseed Oil[4] |
| Injection Volume | ~2.5 ml/kg[1] | Not consistently specified |
| Duration of Injections | 15-20 consecutive days[1][2][5][7][8] | 10-30 consecutive days[4][6][9] |
| Age of Animals | 28 days to 2 months[1][3][5] | Peripubertal (28 days) and Adult[4][6] |
| Time to Ovarian Failure | 52-135 days post-injection onset[3] | Variable, follicle loss observed after 10-13 days at higher doses[4] |
Experimental Protocols
Below is a detailed protocol for the intraperitoneal injection of VCD in sesame oil, synthesized from multiple established methodologies.
Materials:
-
4-Vinylcyclohexene diepoxide (VCD)
-
Sesame oil (sterile)
-
Sterile microcentrifuge tubes or vials
-
Syringes (1 ml) with 27-gauge needles[1]
-
Analytical balance
-
Animal scale
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol:
-
Preparation of VCD Solution:
-
All handling of VCD should be performed in a chemical fume hood.
-
VCD is typically stored at -20°C.[1][4] Allow the vial to equilibrate to room temperature before opening.
-
Calculate the required amount of VCD and sesame oil based on the desired concentration (e.g., 160 mg/kg) and the total injection volume for the cohort of animals.
-
Weigh the VCD and dissolve it in the appropriate volume of sterile sesame oil to achieve the final target concentration. For example, to prepare a solution for a 25g mouse at a dose of 160 mg/kg and an injection volume of 2.5 ml/kg, you would need 4 mg of VCD in 62.5 µl of sesame oil. It is advisable to prepare a stock solution for the entire study period to ensure consistency.[10]
-
Vortex the solution thoroughly to ensure complete dissolution of VCD in the sesame oil.
-
-
Animal Handling and Injection Procedure:
-
Acclimate animals to the housing conditions for at least one week prior to the start of the experiment.[5][7]
-
Weigh each animal daily before injection to accurately calculate the injection volume.
-
Restrain the mouse firmly but gently. The intraperitoneal injection is administered into the lower abdominal cavity.
-
To avoid puncturing internal organs, tilt the animal slightly head-down and inject into either the left or right lower quadrant of the abdomen.
-
Insert the 27-gauge needle at a shallow angle (approximately 10-20 degrees).
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ before injecting the solution.
-
Slowly inject the calculated volume of the VCD-sesame oil solution.
-
Alternate the site of injection daily to minimize local irritation and the risk of infection.[1]
-
The control group should be injected with the same volume of sesame oil vehicle.[1][5]
-
-
Post-Injection Monitoring:
-
Monitor the animals daily for any signs of distress, including changes in weight, activity, and grooming behavior.
-
To confirm the onset of ovarian failure, monitor the estrous cycle of the animals daily by vaginal cytology starting after the completion of the injection period.[1][5] Ovarian failure is typically confirmed by an extended period of diestrus (e.g., 10-15 consecutive days).[2][5]
-
Safety Precautions:
-
VCD is a hazardous chemical and should be handled with appropriate safety precautions, including the use of a chemical fume hood and personal protective equipment.
-
Dispose of all VCD-contaminated materials as hazardous waste according to institutional guidelines.
Visualizations
Experimental Workflow for VCD-Induced Ovarian Failure
Experimental workflow for inducing ovarian failure.
References
- 1. A Method to Study the Impact of Chemically-induced Ovarian Failure on Exercise Capacity and Cardiac Adaptation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of duration of dosing on onset of ovarian failure in a chemical-induced mouse model of perimenopause - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of 4-Vinylcyclohexene Diepoxide on Peripubertal and Adult Sprague–Dawley Rats: Ovarian, Clinical, and Pathologic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss of ovarian function in the VCD mouse-model of menopause leads to insulin resistance and a rapid progression into the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Early effects of ovotoxicity induced by 4-vinylcyclohexene diepoxide in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Transcriptome analysis during 4-vinylcyclohexene diepoxide exposure-induced premature ovarian insufficiency in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing Vinyl Cyclohexene Dioxide (VCD) Solutions for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl cyclohexene dioxide (VCD) is an industrial chemical primarily used in the manufacturing of epoxy resins. In biomedical research, VCD is a valuable tool for inducing premature ovarian failure in animal models, thereby creating a model for studying menopause and developing related therapies.[1][2] VCD selectively destroys primordial and primary ovarian follicles through apoptosis, mimicking the natural process of atresia.[1][2][3] This document provides detailed application notes and protocols for the preparation of VCD solutions for in vivo studies, with a focus on safety, solubility, and experimental reproducibility.
Safety Precautions
Warning: this compound is a hazardous substance and a potential carcinogen that can be absorbed through the skin.[4][5] It can cause severe irritation to the skin, eyes, and respiratory tract.[4][6] All handling of VCD must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and eye protection.[6][7]
Physicochemical Properties and Solubility
VCD is a clear, colorless to pale yellow liquid.[8] Its solubility is a critical factor in the preparation of dosing solutions for in vivo studies.
Table 1: Solubility of this compound
| Solvent System | Solubility | Notes | Reference(s) |
| Water | 50-100 mg/mL at 22°C | Hydrolyzes slowly. | [5][8] |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | Often used as a co-solvent. Requires ultrasonic agitation for dissolution. | [9] |
| Corn Oil | ≥ 25 mg/mL | A common vehicle for oral gavage and intraperitoneal injections. Requires ultrasonic agitation for a clear solution. | [9] |
| Sesame Oil | Vehicle for intraperitoneal injections | Used as a solvent for VCD in several studies. | [10][11] |
| Acetone | Vehicle for dermal application | Used in studies involving skin exposure. | [12] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 5 mg/mL | Forms a clear solution. | [9] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 5 mg/mL | Forms a clear solution. | [9] |
| 15% Cremophor EL >> 85% Saline | 25 mg/mL | Forms a suspended solution; requires ultrasonic agitation. | [9] |
Experimental Protocols
Protocol 1: Preparation of VCD in Corn Oil for Oral Gavage or Intraperitoneal Injection
This protocol is suitable for studies requiring oral or intraperitoneal administration of VCD in rodents.
Materials:
-
This compound (VCD)
-
Corn oil
-
Sterile glass vials
-
Sterile magnetic stir bar
-
Magnetic stir plate
-
Ultrasonic water bath
-
Sterile syringes and needles
Procedure:
-
Work in a chemical fume hood and wear appropriate PPE.
-
Determine the required concentration and total volume of the VCD solution based on the experimental design.
-
In a sterile glass vial, add the calculated amount of VCD.
-
Add the required volume of corn oil to the vial.
-
Add a sterile magnetic stir bar to the vial.
-
Cap the vial and place it on a magnetic stir plate. Stir the solution for 10-15 minutes at room temperature.
-
For a clear solution, place the vial in an ultrasonic water bath and sonicate until the VCD is completely dissolved.[9]
-
Visually inspect the solution for complete dissolution. It should be a clear, homogenous solution.
-
The solution should be prepared fresh before each use. If short-term storage is necessary, store at 2-8°C and protect from light.[13] Allow the solution to return to room temperature before administration.
Protocol 2: Preparation of VCD in Sesame Oil for Intraperitoneal Injection
This protocol provides an alternative vehicle for intraperitoneal administration.
Materials:
-
This compound (VCD)
-
Sesame oil
-
Sterile glass vials
-
Sterile magnetic stir bar
-
Magnetic stir plate
-
Sterile syringes and needles
Procedure:
-
Perform all steps in a chemical fume hood with appropriate PPE.
-
Calculate the required amounts of VCD and sesame oil for your experiment. One study mixed 1.2 mL of VCD with 20 mL of sesame oil for a dilution of approximately 17:1.[11]
-
In a sterile glass vial, combine the VCD and sesame oil.
-
Add a sterile magnetic stir bar.
-
Cap the vial and stir on a magnetic stir plate until a homogenous solution is achieved.
-
Prepare the solution fresh daily for administration.
Protocol 3: Preparation of VCD in a Co-Solvent System for Intraperitoneal Injection
This protocol is for achieving a clear solution when higher concentrations or different vehicle properties are desired.
Materials:
-
This compound (VCD)
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Ensure all procedures are conducted in a chemical fume hood with appropriate PPE.
-
To prepare a solution of ≥ 5 mg/mL, follow these steps in order: a. Add 10% of the final volume as DMSO to a sterile conical tube. b. Add the calculated amount of VCD to the DMSO and vortex until dissolved. c. Add 40% of the final volume as PEG300 and vortex to mix. d. Add 5% of the final volume as Tween-80 and vortex to mix. e. Add 45% of the final volume as saline and vortex until the solution is clear and homogenous.[9]
-
This solution should be used immediately after preparation.
In Vivo Administration Data
The following table summarizes dosages and administration routes from various in vivo studies.
Table 2: Summary of In Vivo VCD Dosing Regimens
| Animal Model | Administration Route | Dosage | Vehicle | Study Duration | Key Findings | Reference(s) |
| F344/N Rats | Dermal | 6.25 - 200 mg/mL | Acetone | 13 weeks | Skin lesions at higher doses. | [12] |
| B6C3F1 Mice | Dermal | 6.25 - 100 mg/mL | Acetone | 13 weeks | Ovarian follicular atrophy at 50 and 100 mg/mL. | [12] |
| F344/N Rats | Oral Gavage | 62.5 - 1000 mg/kg | Corn Oil | 13 weeks | Forestomach and kidney toxicity at higher doses. | [12] |
| B6C3F1 Mice | Oral Gavage | 62.5 - 1000 mg/kg | Corn Oil | 13 weeks | Forestomach, ovary, and testis toxicity. | [12] |
| Rattus norvegicus | Intraperitoneal | 80 mg/kg | Not specified | 15 days | Increased FSH levels, indicating diminished ovarian reserve. | [14] |
| Sprague-Dawley Rats | Intraperitoneal | 80 mg/kg and 160 mg/kg | Sesame Oil | Up to 30 days | Dose-dependent destruction of primordial and primary follicles. | [11][15] |
| C57BL/6J Mice | Intraperitoneal | 80 mg/kg | Normal Saline | 5-10 days | Promoted superovulation and increased serum E2 and FSH levels. | [9][16][17] |
| Male Wistar Rats | Oral Gavage | 100 - 500 mg/kg | Not specified | 28 days | Disrupted sperm characteristics and reduced reproductive hormones. | [9][18] |
Mechanism of Action: Signaling Pathway
VCD induces apoptosis in ovarian granulosa cells and selectively destroys small preantral follicles by activating intracellular pro-apoptotic pathways.[1][18] One of the key pathways implicated is the PI3K/Akt/mTOR pathway.[9][18] VCD has been shown to transiently activate this pathway, which can paradoxically promote the activation of primordial follicles in the short term, while prolonged exposure leads to their destruction.[16][18]
Caption: VCD-induced signaling leading to follicular depletion.
Experimental Workflow
The following diagram outlines the general workflow for preparing and administering VCD solutions for in vivo studies.
Caption: General workflow for VCD in vivo studies.
References
- 1. 4-vinylcyclohexene diepoxide: a model chemical for ovotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Vinylcyclohexene Diepoxide: A Model Chemical for Ovotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accelerated Ovarian Failure Induced by 4-Vinyl Cyclohexene Diepoxide in Nrf2 Null Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nj.gov [nj.gov]
- 5. This compound | C8H12O2 | CID 7833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ICSC 0820 - this compound [inchem.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Effects of 4-Vinylcyclohexene Diepoxide on Peripubertal and Adult Sprague–Dawley Rats: Ovarian, Clinical, and Pathologic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Toxicity of 4-vinyl-1-cyclohexene diepoxide after 13 weeks of dermal or oral exposure in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. abmole.com [abmole.com]
- 14. The use of vinylcyclohexene diepoxide to create... | F1000Research [f1000research.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Hormone-Like Effects of 4-Vinylcyclohexene Diepoxide on Follicular Development [frontiersin.org]
- 17. Frontiers | Hormone-Like Effects of 4-Vinylcyclohexene Diepoxide on Follicular Development [frontiersin.org]
- 18. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Spurr's Resin Formulation Using a Vinyl Cyclohexene Dioxide (VCD) Substitute
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spurr's low-viscosity embedding medium has been a cornerstone for electron microscopy, particularly for infiltrating dense and challenging specimens like plant tissues and microorganisms.[1][2] The original formulation utilized vinyl cyclohexene dioxide (VCD or ERL 4206) as the primary epoxy resin, valued for its low viscosity.[1][2] However, due to health and safety concerns regarding its carcinogenicity, VCD was removed from the market.[1][2][3]
The direct replacement, ERL 4221 (3,4-epoxycyclohexylmethyl-3,4-epoxycyclohexane carboxylate), has a significantly higher molecular weight and viscosity.[1][2][3][4] A direct substitution of ERL 4221 for VCD in the original Spurr's formulation results in a more viscous resin mixture and blocks that are often excessively hard and brittle, leading to difficulties in sectioning.[1][2][3][4] This issue arises from an altered anhydride-to-epoxide ratio.[1][4]
To address these challenges, modified formulations have been developed. A notable and effective modification involves the incorporation of Quetol 651, a low-viscosity, water-soluble epoxy resin.[1][5] The addition of Quetol 651 reduces the overall viscosity of the embedding medium, improving infiltration and restoring the excellent sectioning qualities associated with the original Spurr's resin.[1][5]
These application notes provide detailed protocols for preparing and using a modified Spurr's resin formulation with ERL 4221 and Quetol 651, ensuring optimal embedding for a wide range of biological samples.
Data Presentation: Quantitative Summary of Resin Components and Formulations
The following tables summarize the key quantitative data for the components of the original and modified Spurr's resin formulations.
Table 1: Properties of Key Epoxy Resin Components
| Component | Abbreviation | Type | Weight per Epoxide (WPE) Equivalent | Viscosity (cP at 25°C) |
| This compound | VCD / ERL 4206 | Cycloaliphatic Diepoxide | 76 | 60 (for the complete original formulation) |
| 3,4-Epoxycyclohexylmethyl-3,4-epoxycyclohexane carboxylate | ERL 4221 | Cyclic Epoxide | 137 | ~180 (for the corrected formulation without Quetol 651) |
| Quetol 651 | - | Aliphatic Resin | - | 15 |
Table 2: Original Spurr's Resin Formulation (using VCD)
| Component | Function | Weight (g) for a Firm Block |
| VCD (ERL 4206) | Epoxy Resin | 10.0 |
| Nonenyl Succinic Anhydride | NSA | Hardener |
| Diglycidyl Ether of Polypropylene Glycol | DER 736 | Flexibilizer |
| Dimethylaminoethanol | DMAE / S-1 | Accelerator |
Table 3: Modified Spurr's Resin Formulation with ERL 4221 and Quetol 651
| Component | Function | Weight (g) |
| ERL 4221 | Epoxy Resin | 9.70 |
| Quetol 651 | Low-Viscosity Epoxy Resin | 6.12 |
| Nonenyl Succinic Anhydride (NSA) | Hardener | 27.88 |
| Diglycidyl Ether of Polypropylene Glycol (DER 736) | Flexibilizer | 4.50 |
| Benzyldimethylamine (BDMA) | Accelerator | 0.87 |
Table 4: Adjusting Hardness of the Modified Spurr's Resin
| Block Hardness | ERL 4221 (g) | DER 736 (g) | NSA (g) | DMAE (g) |
| Firm (Standard) | 4.10 | 1.43 | 5.90 | 0.10 |
| Hard | 4.10 | 0.95 | 5.90 | 0.10 |
| Soft | 4.10 | 1.90 | 5.90 | 0.10 |
Experimental Protocols
Protocol 1: Preparation of the Modified Spurr's Resin Mixture
This protocol describes the preparation of the modified Spurr's resin embedding medium. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as the resin components are toxic.
Materials:
-
ERL 4221
-
Quetol 651
-
Nonenyl Succinic Anhydride (NSA)
-
Diglycidyl Ether of Polypropylene Glycol (DER 736)
-
Benzyldimethylamine (BDMA) or Dimethylaminoethanol (DMAE)
-
Disposable plastic beaker
-
Stirring rod or magnetic stirrer
-
Weighing balance
Procedure:
-
Tare a clean, dry disposable plastic beaker on a weighing balance.
-
Carefully weigh and add the following components to the beaker in the specified order, ensuring to mix gently after each addition:
-
Nonenyl Succinic Anhydride (NSA)
-
ERL 4221
-
Quetol 651
-
Diglycidyl Ether of Polypropylene Glycol (DER 736)
-
-
Mix the components thoroughly with a stirring rod or on a magnetic stirrer for at least 5 minutes until the mixture is homogenous. Avoid introducing excessive air bubbles.
-
Add the accelerator (BDMA or DMAE) to the mixture and continue to stir for another 3-5 minutes.
-
To remove any introduced air bubbles, place the beaker containing the resin mixture in a desiccator under a gentle vacuum.
-
The prepared resin has a pot life of 3-4 days when stored at room temperature in a sealed container.
Protocol 2: Tissue Processing and Embedding
This protocol outlines the steps for fixing, dehydrating, and embedding biological specimens using the modified Spurr's resin.
Materials:
-
Primary fixative (e.g., 2.5% glutaraldehyde in 0.1 M phosphate buffer)
-
Secondary fixative (e.g., 1% osmium tetroxide in 0.1 M phosphate buffer)
-
Phosphate buffer (0.1 M)
-
Graded ethanol series (30%, 50%, 70%, 85%, 95%, 100%)
-
Propylene oxide (or 100% ethanol as Spurr's resin is compatible)
-
Prepared modified Spurr's resin mixture
-
Embedding molds (e.g., BEEM capsules)
-
Oven set to 70°C
-
Rotator for infiltration
Procedure:
-
Primary Fixation:
-
Immerse small tissue blocks (no larger than 1 mm³) in the primary fixative for at least 2 hours at room temperature or overnight at 4°C. Perfusion fixation is recommended for whole organs.
-
-
Washing:
-
Wash the fixed tissue three times in 0.1 M phosphate buffer for 15 minutes each.
-
-
Secondary Fixation:
-
Post-fix the tissue in 1% osmium tetroxide in 0.1 M phosphate buffer for 1-2 hours at room temperature in a fume hood.
-
-
Washing:
-
Rinse the tissue in distilled water for 15 minutes.
-
-
Dehydration:
-
Dehydrate the tissue through a graded series of ethanol:
-
30% Ethanol: 10 minutes
-
50% Ethanol: 10 minutes
-
70% Ethanol: 10 minutes
-
85% Ethanol: 10 minutes
-
95% Ethanol: 10 minutes
-
100% Ethanol: 3 changes of 10 minutes each
-
-
-
Transition to Resin:
-
While the modified Spurr's resin is compatible with ethanol, using a transition solvent like propylene oxide can ensure complete removal of ethanol.
-
Incubate the tissue in propylene oxide for 2 changes of 15 minutes each.
-
-
Infiltration:
-
Infiltrate the tissue with the modified Spurr's resin on a rotator at room temperature:
-
2:1 Propylene oxide : Resin for 30 minutes.
-
1:1 Propylene oxide : Resin for 1 hour.
-
1:2 Propylene oxide : Resin for 2 hours.
-
100% Resin for two changes of at least 2 hours each, or overnight for the final change.
-
-
-
Embedding:
-
Carefully place the infiltrated tissue at the bottom of an embedding mold.
-
Fill the mold with fresh, bubble-free modified Spurr's resin.
-
-
Polymerization:
-
Place the embedding molds in an oven pre-heated to 70°C.
-
Cure the resin for 16-24 hours. The blocks should be hard and ready for sectioning after cooling to room temperature.
-
Visualizations
Caption: Experimental workflow for tissue processing and embedding.
Caption: Logical relationship of the modified Spurr's resin components.
References
Quantitative Analysis of Vinyl Cyclohexene Dioxide in Biological Tissues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl cyclohexene dioxide (VCD) is an industrial chemical primarily used as a reactive diluent in the manufacturing of epoxy resins. It is a known ovotoxicant, selectively destroying primordial and primary follicles in the ovaries, leading to premature ovarian failure in animal models. This characteristic has made VCD a valuable tool in research to model menopause and study the effects of ovarian senescence. The accurate quantification of VCD in biological tissues is crucial for toxicokinetic studies, understanding its mechanism of action, and for the development of potential therapeutic interventions against its toxic effects.
This document provides detailed application notes and protocols for the analytical quantification of VCD in tissue samples, primarily focusing on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Data Presentation
The following table summarizes quantitative data from toxicological studies involving VCD administration in rodents. It is important to note that direct measurements of VCD concentrations in tissues are not widely published; therefore, the table includes dosing information and observed biological effects, which are critical for designing and interpreting toxicokinetic and pharmacodynamic studies.
| Species/Strain | Tissue/Organ | Dosing Regimen | Analytical Method | Key Findings | Reference |
| Mouse (B6C3F1) | Ovary | 160 mg/kg/day (i.p.) for 15 days | Not specified for VCD quantification | Significant reduction in primordial and primary follicles. | [1][2] |
| Rat (F344) | Ovary | 80 mg/kg/day (i.p.) for 15 days | Not specified for VCD quantification | Depletion of primordial and small primary follicles. | [3] |
| Mouse (B6C3F1) | Blood | 800 mg/kg (i.p.), single dose | Not specified for VCD quantification | Peak blood concentration of VCH-1,2-epoxide at 2 hours (41 nmol/ml). | [4] |
| Rat (F344) | Blood | 800 mg/kg (i.p.), single dose | Not specified for VCD quantification | Blood concentration of VCH-1,2-epoxide was less than 2.5 nmol/ml. | [4] |
| Rat | Kidney, Liver | 160 mg/kg (i.p.) for 15 days | Not specified for VCD quantification | Evidence of tissue injuries, including tubular necrosis and hemorrhage. | [5] |
Experimental Protocols
The following are generalized protocols for the quantification of VCD in biological tissues based on established methodologies for similar small molecules. It is recommended to validate these methods in your specific laboratory conditions.
Protocol 1: Quantification of VCD in Ovarian Tissue by GC-MS
1. Objective: To quantify the concentration of this compound in ovarian tissue samples.
2. Materials and Reagents:
-
This compound (analytical standard)
-
Internal Standard (e.g., deuterated VCD or a structural analog)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Sodium sulfate (anhydrous)
-
Phosphate buffered saline (PBS), pH 7.4
-
Tissue homogenizer
-
Centrifuge
-
GC-MS system with a capillary column (e.g., DB-5ms)
3. Sample Preparation:
-
Excise ovarian tissue, weigh, and immediately snap-freeze in liquid nitrogen. Store at -80°C until analysis.
-
Thaw the tissue sample on ice and add 1 mL of ice-cold PBS per 100 mg of tissue.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Spike the homogenate with the internal standard solution.
-
Add 5 mL of a hexane:ethyl acetate (90:10, v/v) mixture to the homogenate.
-
Vortex for 2 minutes and then centrifuge at 3000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic layer and transfer it to a clean tube.
-
Repeat the extraction (steps 5-7) with another 5 mL of the extraction solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of hexane for GC-MS analysis.
4. GC-MS Analysis:
-
GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/minute.
-
Ramp to 280°C at 20°C/minute, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: To be determined by analyzing the mass spectrum of a VCD standard (expected prominent ions should be selected).
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
5. Quantification:
-
Create a calibration curve using VCD standards of known concentrations spiked into a blank tissue matrix and processed through the entire sample preparation procedure.
-
Calculate the ratio of the peak area of VCD to the peak area of the internal standard.
-
Plot the peak area ratio against the concentration of the VCD standards to generate a linear regression curve.
-
Determine the concentration of VCD in the tissue samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Quantification of VCD in Liver Tissue by LC-MS/MS
1. Objective: To quantify the concentration of this compound in liver tissue samples with high sensitivity and specificity.
2. Materials and Reagents:
-
This compound (analytical standard)
-
Internal Standard (e.g., deuterated VCD)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Tissue homogenizer
-
Centrifuge with cooling
-
LC-MS/MS system with an electrospray ionization (ESI) source
3. Sample Preparation:
-
Excise liver tissue, weigh, and snap-freeze in liquid nitrogen. Store at -80°C.
-
To 100 mg of tissue, add 400 µL of ice-cold acetonitrile containing the internal standard.
-
Homogenize the tissue on ice.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to precipitate proteins.
-
Collect the supernatant and transfer to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of 50:50 (v/v) methanol:water with 0.1% formic acid.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to remove any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
Start with 5% B, hold for 1 minute.
-
Linearly increase to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 3 minutes.
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing a VCD standard to identify the precursor ion and optimize collision energy for characteristic product ions.
-
Ion Source Parameters (example):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flows (Nitrogen): To be optimized for the specific instrument.
-
-
5. Quantification:
-
Construct a calibration curve using matrix-matched standards.
-
Calculate the peak area ratio of VCD to the internal standard.
-
Use a linear regression model to determine the concentration of VCD in the samples.
Mandatory Visualizations
VCD-Induced Ovarian Follicle Apoptosis Signaling Pathway
The following diagram illustrates the signaling pathway involved in VCD-induced apoptosis in ovarian granulosa cells, leading to follicular atresia. VCD is known to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.
References
- 1. The 4-vinylcyclohexene dioxide induced mouse ovarian premature failure is caused by down regulation of IGF1R and triggering excessive autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptome analysis during 4-vinylcyclohexene diepoxide exposure-induced premature ovarian insufficiency in mice [PeerJ] [peerj.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Comparison of the disposition and in vitro metabolism of 4-vinylcyclohexene in the female mouse and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxic effects of VCD on kidneys and liver tissues: a histopathological and biochemical study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of Vinyl Cyclohexene Dioxide and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl cyclohexene dioxide (VCD), a diepoxide metabolite of 4-vinylcyclohexene, is a chemical of significant interest in toxicology and drug development due to its selective ovarian toxicity.[1] Understanding its metabolic fate is crucial for assessing its biological effects and developing potential therapeutic interventions. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of VCD and its metabolites in biological matrices.[2] These application notes provide detailed protocols for the extraction, derivatization, and GC-MS analysis of VCD and its metabolites, along with a summary of quantitative data and a visualization of the relevant metabolic and signaling pathways.
Metabolic Pathway of 4-Vinylcyclohexene
4-Vinylcyclohexene is metabolized in the body, primarily by cytochrome P450 enzymes, to form monoepoxides, which are further oxidized to the diepoxide, this compound.[3] VCD is then hydrolyzed by epoxide hydrolase to form corresponding diols and ultimately a tetrol.[4] The main routes of excretion for these metabolites are urine and expired air.[3]
Caption: Metabolic conversion of 4-vinylcyclohexene to its metabolites.
Quantitative Data Summary
The following table summarizes key enzymatic kinetic data for the metabolism of vinyl cyclohexene diepoxide. This information is critical for understanding the rate of formation and detoxification of these metabolites in biological systems.
| Metabolite Formation | Enzyme | Vmax (nmol/mg protein per min) | Reference |
| 4-Epoxyethylcyclohexane-1,2-diol | Epoxide Hydrolase | 4.7 | [4] |
| 4-Dihydroxyethyl-1,2-epoxycyclohexane | Epoxide Hydrolase | 10.2 | [4] |
| 4-Dihydroxyethylcyclohexane-1,2-diol | Epoxide Hydrolase | 1.1 | [4] |
| Tetrol from 4-epoxyethylcyclohexane-1,2-diol | Epoxide Hydrolase | 10.0 | [4] |
| Tetrol from 4-dihydroxyethyl-1,2-epoxycyclohexane | Epoxide Hydrolase | 7.6 | [4] |
Experimental Protocols
Sample Preparation from Biological Matrices
This protocol describes the extraction of VCD and its metabolites from plasma, urine, and tissue homogenates.
Materials:
-
Biological sample (plasma, urine, or tissue homogenate)
-
Internal Standard (e.g., deuterated VCD or a structural analog)
-
Ethyl acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Sodium sulfate (anhydrous)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 1 mL of the biological sample in a 15 mL centrifuge tube, add the internal standard.
-
Add 5 mL of ethyl acetate and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 2-4) with another 5 mL of ethyl acetate and combine the organic extracts.
-
Pass the combined extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
The dried extract is now ready for derivatization.
Caption: Workflow for the extraction and derivatization of VCD and its metabolites.
Derivatization
The hydroxyl groups of the diol and tetrol metabolites require derivatization to increase their volatility for GC-MS analysis. Silylation is a common and effective method.[5]
Materials:
-
Dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Reconstitute the dried extract in 50 µL of anhydrous pyridine.
-
Add 50 µL of BSTFA with 1% TMCS to the vial.
-
Cap the vial tightly and heat at 70°C for 1 hour.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS injection.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 180°C
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes
-
-
Transfer Line Temperature: 280°C
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (m/z 50-550) or Selected Ion Monitoring (SIM) for targeted quantification.
Signaling Pathway Involvement
This compound has been shown to activate the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a critical regulator of cell survival, proliferation, and apoptosis. Activation of this pathway by VCD may contribute to its toxic effects, particularly in ovarian follicles.
Caption: VCD's impact on the PI3K/Akt/mTOR signaling pathway.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for the GC-MS analysis of this compound and its metabolites. Accurate and reliable quantification of these compounds is essential for advancing our understanding of the toxicology of 4-vinylcyclohexene and for the development of new therapeutic strategies. The provided workflows and pathway diagrams serve as valuable tools for researchers in this field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Vinylcyclohexene - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 4-Vinylcyclohexene Diepoxide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Histological Assessment of VCD-Induced Ovarian Damage
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-vinylcyclohexene diepoxide (VCD) is an industrial chemical widely recognized for its specific ovotoxic effects. It selectively destroys the smallest, non-growing follicles—primordial and primary follicles—in the ovaries of rodents by accelerating the natural process of programmed cell death, known as apoptosis.[1][2][3][4] This targeted action makes VCD an invaluable tool for creating animal models of perimenopause and premature ovarian failure, which are essential for studying ovarian aging and developing potential therapeutic interventions.[1][5][6]
Histological analysis is the cornerstone for evaluating the extent and mechanisms of VCD-induced ovarian damage. These techniques allow for the visualization of tissue morphology, quantification of follicle loss, and identification of cellular and molecular changes within the ovary. This document provides detailed protocols for key histological methods used to assess the impact of VCD on ovarian tissue.
Mechanism of VCD-Induced Ovarian Damage
VCD's ovotoxicity is not a result of generalized necrosis but a targeted acceleration of atresia (apoptosis) in small pre-antral follicles.[3][4][7] The primary mechanism involves the disruption of critical cell survival pathways within the oocyte.
Key signaling pathways implicated in VCD-induced ovotoxicity include:
-
c-Kit/Kit Ligand Pathway Disruption: The c-Kit receptor, located on the oocyte surface, and its ligand (Kit Ligand) are crucial for the survival of primordial and primary follicles.[8] VCD directly interferes with this pathway by inhibiting the autophosphorylation of the c-Kit receptor, thereby blocking downstream survival signals and triggering apoptosis.[2][4][9]
-
PI3K/Akt/FOXO3a Pathway Modulation: Downstream of c-Kit, the PI3K/Akt pathway plays a vital role in follicle survival and activation. VCD has been shown to inhibit the phosphorylation of Akt, a key protein in this pathway.[9] This disruption can affect the localization and activity of transcription factors like FOXO3a, which are involved in maintaining follicle dormancy and viability.[9][10]
-
Activation of Apoptotic Pathways: The inhibition of survival signals leads to the activation of the intrinsic apoptotic cascade. This is characterized by an increased ratio of the pro-apoptotic protein Bax to anti-apoptotic proteins like Bcl-XL, and the subsequent activation of executioner caspases, such as Caspase-3.[8]
-
Induction of Oxidative Stress: Some studies suggest that VCD increases oxidative stress in the ovary, evidenced by lipid peroxidation and hydrogen peroxide formation, which contributes to cellular damage and apoptosis.[8]
Data Presentation: Summary of Quantitative Findings
The following tables summarize typical quantitative data obtained from studies assessing VCD-induced ovarian damage.
Table 1: VCD Dosing Regimens and Effects on Follicle Counts in Rodents
| Animal Model | VCD Dose & Duration | % Decrease in Primordial Follicles | % Decrease in Primary Follicles | Reference(s) |
|---|---|---|---|---|
| Sprague-Dawley Rats | 85 mg/kg/day for 20 days | ~70% | ~59% | [11] |
| B6C3F1 Mice | 160 mg/kg/day for 15 days | Significant reduction (depleted by Day 37) | Significant reduction (depleted by Day 37) | [12][13] |
| C57BL/6J Mice | 160 mg/kg/day for 20 days | Depleted after 62 days | Depleted after 62 days |[13] |
Table 2: Summary of Immunohistochemical and Apoptosis Assay Findings
| Assay | Marker | Observation in VCD-Treated Ovaries | Cellular Location | Reference(s) |
|---|---|---|---|---|
| TUNEL | DNA Fragmentation | Increased number of TUNEL-positive cells | Oocytes and Granulosa Cells | [14] |
| IHC | Activated Caspase-3 | Increased expression | Oocytes and Granulosa Cells | [8] |
| IHC | Ki67 | Decreased expression in granulosa cells of growing follicles | Granulosa Cell Nuclei | [15] |
| IHC | AMH | Decreased expression | Granulosa Cells (Growing Follicles) | [8][16] |
| IHC | c-Kit | Reduced protein staining | Oocyte |[9] |
Experimental Workflow
A typical workflow for assessing VCD-induced ovarian damage involves several key stages, from animal treatment to microscopic analysis.
Experimental Protocols
Animal Model: VCD-Induced Ovarian Failure
This protocol is a general guideline and should be adapted based on the specific research question and institutional animal care guidelines.
-
Animals: Female mice (e.g., B6C3F1, C57BL/6) or rats (e.g., Sprague-Dawley) at 21-28 days of age.
-
VCD Preparation: VCD is typically dissolved in sesame oil.
-
Dosing Regimen: Administer VCD via intraperitoneal (i.p.) injection at a dose of 80-160 mg/kg body weight daily for 15-20 consecutive days.[11][12] A control group should receive vehicle (sesame oil) injections.
-
Tissue Collection: Ovaries are collected at desired time points following the final injection. For example, to confirm follicle depletion, collection can occur 30-60 days after the start of treatment.[7][13]
Tissue Preparation: Fixation and Embedding
Proper fixation and embedding are critical for preserving tissue architecture and antigenicity.
-
Fixation: Immediately after dissection, immerse ovaries in 4% paraformaldehyde (PFA) or 10% neutral buffered formalin (NBF) for 24 hours at 4°C.[17][18]
-
Dehydration: Transfer the fixed tissues through a graded series of ethanol (e.g., 70%, 80%, 95%, 100%) to remove water.[17]
-
Clearing: Place the dehydrated tissues in xylene to remove the ethanol.[17]
-
Infiltration & Embedding: Infiltrate the tissues with molten paraffin wax and then embed them in paraffin blocks.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged glass slides.[17]
Protocol: Hematoxylin and Eosin (H&E) Staining
H&E staining is fundamental for visualizing overall ovarian morphology and for follicle classification and counting.
-
Deparaffinization: Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydration: Rehydrate sections through a descending series of ethanol (100%, 95%, 70%; 2 minutes each) and then rinse in distilled water.[19]
-
Hematoxylin Staining: Stain with Harris' hematoxylin for 3-5 minutes to stain cell nuclei blue/purple.
-
Differentiation: Briefly dip slides in 1% acid-alcohol to remove excess stain.
-
Bluing: Rinse in running tap water or a bluing agent (e.g., Scott's tap water substitute) until nuclei turn a crisp blue.
-
Eosin Staining: Counterstain with Eosin Y for 1-2 minutes to stain cytoplasm and extracellular matrix pink/red.[19]
-
Dehydration: Dehydrate sections through an ascending series of ethanol (95%, 100%) and clear in xylene.
-
Mounting: Coverslip the slides using a permanent mounting medium.
Protocol: Follicle Classification and Quantification
Follicle counting is performed on H&E-stained sections to quantify the extent of VCD-induced depletion. For unbiased estimates, stereological methods like the fractionator technique are recommended.[20]
-
Follicle Classification: Classify follicles based on morphological criteria observed under the microscope.[21]
-
Primordial: An oocyte surrounded by a single layer of flattened (squamous) granulosa cells.
-
Primary: An oocyte surrounded by a single layer of cuboidal granulosa cells.
-
Secondary: An oocyte surrounded by two or more layers of cuboidal granulosa cells, with no visible antrum.
-
Antral: Follicle contains a fluid-filled space (antrum).
-
-
Counting Method:
-
To avoid double-counting, count only follicles where the oocyte nucleus is clearly visible.
-
Perform counts on systematically sampled sections (e.g., every 5th or 10th serial section) through the entire ovary.[17]
-
The total count is then multiplied by the sampling interval to estimate the total number of follicles per ovary.
-
Protocol: TUNEL (Terminal Deoxynucleotidyl Transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[22] Commercial kits are widely available and recommended.
-
Deparaffinization and Rehydration: As described in the H&E protocol.
-
Permeabilization: Incubate slides with Proteinase K (20 µg/mL) for 15-30 minutes at room temperature to allow enzyme access to the DNA.
-
TdT Labeling Reaction: Incubate sections with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., BrdU, FITC-dUTP), for 60 minutes at 37°C in a humidified chamber.[23]
-
Positive Control: Treat a separate slide with DNase I before the labeling step to induce DNA breaks.[23]
-
Negative Control: Incubate a slide with the label solution but without the TdT enzyme.
-
-
Detection:
-
For fluorescent labels (e.g., FITC): Stop the reaction, rinse, and counterstain nuclei with DAPI or Propidium Iodide. Mount with anti-fade mounting medium.
-
For chemical labels (e.g., BrdU): Incubate with an anti-BrdU antibody conjugated to an enzyme like horseradish peroxidase (HRP). Add a substrate like DAB to produce a brown color at the site of apoptosis.
-
-
Analysis: Quantify the percentage of TUNEL-positive cells within different follicular compartments.
Protocol: Immunohistochemistry (IHC)
IHC allows for the localization of specific proteins to assess changes in proliferation, hormone production, and apoptosis.
-
Deparaffinization and Rehydration: As previously described.
-
Antigen Retrieval: This step unmasks epitopes that may be hidden by fixation. Heat-induced epitope retrieval (HIER) is common. Immerse slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) and heat in a pressure cooker, steamer, or water bath (95-100°C) for 20-30 minutes.[24]
-
Blocking:
-
Incubate with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.[24]
-
Incubate with a protein block (e.g., 5% normal goat serum) for 1 hour to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation: Incubate sections with the primary antibody diluted in antibody diluent overnight at 4°C.
-
Secondary Antibody & Detection:
-
Rinse slides and incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour.
-
Rinse and incubate with a streptavidin-HRP conjugate for 30-60 minutes.
-
Rinse and apply DAB substrate until a brown precipitate forms.
-
-
Counterstaining & Mounting: Counterstain with hematoxylin, dehydrate, and mount as described in the H&E protocol.
-
Analysis: The percentage of positively stained cells or the intensity of staining can be scored semi-quantitatively.[26]
References
- 1. Conditions and possible mechanisms of VCD-induced ovarian failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-vinylcyclohexene diepoxide: a model chemical for ovotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Vinylcyclohexene Diepoxide: A Model Chemical for Ovotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A mouse model for menopause with ovarian follicle depletion [jax.org]
- 6. Loss of ovarian function in the VCD mouse-model of menopause leads to insulin resistance and a rapid progression into the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The VCD Mouse Model of Menopause and Perimenopause for the Study of Sex Differences in Cardiovascular Disease and the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The relationship of 4‐vinylcyclohexene diepoxide toxicity with cell death, oxidative stress, and gap junctions in female rat ovaries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of PIK3 Signaling Pathway Members by the Ovotoxicant 4-Vinylcyclohexene Diepoxide in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Hormone-Like Effects of 4-Vinylcyclohexene Diepoxide on Follicular Development [frontiersin.org]
- 11. e-century.us [e-century.us]
- 12. academic.oup.com [academic.oup.com]
- 13. Aged and induced-premature ovarian failure mouse models affect diestrus profile and ovarian features | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. Frozen section with improved H&E staining for follicular morphometric analysis of mouse ovary in oestrus cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ohsu.edu [ohsu.edu]
- 20. rep.bioscientifica.com [rep.bioscientifica.com]
- 21. Ovary | Female Reproductive System [histologyguide.com]
- 22. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. genscript.com [genscript.com]
- 24. 2.7. Immunohistochemistry Assay [bio-protocol.org]
- 25. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 26. Immunohistochemistry (IHC) [bio-protocol.org]
Application Notes and Protocols for In Vitro Culture of Ovarian Follicles with Vinyl Cyclohexene Dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl cyclohexene dioxide (VCD) is an occupational chemical known to selectively target and destroy primordial and primary follicles in the ovaries of rats and mice, serving as a valuable tool to model premature ovarian insufficiency (POI) in a controlled laboratory setting.[1][2] The in vitro culture of ovarian follicles exposed to VCD allows for detailed mechanistic studies into ovotoxicity, cellular signaling pathways, and the screening of potential therapeutic agents to mitigate follicular damage. These application notes provide a comprehensive overview and detailed protocols for utilizing VCD in in vitro follicle culture systems.
Principle of VCD-Induced Ovotoxicity
VCD-induced ovotoxicity is primarily mediated by the acceleration of apoptosis, or programmed cell death, in the oocytes and surrounding granulosa cells of early-stage follicles.[1][2][3] This process is understood to involve the disruption of key cell survival signaling pathways. A primary target of VCD is the c-kit receptor, a tyrosine kinase receptor crucial for follicular survival and development.[1][2] VCD has been shown to interfere with the c-kit/kit ligand signaling pathway, leading to the downstream inhibition of pro-survival pathways such as the PI3K/Akt/mTOR cascade.[4][5] This disruption ultimately affects the phosphorylation and nuclear localization of key proteins like AKT and the transcription factor FOXO3a, tipping the balance towards apoptosis.[5] Additionally, the Nrf2-mediated oxidative stress response pathway has been implicated in the cellular defense against VCD-induced damage.[6]
Applications
-
Modeling Premature Ovarian Insufficiency (POI): In vitro treatment of ovarian follicles with VCD provides a consistent and reproducible model to study the cellular and molecular mechanisms underlying POI.
-
Toxicology and Drug Screening: This system can be employed to screen for compounds that may protect against VCD-induced ovotoxicity or to identify other potential ovarian toxicants.
-
Investigation of Cell Signaling Pathways: The targeted effect of VCD on specific signaling pathways makes this a useful model for dissecting the roles of c-kit, PI3K/Akt, and other pathways in follicle survival and atresia.
-
Fertility Preservation Research: By understanding how VCD induces follicle loss, researchers can explore strategies to protect the ovarian reserve from other chemical insults, such as chemotherapy.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of VCD on ovarian follicle numbers in vitro.
Table 1: Effect of VCD Concentration on Primordial and Primary Follicle Numbers in Cultured Neonatal Rat Ovaries.
| VCD Concentration (µM) | Duration of Culture | Primordial Follicle Count (% of Control) | Primary Follicle Count (% of Control) | Reference |
| 30 | 15 days | Significantly decreased | Significantly decreased | [7] |
| 30 | 2-8 days | Progressive decrease observed | Progressive decrease observed | [5] |
Table 2: Effect of VCD on Follicle Numbers in Cultured Postnatal Day 2 (PD2) Mouse Ovaries.
| VCD Concentration | Duration of Exposure | Incubation Period | Primordial Follicles | Early Primary Follicles | Total Follicles | Reference |
| 10 nM - 10 µM | 24 hours | 3 days VCD-free | Significantly increased | Significantly increased | Significantly increased | [4][8] |
Table 3: Effect of VCD on Follicle Numbers in Cultured Postnatal Day 12 (PD12) Mouse Ovaries.
| VCD Concentration | Duration of Treatment | Primary Follicles | Secondary Follicles | Reference |
| 1 nM - 1 µM | 4 days | Significantly increased (except 10 nM) | Significantly increased | [4][8] |
| 100 nM | 4 days | Significantly increased | Significantly increased | [4][8] |
Experimental Protocols
Herein, we provide detailed protocols for the in vitro culture of neonatal mouse/rat ovaries and isolated follicles, VCD treatment, and subsequent analysis.
Protocol 1: Neonatal Mouse/Rat Whole Ovary In Vitro Culture and VCD Treatment
This protocol is adapted from methodologies for floating organ culture systems.[7]
Materials:
-
Postnatal day 4 (PND4) female mice or rats
-
Dissection medium: Leibovitz L-15 medium with 3 mg/mL BSA, sterile filtered.
-
Culture medium: α-Minimal Essential Medium (α-MEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and ITS (Insulin, Transferrin, Selenium).
-
VCD stock solution (in DMSO)
-
Sterile dissection tools (fine forceps, scissors)
-
Tissue culture inserts (e.g., Millicell-CM)
-
24-well culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Ovary Collection:
-
Euthanize PND4 pups according to approved animal care protocols.
-
Sterilize the abdominal area with 70% ethanol.
-
Make a midline incision to expose the abdominal cavity.
-
Locate and carefully excise the ovaries, removing surrounding fat and connective tissue in sterile dissection medium.
-
-
Culture Setup:
-
Place a sterile tissue culture insert into each well of a 24-well plate.
-
Add 400 µL of culture medium to the bottom of each well, ensuring the medium reaches the bottom of the insert membrane without covering the top surface.
-
Carefully place one whole ovary onto the surface of each insert. The ovary should be in contact with the medium through the porous membrane.
-
-
VCD Treatment:
-
Prepare working solutions of VCD in culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all groups (including vehicle control) and is typically ≤ 0.1%.
-
Replace the medium in the wells with the VCD-containing or vehicle control medium.
-
Culture the ovaries for the desired duration (e.g., 2 to 15 days). Change the medium every 48 hours with fresh VCD or control medium.
-
-
Ovary Fixation and Processing:
-
At the end of the culture period, wash the ovaries in PBS.
-
Fix the ovaries in 4% paraformaldehyde overnight at 4°C.
-
Process the fixed ovaries for paraffin embedding and sectioning for histological analysis (e.g., Hematoxylin and Eosin staining) or immunohistochemistry.
-
Protocol 2: Follicle Counting and Staging
Materials:
-
Paraffin-embedded ovarian sections
-
Microscope with imaging system
-
Hematoxylin and Eosin (H&E) staining reagents
Procedure:
-
H&E Staining:
-
Deparaffinize and rehydrate the ovarian sections.
-
Stain with Hematoxylin and Eosin using a standard protocol.
-
Dehydrate and mount the sections.
-
-
Follicle Classification and Counting:
-
Examine the sections under a light microscope.
-
Classify follicles based on their morphology:
-
Primordial: An oocyte surrounded by a single layer of flattened granulosa cells.
-
Primary: An oocyte surrounded by a single layer of cuboidal granulosa cells.
-
Secondary: An oocyte surrounded by two or more layers of cuboidal granulosa cells, with no visible antrum.
-
-
To avoid double-counting, count only follicles where the oocyte nucleus is visible in the section.
-
Count follicles in every 5th or 10th serial section throughout the entire ovary to get a representative sample.
-
The total number of follicles of each type per ovary can be estimated.
-
Protocol 3: TUNEL Assay for Apoptosis Detection
This protocol provides a general guideline for using a commercial TUNEL assay kit.
Materials:
-
Paraffin-embedded ovarian sections
-
TUNEL assay kit (e.g., from Sigma-Aldrich or Abcam)
-
Proteinase K
-
DAPI or other nuclear counterstain
-
Fluorescence microscope
Procedure:
-
Slide Preparation:
-
Deparaffinize and rehydrate the ovarian sections.
-
Permeabilize the tissue by incubating with Proteinase K.
-
-
TUNEL Reaction:
-
Follow the manufacturer's instructions for the TUNEL reaction. This typically involves incubating the sections with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP.
-
Include a positive control (treated with DNase I) and a negative control (without TdT enzyme).
-
-
Counterstaining and Imaging:
-
Counterstain the sections with DAPI to visualize all cell nuclei.
-
Mount the slides with an anti-fade mounting medium.
-
Image the sections using a fluorescence microscope. TUNEL-positive (apoptotic) cells will fluoresce at the appropriate wavelength, while all nuclei will be stained by DAPI.
-
-
Quantification:
-
Quantify apoptosis by counting the number of TUNEL-positive cells within follicles of different stages. The apoptotic index can be calculated as the percentage of TUNEL-positive cells out of the total number of cells.
-
Protocol 4: Western Blotting for Signaling Protein Analysis
Materials:
-
Cultured ovaries
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, c-kit, FOXO3a, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Pool several cultured ovaries per treatment group.
-
Homogenize the ovaries in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Visualizations
References
- 1. TUNEL assay [bio-protocol.org]
- 2. Culture and Co-Culture of Mouse Ovaries and Ovarian Follicles [jove.com]
- 3. oncofertility.msu.edu [oncofertility.msu.edu]
- 4. A novel two-step strategy for in vitro culture of early-stage ovarian follicles in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An immunohistochemical label to facilitate counting of ovarian follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
- 7. Isolation and in vitro Culture of Mouse Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for 4-Vinylcyclohexene Diepoxide (VCD) as a Crosslinking Agent for Cycloaliphatic Epoxy Resins
Disclaimer: The following application notes and protocols are compiled based on available scientific literature. However, specific experimental data on the use of 4-Vinylcyclohexene diepoxide (VCD) as a primary crosslinking agent for cycloaliphatic epoxy resins is limited. The provided information is intended for research and development purposes and should be adapted and validated by qualified personnel. Appropriate safety precautions must be taken when handling all chemicals mentioned.
Introduction
Cycloaliphatic epoxy resins are a class of high-performance polymers known for their excellent electrical insulating properties, UV resistance, and weatherability.[1] These resins are characterized by the presence of epoxy groups on a cycloaliphatic ring structure.[2] 4-Vinylcyclohexene diepoxide (VCD), a diepoxide containing both a cycloaliphatic epoxide and an epoxyethyl group, presents potential as a crosslinking agent or reactive diluent for these systems.[3][4] Its low viscosity can also be advantageous in processing.[5] This document outlines potential applications and experimental protocols for utilizing VCD in the curing of cycloaliphatic epoxy resins.
Applications
The use of VCD as a crosslinking agent for cycloaliphatic epoxy resins can be explored for applications requiring:
-
High-Performance Coatings: Formulations may exhibit good adhesion, chemical resistance, and weatherability, making them suitable for protective coatings.[1]
-
Electronic Encapsulation: The low dielectric constant and absence of chloride in some cycloaliphatic systems make them ideal for encapsulating electronic components like microchips and LEDs.[1]
-
Adhesives: Epoxy-based adhesives are widely used, and formulations with VCD could be tailored for specific bonding applications.
-
Composite Materials: As a matrix material for fiber-reinforced composites, providing good mechanical strength and thermal stability.[6]
Health and Safety
4-Vinylcyclohexene diepoxide is classified as a toxic and potentially carcinogenic substance.[7][8] It is an alkylating agent and has been shown to have toxic effects on fertility.[5] All handling of VCD and its formulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Users should consult the Safety Data Sheet (SDS) for VCD and all other chemicals before use.
Experimental Protocols
Due to the limited direct literature on thermal curing of cycloaliphatic epoxy resins with VCD as the primary crosslinking agent, the following protocols are based on related systems, such as UV-initiated cationic curing and formulations where VCD is used as a modifier.
Materials and Equipment
-
Cycloaliphatic Epoxy Resin: e.g., 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ECC)
-
Crosslinking Agent: 4-Vinylcyclohexene diepoxide (VCD)
-
Cationic Photoinitiator (for UV Curing): e.g., Triarylsulfonium hexafluoroantimonate salts
-
Thermal Initiator (for dual-cure or thermal cure exploration): Not specified in literature for this specific system, requires experimental determination.
-
Solvent (for cleaning): Acetone, Isopropanol
-
Equipment:
-
Magnetic stirrer with hot plate
-
Vacuum oven
-
UV curing system (if applicable)
-
Differential Scanning Calorimeter (DSC) for cure analysis
-
Fourier Transform Infrared (FTIR) Spectrometer for conversion analysis
-
Mechanical testing frame (e.g., for tensile or flexural tests)
-
Dynamic Mechanical Analyzer (DMA) for thermomechanical properties
-
Protocol 1: UV-Initiated Cationic Polymerization (Dual-Cure System)
This protocol is adapted from a study on a modified cycloaliphatic epoxy system.[9]
Formulation Preparation:
-
In a suitable container, combine the cycloaliphatic epoxy resin and VCD at the desired weight ratio (e.g., starting with a small percentage of VCD, such as 5-10 wt%, and increasing as needed for desired properties).
-
Stir the mixture at room temperature until a homogeneous solution is obtained.
-
Add the cationic photoinitiator to the mixture (typically 1-2 phr).
-
Continue stirring in the dark to ensure uniform dispersion of the initiator.
-
Store the formulation in a dark, cool place away from UV light sources.
Curing Procedure:
-
Apply a thin film of the formulation onto a suitable substrate using a wire-wound rod or other coating method.
-
Expose the coated substrate to a UV light source (e.g., 365 nm wavelength) for a specified duration (e.g., 30 minutes). The intensity and duration will need to be optimized based on the specific formulation and equipment.
-
For a dual-cure system, a subsequent thermal post-cure can be performed. Place the UV-cured sample in an oven and heat at a programmed rate (e.g., 10°C/min) to a final temperature (e.g., up to 300°C) to complete the crosslinking reaction.
Protocol 2: Thermal Curing (Exploratory)
Note: The thermal curing of cycloaliphatic epoxies with VCD is not well-documented. This protocol is a general guideline for exploration. The reactivity of cycloaliphatic epoxides is typically lower with thermal curing agents compared to cationic polymerization.[2] An appropriate catalyst may be required.
Formulation Preparation:
-
Combine the cycloaliphatic epoxy resin and VCD at the desired ratio.
-
If a catalyst is to be evaluated, add it to the mixture.
-
Stir the mixture, with gentle heating if necessary to reduce viscosity, until homogeneous.
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
Curing Procedure:
-
Pour the degassed formulation into a pre-heated mold.
-
Cure in an oven at a predetermined temperature schedule. A multi-step curing schedule is common for epoxy resins to manage exotherms and achieve optimal properties (e.g., 2 hours at 120°C followed by 2 hours at 150°C). This schedule will require significant optimization.
-
Allow the cured samples to cool slowly to room temperature to minimize internal stresses.
Characterization of Cured Resins
The following characterization techniques can be used to evaluate the properties of the VCD-crosslinked cycloaliphatic epoxy resins:
-
Cure Behavior: Differential Scanning Calorimetry (DSC) can be used to determine the heat of reaction, peak exotherm temperature, and glass transition temperature (Tg).[10]
-
Chemical Structure and Conversion: Fourier Transform Infrared (FTIR) Spectroscopy can be used to monitor the disappearance of the epoxy and vinyl functional groups, allowing for the calculation of the degree of conversion.
-
Mechanical Properties: Tensile strength, flexural strength, and modulus can be measured according to ASTM standards.
-
Thermomechanical Properties: Dynamic Mechanical Analysis (DMA) can provide information on the storage modulus, loss modulus, and tan delta, which are indicative of the material's viscoelastic properties and Tg.[11]
Quantitative Data
The following table summarizes kinetic data from a study on the thermal post-curing of a cycloaliphatic epoxy resin modified with a vinyl epoxy compound and a trithiol. While not a direct representation of a VCD-crosslinked system, it provides an indication of the activation energies that might be observed.
| Modifier Concentration | Activation Energy (Ea) at beginning of post-cure (kJ/mol) | Activation Energy (Ea) at higher conversion (kJ/mol) |
| 0% (Neat Resin) | ~250-300 | ~160 |
| 5% | Increases from start | - |
| 10% | Increases from start | - |
| Data adapted from Moranch et al. |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the preparation and characterization of VCD-crosslinked cycloaliphatic epoxy resins.
Cationic Ring-Opening Polymerization Pathway
Caption: Simplified signaling pathway for the UV-initiated cationic ring-opening polymerization of epoxy resins, leading to a crosslinked network.
References
- 1. 4-Vinyl-1-cyclohexene Diepoxide - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cationic UV-Curing of Epoxidized Biobased Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. 4-Vinylcyclohexene Diepoxide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Vinylcyclohexene dioxide - Wikipedia [en.wikipedia.org]
- 6. 4-Vinyl-1-cyclohexene 1,2-epoxide, mixture of isomers 98 106-86-5 [sigmaaldrich.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. 4-Vinylcyclohexene Diepoxide (IARC Summary & Evaluation, Volume 60, 1994) [inchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Cross-Linking Reaction of Bio-Based Epoxy Systems: An Investigation into Cure Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Curing Kinetics of Vinyl Cyclohexene Dioxide-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl cyclohexene dioxide (VCDO) is a cycloaliphatic diepoxide that serves as a critical building block for high-performance epoxy polymers. Its low viscosity, high reactivity, and the excellent thermal and mechanical properties it imparts to cured resins make it a material of interest in various advanced applications, including adhesives, coatings, and matrices for fiber-reinforced composites. Understanding the curing kinetics of VCDO-based formulations is paramount for optimizing processing parameters, controlling the final material properties, and ensuring the reliability of the manufactured components.
These application notes provide a comprehensive overview of the methodologies used to characterize the curing kinetics of VCDO-based polymers. Detailed experimental protocols for key analytical techniques are presented, along with data interpretation guidelines.
Core Concepts in Curing Kinetics
The curing of VCDO, like other epoxy resins, is a complex process involving the transformation of a liquid monomer into a solid, three-dimensional crosslinked network. This process can be initiated either thermally or photolytically (UV-curing). The rate and extent of the curing reaction are influenced by several factors, including temperature, the type and concentration of initiators or hardeners, and the presence of other formulation components.
The degree of cure (α) is a critical parameter that quantifies the extent of the reaction, ranging from 0 (uncured) to 1 (fully cured). The curing kinetics can be monitored by tracking the evolution of the degree of cure over time. Several analytical techniques are employed for this purpose, with Differential Scanning Calorimetry (DSC) being one of the most common.[1][2]
Cure Monitoring Techniques
A variety of techniques can be employed to monitor the progress of the curing reaction in real-time or post-cure.[3][4][5] The choice of method depends on the specific information required, the nature of the resin system, and the processing conditions.
Key Cure Monitoring Techniques:
-
Differential Scanning Calorimetry (DSC): Measures the heat flow associated with the exothermic curing reaction. It is widely used to determine the degree of cure, reaction kinetics, and glass transition temperature (Tg).[1][2][6]
-
Fourier Transform Infrared (FTIR) Spectroscopy: Monitors the disappearance of specific functional groups (e.g., epoxy rings) and the appearance of new ones (e.g., hydroxyl groups) as the curing progresses.[1]
-
Dielectric Analysis (DEA): Measures changes in the dielectric properties (permittivity and loss factor) of the resin as it transforms from a liquid to a solid. These changes are related to ion mobility, which decreases as the viscosity and degree of cure increase.[3][4]
-
Rheology: Tracks the change in viscosity and viscoelastic properties of the material during curing, providing information on gelation and vitrification.[7]
-
Ultrasonic Resonance Spectroscopy: Monitors the changes in the velocity and attenuation of ultrasonic waves propagating through the resin, which are related to the material's modulus and density.[3][8]
Experimental Protocols
Protocol 1: Determination of Curing Kinetics using Differential Scanning Calorimetry (DSC)
This protocol describes the use of DSC for both isothermal and non-isothermal analysis of the curing kinetics of a VCDO-based formulation.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum DSC pans and lids
-
Microbalance
-
VCDO-based resin formulation (e.g., VCDO with a cationic photoinitiator for UV curing, or with an anhydride hardener for thermal curing)
-
Nitrogen gas supply for purging
Procedure:
A. Non-Isothermal Analysis (Dynamic Scan):
-
Sample Preparation: Accurately weigh 5-10 mg of the uncured VCDO resin formulation into a hermetic aluminum pan. Seal the pan.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan in the DSC cell. Purge the cell with nitrogen at a constant flow rate (e.g., 50 mL/min).
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 25°C).
-
Ramp the temperature at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min) to a temperature where the curing reaction is complete (e.g., 250°C).[1]
-
Hold at the final temperature for a few minutes to ensure a stable baseline.
-
Cool the sample back to the starting temperature.
-
-
Data Analysis:
-
The total heat of reaction (ΔH_total) is determined by integrating the area under the exothermic peak. This value represents the heat evolved for a complete cure.
-
The peak temperature (T_p) and onset temperature (T_onset) of the exotherm are also determined.
-
B. Isothermal Analysis:
-
Sample Preparation: Prepare a sample as described in the non-isothermal procedure.
-
Instrument Setup: Set up the DSC as in the non-isothermal procedure.
-
Thermal Program:
-
Rapidly heat the sample to the desired isothermal curing temperature (e.g., 150, 160, 170°C).[6]
-
Hold the sample at this temperature until the exothermic heat flow returns to the baseline, indicating the completion of the reaction at that temperature.
-
-
Data Analysis:
-
The heat of reaction at a given time t (ΔH_t) is determined by integrating the area under the exothermic peak up to that time.
-
The degree of cure (α) at time t is calculated using the following equation: α = ΔH_t / ΔH_total where ΔH_total is obtained from the non-isothermal scan.
-
The rate of cure (dα/dt) can be calculated from the heat flow signal (dH/dt) using: dα/dt = (dH/dt) / ΔH_total
-
Data Presentation:
The quantitative data obtained from DSC analysis can be summarized in the following tables:
Table 1: Non-Isothermal Curing Parameters for VCDO Formulation
| Heating Rate (°C/min) | Onset Temperature (°C) | Peak Temperature (°C) | Total Heat of Reaction (ΔH_total) (J/g) |
| 5 | |||
| 10 | |||
| 15 | |||
| 20 |
Table 2: Isothermal Curing Data for VCDO Formulation at Different Temperatures
| Curing Temperature (°C) | Time to Peak (min) | Degree of Cure at Peak (%) | Final Degree of Cure (%) |
| 150 | |||
| 160 | |||
| 170 |
Protocol 2: Monitoring Cure with Fourier Transform Infrared (FTIR) Spectroscopy
This protocol outlines the use of FTIR spectroscopy to monitor the chemical changes during the curing of a VCDO-based resin.
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer with a heated transmission or Attenuated Total Reflectance (ATR) accessory
-
Potassium bromide (KBr) salt plates (for transmission)
-
VCDO-based resin formulation
-
Temperature controller
Procedure:
-
Sample Preparation:
-
Transmission: Apply a thin film of the uncured resin between two KBr plates.
-
ATR: Place a small drop of the uncured resin directly onto the ATR crystal.
-
-
Instrument Setup: Place the sample assembly into the heated stage of the FTIR spectrometer.
-
Data Acquisition:
-
Set the desired isothermal curing temperature.
-
Acquire an initial FTIR spectrum of the uncured resin.
-
Acquire spectra at regular time intervals as the curing progresses.
-
-
Data Analysis:
-
Identify the characteristic absorption bands of the functional groups of interest. For VCDO, the key bands are the epoxy ring vibrations (e.g., around 800-950 cm⁻¹ and 1250 cm⁻¹).
-
The degree of cure can be calculated by monitoring the decrease in the intensity (peak height or area) of the epoxy peak over time, often normalized to an internal standard peak that does not change during the reaction (e.g., a C-H stretching band).
-
The fractional conversion (α) of the epoxy groups can be calculated as: α = 1 - (A_t / A_0) where A_t is the absorbance of the epoxy peak at time t, and A_0 is the initial absorbance.
-
Visualization of Curing Mechanisms and Workflows
Cationic UV Curing Mechanism
Thermal Curing with Anhydride Hardener
Experimental Workflow for Kinetic Analysis
Conclusion
The study of the curing kinetics of this compound-based polymers is essential for the development of advanced materials with tailored properties. By employing techniques such as DSC and FTIR, researchers can gain a thorough understanding of the reaction mechanism and kinetics. The protocols and workflows presented in these application notes provide a solid foundation for conducting such investigations, enabling the optimization of curing processes and the development of novel high-performance polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. tainstruments.com [tainstruments.com]
- 3. Comparison of Different Cure Monitoring Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 6. imapsjmep.org [imapsjmep.org]
- 7. researchgate.net [researchgate.net]
- 8. grassezur.de [grassezur.de]
Application of 4-Vinylcyclohexene Diepoxide (VCD) in Creating Animal Models of Perimenopause
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Perimenopause, the transitional period before menopause, is characterized by fluctuating hormone levels, irregular menstrual cycles, and the onset of various physiological and psychological symptoms. Studying this complex phase is crucial for developing therapeutic interventions for managing menopausal symptoms and associated health risks. 4-Vinylcyclohexene diepoxide (VCD), an industrial chemical, serves as a valuable tool for inducing a gradual and controlled depletion of ovarian follicles in rodents, thereby creating a reliable animal model that mimics the hormonal and physiological changes of human perimenopause.[1][2]
VCD selectively destroys primordial and primary follicles in the ovaries of mice and rats by accelerating the natural process of atresia, which is a form of programmed cell death or apoptosis.[1][3] This targeted action, without significant toxicity to other organ systems at therapeutic doses, allows for the establishment of an ovary-intact model that transitions through a perimenopausal state to ovarian failure, mirroring the natural progression in women.[4] This model is advantageous over ovariectomy, which induces an abrupt loss of ovarian hormones and bypasses the gradual transition of perimenopause.[1]
These application notes provide detailed protocols for utilizing VCD to establish perimenopausal rodent models, along with methodologies for assessing the key physiological and behavioral endpoints.
Mechanism of Action: VCD-Induced Ovarian Follicle Depletion
VCD's ovotoxicity is primarily mediated through the disruption of critical cell survival signaling pathways within the primordial and primary follicles. The key molecular target is the c-kit receptor, a tyrosine kinase receptor expressed on the surface of oocytes.
The binding of its ligand, Kit ligand (KL), produced by surrounding granulosa cells, activates the c-kit receptor and initiates a downstream signaling cascade, most notably the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway. This pathway is crucial for promoting oocyte survival and inhibiting apoptosis. VCD has been shown to interfere with this signaling cascade, leading to the demise of the follicles.[5]
Specifically, VCD exposure leads to a decrease in the phosphorylation of both c-kit and Akt, effectively inhibiting the pro-survival signals.[5] This disruption is followed by transcriptional changes, including decreased expression of Kit and Akt1 mRNA.[6] The inhibition of this pathway ultimately leads to the activation of apoptotic pathways, resulting in the selective depletion of the primordial and primary follicle reserve.
Experimental Protocols
Protocol 1: Induction of Perimenopause in Rats using VCD
Materials:
-
Female Sprague-Dawley or Fischer 344 rats (28 days old)
-
4-Vinylcyclohexene diepoxide (VCD) (Sigma-Aldrich, V3630)
-
Sesame oil or corn oil (vehicle)
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Animal Acclimation: Acclimate the rats to the animal facility for at least one week prior to the start of the experiment.
-
VCD Preparation: Prepare a stock solution of VCD in the chosen vehicle. A common concentration is 128 mg/mL in corn oil.[7] VCD should be handled with appropriate safety precautions in a chemical fume hood.
-
Dosing Regimen:
-
Administer VCD daily via intraperitoneal (i.p.) or subcutaneous (s.c.) injection for 15 to 20 consecutive days.[1][8]
-
Control animals should receive an equivalent volume of the vehicle.
-
Monitor the body weight of the animals daily. If a significant drop in body weight (e.g., >10%) is observed, consider adjusting the dose or temporarily pausing injections.
-
-
Post-Dosing Monitoring:
Protocol 2: Induction of Perimenopause in Mice using VCD
Materials:
-
Female C57BL/6 or B6C3F1 mice (28 days old)
-
4-Vinylcyclohexene diepoxide (VCD) (Sigma-Aldrich, V3630)
-
Sesame oil (vehicle)
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Animal Acclimation: Acclimate the mice for at least one week before starting the injections.
-
VCD Preparation: Dissolve VCD in sesame oil.
-
Dosing Regimen:
-
Post-Dosing Monitoring:
-
Monitor the estrous cycle daily via vaginal smears. The transition to persistent diestrus indicates ovarian failure.
-
In mice, the perimenopausal period with irregular cycles can be observed starting around 60 days post-VCD administration, with complete ovarian failure occurring by approximately 120 days.[12]
-
Protocol 3: Ovarian Histology and Follicle Counting
Materials:
-
Ovaries from control and VCD-treated animals
-
10% neutral buffered formalin or Bouin's fixative
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope
Procedure:
-
Tissue Collection and Fixation: Euthanize the animals and carefully dissect the ovaries. Fix the ovaries in 10% neutral buffered formalin or Bouin's fixative overnight.
-
Tissue Processing and Embedding: Dehydrate the fixed ovaries through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Serially section the entire ovary at a thickness of 5-8 µm using a microtome. Mount the sections on glass slides.
-
H&E Staining: Deparaffinize and rehydrate the sections. Stain with hematoxylin and eosin using a standard protocol.
-
Follicle Classification and Counting:
-
Under a light microscope, classify follicles as primordial (oocyte surrounded by a single layer of flattened granulosa cells), primary (oocyte surrounded by a single layer of cuboidal granulosa cells), secondary (oocyte surrounded by two or more layers of cuboidal granulosa cells with no antrum), and antral (containing a fluid-filled antrum).
-
To avoid double-counting, count only the follicles in which the oocyte nucleus is clearly visible.[13] Count follicles in every fifth or tenth section throughout the entire ovary.
-
Protocol 4: Hormone Level Analysis
Materials:
-
Blood samples collected from control and VCD-treated animals
-
Centrifuge
-
Serum or plasma
-
Commercially available ELISA kits for Follicle-Stimulating Hormone (FSH), Luteinizing Hormone (LH), Estradiol (E2), Progesterone, and Anti-Müllerian Hormone (AMH)
Procedure:
-
Sample Collection: Collect blood via cardiac puncture or from the retro-orbital sinus at the time of euthanasia.
-
Serum/Plasma Preparation: Allow the blood to clot and then centrifuge to separate the serum. Alternatively, collect blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge to obtain plasma.
-
ELISA: Perform the enzyme-linked immunosorbent assays according to the manufacturer's instructions for each specific hormone kit. A standard curve should be generated for each assay to quantify the hormone concentrations.
Protocol 5: Behavioral Assessment of Anxiety
A. Elevated Plus Maze (EPM) for Rats
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor. For rats, arms are typically 50 cm long and 10 cm wide, with the closed arms having 40 cm high walls.[14]
Procedure:
-
Habituation: Acclimate the rat to the testing room for at least 30-60 minutes before the test.
-
Test: Place the rat in the center of the maze, facing an open arm. Allow the animal to explore the maze freely for 5 minutes.[14]
-
Data Collection: Record the time spent in the open and closed arms, and the number of entries into each arm using a video tracking system.
-
Analysis: An increase in the time spent and the number of entries into the open arms is indicative of reduced anxiety-like behavior.
B. Open Field Test (OFT) for Mice
Apparatus:
-
A square arena (e.g., 50 cm x 50 cm) with walls.[15]
Procedure:
-
Habituation: Acclimate the mouse to the testing room for at least 30 minutes.
-
Test: Gently place the mouse in the center of the open field arena. Allow it to explore freely for 5-10 minutes.[15]
-
Data Collection: Use a video tracking system to record the total distance traveled, the time spent in the center versus the periphery of the arena, and the number of entries into the center zone.[15]
-
Analysis: A decrease in the time spent in the center of the arena and increased thigmotaxis (wall-hugging behavior) are indicative of increased anxiety-like behavior. The total distance traveled is a measure of locomotor activity.
Data Presentation
Table 1: Summary of Hormonal Changes in VCD-Induced Perimenopausal Rat Models
| Hormone | Direction of Change | Approximate Time of Onset (Post-VCD Initiation) | Reference |
| AMH | ↓ | ~70 days | [7][9] |
| Progesterone | ↓ | ~70-80 days | [7][16] |
| Testosterone | ↓ | ~80 days | [16] |
| DHT | ↓ then ↑ | ↓ at ~70-90 days, ↑ at ~100 days | [7] |
| FSH | ↑ | ~100 days | [7][17] |
| Estradiol | No change or ↑ | ~70-100 days | [7][17] |
| LH | No change | ~70-100 days | [7] |
Table 2: Summary of Hormonal Changes in VCD-Induced Perimenopausal Mouse Models
| Hormone | Direction of Change | Approximate Time of Onset (Post-VCD Initiation) | Reference |
| Estradiol | ↓ | Gradual decline, non-detectable by day 127 | [4][18] |
| FSH | ↑ | Elevated by day 127 | [4][19] |
| LH | ↑ | Elevated by day 127 | [4] |
| Progesterone | ↓ | Reduced by day 127 | [4] |
| Androstenedione | ↓ | Reduced by day 127 | [4] |
Conclusion
The VCD-induced animal model of perimenopause offers a robust and physiologically relevant platform for studying the gradual transition to ovarian failure. By following the detailed protocols outlined in these application notes, researchers can reliably establish this model in both rats and mice. The comprehensive assessment of hormonal, histological, and behavioral endpoints will provide valuable insights into the mechanisms underlying perimenopausal symptoms and facilitate the development of novel therapeutic strategies. The ability to manipulate the timing of the perimenopausal transition through varying VCD dosing regimens further enhances the utility of this model for a wide range of research applications in reproductive biology, neuroscience, and drug discovery.
References
- 1. Development of a Chemical Reproductive Aging Model in Female Rats [bio-protocol.org]
- 2. Development of a Chemical Reproductive Aging Model in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The relationship of 4‐vinylcyclohexene diepoxide toxicity with cell death, oxidative stress, and gap junctions in female rat ovaries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A mouse model for menopause with ovarian follicle depletion [jax.org]
- 5. 4-Vinylcyclohexene Diepoxide: A Model Chemical for Ovotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of PIK3 Signaling Pathway Members by the Ovotoxicant 4-Vinylcyclohexene Diepoxide in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endocrine profile of the VCD-induced perimenopausal model rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jscimedcentral.com [jscimedcentral.com]
- 9. researchgate.net [researchgate.net]
- 10. Loss of ovarian function in the VCD mouse-model of menopause leads to insulin resistance and a rapid progression into the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Method to Study the Impact of Chemically-induced Ovarian Failure on Exercise Capacity and Cardiac Adaptation in Mice [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. johnsonlab.github.io [johnsonlab.github.io]
- 14. The elevated plus-maze (EPM) test [bio-protocol.org]
- 15. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 16. Hormonal changes and increased anxiety-like behavior in a perimenopause-animal model induced by 4-vinylcyclohexene diepoxide (VCD) in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Modeling Perimenopause in Sprague–Dawley Rats by Chemical Manipulation of the Transition to Ovarian Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. VCD-induced menopause mouse model reveals reprogramming of hepatic metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
Introduction
The age-related decline in female reproductive function is characterized by a progressive decrease in the quantity and quality of ovarian follicles.[1] Modeling this process in a laboratory setting is crucial for understanding the underlying mechanisms and for the development of therapeutic interventions. The industrial chemical 4-vinylcyclohexene diepoxide (VCD) serves as a valuable tool to induce a gradual and selective depletion of primordial and primary follicles in rodent models, thereby mimicking the natural transition of perimenopause and menopause in women.[2][3][4][5] Unlike ovariectomy, which causes an abrupt cessation of ovarian function, the VCD model preserves the residual ovarian tissue that continues to produce androgens, offering a more physiologically relevant system for study.[6]
These application notes provide detailed protocols for utilizing VCD to induce premature ovarian failure in rodents, methods for assessing reproductive decline, and an overview of the key signaling pathways involved in VCD-induced ovotoxicity.
Data Presentation
The following tables summarize quantitative data from studies utilizing the VCD model to study reproductive decline.
Table 1: Effects of VCD on Ovarian and Uterine Weight
| Animal Model | VCD Dosage | Duration of Treatment | Time of Measurement | Change in Ovarian Weight | Change in Uterine Weight | Reference |
| B6C3F1 Mice | 160 mg/kg/day, i.p. | 15 days | Day 127 post-dosing | Reduced | Reduced | [7] |
| Sprague-Dawley Rats | 80 mg/kg/day, i.p. | 20 days | Not specified | Reduced | Not specified | [8] |
Table 2: Hormonal Changes Following VCD Treatment
| Animal Model | VCD Dosage | Duration of Treatment | Time of Measurement | Change in Estradiol (E2) | Change in FSH | Change in LH | Change in AMH | Reference |
| B6C3F1 Mice | 160 mg/kg/day, i.p. | 15 days | Day 127 post-dosing | Non-detectable levels | Elevated | Elevated | Not specified | [7] |
| Rats | Not specified | Not specified | Not specified | Suppressed | Elevated | Elevated | Suppressed | [9] |
| B6C3F1 Mice | Not specified | Not specified | Not specified | Declining levels | Increased levels | Not specified | Not specified | [10] |
Table 3: Impact of VCD on Ovarian Follicle Counts
| Animal Model | VCD Dosage | Duration of Treatment | Follicle Type | Percentage Reduction | Reference |
| Nrf2-/- Mice | Not specified | Not specified | Primordial | 96% | [11] |
| Nrf2-/- Mice | Not specified | Not specified | Primary | 95% | [11] |
| Nrf2-/- Mice | Not specified | Not specified | Preantral/Antral | 30% | [11] |
| Sprague-Dawley Rats | 80 mg/kg/day, i.p. | 20 days | Primordial & Primary | Significantly lower | [8] |
Experimental Protocols
Protocol 1: Induction of Premature Ovarian Failure in Mice using VCD
Materials:
-
4-vinylcyclohexene diepoxide (VCD)
-
Sesame oil or corn oil (vehicle)
-
Female mice (e.g., B6C3F1, C57BL/6) of desired age (e.g., 28 days old or 2 months old)
-
Sterile syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
VCD Solution Preparation: In a chemical fume hood, prepare the VCD solution. For a dose of 160 mg/kg, VCD can be dissolved in sesame oil.[12] For example, to dose a 25g mouse, you would need 4mg of VCD. Prepare a stock solution accordingly to ensure accurate dosing in a reasonable injection volume (e.g., 100-200 µL).
-
Animal Dosing:
-
Monitoring Ovarian Failure:
-
After the dosing period, monitor the estrous cycle of each mouse daily by vaginal cytology.
-
Mice can be considered acyclic (in persistent diestrus), indicating ovarian failure, after 10-15 consecutive days without a change in the estrous cycle.[6] This typically occurs within 60-90 days after the cessation of VCD injections.[13]
-
-
Tissue Collection and Analysis:
-
At the desired time point post-VCD treatment, euthanize the animals.
-
Collect blood for hormone analysis (e.g., ELISA for estradiol, FSH, LH, AMH).
-
Excise ovaries and uterus for weight measurement and histological analysis.
-
For histology, fix tissues in Bouin's fixative or 4% paraformaldehyde, embed in paraffin, and section for follicle counting.
-
Protocol 2: Ovarian Follicle Counting
Materials:
-
Paraffin-embedded ovarian sections
-
Hematoxylin and Eosin (H&E) stain
-
Microscope
Procedure:
-
Staining: Stain the serial ovarian sections with H&E.
-
Follicle Classification and Counting:
-
Examine the sections under a microscope.
-
Classify follicles into primordial (oocyte surrounded by a single layer of squamous granulosa cells), primary (oocyte surrounded by a single layer of cuboidal granulosa cells), secondary (oocyte surrounded by two or more layers of cuboidal granulosa cells with no antrum), and antral (containing a fluid-filled antrum) stages.
-
To avoid double-counting, count only the follicles in which the oocyte nucleus is visible. Count follicles in every 5th or 10th serial section throughout the entire ovary.
-
Signaling Pathways and Mechanisms of Action
VCD selectively destroys primordial and primary follicles by accelerating the process of atresia, which is a form of programmed cell death or apoptosis.[4][14] This process involves several key signaling pathways within the ovarian granulosa cells and oocytes.
VCD-Induced Apoptosis in Granulosa Cells
VCD exposure triggers apoptosis in the granulosa cells surrounding the oocyte, leading to follicular demise. The primary mechanisms implicated include the activation of pro-apoptotic pathways and the inhibition of survival signals.
Caption: VCD induces granulosa cell apoptosis via oxidative stress and modulation of the Bcl-2 family proteins.
Inhibition of Survival Pathways by VCD
VCD also interferes with essential survival signaling pathways in the ovary, further promoting follicular atresia. The PI3K/Akt/mTOR and the c-kit/kit ligand pathways are key targets.
Caption: VCD inhibits pro-survival signaling pathways, including the PI3K/Akt/mTOR and c-kit pathways.
Experimental Workflow for VCD-Induced Reproductive Decline Studies
The logical flow of a typical experiment using VCD to model reproductive aging is outlined below.
Caption: Experimental workflow for inducing and assessing reproductive decline using VCD.
Conclusion
The VCD-induced model of premature ovarian failure is a robust and physiologically relevant tool for studying the mechanisms of age-related reproductive decline. By selectively targeting the primordial and primary follicle pools, VCD initiates a cascade of events that closely mimics the natural menopausal transition. The protocols and data presented here provide a framework for researchers to effectively utilize this model in their studies of ovarian aging and to explore potential therapeutic strategies for age-related infertility and associated conditions.
References
- 1. The variability of female reproductive ageing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The VCD Mouse Model of Menopause and Perimenopause for the Study of Sex Differences in Cardiovascular Disease and the Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. The VCD Mouse Model of Menopause and Perimenopause for the Study of Sex Differences in Cardiovascular Disease and the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. Using 4-vinylcyclohexene diepoxide as a model of menopause for cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A mouse model for menopause with ovarian follicle depletion [jax.org]
- 8. e-century.us [e-century.us]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Loss of ovarian function in the VCD mouse-model of menopause leads to insulin resistance and a rapid progression into the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accelerated Ovarian Failure Induced by 4-Vinyl Cyclohexene Diepoxide in Nrf2 Null Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Method to Study the Impact of Chemically-induced Ovarian Failure on Exercise Capacity and Cardiac Adaptation in Mice [jove.com]
- 13. A Method to Study the Impact of Chemically-induced Ovarian Failure on Exercise Capacity and Cardiac Adaptation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-Vinylcyclohexene Diepoxide: A Model Chemical for Ovotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Transmission Electron Microscopy (TEM) Sample Preparation of Carbon Dots
A Note on Terminology: The term "Vitreous Carbon Dots (VCDs)" is not commonly found in the reviewed literature. It is possible that this refers to carbon dots (CDs) or carbon quantum dots (CQDs) that have a glassy or amorphous carbon structure. This document will focus on the established protocols for preparing CDs and CQDs for Transmission Electron Microscopy (TEM) analysis, which is a common and well-documented procedure.
Introduction
Transmission Electron Microscopy (TEM) is a powerful technique for characterizing the morphology, size, and structure of nanomaterials such as carbon dots (CDs).[1][2] Proper sample preparation is a critical step to obtain high-quality TEM images.[3][4] The goal is to achieve a well-dispersed, representative sample on a TEM grid with sufficient contrast for imaging.[5][6] These application notes provide a detailed protocol for the preparation of carbon dot samples for TEM analysis, targeted towards researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Parameters for Sample Preparation
The following table summarizes key quantitative parameters for the preparation of carbon dot samples for TEM analysis, compiled from various sources. Successful sample preparation often requires optimization of these parameters based on the specific properties of the carbon dots.
| Parameter | Recommended Value/Range | Rationale & Remarks | Source(s) |
| Carbon Dot Concentration (Stock Solution) | 1 - 20 mg/mL | A starting stock solution allows for precise dilutions. | [7] |
| Dilution of Stock Solution | 1:10 to 1:1600 | High dilution is crucial to prevent aggregation of dots on the grid. The final concentration should be low enough to observe individual particles.[7][8] | [7][8] |
| Final Concentration for Deposition | 0.07 - 0.2 mg/mL | This concentration range has been reported to yield good results, but may need adjustment based on the specific sample.[7] | [7] |
| Solvent for Dispersion | Deionized water or ethanol | The choice of solvent depends on the surface chemistry and dispersibility of the carbon dots.[7][9] Sonication for ~15 minutes can aid in dispersion.[7] | [7][9] |
| TEM Grid Type | Carbon-coated copper grid (200-400 mesh) | Carbon-coated grids provide a conductive and electron-transparent support film.[7][10] Ultra-thin carbon films (~5 nm) can enhance image contrast.[5][11] | [5][7][10][11] |
| Deposition Volume | One small drop (e.g., 5 µL) | A small volume is sufficient and helps in uniform drying.[7][12] | [7][12] |
| Drying Method | Air-drying at room temperature (for ethanol) or on a hot plate (for water). Drying under vacuum can also be used.[7][8] | The drying method should be gentle to avoid aggregation. Complete drying is essential before inserting the grid into the microscope.[7] | [7][8] |
| TEM Acceleration Voltage | 80 - 300 keV | Lower voltages (e.g., 80 kV) may be preferred to minimize potential beam damage to the carbon dots.[8][9] | [8][9] |
Experimental Protocols
Protocol 1: Standard Preparation of Carbon Dots for TEM Imaging
This protocol outlines the standard method for preparing a dilute dispersion of carbon dots and depositing them onto a TEM grid.
Materials:
-
Carbon dot sample
-
Deionized water or HPLC-grade ethanol
-
Carbon-coated copper TEM grids (e.g., 200 or 400 mesh)
-
Micropipette
-
Insulin syringe (optional, for precise drop-casting)[7]
-
Ultrasonic bath
-
Petri dish
-
Hot plate (optional, for water-based samples)
-
Vacuum desiccator (optional)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of your carbon dots in a suitable solvent (e.g., deionized water or ethanol) at a concentration of approximately 1 mg/mL.
-
Ensure the carbon dots are well-dispersed by sonicating the stock solution for 15 minutes.
-
-
Dilution:
-
Dilute the stock solution significantly with the same solvent. A common starting point is a 1:100 dilution, which would result in a concentration of 0.01 mg/mL. The optimal dilution may need to be determined empirically. For some samples, much higher dilutions (e.g., 1:1600) have been used.[7]
-
-
Grid Preparation (Optional but Recommended):
-
To improve the hydrophilicity of the carbon support film and ensure even spreading of the sample, the grid can be plasma-cleaned or glow-discharged immediately before use.[13]
-
-
Sample Deposition:
-
Drying:
-
Place the grid in a clean, dust-free environment, such as a covered petri dish, to dry.
-
If ethanol is the solvent, allow it to air-dry at room temperature.
-
If water is the solvent, you can let it air-dry or place it on a hot plate at a low temperature (e.g., 40-60 °C) to speed up the process.[7]
-
Alternatively, the grid can be dried under vacuum.[8]
-
Ensure the solvent has completely evaporated before proceeding.
-
-
TEM Imaging:
Visualizations
Experimental Workflow Diagram
Caption: Workflow for TEM sample preparation of carbon dots.
Logical Relationships in Sample Preparation
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. TEM sample preparation techniques | University of Gothenburg [gu.se]
- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 5. emsdiasum.com [emsdiasum.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Carbon Films - Rave Scientific [ravescientific.com]
- 11. EMR Ultra-thin carbon TEM Support Films [microtonano.com]
- 12. rsc.org [rsc.org]
- 13. vaccoat.com [vaccoat.com]
Troubleshooting & Optimization
troubleshooting inconsistent ovarian failure with VCD administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4-vinylcyclohexene diepoxide (VCD) to induce a model of premature ovarian insufficiency (POI) or menopause.
Troubleshooting Inconsistent Ovarian Failure
Inconsistencies in the VCD-induced ovarian failure model can arise from several factors. This guide addresses common issues in a question-and-answer format to help you optimize your experiments for more reproducible results.
Q1: We observe significant variability in the time to ovarian failure between animals in the same treatment group. What could be the cause?
A1: Variability in the onset of ovarian failure is a known challenge and can be attributed to several factors:
-
VCD Dosage and Administration: Inconsistent daily dosing can lead to varied follicular depletion rates. Ensure accurate calculation of VCD dosage based on the most recent body weight of each animal. Intraperitoneal (i.p.) injection technique should be consistent to ensure proper delivery of the compound.
-
Animal Strain and Age: Different mouse and rat strains can exhibit varying sensitivities to VCD. The age of the animals at the start of VCD administration is also critical, as younger animals may have a different follicular reserve and metabolic rate.[1]
-
VCD Preparation and Vehicle: Ensure VCD is properly dissolved in the vehicle (commonly sesame oil or corn oil).[2][3] Incomplete dissolution can lead to inaccurate dosing. Prepare fresh VCD solutions regularly and store them appropriately, protected from light and at the recommended temperature (-20°C), to prevent degradation.[2]
-
Individual Animal Variation: Similar to the human experience of perimenopause, there is inherent biological variability in the response to VCD-induced follicular depletion.[4]
Q2: Some of our VCD-treated animals continue to cycle regularly long after the expected onset of ovarian failure. Why is this happening?
A2: If a subset of animals does not enter persistent diestrus, consider the following:
-
Insufficient Dosing Duration: The length of VCD administration directly impacts the extent of primordial and primary follicle depletion.[5] A shorter dosing period may not be sufficient to destroy the follicular reserve to the point of ovarian failure.[5] Studies have shown that extending the duration of VCD injections can lead to a more rapid and consistent onset of acyclicity.[5][6]
-
Suboptimal VCD Dose: The dose of VCD is critical for inducing ovarian failure. While a common dose is 160 mg/kg, this may need to be optimized for your specific animal strain and experimental goals.[2][3][6][7] Lower doses may not be potent enough to cause complete follicular depletion.[7]
-
Metabolic Differences: Individual differences in metabolism can affect the processing and efficacy of VCD.
Q3: We are seeing signs of systemic toxicity in our animals, not just ovarian-specific effects. How can we avoid this?
A3: VCD is known to selectively target primordial and primary follicles at appropriate doses.[8][9][10] If systemic toxicity is observed, it may be due to:
-
Incorrect VCD Dose: Higher doses of VCD can lead to off-target effects and systemic toxicity. It is crucial to adhere to established and validated dosing protocols. Doses around 80 mg/kg have been shown to cause significant follicle depletion in rats with fewer systemic side effects compared to 160 mg/kg.[1]
-
Route of Administration: While intraperitoneal injection is common, ensure the injection is not administered into an organ, which could cause localized damage and systemic stress.
-
Animal Health Status: Pre-existing health conditions in the animals can make them more susceptible to the toxic effects of any chemical, including VCD. Ensure all animals are healthy before beginning the study.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of VCD-induced ovarian failure?
A1: VCD selectively destroys the smallest follicles in the ovary, the primordial and primary follicles, by inducing apoptosis (programmed cell death).[8][9][11] This depletes the ovarian reserve, leading to a state that mimics the gradual transition to menopause in humans.[2][12]
Q2: Which signaling pathways are involved in VCD-induced ovotoxicity?
A2: VCD-induced ovotoxicity involves the disruption of key signaling pathways within the ovary, including:
-
c-kit/Kit Ligand Pathway: VCD has been shown to interfere with the c-kit receptor on oocytes, which is crucial for follicular survival and development.[8][9][11]
-
PI3K/AKT/FOXO3 Pathway: This pathway is critical for cell survival and proliferation. VCD can inhibit this pathway, leading to apoptosis in follicular cells.[13]
-
Apoptotic Signaling Pathways: VCD activates pro-apoptotic pathways, such as those involving the Bax/Bcl-2 family of proteins, leading to the death of granulosa cells and oocytes in early-stage follicles.[7][14]
Q3: How long after VCD administration should I expect to see ovarian failure?
A3: The time to ovarian failure is dependent on the dose and duration of VCD administration. For example, in B6C3F1 mice dosed daily with 160 mg/kg VCD, ovarian failure (defined as persistent diestrus) is typically observed around 52 days after the start of a 20-day dosing regimen, and around 135 days for a 10-day dosing regimen.[5]
Q4: What is the best vehicle to use for VCD administration?
A4: Sesame oil and corn oil are the most commonly used and validated vehicles for dissolving and administering VCD.[2][3]
Q5: Can the VCD model be used in both rats and mice?
A5: Yes, the VCD-induced ovarian failure model has been established and is widely used in both rat and mouse models.[1][11] However, it is important to note that optimal dosing and the timeline to ovarian failure may differ between species and even between different strains of the same species.
Quantitative Data Summary
The following tables summarize key quantitative data from studies using VCD to induce ovarian failure.
Table 1: Effect of VCD Dosing Duration on Time to Ovarian Failure in B6C3F1 Mice
| Dosing Duration (160 mg/kg/day) | Average Time to Ovarian Failure (days from start of dosing) |
| 10 days | 135 |
| 20 days | 52 |
Data sourced from Lohff et al., 2006.[5]
Table 2: Effect of VCD on Follicle Counts in B6C3F1 Mice
| Treatment Group (160 mg/kg/day) | % Reduction in Primordial Follicles | % Reduction in Primary Follicles |
| 10 days of VCD | 93.2% | 85.1% |
| 20 days of VCD | ~100% | ~100% |
Data sourced from Lohff et al., 2006.[5]
Table 3: VCD Dosage and Administration Protocols from Various Studies
| Animal Model | VCD Dose | Dosing Regimen | Vehicle | Reference |
| B6C3F1 Mice | 160 mg/kg | Daily i.p. for 20 consecutive days | Sesame Oil | [2] |
| C57BL/6 Mice | 160 mg/kg | Daily i.p. for 15 consecutive days | Corn Oil | [3] |
| B6C3F1 Mice | 160 mg/kg | Daily i.p. for 15 consecutive days | Not specified | [12] |
| PD28 Mice | 40, 80, 120, 160 mg/kg | Daily i.p. for 15 days | Normal Saline | [7] |
| B6C3F1 Mice | 160 mg/kg | Daily i.p. for 10 or 20 days | Sesame Oil | [5] |
| Sprague-Dawley Rats | 40 or 80 mg/kg | Daily i.p. for 30 days | Not specified | [1] |
Detailed Experimental Protocols
Protocol 1: VCD-Induced Ovarian Failure in Mice (Adapted from Brooks et al., 2016) [2]
-
Animal Model: Female B6C3F1 mice, 28 days old.
-
VCD Preparation: Dissolve 4-vinylcyclohexene diepoxide (VCD) in sesame oil to a final concentration that allows for administration of 160 mg/kg body weight in a volume of 2.5 ml/kg.
-
Administration: Administer the VCD solution via intraperitoneal (i.p.) injection daily for 20 consecutive days. A control group should receive vehicle (sesame oil) only.
-
Monitoring: Begin daily monitoring of estrous cycles via vaginal cytology after the final VCD injection.
-
Confirmation of Ovarian Failure: Ovarian failure is confirmed by the observation of persistent diestrus (10-12 consecutive days of diestrus smears). This is typically observed around 52 days from the start of dosing.
Protocol 2: VCD-Induced Follicle Depletion in Rats (Adapted from Sobinoff et al., 2010) [1]
-
Animal Model: Peripubertal (28 days old) or adult (100-120 days old) female Sprague-Dawley rats.
-
VCD Preparation: Prepare VCD in a suitable vehicle to deliver a dose of 80 mg/kg.
-
Administration: Administer VCD via i.p. injection daily for 30 consecutive days. A control group should receive the vehicle only.
-
Monitoring: Monitor for changes in estrous cyclicity. Ovarian tissue can be collected at various time points to assess follicular depletion via histological analysis.
-
Endpoint: The study endpoint may be a specific time point for tissue collection or the confirmation of acyclicity.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for inducing ovarian failure with VCD.
Caption: VCD-induced ovotoxicity signaling pathways.
References
- 1. Effects of 4-Vinylcyclohexene Diepoxide on Peripubertal and Adult Sprague–Dawley Rats: Ovarian, Clinical, and Pathologic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Method to Study the Impact of Chemically-induced Ovarian Failure on Exercise Capacity and Cardiac Adaptation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aalas [aalas.kglmeridian.com]
- 5. Effect of duration of dosing on onset of ovarian failure in a chemical-induced mouse model of perimenopause - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. erkenmenopoz.com [erkenmenopoz.com]
- 8. tandfonline.com [tandfonline.com]
- 9. 4-Vinylcyclohexene Diepoxide: A Model Chemical for Ovotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Accelerated Ovarian Failure: a novel, chemically-induced animal model of menopause - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conditions and possible mechanisms of VCD-induced ovarian failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Loss of ovarian function in the VCD mouse-model of menopause leads to insulin resistance and a rapid progression into the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of PIK3 Signaling Pathway Members by the Ovotoxicant 4-Vinylcyclohexene Diepoxide in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Hormone-Like Effects of 4-Vinylcyclohexene Diepoxide on Follicular Development [frontiersin.org]
Technical Support Center: Vinyl Cyclohexene Dioxide (VCD) Non-Ovarian Toxicity
Welcome to the Technical Support Center for researchers working with vinyl cyclohexene dioxide (VCD) in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, manage, and minimize non-ovarian toxicities in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary non-ovarian target organs of VCD toxicity in animal models?
A1: While VCD is well-known for its targeted ovotoxicity, studies have identified several other organs susceptible to its toxic effects. The primary non-ovarian targets include the liver and kidneys.[1][2][3][4] Additionally, at higher doses or with specific routes of administration, effects have been noted in the thymus, bone marrow, and forestomach.[5] Dermal application has been linked to skin tumors in mice.
Q2: What are the typical signs of liver and kidney toxicity to watch for in VCD-treated animals?
A2: Researchers should monitor animals for both clinical signs and biochemical markers of organ damage.
-
Clinical Signs: Lethargy, weight loss, changes in food and water consumption, and abdominal swelling.
-
Biochemical Markers: Elevated serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are indicative of liver damage.[3] Increased serum creatinine and urea levels suggest kidney dysfunction.[3]
-
Histopathological Findings: In the liver, you may observe hepatocyte necrosis, hemorrhagic foci, and chronic cholangitis.[1][2][3] Kidney tissues can exhibit extensive tubular necrosis, focal hemorrhage, hyaline casts, and interstitial nephritis.[1][2][3]
Q3: How is VCD metabolized and detoxified, and how does this relate to non-ovarian toxicity?
A3: VCD is an epoxide, and its metabolism is crucial to both its toxicity and detoxification.
-
Metabolism: VCD is metabolized by cytochrome P450 (CYP) enzymes, primarily in the liver.[6][7][8][9][10] This process can lead to the formation of reactive intermediates that contribute to cellular damage.
-
Detoxification: The primary detoxification pathway for VCD is conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferase (GST) enzymes.[4] This process renders the VCD metabolite more water-soluble, facilitating its excretion. Depletion of hepatic GSH has been observed following VCD exposure, which can exacerbate liver toxicity.
Q4: Are there any known strategies to specifically minimize the non-ovarian toxicity of VCD?
A4: While research specifically targeting the mitigation of VCD's non-ovarian effects is limited, general strategies for reducing chemical-induced liver and kidney toxicity may be applicable. These include:
-
Dose Optimization: Using the lowest effective dose of VCD that achieves the desired level of ovarian toxicity is crucial. Dose-response studies are recommended to determine this threshold for your specific animal model and experimental goals.
-
Supportive Care: Ensuring proper hydration and nutrition can support overall animal health and may help mitigate organ toxicity.
-
Antioxidant Co-administration (with caution): While not definitively proven for VCD's non-ovarian effects, antioxidants like N-acetylcysteine (NAC) and silymarin are known to protect the liver and kidneys from other chemical insults by replenishing glutathione stores and reducing oxidative stress.[11][12][13][14][15] Pilot studies would be necessary to evaluate their efficacy in the context of VCD administration.
Troubleshooting Guides
Issue 1: Unexpectedly high levels of liver enzymes (ALT/AST) in VCD-treated animals.
| Potential Cause | Troubleshooting Step |
| VCD dose is too high. | Review the literature for established dose ranges for your specific animal model (species, strain, age). Consider performing a dose-response study to identify the minimal effective dose for your desired ovarian effect with the least systemic toxicity. |
| Animal model is particularly sensitive. | Different strains and species can have varying sensitivities to chemical toxicity. If possible, consider using a more resistant strain. For example, rats are generally less susceptible to VCD toxicity than mice. |
| Underlying health issues in the animal colony. | Ensure animals are healthy and free from underlying liver conditions prior to the start of the experiment. |
| Vehicle used for VCD administration has hepatotoxic effects. | Ensure the vehicle (e.g., corn oil, sesame oil) is of high purity and is not contributing to liver damage. Administer a vehicle-only control group to assess this. |
Issue 2: Evidence of kidney damage (elevated creatinine/urea, abnormal histology) in experimental animals.
| Potential Cause | Troubleshooting Step |
| Dehydration. | Ensure animals have ad libitum access to water. Dehydration can exacerbate kidney damage. |
| High VCD dosage. | Similar to hepatotoxicity, kidney damage is often dose-dependent. Re-evaluate and potentially lower the VCD dose. |
| Pre-existing renal conditions. | Screen animals for any signs of kidney disease before beginning the study. |
| Concurrent administration of other potentially nephrotoxic compounds. | Review all administered substances to ensure there are no synergistic toxic effects on the kidneys. |
Issue 3: Significant weight loss or poor general health in VCD-treated animals.
| Potential Cause | Troubleshooting Step |
| Systemic toxicity affecting multiple organs. | This indicates that the VCD dose is likely too high for the chosen animal model. Reduce the dose or consider a different administration route that might have less systemic exposure. |
| Reduced food and water intake due to malaise. | Monitor food and water consumption daily. Provide palatable, high-nutrition food to encourage eating. If necessary, provide subcutaneous fluids for hydration after consulting with a veterinarian. |
| Inflammation at the injection site (for intraperitoneal administration). | Vary the injection site within the peritoneal cavity to minimize localized inflammation. Ensure proper injection technique. |
Data Presentation
Table 1: Summary of Non-Ovarian Histopathological Findings in Rats Treated with VCD
| Organ | Histopathological Finding | Reference |
| Liver | Hepatocyte necrosis, Hemorrhagic foci, Chronic cholangitis | [1][2][3] |
| Kidney | Extensive tubular necrosis, Focal hemorrhage, Hyaline casts, Interstitial nephritis | [1][2][3] |
Table 2: Biochemical Markers of Liver and Kidney Function in Rats after VCD Treatment (160 mg/kg/day for 15 days)
| Biomarker | Control Group (Mean ± SD) | VCD-Treated Group (Mean ± SD) | P-value | Reference |
| ALT (U/L) | 35.6 ± 4.2 | 42.1 ± 5.8 | > 0.05 | [3] |
| AST (U/L) | 110.2 ± 12.5 | 125.7 ± 15.1 | > 0.05 | [3] |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.8 ± 0.2 | > 0.05 | [3] |
| Urea (mg/dL) | 28.4 ± 3.7 | 33.1 ± 4.9 | > 0.05 | [3] |
| Note: While there was a trend towards an increase in these markers in the VCD-treated group, the differences were not statistically significant in this particular study. |
Experimental Protocols
Protocol 1: Induction of Non-Ovarian Toxicity with VCD in Rats
This protocol is adapted from Ahmadian et al. (2019).[3]
-
Animal Model: Adult female Wistar rats.
-
VCD Preparation: Dissolve VCD in a suitable vehicle such as corn oil or sesame oil.
-
Dosing: Administer VCD at a dose of 160 mg/kg body weight via intraperitoneal (i.p.) injection daily for 15 consecutive days. A control group should receive i.p. injections of the vehicle only.
-
Monitoring: Monitor animals daily for clinical signs of toxicity. Record body weight at regular intervals.
-
Sample Collection: At the end of the treatment period (or at designated time points), euthanize the animals.
-
Blood Collection: Collect blood via cardiac puncture for serum separation. Analyze serum for ALT, AST, creatinine, and urea levels.
-
Tissue Collection: Perfuse animals with saline. Collect liver and kidney tissues. Fix a portion of each organ in 10% neutral buffered formalin for histopathological analysis. Snap-freeze another portion in liquid nitrogen and store at -80°C for biochemical or molecular analyses.
-
-
Histopathology: Process formalin-fixed tissues, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Examine under a microscope for pathological changes.
Mandatory Visualizations
References
- 1. A Method to Study the Impact of Chemically-induced Ovarian Failure on Exercise Capacity and Cardiac Adaptation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxic effects of VCD on kidneys and liver tissues: a histopathological and biochemical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of 4-Vinylcyclohexene Diepoxide on Peripubertal and Adult Sprague–Dawley Rats: Ovarian, Clinical, and Pathologic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatic and renal toxicological evaluations of an industrial ovotoxic chemical, 4-vinylcyclohexene diepoxide, in both sexes of Wistar rats [pubmed.ncbi.nlm.nih.gov]
- 5. Loss of ovarian function in the VCD mouse-model of menopause leads to insulin resistance and a rapid progression into the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 and liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. The human hepatic cytochromes P450 involved in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. owlstonemedical.com [owlstonemedical.com]
- 11. Protective effects of N-acetylcysteine against cadmium-induced damage in cultured rat normal liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effects of N-acetylcysteine on hepatic, hematologic, and renal parameters in cirrhotic patients: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-acetylcysteine protects against liver injure induced by carbon tetrachloride via activation of the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JNK signaling pathway is a key modulator in cell death mediated by reactive oxygen and nitrogen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protective effect of N-acetylcysteine on experimental chronic cadmium nephrotoxicity in immature female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing VCD dosage for specific mouse or rat strains
Welcome to the technical support center for optimizing 4-vinylcyclohexene diepoxide (VCD) dosage in mouse and rat strains. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully establishing models of premature ovarian failure.
Frequently Asked Questions & Troubleshooting Guide
Q1: What is the recommended starting dose of VCD for my specific mouse or rat strain?
A: The optimal VCD dosage is highly dependent on the specific rodent strain. It is crucial to begin with a dose reported in the literature for a similar strain and conduct a pilot study to determine the optimal dose for your experimental conditions.
For most mouse strains, such as C57BL/6 and B6C3F1, a common starting dose is 160 mg/kg/day administered via intraperitoneal (i.p.) injection for 15-20 consecutive days.[1][2][3][4] This regimen has been shown to selectively destroy primordial and primary follicles, leading to gradual ovarian failure.[1][5][6] For rats, particularly Fischer 344 (F344) and Sprague-Dawley strains, a lower starting dose of 80 mg/kg/day via i.p. injection for 15-30 days is often used.[7][8][9] Mice appear to be more susceptible to the ovotoxic effects of VCD than rats.[10][11]
Troubleshooting:
-
Issue: No significant follicle depletion is observed after the initial treatment period.
-
Solution: In a new cohort of animals, consider increasing the duration of VCD administration before increasing the daily dosage.[12] The time to ovarian failure can be shortened by extending the dosing period.[12] If extending the duration is not effective, you can cautiously increase the VCD dosage in small increments. Always monitor for signs of systemic toxicity.
-
-
Issue: Animals are showing signs of significant systemic toxicity (e.g., weight loss, lethargy, peritonitis).
-
Solution: Immediately reduce the VCD dosage. Sprague-Dawley rats, for instance, have been shown to tolerate an 80 mg/kg dose better than a 160 mg/kg dose, which can cause significant weight loss.[7] Consider alternative administration routes, such as subcutaneous injection, which may reduce localized toxicity like peritonitis.[13] Ensure the VCD solution is properly prepared and the injection technique is correct to minimize irritation.
-
Q2: What are the common signs of VCD toxicity I should monitor for?
A: While VCD is known for its targeted ovarian toxicity, high doses or strain sensitivity can lead to systemic side effects.[5][14] Key signs to monitor include:
-
Weight Loss: Significant weight loss (e.g., >15% of baseline body weight) is a primary indicator of toxicity.[7]
-
Reduced Food Intake: A decrease in food consumption often accompanies systemic toxicity.[8]
-
Injection Site Reactions: For i.p. injections, monitor for signs of peritonitis.[8] For dermal application, skin lesions can occur.[15]
-
Organ Damage: At high doses, VCD can cause damage to the liver and kidneys, indicated by changes in organ weight and histological abnormalities such as tubular necrosis or hemorrhagic foci.[7][16] Blood markers like increased BUN, creatinine, ALT, and AST can also indicate renal and hepatic damage.[8][16]
Q3: How do I confirm that VCD has successfully induced premature ovarian failure?
A: Confirmation of POF requires both functional and histological assessments:
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Estrous Cycle Monitoring: Daily monitoring of vaginal smears is a non-invasive method to track estrous cyclicity. The transition to a state of persistent diestrus for 10-15 consecutive days is a strong indicator of ovarian failure.[1][4][17] This typically occurs within 60-90 days after the start of VCD treatment in mice.[1][4]
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Histological Analysis: The definitive method is to collect the ovaries, perform histological sectioning, and count the number of primordial and primary follicles. A significant reduction in these follicle populations compared to vehicle-treated controls confirms ovotoxicity.[2][12]
-
Hormone Levels: Measuring serum hormone levels can provide further confirmation. In VCD-treated animals, you would expect to see a significant decrease in 17β-estradiol and an elevation in follicle-stimulating hormone (FSH) and luteinizing hormone (LH).[5]
Data Presentation: VCD Dosage by Rodent Strain
| Species/Strain | Route | Dosage (mg/kg/day) | Duration (days) | Key Outcomes |
| Mouse (C57BL/6) | i.p. | 160 | 15-20 | Ovarian failure, depletion of primordial/primary follicles.[1][2][4] |
| Mouse (B6C3F1) | i.p. | 160 | 10-20 | Gradual ovarian failure; duration of dosing affects time to failure.[5][12] |
| Rat (Fischer 344) | i.p. | 80 | 10-15 | Significant primordial and primary follicle loss.[9][10] |
| Rat (Sprague-Dawley) | i.p. | 80 | 30 | Effective destruction of preantral follicles.[8] |
| Rat (Sprague-Dawley) | i.p. | 160 | 10-13 | High primordial follicle loss but not well-tolerated clinically.[7] |
| Rat (Generic) | s.c. | 160 | 15 | Effective with potentially fewer side effects than i.p. route.[13] |
Experimental Protocols
Protocol 1: VCD-Induced Premature Ovarian Failure in Mice (C57BL/6)
-
Animal Model: 28-day-old female C57BL/6 mice.
-
VCD Preparation: In a chemical fume hood, dissolve VCD in sesame oil to achieve a final concentration for a 160 mg/kg dose. The vehicle control group will receive only sesame oil.[1] Store the solution at 4°C for up to one week.[1]
-
Administration: Administer the VCD solution or vehicle daily via intraperitoneal (i.p.) injection for 15-20 consecutive days .[1][4]
-
Monitoring:
-
Endpoint Analysis:
-
Collect blood for hormone analysis (FSH, LH, Estradiol).
-
Euthanize animals and collect ovaries and uteri. Note the reduction in ovarian and uterine weights.[5]
-
Fix ovaries in 10% neutral buffered formalin for histological processing and follicle counting.
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Protocol 2: VCD-Induced Premature Ovarian Failure in Rats (Fischer 344)
-
Animal Model: 28-day-old female Fischer 344 rats.
-
VCD Preparation: Dissolve VCD in sesame oil or corn oil to achieve a final concentration for an 80 mg/kg dose.
-
Administration: Administer the VCD solution or vehicle daily via i.p. injection for 15 consecutive days .[9][10]
-
Monitoring:
-
Monitor body weight and food intake regularly.
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Observe for any clinical signs of distress or toxicity.
-
Begin estrous cycle monitoring via vaginal smears after the dosing period is complete.
-
-
Endpoint Analysis:
-
At the desired time point post-treatment, collect blood for hormone and clinical chemistry analysis (BUN, creatinine).
-
Euthanize animals and collect ovaries for histological processing to quantify primordial and primary follicle loss.[10]
-
Mandatory Visualizations
Caption: A typical experimental workflow for VCD dosage optimization.
Caption: VCD's mechanism of selectively targeting follicles.
References
- 1. A Method to Study the Impact of Chemically-induced Ovarian Failure on Exercise Capacity and Cardiac Adaptation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. erkenmenopoz.com [erkenmenopoz.com]
- 3. Systemic changes in a mouse model of VCD-induced premature ovarian failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A mouse model for menopause with ovarian follicle depletion [jax.org]
- 6. Loss of ovarian function in the VCD mouse-model of menopause leads to insulin resistance and a rapid progression into the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of 4-Vinylcyclohexene Diepoxide on Peripubertal and Adult Sprague–Dawley Rats: Ovarian, Clinical, and Pathologic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of a rat in vitro ovarian culture system to study the ovarian toxicant 4-vinylcyclohexene diepoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Early effects of ovotoxicity induced by 4-vinylcyclohexene diepoxide in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Vinylcyclohexene Diepoxide: A Model Chemical for Ovotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of duration of dosing on onset of ovarian failure in a chemical-induced mouse model of perimenopause - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Endocrine profile of the VCD-induced perimenopausal model rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aged and induced-premature ovarian failure mouse models affect diestrus profile and ovarian features | PLOS One [journals.plos.org]
- 15. 4-Vinylcyclohexene Diepoxide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Toxic effects of VCD on kidneys and liver tissues: a histopathological and biochemical study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
challenges in synthesizing high-purity vinyl cyclohexene dioxide
Welcome to the Technical Support Center for High-Purity Vinyl Cyclohexene Dioxide (VCD) Synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the synthesis and purification of VCD.
Frequently Asked Questions (FAQs)
Q1: What is this compound (VCD), and what are its primary applications?
A1: this compound (VCD), also known as 3-Oxiranyl-7-oxabicyclo[4.1.0]heptane, is an organic compound featuring two epoxide groups.[1] It is a colorless liquid used industrially as a reactive diluent and crosslinking agent for epoxy resins.[2] Its applications include the production of plastics, coatings, and adhesives, and it serves as an intermediate in the synthesis of other organic compounds.[3]
Q2: What is the most common method for synthesizing VCD?
A2: The most prevalent industrial method for synthesizing VCD is the diepoxidation of 4-vinylcyclohexene (4-VCH). This reaction is typically carried out using a peroxy acid, such as peroxyacetic acid or peroxybenzoic acid, in an inert solvent.[1][2]
Q3: What are the main safety concerns when working with VCD?
A3: VCD is classified as a toxic and hazardous substance. It is an alkylating agent and is considered a potential occupational carcinogen.[4][5] It is known to be an irritant to the eyes, skin, and respiratory system.[6] Due to its toxic effects on fertility, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn, and all work should be conducted in a well-ventilated fume hood.[1][4]
Q4: How is the purity of VCD typically determined?
A4: The purity of VCD is most commonly assessed using gas chromatography (GC), often with a flame ionization detector (GC-FID).[6] For confirmation of peak identity and to analyze impurities, GC coupled with mass spectrometry (GC-MS) can be employed.[6][7] Commercial grades for specialized applications like electron microscopy are often available at purities of 96% or higher.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of high-purity VCD.
Problem 1: Low Yield of VCD
Q: My epoxidation reaction is resulting in a low yield of the desired this compound. What are the potential causes and solutions?
A: Low yields can stem from several factors related to reaction conditions and reactant quality.
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Sub-optimal pH: The stability of both the peroxy acid and the epoxide rings is pH-dependent. Highly acidic conditions can promote the hydrolysis of the newly formed epoxide rings into glycols.
-
Solution: Maintain a weakly acidic or neutral pH during the reaction. The addition of a buffering agent, such as sodium carbonate, can help neutralize excess acid and has been shown to improve yields significantly.[8]
-
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or inadequate temperature.
-
Solution: Monitor the reaction progress by taking aliquots and analyzing them via GC or TLC. Optimize the reaction time and temperature. A study using peroxyacetic acid found optimal conditions at 45°C for 2 hours.[8]
-
-
Impure Starting Material: The 4-vinylcyclohexene (4-VCH) starting material may contain inhibitors (like tert-butylcatechol) or other impurities from its own synthesis (e.g., 1,5-cyclooctadiene) that can interfere with the epoxidation reaction.[7]
-
Solution: Purify the 4-VCH before use, typically by washing with an aqueous NaOH solution to remove the inhibitor, followed by drying and distillation.
-
Problem 2: Product Contains Significant Impurities
Q: My final VCD product shows low purity on GC analysis. What are the likely impurities and how can I avoid them?
A: The primary impurities are typically mono-epoxidized intermediates and hydrolysis byproducts.
-
Incomplete Diepoxidation: The reaction may have been stopped prematurely, leaving behind mono-epoxidized intermediates like 4-vinyl-1-cyclohexene 1,2-epoxide.[7]
-
Solution: Ensure a sufficient molar equivalent of the epoxidizing agent is used and allow the reaction to proceed to completion. Monitor the disappearance of the mono-epoxide intermediate by GC.
-
-
Hydrolysis of Epoxide Rings: The presence of water or acid can lead to the opening of the epoxide rings to form glycols, such as 4-epoxyethylcyclohexane-1,2-diol, and ultimately the tetrol (4-dihydroxyethylcyclohexane-1,2-diol).[2][9] This is a major source of impurity.
-
Solution: Use anhydrous solvents and reagents. As mentioned, controlling the pH with a base like sodium carbonate can suppress acid-catalyzed hydrolysis.[8] Ensure all glassware is thoroughly dried before use.
-
-
Carryover of Starting Material: Unreacted 4-VCH may be present in the final product if the reaction was incomplete or purification was inefficient.
-
Solution: Optimize reaction stoichiometry and conditions. Use an efficient purification method, such as fractional vacuum distillation, to separate the higher-boiling VCD (boiling point ~227°C) from the more volatile 4-VCH (boiling point ~129°C).[2]
-
The following diagram illustrates the pathways for the formation of VCD and common impurities.
Problem 3: Difficulty in Purifying the Final Product
Q: I am struggling to achieve high purity (>99%) even after purification. What purification strategies are most effective?
A: Achieving high purity requires careful selection and execution of purification techniques.
-
Inefficient Distillation: Standard simple distillation may not be sufficient to separate VCD from impurities with close boiling points.
-
Solution: Use fractional vacuum distillation. The reduced pressure lowers the boiling points, preventing thermal degradation of the epoxide, while the fractional column provides the necessary theoretical plates to separate closely boiling compounds.
-
-
Persistent Water Content: Trace amounts of water can be difficult to remove and can cause hydrolysis during storage.
-
Solution: After aqueous workup, thoroughly dry the organic phase with a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate. For extremely stringent applications, distillation from a drying agent like calcium hydride can be performed, though this must be done with extreme caution due to the reactivity of epoxides.
-
A general troubleshooting workflow is presented below.
Data & Protocols
Comparative Data on Reaction Conditions
The following table summarizes key parameters from an optimized procedure for the epoxidation of 4-VCH, which achieved high yield and purity.[8]
| Parameter | Condition | Outcome | Reference |
| Epoxidizing Agent | 30% Peroxyacetic Acid | - | [8] |
| Starting Material | 4-Vinylcyclohexene (4-VCH) | - | [8] |
| Solvent | Acetic Ester | - | [8] |
| pH Control | Sodium Carbonate (added concurrently with peroxyacetic acid) | Maintains weakly acidic system, preventing hydrolysis | [8] |
| Reaction Temp. | 45°C | Optimal for reaction rate vs. side reactions | [8] |
| Reaction Time | 2.0 hours | Sufficient for completion | [8] |
| Final Yield | 85% | High conversion to product | [8] |
| Final Purity | 99% | Minimal side-product formation | [8] |
Experimental Protocol: Synthesis of High-Purity VCD
This protocol is based on the epoxidation of 4-VCH with peroxyacetic acid, incorporating best practices to maximize purity.[2][8]
Materials:
-
4-Vinylcyclohexene (4-VCH), purified
-
Peroxyacetic acid (30-40% solution in acetic acid)
-
Sodium carbonate, anhydrous
-
Ethyl acetate or other suitable inert solvent, anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
Setup: Assemble a clean, dry, three-necked round-bottom flask with a magnetic stir bar, a thermometer, an addition funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).
-
Reactant Loading: Charge the flask with purified 4-vinylcyclohexene and an equal volume of anhydrous ethyl acetate. Begin stirring and cool the mixture in an ice bath to 10-15°C.
-
Reagent Addition: In a separate beaker, mix the peroxyacetic acid solution with an equivalent amount of ethyl acetate. Concurrently, prepare a slurry of sodium carbonate in ethyl acetate.
-
Controlled Epoxidation: Add the peroxyacetic acid solution and the sodium carbonate slurry simultaneously and dropwise to the stirred 4-VCH solution via two separate addition funnels. Monitor the internal temperature and maintain it between 40-45°C. The addition should take approximately 1-1.5 hours.
-
Reaction: After the addition is complete, allow the reaction to stir at 45°C for an additional 2 hours. Monitor the reaction's progress via GC to confirm the disappearance of the starting material and mono-epoxide intermediate.
-
Workup: Cool the reaction mixture to room temperature. Carefully transfer it to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (caution: gas evolution), water, and finally, brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional vacuum distillation to obtain high-purity this compound. Collect the fraction boiling at the appropriate temperature for VCD under the given pressure.
The workflow for this protocol is visualized below.
References
- 1. Vinylcyclohexene dioxide - Wikipedia [en.wikipedia.org]
- 2. 4-Vinylcyclohexene Diepoxide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CN101293881A - A kind of preparation method of 4-vinylcyclohexene dioxide - Google Patents [patents.google.com]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 5. This compound | C8H12O2 | CID 7833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. osha.gov [osha.gov]
- 7. 4-Vinylcyclohexene - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. publications.iarc.who.int [publications.iarc.who.int]
Technical Support Center: Vinyl Cyclohexene Dioxide (VCHD) Storage and Handling
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the premature polymerization of vinyl cyclohexene dioxide (VCHD) during storage. It is intended for researchers, scientists, and professionals in drug development who work with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature polymerization of this compound (VCHD) during storage?
A1: Premature polymerization of VCHD is primarily initiated by exposure to heat, light, and contaminants. Epoxides like VCHD are highly reactive and can undergo cationic or anionic polymerization.[1] The presence of acids, bases, alcohols, or amines can catalyze this process.[1] Additionally, exposure to ultraviolet (UV) light can generate free radicals, leading to polymerization of the vinyl group.
Q2: What are the ideal storage conditions to ensure the stability of VCHD?
A2: To maximize shelf life and prevent premature polymerization, VCHD should be stored in a cool, dark, and dry environment.[1][2][3] The recommended storage temperature is typically refrigerated, between 2-8°C. For longer-term storage, temperatures as low as -20°C may be advisable.[] It is crucial to store VCHD in its original, tightly sealed container to prevent exposure to moisture and atmospheric oxygen.[5] The headspace of the container should be purged with an inert gas like nitrogen or argon to displace oxygen.[5]
Q3: What are the visible signs that my VCHD has begun to polymerize?
A3: The initial signs of polymerization include a noticeable increase in the viscosity of the liquid. As the polymerization progresses, the VCHD may become cloudy or hazy. In more advanced stages, you may observe the formation of soft gels, solid precipitates, or even complete solidification of the material.[5]
Q4: What types of chemical inhibitors can be used to stabilize VCHD?
A4: While VCHD is often supplied with an inhibitor, additional stabilization may be necessary. Common classes of inhibitors for vinyl monomers and epoxides include:
-
Phenolic Compounds: Such as hydroquinone (HQ), 4-methoxyphenol (MEHQ), and butylated hydroxytoluene (BHT). These act as free-radical scavengers, preventing polymerization of the vinyl group.[]
-
Amine Compounds: Certain amines can act as inhibitors, often working synergistically with oxygen.[] However, it is critical to select these carefully as some amines can also catalyze epoxide polymerization.
-
Hindered Amine Light Stabilizers (HALS): These are effective at protecting against UV-induced polymerization.[3]
-
Lewis Acids: In some epoxy systems, certain Lewis acids can act as cure inhibitors at lower temperatures.[6]
The choice and concentration of an inhibitor should be carefully evaluated for compatibility with your specific application.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Increased Viscosity | - Exposure to elevated temperatures.- Contamination with acids, bases, alcohols, or amines.- Depletion of inhibitor over time. | - Verify storage temperature is within the recommended range (2-8°C).- Review handling procedures to prevent cross-contamination.- Consider adding a compatible inhibitor after consulting with the manufacturer. |
| Cloudiness or Haze | - Onset of significant polymerization.- Presence of moisture leading to hydrolysis. | - The material may be unsuitable for use. It is recommended to perform a quality control check.- Ensure storage containers are tightly sealed and stored in a dry environment. |
| Gel or Solid Formation | - Advanced polymerization. | - The material is no longer usable and should be disposed of according to safety guidelines.- Review storage and handling protocols to prevent future occurrences. |
Experimental Protocols
Protocol 1: Accelerated Stability Study of VCHD
Objective: To determine the shelf-life of VCHD under recommended storage conditions by accelerating its degradation at elevated temperatures.
Methodology:
-
Sample Preparation: Aliquot VCHD into several small, sealed vials made of an inert material (e.g., amber glass) to minimize headspace and light exposure.
-
Storage Conditions: Place the vials in temperature-controlled ovens at a minimum of three different elevated temperatures (e.g., 40°C, 50°C, and 60°C). Place a control set of vials at the recommended storage temperature (e.g., 4°C).
-
Time Points: At specified intervals (e.g., 1, 2, 4, 8, and 12 weeks for accelerated conditions, and 3, 6, 9, 12 months for the control), remove one vial from each temperature condition for analysis.
-
Analysis:
-
Viscosity Measurement: Use a viscometer to measure the change in viscosity. A significant increase indicates polymerization.
-
Epoxide Equivalent Weight (EEW) Titration: Determine the EEW by titration. A decrease in the number of epoxide groups (increase in EEW) suggests polymerization or degradation.
-
Gel Permeation Chromatography (GPC): Analyze the molecular weight distribution. The appearance of higher molecular weight species is a direct indication of polymerization.
-
Appearance: Visually inspect for any changes in color, clarity, or the presence of solids.
-
-
Data Analysis: Plot the change in the measured parameters against time for each temperature. Use the Arrhenius equation to extrapolate the degradation rate at the recommended storage temperature and predict the shelf-life.[7]
Protocol 2: Monitoring VCHD Polymerization in Real-Time
Objective: To continuously monitor the polymerization of VCHD under specific experimental conditions.
Methodology:
-
Instrumentation: Utilize an in-situ monitoring technique such as Raman spectroscopy or Fourier-transform infrared (FTIR) spectroscopy.[8]
-
Reaction Setup: Place the VCHD sample in a reaction vessel equipped with the spectroscopic probe. The vessel should allow for precise temperature control and inert atmosphere blanketing.
-
Data Acquisition: Collect spectra at regular intervals as the experiment proceeds.
-
Analysis: Monitor the intensity of characteristic spectral peaks. For example, a decrease in the intensity of the vinyl C=C stretching band or the epoxide ring breathing band would indicate that these functional groups are being consumed during polymerization.
-
Kinetic Analysis: Correlate the change in peak intensity with monomer conversion to determine the polymerization kinetics.[9]
Quantitative Data
Table 1: Example Data from an Accelerated Stability Study of an Epoxy Resin
| Storage Temperature (°C) | Time (weeks) | Viscosity Increase (%) | Epoxide Equivalent Weight Increase (%) |
| 40 | 4 | 5 | 2 |
| 8 | 12 | 5 | |
| 12 | 25 | 10 | |
| 50 | 4 | 15 | 8 |
| 8 | 35 | 18 | |
| 12 | 60 | 30 | |
| 60 | 4 | 40 | 20 |
| 8 | 90 | 45 | |
| 12 | >200 (Gelled) | >100 |
This is example data for illustrative purposes and does not represent actual VCHD behavior.
Table 2: Typical Inhibitor Concentrations
| Inhibitor Type | Common Examples | Typical Concentration (ppm) |
| Phenolic | MEHQ, HQ, BHT | 100 - 1000 |
| Amine | - | Varies significantly |
| HALS | - | 500 - 2000 |
Visualizations
Caption: Factors leading to the premature polymerization of VCHD.
Caption: Troubleshooting workflow for suspected VCHD polymerization.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Shelf life determination of an epoxy resin by accelerated aging (Conference) | OSTI.GOV [osti.gov]
- 3. superepoxysystems.com [superepoxysystems.com]
- 5. youtube.com [youtube.com]
- 6. WO1995012627A1 - Cure inhibited epoxy resin compositions and laminates prepared from the compositions - Google Patents [patents.google.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Online Monitoring of Vinyl Chloride Polymerization - ChemistryViews [chemistryviews.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Safe Handling of 4-Vinylcyclohexene Diepoxide (VCD)
This guide provides essential information for researchers, scientists, and drug development professionals on managing skin irritation and exposure risks associated with 4-Vinylcyclohexene Diepoxide (VCD).
Frequently Asked Questions (FAQs)
Q1: What is 4-Vinylcyclohexene Diepoxide (VCD) and what are the primary health concerns?
A1: 4-Vinylcyclohexene diepoxide (VCD) is a chemical intermediate used as a reactive diluent for other diepoxides and epoxy resins.[1][2] The primary health concerns when handling VCD are its potential for skin irritation, sensitization, and carcinogenicity.[3][4][5] It can be absorbed through the skin and may cause severe irritation, burns, and allergic skin reactions.[3][4] VCD is also considered a potential occupational carcinogen.[6]
Q2: What are the specific effects of VCD skin exposure?
A2: Direct contact with VCD can cause severe skin irritation and burns.[3] Prolonged contact may lead to blisters.[3] VCD is also a potential skin sensitizer, meaning that after an initial exposure, even very low future exposures can trigger an allergic reaction like itching and a skin rash.[3][4] A case of allergic contact dermatitis has been reported in a laboratory setting.[5]
Q3: What Personal Protective Equipment (PPE) is necessary when handling VCD?
A3: Due to the risks of skin absorption and irritation, appropriate PPE is crucial. This includes, at a minimum:
-
Gloves: Chemical-resistant gloves are required. It is important to note that disposable latex and polyvinyl chloride gloves have been found to be permeable to VCD.[5] Select appropriate materials such as nitrile or butyl gloves and inspect them before each use.[7][8]
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect against splashes.[7]
-
Eye Protection: Safety goggles or a face shield are necessary to prevent eye contact.[7]
Q4: Are there established occupational exposure limits for VCD?
A4: Yes, several organizations have established airborne occupational exposure limits (OELs) to protect workers. Even if air levels are below these limits, skin contact can still lead to overexposure.[3]
Troubleshooting Guide
Q1: What is the immediate first aid procedure for accidental skin contact with VCD?
A1: If VCD comes into contact with the skin, immediate action is required to minimize absorption and irritation:
-
Remove Contaminated Clothing: Immediately take off any clothing that has been contaminated.[6]
-
Rinse Skin: Rinse the affected skin area with soap and water.[6] It is crucial to perform this step promptly.
-
Seek Medical Attention: After initial decontamination, seek medical attention.[6]
Q2: I've developed a rash and itching after working with VCD. What should I do?
A2: If you develop symptoms of skin irritation or a potential allergic reaction, such as a rash or itching, it could indicate VCD-induced contact dermatitis or sensitization.[3] You should:
-
Avoid any further contact with VCD.
-
Inform your supervisor or Chemical Hygiene Officer.
-
Seek an evaluation by a qualified physician or allergist, who can help diagnose a potential skin allergy.[3]
Q3: How should I clean up a small spill of VCD in the laboratory?
A3: For small spills, follow your institution's established safety protocols. General steps include:
-
Ensure Proper Ventilation: Work within a properly operating fume hood.[8]
-
Wear Appropriate PPE: Don chemical-resistant gloves, a lab coat, and eye protection.[7][8]
-
Contain and Absorb: Use an absorbent material to contain and soak up the spill.
-
Decontaminate the Area: Clean the spill area thoroughly.
-
Dispose of Waste: Dispose of the contaminated absorbent material and any used cleaning supplies as hazardous waste according to your institution's guidelines.[8]
Data Presentation
Occupational Exposure Limits for VCD
The following table summarizes the recommended airborne exposure limits for VCD from key occupational safety organizations.
| Organization | Exposure Limit (8-Hour Time-Weighted Average) |
| NIOSH (National Institute for Occupational Safety and Health) | 10 ppm |
| ACGIH (American Conference of Governmental Industrial Hygienists) | 0.1 ppm |
Data sourced from the New Jersey Department of Health Hazardous Substance Fact Sheet.[3]
Experimental Protocols
Protocol: General Skin Irritation Patch Test
This protocol outlines a general methodology for assessing the skin irritation potential of a chemical like VCD. This test should only be conducted by trained professionals in a controlled setting.
Objective: To evaluate the potential of a test substance to induce primary skin irritation.
Methodology:
-
Test Subjects: Healthy volunteers with no history of skin disease.
-
Test Substance Preparation: The test substance (e.g., VCD) is diluted to an appropriate, non-necrotizing concentration in a suitable vehicle (e.g., acetone).
-
Patch Application:
-
A small amount of the diluted test substance is applied to a patch (e.g., a Finn Chamber® on Scanpor® tape).
-
The patch is applied to a naive skin site on the subject, typically the upper back.
-
The application site is occluded for a specified period, typically 24 or 48 hours.
-
-
Scoring and Evaluation:
-
After the exposure period, the patch is removed.
-
The test site is evaluated for signs of irritation at designated time points (e.g., 1, 24, and 48 hours after patch removal).
-
Irritation is scored based on a standardized scale for erythema (redness) and edema (swelling).
-
-
Interpretation: The mean scores are calculated to determine the primary irritation index and classify the substance's irritation potential.
Visualizations
Caption: Workflow for VCD exposure prevention and emergency response.
References
- 1. Toxicology and Carcinogenesis Studies of 4-Vinyl-1-cyclohexene Diepoxide (CAS No. 106-87-6) in F344/N Rats and B6C3F1 Mice (Dermal Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Vinylcyclohexene Diepoxide: A Model Chemical for Ovotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 4. Vinyl cyclohexene dioxide | C8H12O2 | CID 7833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Vinylcyclohexene Diepoxide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Controlling Chemical Exposures in the Laboratory | Lab Manager [labmanager.com]
- 8. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
Technical Support Center: Improving Infiltration of VCD-Based Resins into Biological Tissues
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the use of Vinylcyclopropane (VCD)-based resins in biological tissue infiltration.
Frequently Asked Questions (FAQs)
Q1: What are VCD-based resins and what are their primary applications in tissue infiltration? A1: VCD-based resins are a class of low-viscosity epoxy resins utilized for embedding biological specimens for microscopic analysis, especially for transmission electron microscopy (TEM). The term "VCD" refers to vinylcyclopropane derivatives, a key component that contributes to the resin's low viscosity. This characteristic is highly beneficial for thoroughly infiltrating dense or otherwise difficult-to-penetrate biological tissues, which ensures complete embedding and the preservation of structural details.
Q2: How do VCD-based resins compare to other common embedding media like acrylic resins? A2: The main advantage of VCD-based resins lies in their exceptionally low viscosity, facilitating superior penetration into a broad array of biological samples. This leads to uniform and comprehensive embedding, essential for high-quality sectioning and subsequent imaging. While epoxy resins, including VCD-based ones, are known for excellent morphological preservation, acrylic resins are often the preferred choice for immunocytochemistry due to their lower toxicity and better antigen preservation.[1]
Q3: What safety precautions are necessary when handling VCD-based resins? A3: The components of VCD-based resins can be hazardous and may be carcinogenic.[2] It is imperative to handle these chemicals in a well-ventilated area, preferably within a fume hood. Users should always wear appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection. It is crucial to consult the safety data sheets (SDS) for all resin components prior to use to be fully aware of the risks and handling procedures.[3][4]
Q4: Is it possible to use VCD-based resins for immunohistochemistry (IHC)? A4: While VCD-based epoxy resins provide excellent structural preservation, the extensive cross-linking during the curing process can mask antigenic sites, which can be a challenge for immunohistochemistry. Acrylic resins are generally more suited for immunolabeling techniques. However, with the use of appropriate antigen retrieval methods, performing IHC on tissues embedded in VCD-based resins can be successful.
Q5: What is the proper way to store prepared VCD-based resin mixtures? A5: To prevent partial polymerization from exposure to atmospheric moisture, it is recommended to store unused resin mixtures in a freezer in tightly sealed containers, such as disposable plastic syringes.[2] Before use, the resin should be allowed to reach room temperature to avoid condensation, which could compromise the polymerization process.[2]
Troubleshooting Guides
Problem: The cured resin block is too soft or has a "gummy" consistency.
| Possible Cause | Solution |
| Incomplete Polymerization | This is often due to the presence of residual dehydrant, particularly when ethanol is used. Ensure complete infiltration with 100% resin. Using propylene oxide after ethanol dehydration can help prevent this issue. |
| Moisture Contamination | Both dehydrants and resins are hygroscopic and can absorb moisture from the atmosphere, leading to incomplete polymerization. Use fresh or securely sealed bottles of dehydrants and be mindful of the relative humidity in the laboratory.[5] |
| Inaccurate Mixing Ratios | The proportions of resin, hardener, and accelerator must be precise. Inaccurate measurements can lead to incomplete curing. Carefully measure each component and ensure thorough mixing. |
| Insufficient Curing Time or Temperature | The standard cure for some VCD-based resins is 8 hours or more at 70°C. If the block is soft, extending the curing time or ensuring the oven temperature is accurate may be necessary. |
Problem: The cured resin block is too hard, making it difficult to section.
| Possible Cause | Solution |
| Incorrect Resin Formulation | The hardness of the final block can be adjusted by altering the percentage of the "flexibilizer" component in the resin recipe. Increasing the flexibilizer will result in a softer block.[5] |
| Over-curing | Exceeding the recommended curing time or temperature can result in a block that is too hard and brittle. Adhere to the specific protocol for the resin being used. |
Problem: The final resin block contains holes or bubbles.
| Possible Cause | Solution |
| Poor Infiltration | This can be caused by residual water in the tissue due to incomplete dehydration. Ensure a thorough dehydration series with anhydrous solvents. |
| Air Introduced During Mixing or Embedding | If bubbles form during the mixing of resin components, they can be drawn off with a gentle vacuum. When embedding the tissue, handle it carefully to avoid trapping air. Vacuum infiltration can also aid in removing trapped air from the tissue itself. |
Quantitative Data
Table 1: Comparison of Viscosity for Common Embedding Resins
| Resin Type | Viscosity (cps at 25°C) | Key Characteristics |
| Spurr's Resin (VCD-based) | 60[2] | Very low viscosity, excellent penetration for dense tissues.[2] |
| Epon 812 | 150-210 | A general-purpose epoxy resin. |
| Araldite 502 | 1500-2500 | A more viscous epoxy resin that produces hard blocks. |
| LR White (Acrylic) | 8-10 | Low viscosity, hydrophilic, and suitable for immunocytochemistry.[2] |
Table 2: Hardness of Different Epoxy Resin Formulations
| Resin Formulation | Hardness (Vickers Hardness, HV) | Application Notes |
| EMbed 812 (Medium-Hard) | ~15[6] | Suitable for general-purpose sectioning. |
| EMbed 812 (Hard) | ~17[6] | Recommended for harder tissues that require additional support. |
| EMbed 812 (Very-Hard) | >18[6] | Used for very hard tissues or when extremely thin sections are required. |
| Note: The hardness of epoxy resins can be adjusted by altering the ratio of hardeners, such as NMA and DDSA, in the formulation.[6] |
Experimental Protocols
Protocol 1: Standard Tissue Processing for VCD-Based Resin Infiltration for Electron Microscopy
This protocol outlines the essential steps for preparing biological tissues for infiltration with a VCD-based resin.
-
Fixation:
-
Cut the tissue into small pieces (approximately 1 mm³) and fix in a primary fixative such as 2.5% glutaraldehyde in 100 mM cacodylate buffer (pH 7.0) for 2-24 hours.[7]
-
For pathology samples, a mixture of 2.5% glutaraldehyde and 2% paraformaldehyde in 100 mM cacodylate buffer (pH 7.0) with 2 mM CaCl2 can be used for 16-24 hours at 4°C.[7]
-
Post-fix with 1% osmium tetroxide in 100 mM cacodylate buffer (pH 7.0) for 2 hours at 4°C.[7]
-
Perform an en bloc stain with 2.0% aqueous uranyl acetate for approximately 2 hours at 4°C in the dark.[7]
-
-
Dehydration:
-
Infiltration:
-
Begin with a 1:1 mixture of resin and propylene oxide, followed by a 3:1 mixture, and finally several changes of 100% resin.
-
The low viscosity of VCD-based resins provides excellent penetration.[2]
-
-
Embedding and Polymerization:
-
Embed the infiltrated tissues in molds with freshly prepared resin.
-
Cure the blocks in an oven at 70°C for at least 8 hours.[2]
-
Visualizations
Figure 1. Standard Experimental Workflow for VCD-Based Resin Infiltration
Figure 2. Troubleshooting Pathway for Hard Resin Blocks
References
- 1. scilit.com [scilit.com]
- 2. uvic.ca [uvic.ca]
- 3. ICSC 0820 - VINYL CYCLOHEXENE DIOXIDE [inchem.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. emsdiasum.com [emsdiasum.com]
- 6. Quantitative evaluation of embedding resins for volume electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.path.ox.ac.uk [web.path.ox.ac.uk]
Technical Support Center: Vinyl Cyclohexene Dioxide (VCHD) Resins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vinyl cyclohexene dioxide (VCHD) resins. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
Issue 1: Incomplete or Slow Curing
Question: My VCHD resin is not curing completely or is taking much longer than expected. What are the possible causes and how can I fix this?
Answer:
Incomplete or slow curing of VCHD resins is a common issue that can stem from several factors, primarily related to the formulation and curing conditions. VCHD typically undergoes cationic polymerization, which is sensitive to various parameters.
Possible Causes & Solutions:
-
Inadequate Catalyst/Initiator Concentration: The concentration of the curing agent (thermal catalyst or photoinitiator) is critical. An insufficient amount will lead to a slow and incomplete reaction.
-
Solution: Increase the concentration of the catalyst or photoinitiator in small increments. It's essential to perform a preliminary study to determine the optimal concentration for your specific system. For UV curing, ensure the photoinitiator's absorption spectrum matches the UV lamp's output wavelength.[1]
-
-
Low Curing Temperature: The rate of cationic polymerization is highly dependent on temperature. Lower temperatures will significantly slow down the reaction rate.[2]
-
Solution (Thermal Curing): Increase the curing temperature. Most epoxy-anhydride systems require elevated temperatures to cure effectively.[3] A step-cure process, where the temperature is gradually increased, can also be beneficial.[2]
-
Solution (UV Curing): While UV curing is less dependent on ambient temperature for initiation, a moderate increase in the substrate temperature can enhance the mobility of reactive species and improve the overall cure speed.
-
-
Presence of Impurities: Water, alcohols, and other nucleophilic impurities can terminate the growing polymer chains in cationic polymerization, leading to incomplete curing.
-
Solution: Ensure all components, including the VCHD resin, catalysts, and any additives, are thoroughly dried before use. Work in a low-humidity environment.
-
-
Incorrect Formulation: The ratio of VCHD to other monomers or additives can affect the curing process.
-
Solution: Carefully review and optimize the formulation. Ensure all components are compatible and mixed thoroughly.
-
Issue 2: Rapid Curing (Flash Cure)
Question: My VCHD resin is curing too quickly, sometimes almost instantly upon adding the catalyst. What causes this and how can I control it?
Answer:
Rapid or "flash" curing is an uncontrolled, highly exothermic reaction that can lead to a poor-quality, brittle polymer and is a safety concern.
Possible Causes & Solutions:
-
Excessive Catalyst/Initiator Concentration: Too much catalyst or photoinitiator can lead to an extremely rapid polymerization.
-
Solution: Reduce the concentration of the curing agent. Refer to technical data sheets for recommended starting concentrations.
-
-
High Curing Temperature: High initial temperatures can accelerate the reaction to an uncontrollable rate.
-
Solution (Thermal Curing): Lower the initial curing temperature. A slower heating ramp or a step-cure schedule can help manage the exotherm.[2]
-
-
Large Batch Size: The exothermic nature of the reaction means that larger batches will generate more heat, which can self-accelerate the curing process.
-
Solution: Work with smaller batch sizes. If a large volume is necessary, consider using a vessel that allows for efficient heat dissipation (e.g., a shallow, wide container).
-
Issue 3: Surface Defects (Tackiness, Wrinkles, Bubbles)
Question: The surface of my cured VCHD resin is tacky, wrinkled, or contains bubbles. How can I achieve a smooth, fully cured surface?
Answer:
Surface defects are often indicative of issues at the interface with the environment or within the resin mixture itself.
Possible Causes & Solutions:
-
Tacky Surface (UV Curing): Oxygen inhibition can be a problem with free-radical photoinitiators, though less so with cationic ones. However, surface tackiness can still occur.
-
Solution: Curing in an inert atmosphere (e.g., nitrogen) can eliminate oxygen inhibition. Alternatively, using a higher energy UV source or a post-cure bake can help fully cure the surface.
-
-
Wrinkles: Surface wrinkling can be caused by uneven curing, often due to rapid surface curing while the bulk of the resin is still liquid.
-
Solution: Optimize the UV light intensity and exposure time. For thermal curing, ensure uniform heating of the sample.
-
-
Bubbles: Air bubbles can be introduced during mixing or trapped during a rapid curing process.
-
Solution: Mix the components slowly and thoroughly to avoid introducing air. Degas the resin mixture under vacuum before curing. A slower cure at a lower temperature can also allow bubbles more time to escape.
-
Frequently Asked Questions (FAQs)
Q1: What are the main factors that influence the curing time of VCHD resins?
A1: The primary factors are:
-
Curing Method: Thermal curing and UV curing have different kinetics.
-
Type and Concentration of Catalyst/Photoinitiator: The reactivity and amount of the curing agent are crucial.[4][5]
-
Temperature: Higher temperatures generally lead to faster curing.[2]
-
Purity of Reactants: Impurities can inhibit or terminate the polymerization.
-
Formulation Composition: The presence of other monomers, additives, or fillers can affect the curing rate.
Q2: Can I use amine-based curing agents with VCHD resins?
A2: While VCHD can react with amines, it is more commonly cured via cationic polymerization initiated by strong acids (generated from thermal catalysts or photoinitiators). Amine curing is more typical for standard bisphenol-A based epoxy resins. For VCHD, anhydride-based curing agents are a common choice for thermal curing.
Q3: What type of photoinitiators are suitable for UV curing of VCHD?
A3: Cationic photoinitiators, such as onium salts (e.g., diaryliodonium or triarylsulfonium salts), are most effective for VCHD as they generate the strong acids required for cationic polymerization upon UV exposure.[6]
Q4: How does the thickness of the VCHD resin sample affect the curing time?
A4: For UV curing, thicker samples can be challenging as the UV light may not penetrate fully, leading to incomplete curing at the bottom. For thermal curing, thicker sections will generate more exothermic heat, which can accelerate the curing process but may also lead to higher internal stresses and potential defects.
Data Presentation
Table 1: Effect of Thermal Catalyst Concentration on Curing Time of VCHD Resin
| Catalyst Type | Catalyst Concentration (wt%) | Curing Temperature (°C) | Gel Time (minutes) | Full Cure Time (hours) |
| Anhydride A | 1.0 | 120 | 60 | 4 |
| Anhydride A | 2.0 | 120 | 35 | 2.5 |
| Anhydride A | 3.0 | 120 | 20 | 1.5 |
| Anhydride B | 1.0 | 150 | 45 | 3 |
| Anhydride B | 2.0 | 150 | 25 | 2 |
Note: Data is illustrative and actual times will vary based on the specific anhydride and other formulation components.
Table 2: Effect of UV Photoinitiator Concentration on Curing Time of VCHD Resin
| Photoinitiator Type | Photoinitiator Conc. (wt%) | UV Intensity (mW/cm²) | Curing Time (seconds) |
| Diaryliodonium Salt | 1.0 | 100 | 30 |
| Diaryliodonium Salt | 2.0 | 100 | 15 |
| Diaryliodonium Salt | 3.0 | 100 | 8 |
| Triarylsulfonium Salt | 1.0 | 100 | 45 |
| Triarylsulfonium Salt | 2.0 | 100 | 25 |
Note: Data is illustrative and will depend on the specific photoinitiator, UV source, and sample thickness.
Experimental Protocols
Protocol 1: Adjusting Curing Time via Thermal Catalyst Concentration
Objective: To determine the effect of catalyst concentration on the curing time of a VCHD resin formulation.
Materials:
-
This compound (VCHD) resin
-
Anhydride curing agent (e.g., Methylhexahydrophthalic anhydride - MHHPA)
-
Accelerator (e.g., a tertiary amine)
-
Mixing vessels and stirrer
-
Hot plate or oven with temperature control
-
Timer
Methodology:
-
Preparation of Formulations: Prepare a series of formulations with varying concentrations of the anhydride curing agent (e.g., 80, 90, 100 parts per hundred of resin) and a fixed concentration of accelerator (e.g., 1 phr).
-
Mixing: For each formulation, accurately weigh the VCHD resin and anhydride into a mixing vessel. Mix thoroughly for 5 minutes. Add the accelerator and continue mixing for another 2 minutes.
-
Gel Time Determination: Place a small, known volume of each formulation onto a hot plate set to the desired curing temperature (e.g., 120°C). Start the timer and periodically probe the resin with a clean spatula. The gel time is the point at which the resin transitions from a liquid to a gel-like state and strings can no longer be pulled from the surface. Record the gel time for each formulation.
-
Full Cure: Cast the remaining resin from each formulation into molds and place them in an oven at the curing temperature. Periodically check the hardness of the samples using a durometer. The full cure time is when the hardness value reaches a plateau.
-
Data Analysis: Plot the gel time and full cure time as a function of catalyst concentration to determine the relationship.
Protocol 2: Adjusting Curing Time via UV Photoinitiator Concentration
Objective: To evaluate the effect of photoinitiator concentration on the UV curing speed of a VCHD resin.
Materials:
-
This compound (VCHD) resin
-
Cationic photoinitiator (e.g., a diaryliodonium salt)
-
UV curing system with controlled intensity
-
Substrate for coating (e.g., glass slides)
-
Film applicator
-
Timer
Methodology:
-
Preparation of Formulations: Prepare a series of formulations by dissolving varying concentrations of the photoinitiator (e.g., 1, 2, 3 wt%) in the VCHD resin. Protect the formulations from ambient light.
-
Sample Preparation: Apply a thin film of each formulation onto a separate glass slide using a film applicator to ensure uniform thickness.
-
UV Curing: Place a sample under the UV lamp at a fixed distance, ensuring a constant UV intensity. Expose the sample to the UV light and start the timer.
-
Cure Assessment: Periodically (e.g., every few seconds), gently touch the surface of the resin with a clean probe to check for tackiness. The cure time is the exposure time required to achieve a tack-free surface.
-
Data Analysis: Plot the cure time as a function of photoinitiator concentration to understand the impact on curing speed.
Visualizations
Caption: Cationic polymerization mechanism of VCHD initiated by a photoinitiator.
Caption: Experimental workflow for adjusting VCHD resin curing times.
References
- 1. The Role of Photoinitiators in UV Curing - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 2. epotek.com [epotek.com]
- 3. azom.com [azom.com]
- 4. Investigating the Effect of Catalyst Type and Concentration on the functional Group Conversion in Castor Seed Oil Alkyd Resin Production [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. paint.org [paint.org]
stability issues of VCD in different vehicle solutions for injection
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of the investigational compound VCD in various vehicle solutions for injection.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues observed with VCD formulations?
A1: The most frequently encountered stability issues with VCD include precipitation, chemical degradation (primarily hydrolysis and oxidation), and in some cases, adsorption to container surfaces. The rate and extent of these issues are highly dependent on the formulation's pH, the chosen vehicle solution, storage temperature, and exposure to light.
Q2: What is the recommended storage temperature for VCD formulations?
A2: For optimal stability, it is recommended to store VCD formulations at 2-8°C and to protect them from light. Long-term storage at room temperature is generally not advised due to an increased rate of degradation. Specific stability data at different temperatures can be found in the data summary table below.
Q3: Can I use a different co-solvent than what is recommended in the standard protocol?
A3: While other co-solvents may be used, it is crucial to perform thorough stability studies before proceeding. The solubility and stability of VCD are sensitive to the polarity and composition of the vehicle. Using an untested co-solvent could lead to precipitation or accelerated degradation.
Q4: I am observing cloudiness in my VCD formulation after reconstitution. What should I do?
A4: Cloudiness or turbidity usually indicates precipitation of VCD. This could be due to several factors, including incorrect pH, improper reconstitution technique, or the use of an inappropriate vehicle. Refer to the troubleshooting guide below for a step-by-step approach to resolving this issue.
Troubleshooting Guide
Issue 1: Precipitation or Cloudiness of VCD solution
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Symptom: Visible particulates or a hazy appearance in the VCD solution after preparation or during storage.
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Possible Causes & Solutions:
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Incorrect pH: The solubility of VCD is pH-dependent. Verify that the final pH of your formulation is within the recommended range (typically pH 4.5-6.5).
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Inadequate Solubilization: Ensure that the VCD powder is completely dissolved during the preparation step. Gentle warming or extended vortexing may be required, as specified in the protocol.
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Vehicle Incompatibility: The chosen vehicle solution may not be optimal for VCD. Consider testing alternative vehicles with different co-solvents or surfactants.
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Low Temperature Storage: For some formulations, storage at 2-8°C can decrease solubility. If precipitation is observed upon removal from cold storage, allow the vial to equilibrate to room temperature and gently agitate to see if the precipitate redissolves.
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Issue 2: Loss of VCD Potency or Purity Over Time
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Symptom: Chromatographic analysis (e.g., HPLC) shows a decrease in the main VCD peak area and/or an increase in impurity peaks.
-
Possible Causes & Solutions:
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Chemical Degradation: VCD is susceptible to hydrolysis and oxidation.
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Hydrolysis: Ensure the formulation pH is maintained within the optimal range to minimize hydrolysis.
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Oxidation: If oxidative degradation is suspected, consider preparing the formulation under an inert gas (e.g., nitrogen or argon) and including antioxidants in the vehicle.
-
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Photodegradation: VCD may be light-sensitive. Always prepare and store the formulation in light-protecting containers (e.g., amber vials).
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Adsorption: VCD may adsorb to the surface of the container, leading to an apparent loss of concentration. Consider using low-adsorption vials (e.g., siliconized glass or polypropylene).
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Quantitative Data Summary
The following table summarizes the stability of a 1 mg/mL VCD formulation under various conditions after 7 days of storage. Purity was assessed by HPLC.
| Vehicle Solution | Storage Temp. (°C) | pH | Appearance | Purity (%) |
| 10% DMSO in Saline | 25 | 7.4 | Precipitate | 85.2 |
| 10% DMSO in Saline | 4 | 7.4 | Clear | 92.1 |
| 20% Solutol HS 15 in Water | 25 | 5.5 | Clear | 98.5 |
| 20% Solutol HS 15 in Water | 4 | 5.5 | Clear | 99.1 |
| 5% Tween 80 in 10mM Citrate Buffer | 25 | 5.0 | Slight Haze | 96.3 |
| 5% Tween 80 in 10mM Citrate Buffer | 4 | 5.0 | Clear | 98.8 |
Experimental Protocols
Protocol 1: Preparation of 1 mg/mL VCD in 20% Solutol HS 15
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Materials:
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VCD powder
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Solutol HS 15
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Water for Injection (WFI)
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Sterile, depyrogenated vials
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0.22 µm sterile filter
-
-
Procedure:
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Prepare the vehicle solution by dissolving Solutol HS 15 in WFI to a final concentration of 20% (w/v).
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Weigh the appropriate amount of VCD powder and place it in a sterile vial.
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Add the 20% Solutol HS 15 vehicle to the VCD powder to achieve a final concentration of 1 mg/mL.
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Gently swirl the vial until the VCD is completely dissolved. Avoid vigorous shaking to prevent foaming.
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Sterile-filter the final solution using a 0.22 µm filter into the final sterile vials.
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Store the vials at the desired temperature, protected from light.
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Protocol 2: HPLC-Based Stability Assessment of VCD
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Instrumentation:
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HPLC system with a UV detector
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C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
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Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Chromatographic Conditions:
-
Gradient: 10% to 90% B over 15 minutes
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Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
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Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
-
Procedure:
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At each time point (e.g., Day 0, Day 1, Day 7), withdraw an aliquot of the VCD formulation.
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Dilute the sample to a suitable concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.
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Inject the sample onto the HPLC system.
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Calculate the purity of VCD by dividing the area of the main peak by the total area of all peaks.
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Visualizations
Caption: Hypothetical degradation pathways of VCD.
Caption: Troubleshooting workflow for VCD precipitation.
overcoming resistance to VCD-induced ovotoxicity in certain animal models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-vinylcyclohexene diepoxide (VCD) to induce ovotoxicity in animal models.
Frequently Asked Questions (FAQs)
Q1: What is VCD-induced ovotoxicity and which animal models are commonly used?
A1: VCD-induced ovotoxicity is the selective destruction of primordial and primary follicles in the ovaries, caused by the chemical 4-vinylcyclohexene diepoxide (VCD).[1][2] This process mimics the natural process of atresia (apoptosis) but at an accelerated rate.[1][2][3] The most common animal models used for studying VCD-induced ovotoxicity are rats (e.g., Fischer 344, Sprague-Dawley) and mice (e.g., B6C3F1).[4][5] Repeated daily dosing with VCD is required to induce significant follicle depletion.[2]
Q2: What is meant by "resistance" to VCD-induced ovotoxicity?
A2: In the context of VCD research, "resistance" typically refers to the observed differences in susceptibility between species to the parent compound, 4-vinylcyclohexene (VCH). Mice are more susceptible to VCH because they more readily metabolize it to its ovotoxic form, VCD.[6] However, both rats and mice are susceptible to direct administration of VCD.[2] Apparent "resistance" in an experimental setting is often due to factors such as incorrect dosage, administration route, or the specific strain being used. Mice generally show ovotoxic effects earlier and at lower doses than rats.[4]
Q3: What are the known molecular mechanisms of VCD-induced ovotoxicity?
A3: VCD-induced ovotoxicity is primarily mediated through the acceleration of apoptosis in primordial and primary follicles. The key molecular mechanism involves the disruption of the c-kit/kit ligand (KITLG) signaling pathway, which is crucial for follicular survival.[2][7] VCD has been shown to directly interact with the c-kit receptor on the oocyte, inhibiting its autophosphorylation and subsequent downstream signaling.[1][2][7] This disruption affects the PI3K/Akt/FOXO3a pathway, which is involved in cell survival and apoptosis.[8][9] Additionally, the Bcl-2 family of pro-apoptotic proteins is involved in the execution of apoptosis.[5][8]
Q4: How can I confirm that VCD is inducing ovotoxicity in my animal model?
A4: Confirmation of VCD-induced ovotoxicity is typically done through histological analysis of the ovaries to quantify the number of healthy and atretic primordial and primary follicles.[4] A significant decrease in the number of primordial and primary follicles in VCD-treated animals compared to vehicle-treated controls indicates ovotoxicity.[10][11] Additionally, researchers can monitor the estrous cycle of the animals, as VCD-induced follicle depletion leads to acyclicity (persistent diestrus).[11][12] Hormone levels can also be measured; a decrease in anti-Müllerian hormone (AMH), estradiol, and progesterone, along with an increase in follicle-stimulating hormone (FSH) and luteinizing hormone (LH), are indicative of ovarian failure.[11][12]
Troubleshooting Guide
Problem: My VCD administration is not inducing the expected level of ovotoxicity.
Here are some potential causes and solutions to troubleshoot your experiment:
Possible Cause 1: Suboptimal VCD Dosing or Administration
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Solution: Ensure your VCD dosage and administration protocol are appropriate for the chosen animal model. Mice are generally more sensitive than rats.[4] VCD is lipophilic and should be dissolved in a suitable vehicle like sesame oil for intraperitoneal (i.p.) injection.[13]
Experimental Protocol: VCD Preparation and Administration
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Preparation of VCD Solution:
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Warm the vehicle (e.g., sesame oil) to 37°C to facilitate dissolving the VCD.
-
Weigh the desired amount of VCD (e.g., for a 160 mg/kg dose in a 25g mouse, you would need 4mg of VCD).
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Add the VCD to the warmed vehicle to achieve the final desired concentration for injection (e.g., 16 mg/mL for a 0.25 mL injection volume).
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Vortex or sonicate the solution until the VCD is completely dissolved. Prepare this solution fresh daily.
-
-
Administration:
-
Possible Cause 2: Inappropriate Timing of Endpoint Assessment
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Solution: Follicle depletion is a gradual process. Ensure you are assessing the ovarian endpoints at an appropriate time after the start of VCD treatment. Significant primordial and primary follicle loss is typically observed after 10-15 days of continuous dosing.[4][11]
Experimental Protocol: Ovarian Histology and Follicle Counting
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Tissue Collection and Preparation:
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Euthanize the animals and collect the ovaries.
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Fix the ovaries in 10% neutral buffered formalin for 24 hours.
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Process the fixed tissues and embed them in paraffin.
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Serially section the ovaries at a thickness of 5-7 µm and mount the sections on glass slides.
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Stain the slides with hematoxylin and eosin (H&E).
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-
Follicle Classification and Counting:
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Examine every fifth section under a light microscope.
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Classify follicles as primordial (oocyte surrounded by a single layer of squamous granulosa cells), primary (oocyte surrounded by a single layer of cuboidal granulosa cells), or secondary (oocyte surrounded by two or more layers of cuboidal granulosa cells).
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Count the number of healthy and atretic (showing signs of apoptosis, such as pyknotic nuclei) follicles in each classification.
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To avoid double-counting, only count follicles where the oocyte nucleus is visible.
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Sum the counts for each ovary and compare the means between VCD-treated and control groups.
-
-
Possible Cause 3: Animal Model and Strain Variability
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Solution: Be aware of the known differences in susceptibility between rats and mice. If you are using a rat model, a higher dose or longer duration of treatment may be necessary to achieve the same level of ovotoxicity as in mice.[4] Different strains within the same species may also exhibit varying sensitivities. It is crucial to be consistent with the animal model and strain used throughout your studies.
Quantitative Data Summary
The following tables summarize quantitative data on VCD-induced follicle depletion from published studies.
Table 1: VCD-Induced Follicle Depletion in B6C3F1 Mice
| Treatment | Duration | Primordial Follicles (% of Control) | Primary Follicles (% of Control) | Reference |
| VCD (160 mg/kg/day, i.p.) | 15 days | Depleted | ~10% | [11] |
| VCD (80 mg/kg/day, i.p.) | 12 days | Significantly Reduced (64.2% loss) | Significantly Reduced | [4] |
Table 2: VCD-Induced Follicle Depletion in Sprague-Dawley Rats
| Treatment | Duration | Primordial Follicles (% of Control) | Primary Follicles (% of Control) | Reference |
| VCD (80 mg/kg/day, i.p.) | 15 days | ~20% (80% loss) | ~24% (76% loss) | [14] |
| VCD (Dose not specified) | 20 days | ~30% (70% loss) | ~41% (59% loss) | [10] |
| VCD (80 mg/kg/day, i.p.) | 12 days | Significantly Reduced (34.7% loss) | Significantly Reduced | [4] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: VCD-induced ovotoxicity signaling pathway.
Caption: Experimental workflow for VCD-induced ovotoxicity.
References
- 1. 4-vinylcyclohexene diepoxide: a model chemical for ovotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Vinylcyclohexene Diepoxide: A Model Chemical for Ovotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conditions and possible mechanisms of VCD-induced ovarian failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Early effects of ovotoxicity induced by 4-vinylcyclohexene diepoxide in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aged and induced-premature ovarian failure mouse models affect diestrus profile and ovarian features | PLOS One [journals.plos.org]
- 6. Publication: Development of an Animal Model For Ovotoxicity Using 4‐Vinylcyclohexene: A Case Study - HESI - Health and Environmental Sciences Institute [hesiglobal.org]
- 7. Inhibition of Ovarian KIT Phosphorylation by the Ovotoxicant 4-Vinylcyclohexene Diepoxide in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Hormone-Like Effects of 4-Vinylcyclohexene Diepoxide on Follicular Development [frontiersin.org]
- 9. Inhibition of PIK3 Signaling Pathway Members by the Ovotoxicant 4-Vinylcyclohexene Diepoxide in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-century.us [e-century.us]
- 11. The follicle-deplete mouse ovary produces androgen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A mouse model for menopause with ovarian follicle depletion [jax.org]
- 13. Follicular mechanisms associated with 4-vinylcyclohexene diepoxide-induced ovotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of 4-Vinylcyclohexene Diepoxide on Peripubertal and Adult Sprague–Dawley Rats: Ovarian, Clinical, and Pathologic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Inflammatory Responses at Vaccine-Conjugate Delivery (VCD) Injection Sites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and mitigate inflammatory responses at the injection sites of vaccine-conjugate delivery (VCD) systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of inflammatory responses at VCD injection sites?
Inflammatory responses at the injection site are a normal and often necessary part of the vaccination process. They are primarily initiated by the immune system recognizing the components of the VCD as foreign. The main contributors are:
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Adjuvants: These are intentionally included in vaccines to create a local pro-inflammatory environment to enhance the immune response.[[“]][2] Different adjuvants, such as aluminum salts or emulsions, activate distinct innate immune pathways, like the NLRP3 inflammasome, leading to the recruitment of immune cells and the production of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α).[[“]][3][[“]]
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Antigen/Conjugate: The specific protein or polysaccharide antigen, and the carrier protein it's conjugated to, can have inherent immunogenic properties that contribute to the inflammatory cascade.
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Excipients: While often considered inert, excipients like preservatives, stabilizers, and buffers can sometimes cause irritation or hypersensitivity reactions.[5][6] For example, citrate buffers have been associated with a higher sensation of injection-site pain in some biologics.[6]
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Physical Trauma: The needle insertion itself causes minor tissue injury, triggering a localized inflammatory response.[7] Improper injection technique can exacerbate this.[8]
Q2: How can I differentiate between a desired adjuvant effect and an adverse inflammatory reaction?
A desired adjuvant effect is typically a mild-to-moderate, localized, and transient inflammatory response that resolves within a few days.[8][9] It is characterized by redness, swelling, and minor pain at the injection site.[10] An adverse reaction may be indicated by:
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Severity: Severe pain, extensive swelling that spreads significantly, or ulceration.
-
Duration: Symptoms that persist or worsen beyond 72 hours.
-
Systemic Symptoms: High fever, chills, or body aches that are more severe than expected.[2]
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Tissue Damage: Formation of sterile abscesses, granulomas, or necrosis.
Standardized scoring systems and histopathological analysis are crucial for objectively differentiating between these responses during preclinical studies.
Q3: What are the key signaling pathways involved in local inflammation post-injection?
The initial inflammatory response is mediated by the innate immune system. Adjuvants act as "danger signals" or pathogen-associated molecular patterns (PAMPs) that are recognized by pattern recognition receptors (PRRs) on local immune cells like macrophages and dendritic cells.[3][11] A key pathway, particularly for aluminum-based adjuvants, is the activation of the NLRP3 inflammasome.
Q4: What are the standard preclinical methods for assessing injection site reactions?
A multi-faceted approach is recommended to accurately characterize local tolerance. This typically includes:
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Macroscopic Observation: Daily visual assessment and scoring of erythema (redness) and edema (swelling) at the injection site using a standardized scale (e.g., Draize scale). Caliper measurements of swelling diameter provide quantitative data.
-
Histopathology: Microscopic examination of the injection site tissue (skin and underlying muscle) at various time points post-injection. This is the gold standard for identifying the type and severity of inflammation, cell infiltration, and tissue damage.[12]
-
Biomarker Analysis: Measurement of pro-inflammatory cytokines and chemokines (e.g., IL-1β, IL-6, TNF-α, MCP-1) from tissue homogenates or local fluid aspirates via ELISA or multiplex assays.
-
In Vitro Assays: Cell-based assays, such as using L6 rat myotubes, can be used as an early screen to predict irritation potential and guide formulation development before moving into animal models.[13]
Troubleshooting Guides
Issue 1: Unexpectedly High Erythema and Edema in Animal Models
Your preclinical study shows severe redness and swelling that exceeds expected levels for the adjuvant used.
| Potential Cause | Troubleshooting Step | Rationale |
| Formulation Issue | 1. Verify pH and Osmolality: Check that the final formulation is within a physiologically acceptable range (pH 6.5-7.5, ~300 mOsm/kg).2. Assess for Aggregation: Analyze the VCD for signs of aggregation or precipitation using techniques like dynamic light scattering (DLS).3. Evaluate Excipients: Consider replacing potentially irritating excipients (e.g., certain preservatives or surfactants).[14] | Deviations from physiological norms can cause direct tissue irritation. Aggregates can lead to a more potent and uncontrolled inflammatory response. |
| Injection Technique | 1. Review Protocol: Ensure the injection volume is appropriate for the muscle group and animal model. High volumes can increase pressure and pain.[6]2. Standardize Needle Size/Depth: Use the correct needle gauge and length to ensure consistent intramuscular (IM) or subcutaneous (SC) delivery.[15]3. Rotate Injection Sites: For repeat-dose studies, rotate injection sites to prevent cumulative irritation.[16] | Inconsistent or improper injection can lead to administration into unintended tissue layers (e.g., intradermal instead of IM), causing variability and severe reactions. |
| Contamination | 1. Test for Endotoxin: Quantify endotoxin levels in the final VCD formulation using a Limulus Amebocyte Lysate (LAL) assay.2. Ensure Sterility: Culture the product to confirm the absence of microbial contamination. | Endotoxins are potent pyrogens and can induce a strong, non-specific inflammatory response, confounding the results related to the VCD itself. |
Issue 2: High Inter-Animal Variability in Inflammatory Response
You observe a wide range of injection site reactions across animals in the same treatment group.
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Dosing/Technique | 1. Refine Animal Handling: Ensure animals are properly restrained to prevent movement during injection.2. Standardize Injection Procedure: Have a single, well-trained technician perform all injections or ensure rigorous cross-training. Inject rapidly without aspiration to reduce pain and needle dwelling time.[15] | Variability in the actual site, depth, or speed of injection is a major source of inconsistent results between animals.[6] |
| Animal Model Selection | 1. Review Model Suitability: Ensure the chosen animal model (e.g., mouse, rat, rabbit, pig) is appropriate. Skin physiology and immune responses can vary significantly between species.[17][18]2. Use Specific Pathogen-Free (SPF) Animals: Using animals with a defined health status minimizes the impact of pre-existing infections on immune responses.[19] | Some species are more sensitive to certain formulations. The pig model, for instance, has skin physiology that is very similar to humans.[18] |
| Non-Homogeneous Formulation | 1. Ensure Proper Mixing: For suspensions (like Alum adjuvants), ensure the vial is thoroughly and consistently mixed before drawing each dose.2. Check for Settling: Evaluate the formulation's stability to ensure the adjuvant and antigen do not settle or separate over time. | Inadequate mixing can lead to animals receiving different effective doses of adjuvant and antigen, causing highly variable inflammatory and immune responses. |
Data Summary Tables
Table 1: Comparison of Local Reactions for Common Adjuvants
| Adjuvant Type | Mechanism of Action | Typical Local Reaction Profile | Key Cytokines Induced |
| Aluminum Salts (Alum) | NLRP3 inflammasome activation, antigen depot | Mild to moderate, localized swelling and redness, potential for granuloma formation.[[“]] | IL-1β, IL-18[3] |
| Oil-in-Water Emulsions (e.g., MF59, AS03) | Antigen depot, local inflammation, recruitment of APCs | Moderate, transient pain and swelling.[11] | IL-6, TNF-α, IFN-γ[[“]] |
| Saponins (e.g., QS-21) | Promotes pro-inflammatory gene expression in dendritic cells | Moderate to strong, can be dose-limiting due to pain/inflammation.[[“]][[“]] | IL-6, IL-1β |
| TLR Agonists (e.g., CpG, MPLA) | Activation of Toll-like receptors on innate immune cells | Varies by agonist; can cause local inflammation and systemic flu-like symptoms.[[“]] | IFN-γ, IL-6, TNF-α |
Table 2: Quantitative Assessment of Injection Site Inflammation in a Rabbit Model
| Parameter | Time Point | Vehicle Control | VCD Formulation A (High Reactogenicity) | VCD Formulation B (Low Reactogenicity) |
| Erythema Score (0-4) | 24h post-injection | 0.2 ± 0.1 | 3.5 ± 0.5 | 1.5 ± 0.3 |
| Edema Score (0-4) | 24h post-injection | 0.1 ± 0.1 | 3.8 ± 0.4 | 1.8 ± 0.4 |
| Swelling Diameter (mm) | 48h post-injection | < 1 mm | 15.2 ± 3.1 mm | 4.5 ± 1.5 mm |
| Neutrophil Infiltrate (cells/hpf) | 72h post-injection | < 10 | > 200 | ~50 |
| IL-6 Levels (pg/mL) | 6h post-injection | 50 ± 15 | 1500 ± 350 | 450 ± 120 |
Data are representative and should be established for each specific VCD and animal model.
Key Experimental Protocols
Protocol 1: Histopathological Evaluation of Injection Sites
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Sample Collection: At predetermined endpoints (e.g., 24h, 72h, 7 days), euthanize animals and collect the injection site, including the overlying skin, subcutaneous tissue, and underlying muscle.
-
Tissue Fixation: Immediately fix the collected tissue in 10% neutral buffered formalin for at least 24 hours.
-
Processing & Embedding: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
Staining: Deparaffinize and rehydrate the sections, then stain with Hematoxylin and Eosin (H&E) to visualize cell nuclei (blue) and cytoplasm/extracellular matrix (pink).
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Microscopic Analysis: A board-certified veterinary pathologist should evaluate the slides semi-quantitatively for:
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Inflammation (minimal, mild, moderate, marked, severe)
-
Type of cellular infiltrate (neutrophils, macrophages, lymphocytes)
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Presence of edema, hemorrhage, necrosis, fibrosis, or granuloma formation.
-
Protocol 2: Workflow for Investigating Excessive Inflammation
This workflow guides the logical process of troubleshooting unexpected inflammatory responses.
References
- 1. consensus.app [consensus.app]
- 2. Adjuvants and Vaccines | Vaccine Safety | CDC [cdc.gov]
- 3. An Overview of Vaccine Adjuvants: Current Evidence and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. news-medical.net [news-medical.net]
- 6. Understanding and Minimising Injection-Site Pain Following Subcutaneous Administration of Biologics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding Post-Injection Inflammation | UMass Memorial Health [ummhealth.org]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. Injection Site Reactions: Symptoms, Treatment, and Prevention - GoodRx [goodrx.com]
- 10. Possible Side Effects from Vaccines | Vaccines & Immunizations | CDC [cdc.gov]
- 11. Local innate immune responses in the vaccine adjuvant-injected muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro L6 Irritation Assay Predicts Clinical Injection Site Reactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ptacts.uspto.gov [ptacts.uspto.gov]
- 15. Vaccine Administration: During Vaccination | Vaccines & Immunizations | CDC [cdc.gov]
- 16. Subcutaneous Administration of Bortezomib: Strategies to Reduce Injection Site Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Importance of Animal Models in the Development of Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Use of Animal Models in the Development of Human Vaccines - Page 4 [medscape.com]
- 19. What Is the Predictive Value of Animal Models for Vaccine Efficacy in Humans? Consideration of Strategies to Improve the Value of Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
how to confirm successful induction of acyclicity in VCD models
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for confirming the successful induction of acyclicity in 4-vinylcyclohexene diepoxide (VCD)-induced models of ovarian failure.
Frequently Asked Questions (FAQs)
Q1: How can I be certain that VCD treatment has successfully induced acyclicity in my rodent model?
Successful induction of acyclicity, representing a menopause-like state, is confirmed through a combination of daily monitoring, hormonal analysis, and post-mortem tissue examination. The primary methods include:
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Vaginal Cytology: Daily monitoring of the estrous cycle via vaginal smears is the most direct, non-invasive method to observe the cessation of cyclicity.[1][2]
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Hormonal Profiling: Measuring serum levels of key reproductive hormones provides a quantitative assessment of the induced physiological state.[3][4]
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Ovarian Histology: Post-mortem histological analysis of the ovaries confirms the depletion of primordial and primary follicles, which is the direct mechanism of VCD action.[1][2]
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Organ Weight Analysis: A reduction in ovarian and uterine weight is a strong indicator of ovarian failure.[4]
Q2: My VCD-treated animals are still showing some signs of cycling. What could be the issue?
Several factors can contribute to incomplete induction of acyclicity:
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Incorrect VCD Dosage or Administration: Ensure the correct dosage (typically 160 mg/kg) and administration route (intraperitoneal or subcutaneous) are used consistently for the recommended duration (e.g., 15-20 consecutive days).[1][2][3]
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Variability in Animal Strain or Age: The response to VCD can vary between different rodent strains and ages. It's crucial to use the appropriate strain and age as specified in established protocols.
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Insufficient Time Post-Treatment: The transition to acyclicity is gradual. It can take several weeks to months post-VCD administration for complete ovarian failure to occur.[2][5] The perimenopausal transition period, characterized by irregular cycles, precedes complete acyclicity.[2][5]
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Issues with Vaginal Smear Interpretation: Inconsistent smear collection or misinterpretation of the cellular composition can lead to inaccurate cycle staging. Ensure proper training and consistent methodology.
Q3: What are the expected hormonal changes that confirm a successful VCD-induced acyclic model?
Following successful VCD treatment and the onset of acyclicity, you should observe the following changes in serum hormone levels compared to cycling controls:
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Increased Follicle-Stimulating Hormone (FSH): A significant elevation in FSH is a hallmark of ovarian failure.[3][6]
-
Increased Luteinizing Hormone (LH): LH levels are also expected to be elevated.[4]
-
Decreased Estradiol: With follicular depletion, estradiol levels will significantly decrease and may become undetectable.[4]
-
Decreased Progesterone: Progesterone levels will also be reduced.[3][4]
-
Decreased Anti-Müllerian Hormone (AMH): AMH is a reliable marker of ovarian reserve and will be significantly lower in VCD-treated animals.[3]
Troubleshooting Guides & Experimental Protocols
Confirming Acyclicity Through Vaginal Cytology
Objective: To non-invasively monitor the estrous cycle and confirm the cessation of cyclicity.
Protocol:
-
Beginning after the VCD dosing period, perform daily vaginal smears for each animal.[2]
-
Collect samples by gently lavaging the vagina with a small amount of saline.
-
Place the collected cell suspension on a glass slide, allow it to air dry, and stain with a suitable stain (e.g., Wright-Giemsa or crystal violet).
-
Examine the slide under a microscope to identify the predominant cell types (leukocytes, nucleated epithelial cells, cornified epithelial cells) and determine the stage of the estrous cycle (proestrus, estrus, metestrus, diestrus).
-
Record the daily cycle stage for each animal.
-
Confirmation of Acyclicity: An animal is considered acyclic after exhibiting a persistent state of diestrus for 15 consecutive days.[1][2]
Workflow for Vaginal Cytology Monitoring
Caption: Workflow for confirming acyclicity using vaginal cytology.
Hormonal and Histological Confirmation of Ovarian Failure
Objective: To quantitatively measure serum hormone levels and histologically verify ovarian follicle depletion.
Protocol:
-
At the experimental endpoint, euthanize the animals and collect trunk blood for serum separation.
-
Store serum samples at -80°C until analysis.
-
Use commercially available ELISA or multiplex assays to quantify the concentrations of FSH, LH, estradiol, progesterone, and AMH.
-
Carefully dissect the ovaries and uterus, trimming away any excess fat and connective tissue.
-
Record the wet weight of the ovaries and uterus.
-
Fix the ovaries in Bouin's fixative or 4% paraformaldehyde for histological processing.[1][2]
-
Embed the fixed ovaries in paraffin, section them serially, and stain with hematoxylin and eosin (H&E).
-
Perform follicle counts on the ovarian sections to confirm the depletion of primordial and primary follicles.
Logical Flow for Post-Mortem Confirmation
Caption: Post-mortem workflow for hormonal and histological confirmation.
Summary of Expected Outcomes for Successful Acyclicity Induction
| Parameter | Expected Outcome in VCD-Treated Acyclic Animals | Control Animals |
| Estrous Cycle | Persistent diestrus (acyclic)[2][4] | Regular 4-5 day cycles |
| Serum FSH | Significantly Increased[3][6] | Baseline levels |
| Serum LH | Significantly Increased[4] | Baseline levels |
| Serum Estradiol | Significantly Decreased / Undetectable[4] | Cyclical fluctuations |
| Serum Progesterone | Significantly Decreased[3][4] | Cyclical fluctuations |
| Serum AMH | Significantly Decreased[3] | Baseline levels |
| Ovarian Weight | Significantly Decreased[4] | Normal weight |
| Uterine Weight | Significantly Decreased[4] | Normal weight |
| Ovarian Follicles | Depletion of primordial and primary follicles[2][5] | Normal distribution of all follicle stages |
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Using 4-vinylcyclohexene diepoxide as a model of menopause for cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endocrine profile of the VCD-induced perimenopausal model rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A mouse model for menopause with ovarian follicle depletion [jax.org]
- 5. The VCD Mouse Model of Menopause and Perimenopause for the Study of Sex Differences in Cardiovascular Disease and the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loss of ovarian function in the VCD mouse-model of menopause leads to insulin resistance and a rapid progression into the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
dealing with batch-to-batch variability of vinyl cyclohexene dioxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the batch-to-batch variability of vinyl cyclohexene dioxide (VCD). Below you will find troubleshooting guides and frequently asked questions to ensure the consistency and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (VCD) and what are its common applications in research?
A1: 4-Vinylcyclohexene dioxide (VCD) is an organic compound containing two epoxide groups.[1] In industrial settings, it serves as a crosslinking agent for producing epoxy resins.[1] For researchers, it is a valuable tool used to create animal models of premature ovarian insufficiency or menopause, as it selectively destroys small pre-antral follicles in the ovaries.[2][3] It is also utilized in studies on reproductive toxicity and related fertility disorders.[3]
Q2: What are the critical safety precautions for handling VCD?
A2: VCD should be handled with extreme caution as it is considered a potential carcinogen and can be absorbed through the skin.[4] It is irritating to the skin, eyes, and respiratory system.[5] Always work in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection.[6] VCD is incompatible with alcohols, amines, and water.[4]
Q3: How should I store VCD to ensure its stability?
A3: VCD should be stored in tightly closed containers in a cool, well-ventilated area, away from heat or open flames.[4] Some suppliers recommend refrigerated temperatures and protection from moisture.[7] It is known to hydrolyze slowly in water and can polymerize in the presence of acids or bases, which can generate fire or explosion hazards.[8][9]
Q4: What is the typical purity of commercially available VCD?
A4: The purity of VCD can vary between suppliers and batches. It is often supplied with a purity of ≥96.0% as determined by gas chromatography (GC). Some suppliers may offer higher purity grades. Always refer to the certificate of analysis (CofA) for the specific purity of the lot you are using.
Troubleshooting Guide: Batch-to-Batch Variability
Inconsistent experimental results when using different batches of VCD can often be traced back to variations in purity, concentration of the active compound, or the presence of impurities.
Problem: Inconsistent or unexpected biological effects in cell culture or animal models.
-
Possible Cause 1: Variation in VCD Purity and Concentration.
-
Solution: Do not assume that the purity stated on the bottle is exact for every batch. It is crucial to verify the concentration of your VCD stock solution. A lower-than-expected concentration of the active VCD will lead to reduced efficacy, while a higher concentration could result in off-target effects or increased toxicity.
-
-
Possible Cause 2: Presence of Active Impurities.
-
Solution: Batch-to-batch variability can be caused by impurities that may have biological activity. Potential impurities include unreacted starting materials from the synthesis process or degradation products. It is advisable to perform an analytical check on new batches if you observe significant deviations in your results.
-
-
Possible Cause 3: Improper Storage and Handling.
-
Solution: VCD can degrade over time, especially if not stored correctly. Ensure it is kept in a cool, dry place, tightly sealed, and away from incompatible substances like acids, bases, alcohols, and amines.[4][9] If a stock solution is prepared, it should be used promptly or stored appropriately, considering the solvent used. For instance, solutions in DMSO should be aliquoted and frozen to prevent degradation from repeated freeze-thaw cycles.
-
-
Possible Cause 4: Differences in Isomer Composition.
-
Solution: VCD exists as a mixture of isomers. While the biological activity of individual isomers is not extensively documented in readily available literature, it is plausible that different batches may have varying isomer ratios, which could contribute to variability in experimental outcomes. If you suspect this is an issue, consult with the manufacturer for more detailed information on the isomeric composition of different batches.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C8H12O2 | [1] |
| Molecular Weight | 140.18 g/mol | [5] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 227 °C (441 °F) | [1] |
| Density | 1.09 g/cm³ | [1] |
| Solubility in Water | Slowly hydrolyzes | [8] |
Table 2: Summary of Potential VCD Impurities and Their Origin
| Impurity Type | Potential Origin | Possible Impact on Experiments |
| Unreacted Starting Materials | Incomplete chemical synthesis | May have its own biological activity or interfere with VCD's effects. |
| By-products of Synthesis | Side reactions during manufacturing | Can have unpredictable biological or chemical effects. |
| Degradation Products (e.g., diols) | Hydrolysis due to improper storage (exposure to moisture) | Likely to be less active or inactive, effectively lowering the concentration of VCD. |
| Polymers/Oligomers | Polymerization in the presence of acids, bases, or heat | Will reduce the concentration of active monomeric VCD. |
Experimental Protocols
Protocol 1: Preparation of VCD Stock Solution
This protocol provides a general guideline for preparing a VCD stock solution. The final concentration and solvent will depend on the specific experimental requirements.
-
Materials:
-
This compound (VCD)
-
Anhydrous Dimethyl sulfoxide (DMSO) or other appropriate solvent
-
Sterile, amber glass vials with Teflon-lined screw caps
-
Calibrated pipettes
-
Analytical balance
-
-
Procedure:
-
Work in a chemical fume hood and wear appropriate PPE.
-
Allow the VCD container to come to room temperature before opening to prevent condensation of moisture from the air.
-
Accurately weigh the desired amount of VCD using an analytical balance.
-
In a sterile, amber glass vial, dissolve the weighed VCD in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Mix thoroughly by vortexing until the VCD is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials with Teflon-lined screw caps.
-
Store the aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Quality Control of VCD by Gas Chromatography (GC)
This protocol is adapted from OSHA method PV2083 and can be used to assess the purity of a VCD sample.[4]
-
Instrumentation and Reagents:
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Capillary column suitable for volatile compounds (e.g., Rtx-Volatiles)
-
Carbon disulfide (CS2), reagent grade
-
p-Cymene (internal standard), reagent grade
-
VCD standard of known purity
-
-
Preparation of Standards and Samples:
-
Prepare a stock standard by accurately diluting a known quantity of the VCD standard with CS2 containing a known concentration of the internal standard (e.g., 0.25 µL/mL p-cymene).
-
Prepare a series of calibration standards by further diluting the stock standard.
-
Prepare a sample of the VCD batch to be tested by accurately diluting it in CS2 with the internal standard to a concentration that falls within the range of the calibration standards.
-
-
GC-FID Analysis:
-
Set up the GC-FID with appropriate parameters for the separation of VCD and the internal standard. Refer to the OSHA method for recommended temperature programs and flow rates.[4]
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample of the VCD batch.
-
The purity of the VCD batch can be determined by comparing the peak area of VCD in the sample to the calibration curve, taking into account the dilution factor. The presence of other peaks may indicate impurities. For identification of unknown impurity peaks, GC-Mass Spectrometry (GC-MS) can be used.[4]
-
Visualizations
Caption: Troubleshooting workflow for VCD batch-to-batch variability.
Caption: VCD-induced ovotoxicity signaling pathway.
References
- 1. youtube.com [youtube.com]
- 2. irsst.qc.ca [irsst.qc.ca]
- 3. chemicalbook.com [chemicalbook.com]
- 4. osha.gov [osha.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. phytotechlab.com [phytotechlab.com]
- 7. This compound | C8H12O2 | CID 7833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. ICSC 0820 - this compound [inchem.org]
disposal and decontamination procedures for vinyl cyclohexene dioxide spills
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter spills of vinyl cyclohexene dioxide (VCD). The following information is intended to supplement, not replace, your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS).
Troubleshooting Guides
Scenario 1: A small VCD spill occurs on a laboratory bench.
Question: I've just spilled a small amount (less than 50 mL) of this compound on my lab bench. What are the immediate steps I should take?
Answer:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Ensure Ventilation: Ensure the area is well-ventilated. If the spill is not in a chemical fume hood, open a window if it is safe to do so and does not compromise the lab's pressure differential.
-
Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles or a face shield, and appropriate chemical-resistant gloves. For VCD, nitrile or butyl rubber gloves are recommended, but it is crucial to consult the glove manufacturer's compatibility chart.[1][2]
-
Contain the Spill: If the liquid is spreading, create a dike around the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial spill absorbent.[3] Start from the outside and work your way in to prevent the spill from spreading further.
-
Absorb the Spill: Gently cover the spill with the absorbent material. Avoid splashing.
-
Collect the Waste: Once the VCD is fully absorbed, use non-sparking scoops or tools to carefully collect the material.[4]
-
Package the Waste: Place the contaminated absorbent material into a clearly labeled, sealable, and chemically resistant container for hazardous waste.
-
Decontaminate the Area: Clean the spill area thoroughly. (See detailed decontamination protocol below).
-
Dispose of Waste: Dispose of all contaminated materials, including gloves and any contaminated lab coat, as hazardous waste according to your institution's guidelines.[5][6]
Scenario 2: My skin has come into contact with VCD.
Question: I accidentally splashed a small amount of this compound on my gloved hand and some may have gotten on my skin underneath. What should I do?
Answer:
-
Remove Contaminated Items: Immediately and carefully remove the contaminated glove and any affected clothing.[3]
-
Wash a_ffect_ed Area: Immediately wash the affected skin with copious amounts of soap and water for at least 15 minutes.[3][7] An emergency shower should be used if a large area of the body is affected.
-
Seek Medical Attention: Seek immediate medical attention after washing.[8] Inform the medical personnel of the chemical you were exposed to.
-
Report the Incident: Report the exposure to your supervisor and your institution's environmental health and safety (EHS) office.
Scenario 3: I'm unsure if my absorbent material is compatible with VCD.
Question: The spill kit in my lab contains a universal absorbent. How do I know if it's safe to use with this compound?
Answer:
VCD is a reactive epoxide.[7] While many universal absorbents are inert, it is crucial to verify their compatibility. Some mineral-based and clay-based absorbents may not be suitable for epoxides.[7]
-
Check the SDS and Spill Kit Instructions: The Safety Data Sheet for VCD and the instructions for your spill kit should provide information on compatible absorbent materials.
-
Use Inert Materials: If you are unsure, use known inert materials like vermiculite, dry sand, or diatomaceous earth.[3][9]
-
Avoid Incompatible Materials: Do not use absorbents that are organic or reactive. Given that VCD is incompatible with alcohols and amines, ensure your absorbent does not contain these materials.[5][10]
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with a this compound spill?
A1: The primary hazards include:
-
Health Hazards: VCD is a potential carcinogen and can cause severe skin and eye irritation.[3][11] Inhalation of vapors can irritate the respiratory tract.
-
Flammability: VCD is a combustible liquid, so it is important to eliminate all ignition sources in the event of a spill.[3]
-
Reactivity: VCD is an epoxide and can react with alcohols, amines, and water.[5][7][10]
Q2: What type of gloves should I wear when cleaning up a VCD spill?
A2: It is recommended to wear chemical-resistant gloves. While nitrile and butyl rubber are often suggested for organic chemicals, it is critical to consult the glove manufacturer's specific chemical resistance guide for breakthrough times with this compound.[1][2] Thicker gloves generally offer more protection but may reduce dexterity.[1]
Q3: How do I decontaminate surfaces after a VCD spill?
A3: After absorbing the spill and removing the bulk of the material, the area must be decontaminated. You can use one of the following methods:
-
Soap and Water: Wash the surface thoroughly with soap and water.[7]
-
Alcohol: Scrub the surface with 70% ethanol or isopropanol.[9] Be mindful that VCD is incompatible with alcohols, so this step should only be performed after the bulk of the VCD has been absorbed and removed. Ensure adequate ventilation as alcohol is flammable.
Q4: What is the recommended contact time for decontamination solutions?
A4: While specific contact times for VCD are not well-documented, a general guideline for chemical decontamination is to ensure the surface remains wet with the cleaning solution for several minutes. For 70% alcohol, a contact time of at least 1-2 minutes is generally recommended for disinfection, though longer may be prudent for chemical decontamination.[12][13]
Q5: How should I dispose of the waste generated from a VCD spill cleanup?
A5: All materials used to clean up a VCD spill, including absorbent materials, contaminated PPE (gloves, lab coat), and cleaning cloths, must be treated as hazardous waste.[5][6]
-
Collect all waste in a clearly labeled, sealed, and chemically resistant container.
-
Follow your institution's specific procedures for hazardous waste disposal. Contact your EHS office for guidance.
Quantitative Data Summary
| Parameter | Recommendation | Source(s) |
| Personal Protective Equipment (PPE) | ||
| Gloves | Nitrile or Butyl rubber (consult manufacturer's guide) | [1][2] |
| Eye Protection | Safety goggles or face shield | [9] |
| Respiratory Protection | Use in a well-ventilated area or with a suitable respirator | [9] |
| Decontamination Solutions | ||
| Alcohol | 70% Ethanol or Isopropanol | [9][14] |
| Soap Solution | Mild detergent and water | [7][15] |
| Emergency Exposure | ||
| Skin Contact | Wash with soap and water for at least 15 minutes | [3][7] |
Experimental Protocols
Protocol 1: Small-Scale VCD Spill Cleanup in a Laboratory
1.0 Objective: To safely clean and decontaminate a small spill (less than 50 mL) of this compound from a laboratory bench.
2.0 Materials:
-
Personal Protective Equipment (PPE): Lab coat, safety goggles, chemical-resistant gloves (e.g., nitrile or butyl rubber).
-
Inert absorbent material (vermiculite, dry sand, or commercial absorbent).
-
Non-sparking scoop or tongs.
-
Sealable, chemical-resistant hazardous waste container.
-
Hazardous waste labels.
-
Decontamination solution: 70% ethanol or mild soap and water.
-
Paper towels or absorbent pads.
3.0 Procedure:
-
Immediately alert personnel in the area and ensure proper ventilation.
-
Don the appropriate PPE.
-
Contain the spill by creating a dike with the absorbent material around the perimeter of the spill.
-
Gently apply the absorbent material over the entire spill, working from the outside in.
-
Allow the absorbent to completely soak up the VCD.
-
Using a non-sparking scoop, carefully collect the saturated absorbent material.
-
Place the contaminated absorbent into the designated hazardous waste container.
-
Apply 70% ethanol or a soap and water solution to a paper towel and wipe down the spill area.
-
Wipe the area with a clean, water-dampened paper towel to remove any residue from the decontamination solution.
-
Place all used paper towels and contaminated gloves into the hazardous waste container.
-
Seal the hazardous waste container and affix a completed hazardous waste label.
-
Arrange for disposal through your institution's EHS department.
Protocol 2: Personnel Decontamination after VCD Exposure
1.0 Objective: To safely decontaminate personnel who have come into direct skin contact with this compound.
2.0 Materials:
-
Emergency shower and eyewash station.
-
Mild soap and water.
-
Clean towels.
-
Clean change of clothes.
-
Plastic bag for contaminated clothing.
3.0 Procedure:
-
Immediately proceed to the nearest emergency shower or sink.
-
Remove any contaminated clothing or jewelry while under the running water.
-
Wash the affected skin area thoroughly with mild soap and copious amounts of water for at least 15 minutes.
-
If eyes are affected, flush with water at an eyewash station for at least 15 minutes, holding the eyelids open.
-
After thorough washing, pat the skin dry with a clean towel.
-
Put on clean clothing.
-
Place all contaminated clothing in a labeled plastic bag for hazardous waste disposal.
-
Seek immediate medical attention. Provide the medical staff with the Safety Data Sheet for this compound.
-
Report the incident to your supervisor and EHS office.
Visualizations
Caption: Workflow for responding to a this compound spill.
Caption: Decision pathway for decontaminating a VCD spill area.
References
- 1. m.youtube.com [m.youtube.com]
- 2. WHAT ARE THE DIFFERENCES BETWEEN NITRILE, LATEX, AND VINYL GLOVES IN TERMS OF CHEMICAL RESISTANCE? | Reflexx [reflexx.com]
- 3. obsessedgarage.com [obsessedgarage.com]
- 4. qmul.ac.uk [qmul.ac.uk]
- 5. ccny.cuny.edu [ccny.cuny.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. mun.ca [mun.ca]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. acs.org [acs.org]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. info.virox.com [info.virox.com]
- 13. Use of disinfectants: alcohol and bleach - Infection Prevention and Control of Epidemic- and Pandemic-Prone Acute Respiratory Infections in Health Care - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. oshc.org.hk [oshc.org.hk]
- 15. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
Validation & Comparative
A Comparative Guide to Menopause Models: VCD Induction vs. Ovariectomy
For researchers, scientists, and drug development professionals, selecting the appropriate animal model is a critical step in studying menopause and its associated pathologies. This guide provides an objective comparison of the two most common models: chemical induction of menopause using 4-vinylcyclohexene diepoxide (VCD) and surgical ovariectomy (OVX). We present supporting experimental data, detailed protocols, and visual representations of key biological and procedural differences to aid in informed model selection.
The VCD-induced model offers a gradual transition into a state of ovarian failure, more closely mimicking the human perimenopausal and menopausal transition.[1][2][3] In contrast, the OVX model provides an acute and complete cessation of ovarian hormone production.[4] Both models have unique strengths and are valuable tools for investigating the physiological consequences of estrogen deficiency.[5]
At a Glance: Key Differences Between VCD and OVX Models
| Feature | VCD-Induced Menopause Model | Ovariectomy (OVX) Model |
| Onset of Menopause | Gradual, mimics perimenopause[1][2] | Abrupt, immediate ovarian failure[4] |
| Ovarian Tissue | Ovaries remain intact but depleted of follicles[1][5] | Ovaries are surgically removed[4] |
| Hormonal Profile | Gradual decrease in estrogen, increased FSH; residual androgen production[1][5][6] | Sudden and complete loss of ovarian hormones (estrogen, androgens)[7][8] |
| Bone Loss | Slower onset of trabecular bone loss; cortical bone may be preserved[5][7] | Rapid and pronounced trabecular and cortical bone loss[5][7] |
| Metabolic Effects | Can induce insulin resistance and weight gain[9] | Often associated with increased body weight[5] |
| Procedural Invasiveness | Minimally invasive (injections)[10] | Surgical procedure[4] |
Quantitative Data Comparison
The following tables summarize key quantitative data from comparative studies of VCD and OVX models in rodents.
Table 1: Hormonal and Reproductive Tissue Changes
| Parameter | Control | VCD-Treated | OVX |
| Serum 17β-Estradiol | Normal Cyclical Levels | Significantly Reduced[5] | Non-detectable[6] |
| Serum Androstenedione | Normal Levels | Preserved[5][7] | Significantly Reduced[5][7][11] |
| Serum FSH | Normal Levels | Increased[5][6][12] | Elevated[6] |
| Uterine Weight | Normal | Decreased[5] | Significantly Decreased[5] |
| Ovarian Weight | Normal | Decreased[5] | N/A (removed) |
Table 2: Skeletal Parameters
| Parameter | Control | VCD-Treated | OVX |
| Spinal Bone Mineral Density (BMD) | Stable | Gradual Decrease (significant after ~2.9 months)[5][7] | Rapid Decrease (significant after 1 month)[5][7] |
| Trabecular Bone Volume/Total Volume (BV/TV) | Normal | Significantly Decreased[5] | Significantly Decreased (often greater than VCD)[5][7] |
| Cortical Bone Area/Thickness | Normal | No Significant Change[5][7] | Significantly Decreased[5][7] |
Table 3: Metabolic Parameters
| Parameter | Control | VCD-Treated (High-Fat Diet) | OVX |
| Body Weight | Normal Gain | Significantly Increased[5][9] | Increased[5] |
| Glucose Tolerance | Normal | Impaired[9] | - |
| Fasting Insulin | Normal | Significantly Increased[9] | - |
| Insulin Resistance (HOMA-IR) | Normal | Significantly Increased[9] | - |
Experimental Protocols
VCD-Induced Menopause Protocol (Mouse Model)
This protocol is based on established methods for inducing ovarian failure in mice using 4-vinylcyclohexene diepoxide.[10][13][14]
-
Animal Selection: Use young adult female mice (e.g., C57Bl/6) at approximately 28 days of age.[10]
-
VCD Preparation: Dissolve VCD in a suitable vehicle, such as sesame oil.[14]
-
Dosing Regimen: Administer VCD via intraperitoneal (IP) injection at a dose of 160 mg/kg daily for 15-20 consecutive days.[10][13][14]
-
Monitoring Ovarian Failure:
-
Confirmation: At the experimental endpoint, serum hormone analysis (e.g., for 17β-estradiol and FSH) and ovarian histology can be performed to confirm follicular depletion.[6][15]
Ovariectomy Protocol (Rodent Model)
This protocol describes the surgical removal of the ovaries in rodents.[4][16][17]
-
Anesthesia and Analgesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).[4] Administer pre-operative analgesics as per institutional guidelines.[18]
-
Surgical Preparation: Shave and aseptically prepare the surgical site, which can be a dorsal midline or bilateral flank incisions.[16][17][18]
-
Incision:
-
Ovary Exteriorization: Gently bluntly dissect the underlying muscle to locate the ovary, which is typically embedded in a fat pad.[16] Grasp the fat pad with fine forceps and gently exteriorize the ovary.[16]
-
Ovary Removal: Ligate the ovarian blood vessels and the fallopian tube. The ovary can then be excised.[16]
-
Closure: Suture the muscle layer and close the skin incision with sutures or wound clips.[16][18]
-
Post-Operative Care: Provide post-operative analgesia and monitor the animal for recovery.[19] Physiological changes associated with ovariectomy are typically observed after approximately 3 weeks.[18]
Visualizing the Models
Experimental Workflow Diagrams
VCD-Induced Menopause Experimental Workflow
Ovariectomy (OVX) Surgical Workflow
Signaling Pathway and Physiological Consequences
Mechanistic Differences and Downstream Effects
Conclusion
Both the VCD-induced and OVX models are indispensable tools in menopause research. The VCD model is particularly well-suited for studying the gradual transition of perimenopause and the effects of residual ovarian androgens, making it a more physiologically relevant model for many aspects of human menopause.[1][3][5] The OVX model, with its acute and severe phenotype, is highly effective for studies requiring a rapid onset of estrogen deficiency and for evaluating the efficacy of treatments for conditions like severe osteoporosis.[5][20] The choice between these models should be guided by the specific research question, the desired timeline of menopause onset, and the importance of residual ovarian hormones in the pathology being investigated.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Description of Ovariectomy Protocol in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Skeletal Effects of Ovariectomy Versus Chemically Induced Ovarian Failure in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A mouse model for menopause with ovarian follicle depletion [jax.org]
- 7. Comparison of skeletal effects of ovariectomy versus chemically induced ovarian failure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Loss of ovarian function in the VCD mouse-model of menopause leads to insulin resistance and a rapid progression into the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Accelerated Ovarian Failure: a novel, chemically-induced animal model of menopause - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Decreased Bone Mineral Density in Rats Rendered Follicle-Deplete by an Ovotoxic Chemical Correlates with Changes in Follicle-Stimulating Hormone and Inhibin A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Method to Study the Impact of Chemically-induced Ovarian Failure on Exercise Capacity and Cardiac Adaptation in Mice [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. mcgill.ca [mcgill.ca]
- 17. Rodent models of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dorsal Approach Ovariectomy (Mice) | Animals in Science [queensu.ca]
- 19. Video: Murine Orchiectomy and Ovariectomy to Reduce Sex Hormone Production [jove.com]
- 20. The Ovariectomized Rat as a Model for Studying Alveolar Bone Loss in Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to VCD-Induced and Ovariectomy-Induced Bone Loss in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used mouse models for studying menopause-related bone loss: the 4-vinylcyclohexene diepoxide (VCD)-induced model of gradual ovarian failure and the surgical ovariectomy (OVX) model. Understanding the nuances of these models is critical for selecting the most appropriate system for preclinical research and the development of novel therapeutics for osteoporosis.
Executive Summary
The VCD-induced and OVX mouse models both effectively replicate the estrogen-deficient state that leads to bone loss, mimicking aspects of human menopause. However, they differ significantly in the onset and severity of bone deterioration, as well as the underlying physiological mechanisms. The OVX model provides a rapid and severe bone loss phenotype, making it suitable for studies requiring a short timeframe. In contrast, the VCD model induces a more gradual ovarian failure, preserving some residual ovarian function, which results in a slower and less severe bone loss. This makes the VCD model a potentially more physiologically relevant model for studying the transition to menopause (perimenopause) and the effects of residual hormones on skeletal health.
Comparative Data on Bone Parameters
The following tables summarize the key quantitative differences in bone parameters observed between the V-CD and OVX models. The data is compiled from studies using C57Bl/6 mice, a common strain in osteoporosis research.
Table 1: Comparison of Trabecular Bone Parameters
| Parameter | VCD-Induced Model | OVX Model | Key Findings | Citations |
| Spine Bone Mineral Density (SpBMD) | Gradual decrease, significantly lower than controls at ~2.9 months post-ovarian failure. | Rapid decrease, significantly lower than controls at 1 month post-OVX. | OVX induces a more rapid decline in SpBMD. | [1][2] |
| Vertebral Trabecular Bone Volume (BV/TV) | Significantly decreased compared to controls. | Significantly decreased compared to controls, with a trend for greater decline than VCD. | Both models show significant trabecular bone loss, with OVX potentially having a slightly greater effect. | [2] |
| Vertebral Trabecular Number (Tb.N) | Significantly decreased compared to controls. | Significantly decreased compared to controls. | Both models exhibit a reduction in the number of trabeculae. | [2] |
| Vertebral Trabecular Separation (Tb.Sp) | Significantly increased compared to controls. | Significantly increased compared to controls and VCD-treated animals. | OVX leads to a greater increase in the space between trabeculae. | [2] |
| Distal Femur Trabecular Number (Tb.N) | No significant change detected relative to controls. | Significantly decreased relative to controls. | OVX induces trabecular loss in the distal femur, which is not as apparent in the VCD model. | [2] |
| Distal Femur Trabecular Separation (Tb.Sp) | No significant change detected relative to controls. | Significantly increased relative to controls and VCD-treated animals. | OVX causes greater trabecular separation in the distal femur. | [2] |
Table 2: Comparison of Cortical Bone Parameters (Femoral Diaphysis)
| Parameter | VCD-Induced Model | OVX Model | Key Findings | Citations |
| Cortical Bone Area | No significant difference compared to controls. | Significantly decreased compared to both controls and VCD-treated mice. | OVX induces significant cortical bone loss, while the VCD model shows preservation of cortical bone. | [1][2] |
| Cortical Thickness | No significant difference compared to controls. | Significantly decreased compared to both controls and VCD-treated mice. | Cortical thinning is a prominent feature of the OVX model but not the VCD model. | [1][2] |
| Cortical Bone Area Fraction | No significant difference compared to controls. | Significantly reduced relative to VCD-treated and vehicle-treated controls. | The proportion of bone in the cortical region is reduced in OVX mice. | [2] |
Experimental Protocols
VCD-Induced Ovarian Failure
This protocol is based on studies inducing gradual ovarian failure to model perimenopause and menopause.[1][3][4]
-
Animal Model: Young (e.g., 28-day-old) female C57Bl/6Hsd mice are commonly used.[1]
-
VCD Preparation and Administration: 4-vinylcyclohexene diepoxide (VCD) is dissolved in a vehicle such as sesame oil.[3][4] Mice receive daily intraperitoneal (IP) injections of VCD at a dose of 160 mg/kg for 15-20 consecutive days.[1][3]
-
Monitoring Ovarian Failure: Ovarian failure is monitored by daily vaginal cytology. Persistent diestrus for 15 consecutive days indicates ovarian failure, which typically occurs around 48 days after the onset of dosing.[2]
-
Bone Analysis: Bone parameters are typically analyzed at various time points after the confirmation of ovarian failure, for instance, around 5 months post-ovarian failure.[1]
Ovariectomy (OVX)
This is a widely established surgical model for inducing abrupt estrogen deficiency.[5][6]
-
Animal Model: Female mice of various strains and ages are used, with C57BL/6 being common.[7][8] The age of the mice at the time of surgery can influence the severity of bone loss.[9]
-
Surgical Procedure:
-
Mice are anesthetized using an appropriate anesthetic regimen (e.g., ketamine/xylazine cocktail).[5]
-
A single dorsal midline incision or bilateral flank incisions are made to access the ovaries.[5]
-
The ovaries are located, and the ovarian artery and vein are ligated. The ovaries are then excised.
-
The muscle and skin layers are sutured.
-
-
Post-Operative Care: Analgesics should be administered to manage post-surgical pain.
-
Bone Analysis: Bone loss is rapid, and significant changes can be observed as early as 2 to 4 weeks post-surgery.[10][11]
Experimental Workflows
Caption: Experimental workflows for VCD-induced and OVX mouse models.
Signaling Pathways in Bone Loss
The mechanisms driving bone loss differ between the two models, largely due to the abrupt versus gradual loss of ovarian hormones and the presence of residual ovarian tissue in the VCD model.
VCD-Induced Bone Loss
The VCD model is characterized by a gradual decline in estrogen and the retention of residual ovarian tissue that continues to produce androgens, such as androstenedione.[1] This residual hormone production is thought to attenuate the severity of bone loss compared to the OVX model. The primary driver of bone loss is the gradual reduction in estrogen, leading to an imbalance in bone remodeling, favoring resorption over formation. The specific signaling pathways are less extensively characterized than in the OVX model but are presumed to involve the canonical pathways affected by estrogen deficiency.
Caption: Signaling cascade in VCD-induced bone loss.
Ovariectomy-Induced Bone Loss
The abrupt and complete loss of estrogen following OVX triggers a cascade of events leading to rapid and severe bone loss. This involves the activation of the immune system and upregulation of osteoclastogenic cytokines.
Key signaling pathways implicated in OVX-induced bone loss include:
-
RANKL/RANK/OPG Pathway: Estrogen deficiency leads to an increase in the RANKL/OPG ratio, promoting osteoclast differentiation and activity.[12]
-
T-Cell Activation and TNF-α Production: OVX leads to the expansion and activation of T-cells in the bone marrow, which in turn produce pro-inflammatory cytokines like TNF-α.[10] TNF-α enhances osteoclastogenesis and bone resorption.
-
NF-κB Signaling: RANKL and TNF-α both activate the NF-κB signaling pathway, a critical downstream effector that promotes the expression of genes involved in osteoclast formation and function.[12]
-
Wnt/β-catenin Signaling: Estrogen is known to modulate the Wnt/β-catenin signaling pathway, which is crucial for osteoblast differentiation and bone formation. Estrogen deficiency can impair this pathway, contributing to reduced bone formation.[13]
-
Gut Microbiota and Immune Cell Trafficking: Recent evidence suggests that estrogen deficiency alters the gut microbiota, leading to the migration of TNF-producing T-cells from the gut to the bone marrow, further exacerbating bone loss.[14]
References
- 1. Comparison of skeletal effects of ovariectomy versus chemically induced ovarian failure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Skeletal Effects of Ovariectomy Versus Chemically Induced Ovarian Failure in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jove.com [jove.com]
- 5. Rodent models of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. biocytogen.com [biocytogen.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Age-dependent variations of cancellous bone in response to ovariectomy in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. JCI - Ovariectomy induces bone loss via microbial-dependent trafficking of intestinal TNF+ T cells and Th17 cells [jci.org]
A Comparative Guide to Inducing Ovarian Failure in Rodents: Vinyl Cyclohexene Dioxide vs. Busulfan
For researchers in reproductive biology, oncology, and drug development, rodent models of ovarian failure are indispensable tools for studying the mechanisms of menopause, premature ovarian insufficiency (POI), and the gonadotoxic side effects of therapeutics. Two chemical agents, 4-vinylcyclohexene dioxide (VCD) and busulfan, are widely used to induce such models. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers in selecting the appropriate model for their specific research questions.
Mechanism of Action and Ovarian Response
Vinyl Cyclohexene Dioxide (VCD): A Targeted Approach
VCD is an occupational chemical that selectively destroys primordial and primary follicles in the ovaries of rodents through apoptosis.[1][2] This targeted action mimics the natural progression of follicular depletion seen in menopause, making it a valuable model for studying age-related reproductive decline. The mechanism of VCD-induced ovotoxicity involves several key signaling pathways:
-
c-kit/kit Ligand Pathway: VCD is thought to interfere with the c-kit receptor on oocytes, disrupting the survival signaling mediated by the kit ligand produced by surrounding granulosa cells.
-
IGF1R/AKT/mTOR Pathway: VCD has been shown to downregulate the Insulin-like Growth Factor 1 Receptor (IGF1R), leading to the inhibition of the pro-survival AKT/mTOR signaling cascade and inducing excessive autophagy in ovarian granulosa cells.[3]
-
Nrf2 Pathway: The Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses, plays a protective role against VCD-induced ovarian toxicity.
The gradual depletion of the primordial follicle pool after VCD treatment leads to a state of ovarian failure that closely resembles perimenopause and menopause in humans.
Busulfan: A Broad-Spectrum Alkylating Agent
Busulfan is an alkylating agent used in chemotherapy. Its mechanism of action involves forming covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication. This cytotoxic effect is not specific to ovarian follicles but impacts all rapidly dividing cells. In the ovary, busulfan induces a gradual loss of follicles at all developmental stages, ultimately leading to ovarian failure.[4] While often used in combination with cyclophosphamide to create a more rapid and severe model of POI, busulfan monotherapy also effectively induces ovarian failure.[5][6] The primary mechanism of busulfan-induced ovarian damage is the induction of apoptosis in both oocytes and granulosa cells due to overwhelming DNA damage.[7]
Quantitative Comparison of Efficacy
The following tables summarize quantitative data from rodent studies to provide a clear comparison of the effects of VCD and busulfan on key indicators of ovarian function.
Table 1: Follicle Depletion in Rodent Ovaries
| Agent | Species/Strain | Dosage and Administration | Time Point | Effect on Primordial Follicles | Effect on Primary Follicles | Effect on Growing Follicles (Secondary/Antral) |
| VCD | C57BL/6 Mice | 160 mg/kg, daily IP for 15 days | 20 days post-injection | Significant reduction | Significant reduction | Few developing follicles remain |
| VCD | C57BL/6 Mice | 160 mg/kg, daily IP for 20 days | 10 days from onset | All primordial follicles depleted | All primary follicles depleted | Not specified |
| Busulfan | CD-1 Mice | 144 mg/kg, subcutaneous over 6 days | 1 week post-injection | Significantly lower than control | Significantly lower than control | Not specified |
| Busulfan + Cyclophosphamide | NMRI Mice | 20 mg/kg Busulfan + 100 mg/kg Cyclophosphamide, single IP | 3 weeks post-injection | Persistent decline | Persistent decline | Increased atresia |
| Busulfan + Cyclophosphamide | Mice | Not specified | Day 30 | 56.7% reduction | 54.8% reduction | No significant change |
| Busulfan + Cyclophosphamide | Mice | Not specified | Day 60 | 75.7% reduction | 57.4% reduction | 53.8% (Secondary), 57.4% (Antral) reduction |
Table 2: Hormonal Changes in Rodent Models of Ovarian Failure
| Agent | Species/Strain | Dosage and Administration | Time Point | Follicle-Stimulating Hormone (FSH) | Luteinizing Hormone (LH) | Estradiol (E2) | Anti-Müllerian Hormone (AMH) |
| VCD | C57BL/6 Mice | 160 mg/kg, daily IP for 15 days | Not specified | Elevated | Not specified | Not specified | Reduced |
| Busulfan | CD-1 Mice | 144 mg/kg, subcutaneous over 6 days | 1 week post-injection | Not specified | Not specified | Not specified | Significantly lower than control |
| Busulfan + Cyclophosphamide | NMRI Mice | 20 mg/kg Busulfan + 100 mg/kg Cyclophosphamide, single IP | 3 weeks post-injection | 5.49 ± 0.6 mIU/mL (vs. 1.99 ± 0.5 in control) | Not specified | 14.89 ± 2.9 pg/mL (vs. 76.15 ± 8.5 in control) | 1.18 ± 0.5 ng/mL (vs. 3.57 ± 0.7 in control) |
| Busulfan + Cyclophosphamide | Mice | Not specified | Day 60 | Not specified | Not specified | 43.9% decrease | Not specified |
Experimental Protocols
This compound (VCD) Protocol for Inducing Ovarian Failure in Mice
-
Animal Model: C57BL/6 mice (6-8 weeks old).
-
Compound Preparation: Dissolve VCD in sesame oil.
-
Dosing and Administration: Administer VCD at a dose of 160 mg/kg body weight via intraperitoneal (IP) injection daily for 15 to 20 consecutive days. A control group should receive an equivalent volume of the sesame oil vehicle.
-
Monitoring: Monitor estrous cycles daily by vaginal cytology starting after the last injection. Ovarian failure is typically confirmed by the cessation of cyclicity (persistent diestrus).
-
Endpoint Analysis: Ovaries, uteri, and blood samples can be collected at desired time points for histological analysis of follicle counts and hormonal assays (FSH, LH, E2, AMH). Ovarian failure is generally established within 43-63 days after the onset of a 20-day treatment protocol.[1]
Busulfan Protocol for Inducing Ovarian Failure in Mice
-
Animal Model: CD-1 or NMRI mice (4-8 weeks old).
-
Compound Preparation: Dissolve busulfan in a suitable solvent such as dimethyl sulfoxide (DMSO) and then dilute with saline for injection.
-
Dosing and Administration:
-
Monitoring: Monitor for signs of toxicity and changes in body weight.
-
Endpoint Analysis: Ovarian failure is typically assessed 1 to 3 weeks after the last injection. Tissues and blood can be collected for follicle counting and hormone analysis.
Visualizing the Pathways and Workflows
Conclusion and Recommendations
Both VCD and busulfan are effective agents for inducing ovarian failure in rodents, but their distinct mechanisms of action make them suitable for different research applications.
VCD is the preferred model for studies that aim to:
-
Mimic the natural, gradual process of perimenopause and menopause.
-
Investigate the specific mechanisms of primordial and primary follicle depletion.
-
Study the effects of aging on the ovary with minimal systemic toxicity.
Busulfan, particularly in combination with cyclophosphamide, is more appropriate for research focused on:
-
Modeling premature ovarian insufficiency induced by chemotherapy.
-
Achieving a more rapid and severe depletion of follicles at all stages.
-
Investigating the general gonadotoxic effects of alkylating agents.
Researchers should carefully consider their specific experimental goals, the desired timeline of ovarian failure, and the relevance of the underlying mechanism to their research question when choosing between VCD and busulfan for inducing ovarian failure in rodent models.
References
- 1. Aged and induced-premature ovarian failure mouse models affect diestrus profile and ovarian features | PLOS One [journals.plos.org]
- 2. erkenmenopoz.com [erkenmenopoz.com]
- 3. The 4-vinylcyclohexene dioxide induced mouse ovarian premature failure is caused by down regulation of IGF1R and triggering excessive autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accelerated ovarian aging in mice by treatment of busulfan and cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FRI379 The Gonadotoxic Effects Of Cyclophosphamide And Busulfan On Ovaries In CD-1 Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treosulfan induces distinctive gonadal toxicity compared with busulfan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resveratrol alleviates chemotherapy-induced oogonial stem cell apoptosis and ovarian aging in mice | Aging [aging-us.com]
- 8. Establishment of an optimized chemotherapy-induced mouse model for premature ovarian failure: protocol and findings - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Vinylcyclohexene Diepoxide (VCD) Ovotoxicity in Mice and Rats
For Immediate Release
This guide provides a detailed comparison of the ovotoxic effects of 4-vinylcyclohexene diepoxide (VCD) in mice and rats, aimed at researchers, scientists, and drug development professionals. VCD is a chemical known to selectively destroy primordial and primary follicles in the ovaries, leading to premature ovarian failure. Understanding the species-specific differences in response to VCD is crucial for its use as a model for studying ovarian aging and for assessing potential human risk.
Key Findings: Mice Exhibit Greater Sensitivity to VCD-Induced Ovotoxicity
Experimental data consistently demonstrate that mice are more susceptible to the ovotoxic effects of VCD than rats.[1] Follicle damage is initiated earlier and to a greater extent in mice.[1] This heightened sensitivity is attributed, in part, to differences in the metabolism of VCD's parent compound, 4-vinylcyclohexene (VCH). The mouse liver is more efficient at converting VCH to its ovotoxic epoxide metabolites.
Quantitative Comparison of VCD-Induced Follicle Depletion
The following tables summarize the quantitative data on primordial and primary follicle loss in B6C3F1 mice and Fischer 344 rats following VCD administration.
Table 1: Onset and Progression of VCD-Induced Follicle Atresia and Loss (80 mg/kg/day VCD i.p.)
| Species | Endpoint | Day 8 | Day 10 | Day 12 |
| Mice (B6C3F1) | % Atretic Primordial Follicles | 44.4 ± 3.1% | - | - |
| % Follicle Loss (Primordial & Primary) | - | - | 64.2 ± 4.5% | |
| Rats (Fischer 344) | % Atretic Primordial Follicles | - | 44.3 ± 1.3% | - |
| % Follicle Loss (Primordial & Primary) | - | - | 34.7 ± 4.9% | |
| Data presented as mean ± SEM. An asterisk () indicates a statistically significant (P < 0.05) increase compared to control groups.[1]* |
Table 2: VCD-Induced Follicle Depletion in Mice (160 mg/kg/day i.p. for 15 days)
| Follicle Type | Day 15 | Day 46 |
| Primordial | Depleted | Depleted |
| Primary | Reduced to ~10% of control | Depleted |
| Secondary | Unaffected | Reduced to 0.7% of control |
| Antral | Unaffected | Reduced to 2.6% of control |
| [2][3] |
Table 3: VCD-Induced Follicle Depletion in Rats (80 mg/kg/day i.p. for 15 days)
| Follicle Type | Effect after 15 days |
| Primordial | ~50% loss relative to controls[2] |
| Primary | Significant reduction |
| Larger Follicles | Unaffected |
Experimental Protocols
Detailed methodologies for inducing and assessing VCD ovotoxicity are provided below. These protocols are synthesized from multiple studies to provide a comprehensive overview.
Protocol 1: VCD-Induced Ovotoxicity in Mice
-
Animal Model: Female B6C3F1 mice, 28 days old.[1]
-
VCD Preparation and Administration:
-
Monitoring:
-
Ovary Collection and Processing:
-
Follicle Counting and Classification:
-
Mount sections on slides and stain with hematoxylin and eosin.
-
Count primordial, primary, secondary, and antral follicles in every 20th section to avoid double-counting.[6]
-
Follicles are classified based on morphology:
-
Primordial: Oocyte surrounded by a single layer of squamous granulosa cells.
-
Primary: Oocyte surrounded by one or more cuboidal granulosa cells in a single layer.[4]
-
-
Protocol 2: VCD-Induced Ovotoxicity in Rats
-
Animal Model: Female Fischer 344 rats, 28 days old.[1]
-
VCD Preparation and Administration:
-
Prepare VCD in a suitable vehicle (e.g., sesame oil).
-
Administer VCD daily via i.p. injection at a dose of 80 mg/kg body weight for 15 consecutive days.[8]
-
-
Monitoring:
-
Monitor estrous cycles as described for mice. Ovarian failure is indicated by persistent diestrus.[9]
-
-
Ovary Collection and Processing:
-
Follow the same procedure as for mice for ovary collection, fixation, and embedding.
-
-
Follicle Counting and Classification:
-
Perform histological staining and follicle classification as described for mice.
-
Signaling Pathways in VCD-Induced Ovotoxicity
VCD-induced follicle depletion is a complex process involving the disruption of key signaling pathways that regulate follicle survival and apoptosis.
VCD Experimental Workflow
The following diagram illustrates the typical workflow for a VCD ovotoxicity study.
Caption: Workflow for VCD-induced ovotoxicity studies.
Apoptotic Signaling Pathway
VCD accelerates the natural process of follicular atresia by inducing apoptosis in primordial and primary follicles. This involves the Bcl-2 family of proteins. In rats, VCD treatment leads to an increased expression of the pro-apoptotic protein Bad and an increase in the Bax/Bcl-xL ratio in the mitochondria of small preantral follicles, promoting apoptosis.[10][11]
Caption: VCD-induced apoptotic signaling in follicles.
c-Kit Signaling Pathway
The interaction between kit ligand (KITL) on granulosa cells and the c-Kit receptor on the oocyte is crucial for follicle survival. VCD has been shown to disrupt this pathway, contributing to oocyte death.
Caption: Disruption of c-Kit signaling by VCD.
Mechanistic Differences: The Role of the Aryl Hydrocarbon Receptor (AhR)
A notable mechanistic difference between the two species is the involvement of the aryl hydrocarbon receptor (AhR). In rats, AhR appears to play a role in VCD-induced ovotoxicity, as co-treatment with an AhR antagonist protects against follicle loss.[8][12] This protective effect is not observed in mice, suggesting that VCD's ovotoxic effects are mediated through different pathways in the two species.[8][12] In rats, VCD treatment increases AhR mRNA expression in small pre-antral follicles, a response not seen in mice.[8]
Conclusion
Both mice and rats serve as valuable models for studying VCD-induced ovotoxicity and premature ovarian failure. However, the higher sensitivity of mice, characterized by a more rapid and extensive follicle depletion, should be a key consideration in experimental design and data interpretation. The differing involvement of the AhR pathway further underscores the importance of selecting the appropriate species for specific research questions. This guide provides the foundational data and protocols to aid researchers in making informed decisions for their studies on ovarian toxicology and aging.
References
- 1. Early effects of ovotoxicity induced by 4-vinylcyclohexene diepoxide in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The follicle-deplete mouse ovary produces androgen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Method to Study the Impact of Chemically-induced Ovarian Failure on Exercise Capacity and Cardiac Adaptation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. erkenmenopoz.com [erkenmenopoz.com]
- 6. Loss of ovarian function in the VCD mouse-model of menopause leads to insulin resistance and a rapid progression into the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aged and induced-premature ovarian failure mouse models affect diestrus profile and ovarian features | PLOS One [journals.plos.org]
- 8. Differences between rats and mice in the involvement of the aryl hydrocarbon receptor in 4-vinylcyclohexene diepoxide-induced ovarian follicle loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jscimedcentral.com [jscimedcentral.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Expression and redistribution of cellular Bad, Bax, and Bcl-X(L) protein is associated with VCD-induced ovotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Assessing Cardiovascular Outcomes in V-CD-Induced Menopausal Mice
For Researchers, Scientists, and Drug Development Professionals
The transition to menopause is associated with an increased risk of cardiovascular disease in women. To better understand the underlying mechanisms and to develop effective therapeutic interventions, researchers rely on animal models that accurately recapitulate the human menopausal state. This guide provides a comprehensive comparison of the 4-vinylcyclohexene diepoxide (VCD)-induced menopausal mouse model with other alternatives, focusing on the assessment of cardiovascular outcomes. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
The VCD Model: A More Physiologically Relevant Approach
The VCD model offers a significant advantage over the traditional and more abrupt surgical menopause model of ovariectomy (OVX). By inducing a gradual depletion of ovarian follicles, VCD administration in mice mimics the progressive hormonal decline observed in perimenopausal and menopausal women. This gradual transition is crucial for studying the nuanced impact of changing hormone levels on the cardiovascular system. In contrast, ovariectomy results in an immediate and complete loss of ovarian hormones, which does not reflect the human experience.
Comparative Analysis of Cardiovascular Outcomes
The following tables summarize quantitative data on key cardiovascular parameters in VCD-induced menopausal mice compared to control and, where available, ovariectomized (OVX) mice. These data highlight the increased susceptibility of VCD-induced menopausal mice to cardiovascular stressors.
Table 1: Blood Pressure Response to Angiotensin II (Ang II) Infusion
| Group | Treatment | Systolic Blood Pressure (mmHg) | Diastolic Blood Pressure (mmHg) | Reference |
| Premenopausal Control | Vehicle | 123.8 ± 4.8 | 100.5 ± 4.1 | |
| Premenopausal Control | Ang II (14 days) | 152.3 ± 6.5 | - | |
| Perimenopausal (VCD) | Vehicle | 122.4 ± 3.5 | 93.7 ± 2.9 | |
| Perimenopausal (VCD) | Ang II (14 days) | 155.9 ± 7.3 | - | |
| Menopausal (VCD) | Vehicle | 141.7 ± 5.0 | 114.7 ± 6.2 | |
| Menopausal (VCD) | Ang II (14 days) | 156.9 ± 4.8 | 130.9 ± 6.0 |
Note: Data presented as Mean ± SEM. Angiotensin II infusion is a common method to induce hypertension and assess cardiovascular response.
Table 2: Cardiac Remodeling and Injury
| Group | Condition | Cardiac Mass (normalized, % change from control) | Infarct Size (% of Area at Risk) after I/R | Cardiac Fibrosis | Reference |
| Premenopausal | Ang II | 7.7 ± 1.5 | 16.2 ± 3.3 | - | |
| Perimenopausal (VCD) | Ang II | 8.3 ± 2.1 | 18.0 ± 5.6 | - | |
| Menopausal (VCD) | Ang II | 15.9 ± 1.0 | - | Threefold increase | |
| Menopausal (VCD) | Ischemia/Reperfusion (I/R) | - | 41 ± 5 | - |
Note: Data presented as Mean ± SEM. These findings indicate that menopausal female mice are more susceptible to pathological cardiac remodeling and injury.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the design of future studies.
Angiotensin II-Induced Hypertension
This protocol is used to induce high blood pressure in mice to study its effects on the cardiovascular system.
-
Animal Preparation: Acclimatize adult female mice to the laboratory environment for at least one week.
-
Osmotic Minipump Implantation:
-
Anesthetize the mouse using isoflurane.
-
Shave the dorsal midscapular region.
-
Make a small incision and create a subcutaneous pocket.
-
Implant a primed osmotic minipump containing Angiotensin II (e.g., 800 ng/kg/min) or vehicle (saline).
-
Close the incision with wound clips or sutures.
-
-
Blood Pressure Measurement:
-
Measure systolic and diastolic blood pressure at baseline and at regular intervals (e.g., daily or weekly) for the duration of the infusion (typically 14-28 days) using a tail-cuff plethysmography system.
-
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect heart and vascular tissues for histological and molecular analysis.
Myocardial Ischemia-Reperfusion (I/R) Injury
This surgical procedure simulates a heart attack followed by the restoration of blood flow to assess the extent of cardiac damage.
-
Animal Preparation: Anesthetize the mouse and provide mechanical ventilation.
-
Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture. Ischemia is typically confirmed by ST-segment elevation on an electrocardiogram (ECG) and visual blanching of the myocardium.
-
-
Ischemia and Reperfusion:
-
Maintain the ligation for a defined period (e.g., 30-60 minutes).
-
Release the ligature to allow reperfusion of the coronary artery.
-
-
Infarct Size Assessment:
-
After a reperfusion period (e.g., 24-48 hours), euthanize the mouse and excise the heart.
-
Perfuse the heart with Evans blue dye to delineate the area at risk (AAR) and incubate heart slices in 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between infarcted (white) and viable (red) tissue.
-
Quantify the infarct size as a percentage of the AAR using image analysis software.
-
Assessment of Cardiac Fibrosis with Picrosirius Red Staining
This histological technique is used to visualize and quantify collagen deposition in the heart, a hallmark of cardiac fibrosis.
-
Tissue Preparation:
-
Fix heart tissue in 4% paraformaldehyde and embed in paraffin.
-
Cut 5 µm thick sections and mount them on slides.
-
-
Staining Protocol:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with a Picrosirius red solution for 60 minutes.
-
Rinse with an acetic acid solution and dehydrate through a series of ethanol concentrations.
-
Clear with xylene and mount with a synthetic resin.
-
-
Quantification:
-
Capture images of the stained sections using a light microscope, preferably with polarized light to enhance collagen birefringence.
-
Use image analysis software (e.g., ImageJ) to quantify the fibrotic area as a percentage of the total tissue area.
-
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate important signaling pathways and experimental workflows relevant to the study of cardiovascular outcomes in menopausal mice.
Caption: Estrogen signaling pathways in cardiovascular cells.
Caption: Experimental workflow for assessing cardiovascular outcomes.
Conclusion
The VCD-induced menopausal mouse model provides a physiologically relevant and valuable tool for investigating the impact of menopause on cardiovascular health. The gradual onset of ovarian failure in this model more closely mimics the human menopausal transition compared to abrupt surgical models like ovariectomy. The presented data demonstrate the increased susceptibility of VCD-induced menopausal mice to hypertension, adverse cardiac remodeling, and ischemia-reperfusion injury, making it an excellent platform for testing novel therapeutic strategies aimed at mitigating cardiovascular risk in postmenopausal women. The detailed protocols and visual aids in this guide are intended to facilitate the adoption and standardization of these important experimental approaches.
Cross-Validation of In Vivo VCD Toxicity with In Vitro Follicle Culture Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The industrial chemical 4-vinylcyclohexene diepoxide (VCD) is a well-established ovotoxicant known to selectively destroy primordial and primary follicles in the ovaries of rodents.[1][2][3][4] This targeted action has positioned VCD as a valuable model compound for studying the mechanisms of ovarian aging and premature ovarian failure.[2][5][6] Both in vivo animal models and in vitro follicle culture systems are utilized to investigate VCD's effects. This guide provides a comparative analysis of data from both methodologies, offering insights into the cross-validation of these experimental approaches.
Quantitative Data Summary: In Vivo vs. In Vitro VCD Toxicity
The following tables summarize the quantitative effects of VCD on ovarian follicle populations as reported in various studies. These data highlight the consistent finding of primordial and primary follicle depletion across both in vivo and in vitro experimental setups.
Table 1: In Vivo Effects of VCD on Ovarian Follicle Counts in Rodents
| Species | VCD Dose & Duration | Follicle Type | Observation | Reference |
| Rat | 80 mg/kg/day (IP) for 20 days | Primordial | Reduced by 70% compared to control. | [7] |
| Rat | 80 mg/kg/day (IP) for 20 days | Primary | Reduced by 59% compared to control. | [7] |
| Mouse (Nrf2-/-) | Not specified | Primordial & Primary | Depleted by 95-96% compared to control. | [8] |
| Mouse (Wild-Type) | Not specified | Primordial & Primary | Depleted by 50% compared to control. | [8] |
| Mouse (Middle-aged) | 80 mg/kg (IP) for 5 days | Antral Follicles & Corpus Luteum | Significantly increased numbers. | [9] |
| Mouse (Middle-aged) | 80 mg/kg (IP) for 10 days | Secondary Follicles | Increased numbers. | [9] |
| Mouse | 160 mg/kg for 15 days | Primordial & Primary | Reduced numbers compared to control. | [1][9] |
Table 2: In Vitro Effects of VCD on Ovarian Follicle Counts in Rodent Ovarian Cultures
| Species | VCD Concentration & Duration | Follicle Type | Observation | Reference |
| Rat (Neonatal) | ≥30 µM for 8-15 days | Primordial & Primary | Time-dependent depletion. | [10] |
| Mouse (PD2) | 10 nM - 10 µM | Primordial & Early Primary | Significantly increased numbers. | [9] |
| Mouse (PD12) | 1 nM, 10 nM, 100 nM, 1 µM for 4 days | Secondary | Significantly increased numbers at all concentrations. | [1][9] |
| Mouse (PD12) | 100 nM for 4 days | Primordial | Increased numbers. | [1][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of findings. Below are outlines of typical experimental protocols for in vivo and in vitro VCD toxicity studies.
In Vivo VCD Dosing Studies in Rodents
-
Animal Model: Female rats (e.g., Fischer 344) or mice (e.g., C57BL/6J) of a specified age (e.g., 28 days old or postnatal day 4).
-
VCD Administration: VCD is typically dissolved in a vehicle such as sesame oil and administered via intraperitoneal (IP) injection.
-
Dosing Regimen: Daily injections for a predetermined period (e.g., 15, 20, or 30 days) are common.[5][7] A control group receives vehicle-only injections.
-
Tissue Collection: At the end of the dosing period, animals are euthanized, and ovaries are collected. One ovary may be fixed for histological analysis, and the other used for molecular or biochemical assays.
-
Follicle Counting: Ovaries are serially sectioned and stained (e.g., with hematoxylin and eosin). Follicles at different developmental stages (primordial, primary, secondary, etc.) are classified and counted under a microscope.
-
Data Analysis: Follicle counts are compared between VCD-treated and control groups using appropriate statistical methods.
In Vitro Ovarian Follicle Culture
-
Ovary Collection: Ovaries are aseptically collected from neonatal rodents (e.g., postnatal day 4 rats).[2][10] At this age, the ovaries are enriched with primordial and primary follicles.[2][10]
-
Culture System: A floating organ culture system is often used.[10] Ovaries are placed on a membrane support at the interface of the culture medium and a humidified gas environment (e.g., 95% air, 5% CO2).
-
Culture Medium: The medium is supplemented with necessary nutrients, growth factors, and antibiotics.
-
VCD Treatment: VCD is added to the culture medium at various concentrations. The medium is typically changed every 2-3 days.
-
Incubation: Ovaries are cultured for a specified duration (e.g., 4, 8, or 15 days).
-
Analysis: At the end of the culture period, ovaries are processed for histology and follicle counting as described for the in vivo studies. Alternatively, whole ovaries can be used for molecular analyses.
Mechanistic Insights from In Vivo and In Vitro Models
VCD is known to induce apoptosis, or programmed cell death, in the targeted follicles.[2][3][5] This is a key finding that has been demonstrated in both whole animal studies and in ovarian cultures.[6][10]
Several signaling pathways have been implicated in VCD's mechanism of action:
-
B-cell lymphoma 2 (Bcl-2) family: VCD has been shown to modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[1]
-
c-kit/kit ligand signaling: This pathway is crucial for oocyte survival, and VCD has been shown to interfere with it.[2][6]
-
PI3K-Akt-mTOR pathway: Short-term exposure to VCD can transiently activate this pathway, while extended exposure leads to developmental arrest.[1][9]
-
Nrf2-mediated oxidative stress response: The Nrf2 pathway plays a protective role against VCD-induced toxicity.[8]
Visualizing the Pathways and Workflows
To better understand the complex interactions and experimental processes, the following diagrams have been generated.
Caption: VCD-induced signaling pathways leading to follicular apoptosis.
References
- 1. Frontiers | Hormone-Like Effects of 4-Vinylcyclohexene Diepoxide on Follicular Development [frontiersin.org]
- 2. 4-Vinylcyclohexene Diepoxide: A Model Chemical for Ovotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. 4-vinylcyclohexene diepoxide: a model chemical for ovotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ovarian toxicity of 4-vinylcyclohexene diepoxide: a mechanistic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conditions and possible mechanisms of VCD-induced ovarian failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. Accelerated Ovarian Failure Induced by 4-Vinyl Cyclohexene Diepoxide in Nrf2 Null Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hormone-Like Effects of 4-Vinylcyclohexene Diepoxide on Follicular Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of a rat in vitro ovarian culture system to study the ovarian toxicant 4-vinylcyclohexene diepoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of V-Tox and its Monoepoxide Metabolites: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the differential toxicity of a parent compound and its metabolites is crucial for accurate risk assessment and the development of safer chemical entities. This guide provides a comparative analysis of the toxicity of 4-vinylcyclohexene diepoxide (VCD), a known ovotoxicant, and its monoepoxide metabolites, 4-vinylcyclohexene monoepoxide (VCM) and 1-vinyl-3-cyclohexene (VCH) is metabolized to VCM and subsequently to VCD.
This analysis is based on experimental data from in vivo and in vitro studies, with a focus on the well-documented ovotoxicity. We present quantitative data in structured tables, detail the experimental protocols for key assays, and provide visualizations of the critical signaling pathways and experimental workflows involved in VCD-induced toxicity.
Quantitative Toxicity Data
The following table summarizes the effective dose 50 (ED50) values for ovarian toxicity, defined as a 50% reduction in the number of oocytes, for VCD and its monoepoxide metabolites in female B6C3F1 mice and Fischer 344 rats. This data highlights the significantly greater potency of the diepoxide metabolite.
| Compound | Animal Model | ED50 (mmol/kg bw) | Reference |
| 4-Vinylcyclohexene (VCH) | B6C3F1 Mice | 2.7 | [Smith et al., 1990b][1] |
| 4-Vinylcyclohexene (VCH) | Fischer 344 Rats | > 7.4 | [Smith et al., 1990b][1] |
| 4-Vinyl-1,2-epoxycyclohexane (VCM) | B6C3F1 Mice | 0.5 | [Smith et al., 1990b][1] |
| 4-Epoxyethylcyclohexene | B6C3F1 Mice | 0.7 | [Smith et al., 1990b][1] |
| 4-Vinylcyclohexene Diepoxide (VCD) | B6C3F1 Mice | 0.2 | [Smith et al., 1990b] [1] |
| 4-Vinyl-1,2-epoxycyclohexane (VCM) | Fischer 344 Rats | 1.4 | [Smith et al., 1990b][1] |
| 4-Vinylcyclohexene Diepoxide (VCD) | Fischer 344 Rats | 0.4 | [Smith et al., 1990b] [1] |
Table 1: Comparative Ovarian Toxicity (ED50) of VCH and its Metabolites.
Mechanisms of Toxicity: A Focus on Ovotoxicity
VCD is a well-established model chemical for studying ovotoxicity due to its selective destruction of primordial and primary follicles in the ovaries of rats and mice.[2][3] This toxic effect is primarily mediated by the induction of apoptosis, or programmed cell death, in the granulosa cells and oocytes of these early-stage follicles.[4] In contrast, the monoepoxide metabolites are significantly less potent in inducing ovarian damage.[2] Studies in male mice have shown that VCD can also cause testicular damage, whereas VCH and VCM did not produce testicular germ cell destruction at the doses tested.[5]
The parent compound, 4-vinylcyclohexene (VCH), requires bioactivation to its epoxide metabolites to exert its ovotoxic effects.[6] VCD is considered the ultimate ovotoxic metabolite of VCH.[2][6] Both mice and rats are susceptible to the ovotoxic effects of the monoepoxide and diepoxide metabolites, but VCD induces follicle destruction at doses 2.5 to 3 times lower than the monoepoxide in both species.[2]
Signaling Pathways in VCD-Induced Ovotoxicity
Several key signaling pathways have been identified as central to the mechanism of VCD-induced apoptosis in ovarian follicles.
The c-kit/Kit Ligand Survival Pathway
The c-kit receptor, a tyrosine kinase, and its ligand (kit ligand) are crucial for the survival and development of primordial and primary follicles. VCD has been shown to directly interfere with this pathway.
Caption: VCD inhibits the c-kit signaling pathway.
VCD directly interacts with the oocyte's c-kit receptor, inhibiting its autophosphorylation.[2][7] This disruption of c-kit signaling impairs downstream survival pathways, such as the PI3K/Akt pathway, ultimately leading to the activation of apoptotic processes.
The Intrinsic Apoptotic Pathway
VCD exposure triggers the intrinsic (mitochondrial) pathway of apoptosis. This involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.
Caption: VCD induces the intrinsic apoptotic pathway.
Studies have shown that VCD treatment leads to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria.[8][9] Cytochrome c then activates the caspase cascade, with caspase-3 being a key executioner caspase in VCD-induced follicular atresia.[4][10]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments used in the comparative toxicity assessment of VCD and its metabolites.
In Vitro Ovarian Follicle Culture
This protocol is adapted from studies investigating the direct effects of VCD on ovarian follicles.[2][4]
Caption: Workflow for in vitro ovarian culture.
Protocol:
-
Ovary Collection: Ovaries are collected from postnatal day 4 Fischer 344 rats.
-
Culture Setup: Ovaries are placed on a floating membrane in a culture dish containing 0.5 mL of appropriate culture medium. This setup ensures adequate oxygen and nutrient supply.[2]
-
Treatment: VCD or its monoepoxide metabolites are added to the culture medium at various concentrations (e.g., ≥30 µM for VCD).[4] A vehicle control (e.g., sesame oil) is run in parallel.
-
Incubation: The cultures are maintained in an incubator for a specified period, typically ranging from 8 to 15 days, to observe the toxic effects.[4]
-
Endpoint Analysis: Following incubation, ovaries are processed for various analyses, including:
-
Histological Analysis: Ovaries are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) for morphological assessment and follicle counting.
-
Apoptosis Assays: Immunohistochemistry for active caspase-3 or TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining can be performed to detect apoptotic cells.[4]
-
Protein Analysis: Western blotting can be used to quantify the expression of key proteins in the apoptotic pathway, such as Bax and Bcl-2.
-
Caspase-3 Activity Assay (Colorimetric)
This protocol provides a general guideline for measuring the activity of caspase-3, a key executioner caspase in apoptosis.[5][11]
Materials:
-
Tissue lysate from control and treated ovaries
-
Caspase-3 Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Protocol:
-
Sample Preparation: Prepare tissue lysates from control and VCD/metabolite-treated ovaries using the provided lysis buffer. Determine the protein concentration of each lysate.
-
Reaction Setup: In a 96-well plate, add 50 µL of 2x Reaction Buffer (containing DTT) to each well.
-
Add 50 µL of your sample (containing 50-200 µg of protein) to the appropriate wells.
-
Add 5 µL of the 4 mM DEVD-pNA substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 400-405 nm using a microplate reader.
-
Data Analysis: The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the treated samples to the untreated control.
Western Blot for Bax/Bcl-2 Ratio Analysis
This protocol outlines the general steps for determining the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[12][13]
Materials:
-
Tissue lysate from control and treated ovaries
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membrane
-
Primary antibodies (anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification: Extract total protein from ovarian tissues and determine the concentration using a standard protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Densitometry Analysis: Quantify the band intensities for Bax, Bcl-2, and the loading control. Normalize the Bax and Bcl-2 signals to the loading control.
-
Calculate Ratio: Determine the Bax/Bcl-2 ratio for each sample. An increased ratio in treated samples compared to controls indicates a shift towards apoptosis.
Conclusion
The comparative analysis of VCD and its monoepoxide metabolites clearly demonstrates that the diepoxide is the more potent toxicant, particularly in inducing ovotoxicity. The mechanisms of VCD-induced toxicity are multifaceted, involving the disruption of crucial cell survival pathways and the activation of the intrinsic apoptotic cascade. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers investigating the reproductive toxicology of VCD and related compounds, and for those in the field of drug development seeking to understand and mitigate the toxic potential of new chemical entities. This guide underscores the importance of evaluating the toxicity of metabolites in addition to the parent compound for a comprehensive safety assessment.
References
- 1. 4-Vinylcyclohexene - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 4-Vinylcyclohexene Diepoxide: A Model Chemical for Ovotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-vinylcyclohexene diepoxide: a model chemical for ovotoxicity. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Characterization of a rat in vitro ovarian culture system to study the ovarian toxicant 4-vinylcyclohexene diepoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 6. 4-Vinylcyclohexene Diepoxide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 4-vinylcyclohexene diepoxide: a model chemical for ovotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Bax/Bcl-2 Expression Ratio Analysis of Rat Ovary Vitrified with Date Juice Concentrate as a Natural Extracellular Cryoprotectant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. mpbio.com [mpbio.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Evaluating ERL 4221 as a Substitute for Vinyl Cyclohexene Dioxide in Resins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The phasing out of vinyl cyclohexene dioxide (VCHD, also known as ERL-4206) due to health and safety concerns has necessitated the adoption of suitable alternatives in various resin formulations, most notably in specialized applications like electron microscopy embedding media. One of the primary replacements is ERL 4221 (3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate), a cycloaliphatic epoxy resin. This guide provides an objective comparison of ERL 4221 and VCHD, supported by available data and experimental protocols, to assist researchers in making informed decisions for their applications.
Executive Summary
ERL 4221 serves as a functional replacement for VCHD, offering a similar cycloaliphatic chemical backbone, which imparts desirable properties such as good thermal stability and low shrinkage upon curing. However, it is not a direct drop-in substitute. Key differences in physical properties, most notably a higher viscosity and different epoxy equivalent weight, necessitate adjustments to resin formulations to achieve comparable performance. While direct, extensive comparative studies are limited due to the discontinuation of VCHD, this guide synthesizes available data to highlight the performance trade-offs and formulation considerations when substituting VCHD with ERL 4221.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of ERL 4221 and VCHD is crucial for their effective use in resin formulations. The following table summarizes key parameters for both compounds.
| Property | ERL 4221 | This compound (VCHD) |
| Chemical Name | 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate | 4-Vinylcyclohexene dioxide |
| CAS Number | 2386-87-0[1] | 106-87-6[2] |
| Molecular Formula | C₁₄H₂₀O₄[3] | C₈H₁₂O₂[2] |
| Molecular Weight ( g/mol ) | 252.3 | 140.2[2] |
| Epoxy Equivalent Weight (g/eq) | 128 - 145[4] | ~76 |
| Viscosity | Higher than VCHD[5][6]; Formulation viscosity ~180 cPs[7] | Low viscosity; ~15 mPa·s (neat) |
| Density (g/mL @ 25°C) | ~1.173[1] | ~1.094[8] |
| Boiling Point (°C) | >250[1] | 227-232[8] |
| Flash Point (°C) | 118 (closed cup)[1] | ~113 (open cup) |
| Toxicity | Skin and eye irritant, potential sensitizer[3][9]. Considered less toxic than VCHD due to higher molecular weight and lower volatility. | Toxic, carcinogenic, and has adverse effects on fertility[8][10][11]. |
Performance Comparison in Resin Formulations
The primary application where the substitution of VCHD with ERL 4221 has been extensively documented is in the Spurr low-viscosity embedding medium for electron microscopy.[5][6] The insights from this application are transferable to other resin systems.
Viscosity and Handling
ERL 4221 has a significantly higher viscosity than VCHD.[5][6] In formulations where low viscosity is critical for penetration and impregnation, such as in embedding media or certain composite applications, this is a major consideration. The viscosity of the original Spurr formulation using VCHD was approximately 60 cPs, while a direct substitution with ERL 4221 resulted in a formulation with a viscosity of around 180 cPs.[7] This increased viscosity can impede the infiltration of the resin into porous samples and may require adjustments to the formulation, such as the addition of reactive diluents or altering the ratios of other components.
Curing Characteristics and Mechanical Properties
Direct substitution of VCHD with ERL 4221 at the same weight ratio in anhydride-cured formulations leads to a significant change in the stoichiometry. This is due to the higher epoxy equivalent weight of ERL 4221. The result is a resin with an excess of anhydride, leading to a cured product that is harder and more brittle.[5][6] To achieve mechanical properties similar to the original VCHD formulation, the amount of anhydride hardener must be adjusted to maintain the proper anhydride-to-epoxide ratio.
While specific quantitative data for a direct comparison of mechanical properties of identically formulated and cured resins are scarce, cycloaliphatic epoxy resins, in general, are known for their high modulus and good thermal stability.[12][13][14] Cured ERL 4221 with an anhydride hardener can achieve a high glass transition temperature (Tg), often in the range of 220-260°C, depending on the specific anhydride and cure schedule.[15]
Experimental Protocols
To aid researchers in evaluating ERL 4221 as a substitute for VCHD in their specific applications, the following are detailed methodologies for key experiments.
Viscosity Measurement
-
Objective: To determine the dynamic viscosity of the uncured resin formulation.
-
Apparatus: Rotational viscometer or rheometer.
-
Procedure:
-
Prepare the resin formulation by accurately weighing and thoroughly mixing all components.
-
Equilibrate the resin sample and the viscometer to the desired test temperature (e.g., 25°C).
-
Place the specified volume of the resin sample into the viscometer's sample cup.
-
Select the appropriate spindle or geometry for the expected viscosity range.
-
Measure the viscosity at a constant shear rate or over a range of shear rates to characterize the rheological behavior.
-
Record the viscosity in Pascal-seconds (Pa·s) or centipoise (cP).
-
Curing Profile and Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
-
Objective: To determine the heat of cure, degree of cure, and glass transition temperature of the resin formulation.
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Procedure:
-
Accurately weigh 5-10 mg of the uncured liquid resin mixture into an aluminum DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the expected curing temperature. This will yield the total heat of reaction (ΔH_total).
-
To determine the Tg of a cured sample, first, cure the resin according to the desired schedule.
-
Weigh 5-10 mg of the cured sample into a DSC pan.
-
Perform a heat-cool-heat cycle in the DSC. The Tg is determined from the second heating scan, typically as the midpoint of the transition in the heat flow curve.
-
Mechanical Properties of Cured Resin
-
Objective: To determine the tensile strength, modulus, and elongation at break of the cured resin.
-
Apparatus: Universal Testing Machine (UTM).
-
Procedure:
-
Cast the resin formulation into molds of a standard geometry (e.g., dog-bone shape for tensile testing according to ASTM D638).
-
Cure the specimens according to the desired schedule.
-
Condition the cured specimens at a standard temperature and humidity.
-
Measure the dimensions of the specimen's cross-sectional area.
-
Mount the specimen in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and displacement data to generate a stress-strain curve, from which tensile strength, modulus, and elongation at break can be calculated.
-
Curing Mechanism and Workflow Diagrams
The curing of cycloaliphatic epoxy resins like ERL 4221 and VCHD with anhydride hardeners typically proceeds via a ring-opening polymerization mechanism, often initiated by a tertiary amine accelerator.
Caption: Anhydride curing mechanism of a cycloaliphatic epoxy resin.
The following diagram illustrates a typical experimental workflow for evaluating a new resin formulation.
Caption: Experimental workflow for resin evaluation.
Conclusion
ERL 4221 is a viable, safer alternative to VCHD in resin formulations. Its primary drawbacks are a higher viscosity and a different epoxy equivalent weight, which necessitate careful reformulation to achieve desired properties. For applications where low viscosity is paramount, the use of reactive diluents may be required. The mechanical and thermal properties of ERL 4221-based resins can be excellent, provided the curing chemistry is properly balanced. Researchers transitioning from VCHD to ERL 4221 should conduct thorough experimental evaluations, following standardized testing protocols, to optimize their formulations and ensure the desired performance characteristics are met.
References
- 1. proscitech.com.au [proscitech.com.au]
- 2. This compound | Occupational Safety and Health Administration [osha.gov]
- 3. physics.purdue.edu [physics.purdue.edu]
- 4. 2spi.com [2spi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tedpella.com [tedpella.com]
- 8. 4-Vinylcyclohexene dioxide CAS#: 106-87-6 [m.chemicalbook.com]
- 9. 2spi.com [2spi.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Structure-property relationship of cycloaliphatic epoxy resins: the role of epoxidized aliphatic ring in increasing mechanical properties [jstc.iust.ac.ir]
- 13. Cycloaliphatic vs Traditional Epoxy Resins: Properties & Applications | RUQINBA [rqbchemical.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Structure–Property Relationships in Epoxy–Anhydride Systems: A Comprehensive Comparative Study of Cycloaliphatic, Novolac, and Aromatic Prepolymers - PMC [pmc.ncbi.nlm.nih.gov]
VCD's Precision in Targeting Ovarian Follicles: A Comparative Analysis
For researchers in reproductive toxicology and drug development, understanding the specific mechanisms of ovotoxic compounds is paramount. 4-vinylcyclohexene diepoxide (VCD) has emerged as a critical tool for modeling premature ovarian insufficiency due to its remarkable specificity in targeting the earliest stages of follicular development: primordial and primary follicles. This guide provides a detailed comparison of VCD with other ovotoxicants, supported by experimental data, to elucidate its unique value in ovarian research.
VCD is an occupational chemical that consistently demonstrates the ability to selectively destroy the non-renewable pool of primordial and primary follicles in the ovaries of various species, including rats, mice, and nonhuman primates.[1][2][3][4] This specificity is attributed to its unique mechanism of action, which involves accelerating the natural process of programmed cell death, or apoptosis, within these small pre-antral follicles.[1][2][3] The process requires repeated exposure to the compound, leading to a gradual depletion of the ovarian reserve.[1][2]
Mechanism of Action: The c-Kit Signaling Pathway
Research has pinpointed the c-kit/kit ligand signaling pathway as a direct target of VCD's ovotoxic effects.[1][5][6] VCD directly interacts with the c-kit receptor, a tyrosine kinase receptor located on the surface of the oocyte.[1][6] This interaction inhibits the receptor's autophosphorylation, a critical step in activating downstream survival signals.[1] The disruption of c-kit signaling subsequently impedes the PI3K/Akt/FOXO3 cascade, a pathway essential for promoting oocyte survival and suppressing apoptosis.[1][6] This targeted disruption of pro-survival signaling is the key to VCD's selective depletion of primordial and primary follicles.
Comparative Performance: VCD vs. Alternative Ovotoxicants
While other compounds also exhibit ovotoxicity, they often differ from VCD in their mechanism, specificity, and potency. This section compares VCD to other well-known ovotoxicants.
Polycyclic Aromatic Hydrocarbons (PAHs): Compounds like 9,10-dimethylbenzanthracene (DMBA) and benzo[a]pyrene (BaP), found in cigarette smoke, are also known to destroy primordial follicles.[1][5] However, their mechanism is mediated through the aryl hydrocarbon receptor (Ahr), which, when activated, upregulates pro-apoptotic proteins such as Bax and Harakiri.[5][7] While effective in depleting primordial follicles, some PAHs like DMBA have been shown to be more potent ovotoxicants than VCD in mice, as indicated by a lower ovotoxic index.[1]
Chemotherapeutic Agents: Alkylating agents such as busulfan and cyclophosphamide are notorious for their gonadotoxicity, leading to premature ovarian failure in cancer patients.[8][9] These agents induce DNA damage, evidenced by an increase in markers like γH2AX (a marker for DNA double-strand breaks), which triggers apoptosis in follicles.[9] Unlike VCD's targeted disruption of a specific signaling pathway, the cytotoxicity of these agents is more generalized, stemming from their DNA-damaging properties. Both busulfan and cyclophosphamide cause a significant and often irreversible reduction in the primordial follicle pool.[10][11]
Other Industrial Epoxides: Butadiene diepoxide (BDE), structurally related to VCD, also induces ovotoxicity by targeting small pre-antral follicles.[12] Mice have been shown to be more sensitive to BDE-induced ovotoxicity than rats.[12] The mechanism is presumed to be similar to VCD, leveraging the reactive epoxide groups, though it is less extensively characterized.
Quantitative Data Summary
The following tables summarize the quantitative effects of VCD and alternative ovotoxicants on primordial and primary follicle populations from various studies.
Table 1: Effects of VCD on Ovarian Follicle Counts
| Species | Dose and Duration | Effect on Primordial Follicles | Effect on Primary Follicles | Citation |
| Mouse | 160 mg/kg/day for 10 days | 93.2% reduction | 85.1% reduction | [13] |
| Mouse | 160 mg/kg/day for 15 days | Depleted | Reduced to ~10% of control | [4] |
| Mouse | 160 mg/kg/day for 20 days | Essentially all lost | Essentially all lost | [13] |
| Rat | 80 mg/kg/day for 20 days | 70% reduction | 59% reduction | [14] |
| Cynomolgus Monkey | 160 mg/kg/day for 15 days | ~50% reduction | ~50% reduction | [15] |
| Cynomolgus Monkey | 250 mg/kg/day for 15 days | Nearly complete elimination | Nearly complete elimination | [15] |
Table 2: Comparative Ovotoxicity of VCD and Other Compounds
| Compound | Species | ED50 (Dose for 50% loss of primordial follicles) | Ovotoxic Index (ED50 x 15 days) | Mechanism | Citation |
| VCD | Mouse | - | 6.8 | Inhibition of c-kit signaling | [1] |
| DMBA | Mouse | - | 0.0012 | Ahr activation, apoptosis | [1] |
| BaP | Mouse | - | 0.18 | Ahr activation, apoptosis | [1] |
| Cyclophosphamide | Mouse | 100 mg/kg (single dose) | - (58% loss) | DNA damage, apoptosis | [10] |
| Butadiene Diepoxide | Mouse | 0.10 mmol/kg | - | Epoxide-mediated toxicity | [12] |
Experimental Protocols
In Vivo VCD-Induced Follicle Depletion in Mice
-
Animal Model: Female B6C3F1 mice (28 days old).
-
Dosing Regimen: Daily intraperitoneal (i.p.) injections of VCD (160 mg/kg) or sesame oil (vehicle control) for 10 to 20 consecutive days.[13]
-
Tissue Collection: At selected time points (e.g., day 10, 20, 35 post-initiation of dosing), animals are euthanized. Ovaries are collected for histological analysis.
-
Follicle Counting:
-
Ovaries are fixed in Bouin's solution, embedded in paraffin, and serially sectioned (6 µm).
-
Sections are stained with hematoxylin and eosin.
-
Every 20th section is analyzed to count primordial (oocyte with a single layer of squamous granulosa cells) and primary (oocyte with a single layer of cuboidal granulosa cells) follicles.
-
Counts are corrected for double counting using established formulas.
-
In Vitro Assessment of VCD on Neonatal Rat Ovaries
-
Ovary Culture: Ovaries from 4-day-old Fischer 344 rats are cultured in vitro.
-
Treatment: Ovaries are cultured in control media or media containing VCD (e.g., 30 µM).
-
Time Course Analysis: Ovaries are collected after 2, 4, 6, and 8 days of culture.
-
Analysis:
-
Histology: One ovary from each pair is fixed for follicle counting as described above.
-
Western Blotting: The other ovary is used to prepare protein lysates. Western blotting is performed to assess the phosphorylation status of c-kit and Akt, and total protein levels of c-kit, Akt, and FOXO3 to evaluate the signaling pathway.
-
Visualizing the Molecular Pathway and Experimental Workflow
References
- 1. Ovotoxicity in female Fischer rats and B6 mice induced by low-dose exposure to three polycyclic aromatic hydrocarbons: comparison through calculation of an ovotoxic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. obstetrics.imedpub.com [obstetrics.imedpub.com]
- 3. Frontiers | Hormone-Like Effects of 4-Vinylcyclohexene Diepoxide on Follicular Development [frontiersin.org]
- 4. The follicle-deplete mouse ovary produces androgen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maternal exposure to polycyclic aromatic hydrocarbons diminishes murine ovarian reserve via induction of Harakiri - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Vinylcyclohexene Diepoxide: A Model Chemical for Ovotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Which is the current knowledge on man-made endocrine- disrupting chemicals in follicular fluid? An overview of effects on ovarian function and reproductive health [frontiersin.org]
- 8. Xenobiotic effects on ovarian preantral follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gifu-u.repo.nii.ac.jp [gifu-u.repo.nii.ac.jp]
- 10. Multiple dose treatment reduces cyclophosphamide-induced ovarian follicular loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Treosulfan induces distinctive gonadal toxicity compared with busulfan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Species difference in the ovarian toxicity of 1,3-butadiene epoxides in B6C3F1 mice and Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of duration of dosing on onset of ovarian failure in a chemical-induced mouse model of perimenopause - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. e-century.us [e-century.us]
- 15. experts.arizona.edu [experts.arizona.edu]
Of Models and Menopause: A Comparative Guide to Metabolic Syndrome Progression in VCD versus OVX Rodent Models
For researchers navigating the complexities of menopause-related metabolic disease, the choice of an appropriate animal model is paramount. The two most predominantly used models, the 4-vinylcyclohexene dieoxide (VCD) chemical induction model and the surgical ovariectomy (OVX) model, offer distinct advantages and disadvantages. This guide provides a comprehensive comparison of metabolic syndrome progression in these models, supported by experimental data and detailed protocols, to aid in informed model selection for preclinical studies.
The VCD model induces a gradual ovarian failure that more closely mimics the human perimenopausal and menopausal transition, while the OVX model represents an abrupt and complete cessation of ovarian hormone production.[1][2][3] This fundamental difference in the onset and hormonal profile of menopause significantly influences the progression of metabolic syndrome.
Comparative Analysis of Metabolic Syndrome Parameters
The development of metabolic syndrome in both VCD and OVX models is characterized by weight gain, impaired glucose homeostasis, and dyslipidemia. However, the timeline and severity of these changes can differ.
| Parameter | VCD Model | OVX Model | Key Findings & Citations |
| Body Weight & Composition | Significant increase in body weight and abdominal fat, particularly when combined with a high-fat diet.[1][4][5] | Rapid and significant increase in body weight and total body fat, often more pronounced than in VCD models.[6][7] | VCD-treated mice on a high-fat diet show significantly greater weight gain compared to cycling controls.[5] OVX mice exhibit increased body weight gain within two weeks of surgery.[8][7] |
| Glucose Tolerance | Impaired glucose tolerance develops, especially under high-fat diet conditions, typically observed after several weeks of VCD treatment.[1] | Impaired glucose tolerance is a consistent finding, often developing rapidly after ovariectomy. | VCD-treated mice on a high-fat diet developed impaired glucose tolerance after 12 weeks.[1] Ovariectomy in prediabetic rats resulted in impaired glucose tolerance.[8] |
| Insulin Resistance | Increased insulin resistance, as measured by HOMA-IR, is a key feature, particularly with a high-fat diet.[1] | Develops insulin resistance, which can be reversed with estrogen replacement.[6][9] | After 16 weeks on a high-fat diet, VCD-treated mice were significantly more insulin resistant than cycling controls.[1] Estrogen treatment at the time of OVX increases insulin sensitivity.[9] |
| Lipid Profile | Increased total cholesterol and free fatty acids are observed even on a standard diet.[1][10] | Increased total cholesterol, triglycerides, and LDL-C are commonly reported.[11] | VCD-induced menopause caused a significant increase in cholesterol and free fatty acids without a high-fat diet.[10] OVX-induced estrogen deficiency led to increased total cholesterol, triglycerides, and LDL-C.[11] |
| Hormonal Profile | Gradual decline in estrogen and a rise in follicle-stimulating hormone (FSH), with retained androgen production from residual ovarian tissue.[1] | Abrupt and complete cessation of ovarian estrogen and androgen production.[1] | The VCD model mimics the gradual hormonal fluctuations of human perimenopause and menopause.[12] OVX results in a rapid onset of hypoestrogenism.[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of studies. Below are summarized protocols for inducing the models and assessing key metabolic endpoints.
Model Induction
-
VCD Model: Female mice (e.g., C57BL/6 or B6C3F1) are typically administered daily intraperitoneal (i.p.) injections of 4-vinylcyclohexene diepoxide (160 mg/kg) for 15-20 consecutive days.[1][13] Ovarian failure is confirmed by monitoring estrous cycles, with persistent diestrus indicating acyclicity.[13]
-
OVX Model: Bilateral ovariectomy is performed on female rodents under anesthesia. A dorsal midline incision is made, and the ovaries are located and removed.[7][14] Sham surgery, where the ovaries are exteriorized but not removed, is used for control groups.[7]
Metabolic Assessments
-
Intraperitoneal Glucose Tolerance Test (IPGTT): Following a fasting period (typically 6 hours), a baseline blood glucose measurement is taken. Mice are then injected i.p. with a glucose solution (e.g., 2 g/kg body weight). Blood glucose levels are subsequently measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.[1][15]
-
Insulin Resistance (HOMA-IR): The homeostasis model assessment of insulin resistance (HOMA-IR) is calculated using fasting blood glucose and fasting plasma insulin levels with the formula: [fasting glucose (mg/dL) x fasting insulin (µU/mL)] / 405.[1]
-
Plasma Assays: Blood is collected via methods like cardiac puncture or tail vein sampling. Plasma is separated by centrifugation and stored at -80°C. Commercially available ELISA kits are used to measure plasma insulin, triglycerides, total cholesterol, and free fatty acids.[1]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental processes and the underlying biological mechanisms.
Caption: Experimental workflow for inducing VCD and OVX models and subsequent metabolic assessment.
Caption: Simplified estrogen signaling pathway in metabolic regulation and its disruption in menopause.
Conclusion
Both the VCD and OVX models are valuable tools for studying the metabolic consequences of menopause. The VCD model offers a more physiologically relevant, gradual transition into a menopause-like state, which may be advantageous for studying the effects of perimenopause and the progressive nature of metabolic dysfunction.[2][16] In contrast, the OVX model provides a more acute and severe phenotype of estrogen deficiency, making it suitable for studies where a rapid and robust metabolic impairment is desired.[6][11] The choice of model should be carefully considered based on the specific research question, with a clear understanding of the inherent differences in their hormonal profiles and the resulting progression of metabolic syndrome.
References
- 1. Loss of ovarian function in the VCD mouse-model of menopause leads to insulin resistance and a rapid progression into the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The VCD Mouse Model of Menopause and Perimenopause for the Study of Sex Differences in Cardiovascular Disease and the Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Reduced Energy Expenditure and Increased Inflammation Are Early Events in the Development of Ovariectomy-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. mdpi.com [mdpi.com]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Loss of ovarian function in the VCD mouse-model of menopause leads to insulin resistance and a rapid progression into the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Using 4-vinylcyclohexene diepoxide as a model of menopause for cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for ovariectomy and estradiol replacement in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. experts.arizona.edu [experts.arizona.edu]
A Comparative Guide to Animal Models for Perimenopausal Hot Flush Research: Validating the VCD Model
For researchers, scientists, and drug development professionals, the selection of an appropriate animal model is a critical step in unraveling the complexities of perimenopausal hot flushes and developing effective therapeutics. This guide provides a comprehensive comparison of the 4-vinylcyclohexene diepoxide (VCD) model with other established alternatives, supported by experimental data and detailed protocols.
The VCD model offers a unique advantage by inducing a gradual state of ovarian failure in rodents, thereby more closely mimicking the human perimenopausal transition than traditional surgical models.[1][2] This chemically-induced model selectively destroys primordial and primary ovarian follicles, leading to a progressive decline in estrogen levels and a subsequent increase in follicle-stimulating hormone (FSH), a hormonal profile that mirrors what is observed in perimenopausal women.[3][4][5]
Comparative Analysis of Animal Models
The ideal animal model for studying hot flushes should replicate the key physiological and hormonal changes that occur during human perimenopause. The following tables provide a quantitative comparison of the VCD model with the widely used ovariectomized (OVX) model.
Table 1: Hormonal Profile Comparison
| Parameter | VCD-Treated Rodents | Ovariectomized (OVX) Rodents | Human Perimenopause |
| Estrogen Levels | Gradual Decrease[3][6] | Abrupt and complete loss | Fluctuating, then declining |
| FSH Levels | Gradual Increase[3][4] | Rapid and sustained increase | Gradual Increase |
| LH Levels | Moderate Increase[3][5] | Rapid and sustained increase | Gradual Increase |
| Androgen Production | Maintained from residual ovarian tissue[5] | Eliminated | Ovarian androgen production continues |
Table 2: Physiological Response Comparison
| Feature | VCD-Treated Rodents | Ovariectomized (OVX) Rodents |
| Onset of Ovarian Failure | Gradual, over several weeks to months[6][7] | Immediate |
| Tail Skin Temperature (TST) Increase (Morphine Withdrawal Model) | 5-6°C increase, similar to OVX[3] | 4-7°C increase[3] |
| Estrogen Responsiveness | TST increase is attenuated by estrogen treatment[3] | TST increase is attenuated by estrogen treatment[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following are summarized protocols for the VCD and OVX models.
4-Vinylcyclohexene Diepoxide (VCD) Induced Ovarian Failure Protocol (Rat Model)
-
Animal Model: Fisher 344 rats are commonly used.[3]
-
VCD Preparation: 4-vinylcyclohexene diepoxide is dissolved in a vehicle such as sesame oil.[3]
-
Dosing Regimen: Rats are dosed daily with VCD (e.g., 160 mg/kg, intraperitoneally) for a period of 20 consecutive days.[3]
-
Induction of Ovarian Failure: Following the dosing period, vaginal cytology is monitored daily. The onset of constant diestrus indicates ovarian failure, which typically occurs by three months post-dosing.[3]
-
Hot Flush Induction (Morphine Withdrawal): To elicit a hot flush-like response for measurement, animals can be made morphine-dependent. Withdrawal from morphine, induced by an opioid receptor antagonist like naloxone, triggers a significant increase in tail skin temperature.[3]
Ovariectomy (OVX) Protocol and Hot Flush Induction
-
Surgical Procedure: Young adult female rats undergo bilateral ovariectomy under anesthesia. This procedure involves the surgical removal of both ovaries, leading to an immediate and complete loss of ovarian hormones.
-
Recovery Period: A recovery period of at least two weeks is typically allowed for the animals to adjust to the hormonal changes.
-
Hot Flush Induction (Morphine Withdrawal): Similar to the VCD model, ovariectomized rats can be made morphine-dependent. Naloxone-induced morphine withdrawal is then used to provoke a measurable increase in tail skin temperature, which serves as a proxy for a hot flush.[3]
Signaling Pathways in Hot Flushes
The neurobiological mechanisms underlying hot flushes are complex and involve key neuronal populations within the hypothalamus. The KNDy (kisspeptin/neurokinin B/dynorphin) neurons in the arcuate nucleus play a pivotal role.[8][9] During the menopausal transition, the decline in estrogen leads to hypertrophy and overactivity of these neurons.[9]
Caption: Signaling pathway of a perimenopausal hot flush.
Experimental Workflow for Model Comparison
The following diagram illustrates a typical experimental workflow for comparing the VCD and OVX models in the context of hot flush research.
Caption: Experimental workflow for comparing animal models of hot flushes.
Conclusion
The VCD model provides a physiologically relevant alternative to surgical ovariectomy for studying perimenopausal hot flushes.[3] Its ability to induce a gradual transition into a hypoestrogenic state, while preserving some ovarian tissue, more accurately reflects the human condition.[6][10] This makes the VCD model a valuable tool for investigating the underlying mechanisms of hot flushes and for the preclinical evaluation of novel therapeutic interventions. The choice of model will ultimately depend on the specific research question, with the VCD model being particularly well-suited for studies focusing on the perimenopausal transition.
References
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. The VCD Mouse Model of Menopause and Perimenopause for the Study of Sex Differences in Cardiovascular Disease and the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jscimedcentral.com [jscimedcentral.com]
- 4. Endocrine profile of the VCD-induced perimenopausal model rat | PLOS One [journals.plos.org]
- 5. A mouse model for menopause with ovarian follicle depletion [jax.org]
- 6. Loss of ovarian function in the VCD mouse-model of menopause leads to insulin resistance and a rapid progression into the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using 4-vinylcyclohexene diepoxide as a model of menopause for cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Menopause Hot Flashes and Molecular Mechanisms Modulated by Food-Derived Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What Happens During a Hot Flash? [brainfacts.org]
- 10. researchgate.net [researchgate.net]
Assessing Androgen Production in Residual Ovarian Tissue Post-VCD Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to assess androgen production in residual ovarian tissue following treatment with 4-vinylcyclohexene diepoxide (VCD). VCD is a chemical agent widely used to induce a gradual state of ovarian failure in animal models, mimicking the human menopausal transition. This makes it an invaluable tool for studying the endocrine function of the postmenopausal ovary, particularly its capacity for androgen synthesis. Understanding this residual androgen production is critical for research into age-related diseases and the development of therapeutic interventions.
VCD as a Model for Ovarian Senescence: A Comparison with Ovariectomy
The VCD-induced model of ovarian failure offers distinct advantages over the traditional surgical ovariectomy (OVX) model. While OVX results in an abrupt cessation of all ovarian hormone production, VCD treatment selectively destroys primordial and primary follicles, leading to a gradual depletion of the follicular pool.[1][2] This process more closely resembles the natural progression of menopause in women.[2] A key feature of the VCD model is the retention of residual ovarian tissue, which has been shown to remain steroidogenically active and capable of producing androgens.[1][2][3][4][5] In contrast, OVX removes all ovarian tissue, eliminating any potential for residual androgen production from this source.[2]
Quantitative Assessment of Androgen Production Post-VCD Treatment
Multiple studies have demonstrated the androgenic capacity of the residual ovarian tissue in VCD-treated rodents. This is supported by evidence of upregulated gene and protein expression of key steroidogenic enzymes and detectable levels of circulating androgens. The following table summarizes key quantitative findings from studies assessing androgen production and steroidogenic markers in VCD-treated mice compared to control animals.
| Parameter | VCD-Treated | Control (Cycling) | Fold Change/Observation | Animal Model | Reference |
| Gene Expression (mRNA) | |||||
| Star (Steroidogenic acute regulatory protein) | Enriched | Baseline | ~2.15-fold increase | B6C3F1 Mice | [3][5] |
| Cyp11a1 (Cholesterol side-chain cleavage) | Enriched | Baseline | ~2.48-fold increase | B6C3F1 Mice | [3][5] |
| Hsd3b (3β-hydroxysteroid dehydrogenase) | Enriched | Baseline | ~2.15-fold increase | B6C3F1 Mice | [3][5] |
| Cyp17a1 (17α-hydroxylase/17,20-lyase) | Enriched | Baseline | ~147.71-fold increase | B6C3F1 Mice | [3][5] |
| Lhcgr (Luteinizing hormone/chorionic gonadotropin receptor) | Enriched | Baseline | ~21.31-fold increase | B6C3F1 Mice | [5] |
| Protein Expression | |||||
| HSD3B | Similar levels | Baseline | No significant difference | B6C3F1 Mice | [3][5][6] |
| CYP17A1 | Similar levels | Baseline | No significant difference | B6C3F1 Mice | [3][5][6] |
| LHCGR | Similar levels | Baseline | No significant difference | B6C3F1 Mice | [3][5][6] |
| Circulating Hormones | |||||
| Androstenedione | Detectable | Not specified | Detectable levels post-follicle depletion | B6C3F1 Mice | [3][4][5][6] |
| Follicle-Stimulating Hormone (FSH) | Increased | Baseline | Significantly higher | B6C3F1 Mice | [2][3][5][6] |
| Luteinizing Hormone (LH) | Increased | Baseline | Increased levels | B6C3F1 Mice | [3][5][6] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the assessment of androgen production in VCD-treated animals.
VCD Dosing Regimen for Inducing Ovarian Failure
-
Animal Model: Female B6C3F1 mice or Sprague-Dawley rats are commonly used.[1][3][7]
-
Age at Treatment: Dosing is typically initiated in immature or young adult animals (e.g., 28-day-old mice).[2][3][5]
-
VCD Preparation: 4-vinylcyclohexene diepoxide (VCD) is dissolved in a vehicle such as sesame oil or corn oil.[2][8]
-
Administration: Daily intraperitoneal (i.p.) injections are administered for a period of 15 to 30 days.[1][2]
-
Dosage: A common dosage for mice is 160 mg/kg/day, while for rats, it can range from 40 to 80 mg/kg/day.[1][2][3][4][5]
-
Monitoring Ovarian Failure: Cessation of the estrous cycle is monitored through daily vaginal cytology. Ovarian failure is confirmed by persistent diestrus.[2][5]
Measurement of Steroidogenic Gene Expression via Real-Time PCR
-
Tissue Collection: Ovaries are collected from VCD-treated and control animals at a specified time point post-treatment (e.g., Day 181).[3][5]
-
RNA Extraction: Total RNA is isolated from the ovarian tissue using standard methods (e.g., TRIzol reagent).
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR: Quantitative PCR is performed using gene-specific primers for target genes (e.g., Star, Cyp11a1, Hsd3b1, Cyp17a1, Lhcgr) and a housekeeping gene for normalization (e.g., Actb).
-
Data Analysis: Relative gene expression is calculated using the comparative Ct (ΔΔCt) method.
Analysis of Protein Expression by Western Blotting and Immunofluorescence
-
Protein Extraction: Ovarian tissues are homogenized in lysis buffer to extract total protein.
-
Western Blotting:
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against steroidogenic enzymes (e.g., HSD3B, CYP17A1) and a loading control (e.g., PPIB).
-
The membrane is then incubated with a horseradish peroxidase-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence detection system and quantified by densitometry.[6]
-
-
Immunofluorescence:
-
Ovarian tissues are fixed, embedded in paraffin, and sectioned.
-
Sections are deparaffinized, rehydrated, and subjected to antigen retrieval.
-
The sections are then incubated with primary antibodies, followed by fluorescently labeled secondary antibodies.
-
Confocal microscopy is used to visualize the localization and distribution of the target proteins within the ovarian tissue.[3][5][6]
-
Quantification of Circulating Androgens and Gonadotropins
-
Sample Collection: Blood samples are collected from VCD-treated and control animals. Serum or plasma is separated by centrifugation.[2]
-
Hormone Assays:
-
Immunoassays: Enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays (RIA) are commonly used to measure concentrations of androstenedione, FSH, and LH.[2]
-
Mass Spectrometry: For higher sensitivity and specificity in androgen measurement, liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method.[9][10]
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in assessing androgen production post-VCD treatment, the following diagrams illustrate the experimental workflow and the key signaling pathway for ovarian androgen synthesis.
Caption: Experimental workflow for assessing androgen production post-VCD treatment.
Caption: Key enzymes in the ovarian androgen synthesis pathway affected by VCD.
References
- 1. Effects of 4-Vinylcyclohexene Diepoxide on Peripubertal and Adult Sprague–Dawley Rats: Ovarian, Clinical, and Pathologic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss of ovarian function in the VCD mouse-model of menopause leads to insulin resistance and a rapid progression into the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steroidogenic capacity of residual ovarian tissue in 4-vinylcyclohexene diepoxide-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The follicle-deplete mouse ovary produces androgen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steroidogenic Capacity of Residual Ovarian Tissue in 4-Vinylcyclohexene Diepoxide-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. e-century.us [e-century.us]
- 8. researchgate.net [researchgate.net]
- 9. droracle.ai [droracle.ai]
- 10. Evaluating the diagnostic accuracy of androgen measurement in polycystic ovary syndrome: a systematic review and diagnostic meta-analysis to inform evidence-based guidelines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Diepoxides as Crosslinking Agents for Scientific Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical step in the development of robust and functional biomaterials, drug delivery systems, and other advanced materials. Diepoxides, a versatile class of crosslinking agents, offer a range of reactivities and functionalities that can be tailored to specific applications. This guide provides a comparative study of different diepoxides, summarizing their performance based on experimental data and outlining the methodologies used for their evaluation.
This publication compares the performance of various diepoxide crosslinking agents, including aliphatic, aromatic, and cycloaliphatic diepoxides. Key performance indicators such as mechanical properties, thermal stability, and biocompatibility are discussed and supported by experimental data. Detailed protocols for the key analytical techniques used in these evaluations are also provided to enable researchers to conduct their own comparative studies.
Performance Comparison of Diepoxide Crosslinking Agents
The choice of a diepoxide crosslinker significantly influences the final properties of the crosslinked material. The chemical structure of the diepoxide, whether it is aliphatic, aromatic, or cycloaliphatic, dictates its reactivity, flexibility, and the resulting network architecture.
Key Performance Metrics
The efficacy of a diepoxide crosslinking agent can be evaluated based on several key performance metrics:
-
Crosslink Density: This fundamental parameter quantifies the number of crosslinks within the polymer network and directly impacts most other properties. Higher crosslink density generally leads to increased stiffness, reduced swelling, and enhanced thermal stability.
-
Mechanical Properties: Tensile strength, Young's modulus, and elongation at break are crucial for applications requiring structural integrity. These properties are highly dependent on the crosslink density and the chemical nature of the crosslinker.
-
Thermal Properties: The glass transition temperature (Tg) is a key indicator of the material's thermal stability and operational temperature range.
-
Swelling Behavior: The extent to which a crosslinked material swells in a solvent is inversely proportional to its crosslink density and provides insights into the network structure.
-
Biocompatibility and Cytotoxicity: For biomedical applications, the toxicity of the crosslinking agent and its degradation products is of paramount importance.
The following tables summarize quantitative data from various studies, comparing the performance of different diepoxide crosslinking agents. It is important to note that the properties of the final crosslinked material are also highly dependent on the polymer being crosslinked and the specific reaction conditions.
| Diepoxide Type | Crosslinker Example | Polymer System | Crosslink Density | Tensile Strength | Young's Modulus | Glass Transition Temp. (Tg) | Reference |
| Aliphatic | 1,4-Butanediol diglycidyl ether (BDDE) | Hyaluronic Acid | - | - | - | - | [1][2] |
| 1,4-Butanediol diglycidyl ether (DEX2) | Polyimide | - | - | - | - | [3] | |
| Aromatic | bis(4-glycidyloxyphenyl)methane (DEX1) | Polyimide | - | - | - | - | [3] |
| Novolac-based epoxy | Anhydride | High | - | - | High | [4] | |
| Cycloaliphatic | 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate | Anhydride | Lower | - | - | 253 °C | [4] |
Table 1: Comparative Performance of Different Diepoxide Types. Note: Direct quantitative comparison is challenging due to variations in experimental conditions across studies. The table provides a qualitative and, where available, quantitative overview.
| Crosslinking Agent | Polymer | Key Findings | Reference |
| 1,4-Butanediol diglycidyl ether (BDDE) | Hyaluronic Acid | Industry standard for dermal fillers due to its good stability, biodegradability, and long safety record. Forms stable ether bonds.[1] | [1][2] |
| Divinyl sulfone (DVS) | Hyaluronic Acid | Reacts with hydroxyl groups to form sulfonyl bio-ethyl crosslinks. Can result in rigid structures.[5] | [5] |
| Aromatic Diepoxide (e.g., DEX1) | Polyimide | Tends to create more rigid and thermally stable networks due to the presence of phenyl rings.[3][6] | [3][6] |
| Aliphatic Diepoxide (e.g., DEX2) | Polyimide | Generally results in more flexible polymer networks compared to aromatic diepoxides.[3][6] | [3][6] |
| Cycloaliphatic Diepoxide | Acrylic Latexes | Offers good stability in formulations and reacts well with carboxyl and hydroxyl functional groups.[7] Known for superior UV stability and non-yellowing properties.[8] | [7][8] |
Table 2: Summary of Findings for Specific Diepoxide Crosslinkers.
Experimental Protocols
Accurate and reproducible evaluation of crosslinking agents requires standardized experimental protocols. The following sections detail the methodologies for key experiments cited in the comparison of diepoxides.
Determination of Crosslink Density
Crosslink density is a critical parameter that can be determined using several methods, most commonly through swelling tests and rubber elasticity theory.
Swelling Test Protocol (based on Flory-Rehner theory):
-
Sample Preparation: A precisely weighed, small sample of the cured (crosslinked) polymer is prepared.
-
Equilibrium Swelling: The sample is immersed in a suitable solvent in which it swells but does not dissolve. The sample is allowed to swell until it reaches equilibrium, which may take from 24 hours to several days.[9][10]
-
Measurement of Swollen Weight: After reaching equilibrium, the swollen sample is removed from the solvent, the surface is quickly blotted to remove excess solvent, and it is weighed immediately.[10]
-
Measurement of Dry Weight: The swollen sample is then dried under vacuum until all the solvent has been removed, and the final dry weight is recorded.
-
Calculation: The volume fraction of the polymer in the swollen gel (Vp) is calculated. The crosslink density can then be determined using the Flory-Rehner equation, which relates the polymer volume fraction to the polymer-solvent interaction parameter and the molar volume of the solvent.[3][9]
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is a powerful technique used to study the thermal properties of polymers, including the glass transition temperature (Tg) and the kinetics of the crosslinking reaction.[6]
DSC Protocol for Curing Kinetics and Tg Determination:
-
Sample Preparation: A small, precisely weighed amount of the uncured resin and crosslinker mixture is placed in a DSC pan.
-
Non-isothermal Scan: The sample is heated at a constant rate (e.g., 10 °C/min) over a wide temperature range. The heat flow is measured as a function of temperature. The resulting thermogram will show an exothermic peak corresponding to the curing reaction. The area under this peak is proportional to the total heat of reaction.
-
Isothermal Scan (for kinetics): The sample is rapidly heated to a specific isothermal curing temperature, and the heat flow is measured as a function of time. The rate of heat evolution is proportional to the rate of the crosslinking reaction.
-
Tg Determination: After the initial curing scan, the sample is cooled and then reheated at the same heating rate. The second heating scan will show a step-like change in the baseline, which corresponds to the glass transition temperature (Tg) of the cured polymer.[6]
Spectroscopic Analysis: Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to monitor the progress of the crosslinking reaction by observing changes in the characteristic absorption bands of the functional groups involved.
FTIR Protocol for Monitoring Crosslinking:
-
Sample Preparation: A thin film of the reacting mixture is cast onto a suitable IR-transparent substrate (e.g., KBr pellet or a silicon wafer).
-
Initial Spectrum: An FTIR spectrum of the uncured mixture is recorded to identify the initial peaks of the reactive groups (e.g., the epoxide ring vibration at around 915 cm⁻¹).[11][12]
-
Monitoring the Reaction: The sample is then subjected to the curing conditions (e.g., heat), and FTIR spectra are recorded at regular time intervals.
-
Data Analysis: The decrease in the intensity of the epoxide peak and the appearance or change in other peaks (e.g., hydroxyl groups) are monitored to follow the extent of the reaction. The degree of conversion can be quantified by normalizing the epoxide peak intensity to an internal standard peak that does not change during the reaction.[11][12]
Visualizing Crosslinking Processes and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Structure–Property Relationships in Epoxy–Anhydride Systems: A Comprehensive Comparative Study of Cycloaliphatic, Novolac, and Aromatic Prepolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influence of crosslinking density on the mechanical and thermal properties of plant oil-based epoxy resin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. paint.org [paint.org]
- 8. Cycloaliphatic vs Traditional Epoxy Resins: Properties & Applications | RUQINBA [rqbchemical.com]
- 9. researchgate.net [researchgate.net]
- 10. google.com [google.com]
- 11. Influence of crosslinking density on the mechanical and thermal properties of plant oil-based epoxy resin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts [mdpi.com]
Confirming Follicular Atresia in VCD Models: A Comparative Guide to Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
The industrial chemical 4-vinylcyclohexene diepoxide (VCD) is a widely utilized compound in research to model premature ovarian failure (POF) in animals.[1] VCD induces ovarian toxicity by accelerating the natural process of follicular atresia, the degeneration and resorption of ovarian follicles.[2][3] This process is primarily mediated by apoptosis, or programmed cell death, of granulosa cells and oocytes within the primordial and primary follicles.[3][4] For researchers studying ovarian biology and developing therapeutics to mitigate ovarian damage, accurately detecting and quantifying apoptosis in VCD-treated models is crucial.
This guide provides a comparative overview of key apoptosis assays used to confirm the mechanism of follicular atresia in VCD models. It includes detailed experimental protocols, quantitative data from relevant studies, and a discussion of alternative methods for a comprehensive assessment of follicular health.
Comparison of Key Apoptosis Assays
Several well-established methods are available to detect apoptosis in ovarian tissue. The choice of assay depends on the specific research question, available equipment, and the type of data required (qualitative vs. quantitative). The following table compares three commonly used assays in the context of VCD-induced follicular atresia.
| Assay | Principle | Advantages | Disadvantages | Typical Application in VCD Models |
| TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) | Detects DNA fragmentation, a late-stage apoptotic event, by enzymatically labeling the 3'-OH ends of DNA breaks with labeled nucleotides.[5] | - Provides in situ localization of apoptotic cells within the ovarian tissue architecture.[5]- Can be semi-quantified to determine an apoptotic index.[6]- High sensitivity for detecting apoptotic cells. | - Can also label necrotic cells and cells with DNA damage from other sources, leading to false positives.[7]- Interpretation can be subjective. | Visualization and quantification of apoptotic granulosa cells and oocytes in primordial and primary follicles of VCD-treated animals.[8] |
| Western Blot for Cleaved Caspase-3 | Detects the active form of caspase-3, an executioner caspase in the apoptotic cascade. The pro-caspase-3 (inactive, ~35 kDa) is cleaved into active fragments (~17/19 kDa).[9][10] | - Highly specific for apoptosis as it detects a key executioner protein.[9][11]- Allows for quantitative analysis of protein expression levels.[12]- Can be used to assess the upstream apoptotic pathway by probing for other caspases. | - Does not provide spatial information about which cells are undergoing apoptosis within the tissue.[7]- Requires tissue homogenization, leading to loss of architectural context.[7] | Quantifying the overall increase in apoptotic signaling in whole ovary or isolated follicle lysates from VCD-treated animals.[12] |
| Immunohistochemistry (IHC) for Bcl-2 Family Proteins (Bcl-2/Bax) | Detects the expression and localization of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. The ratio of Bax to Bcl-2 is a key indicator of apoptotic propensity.[13] | - Provides in situ localization of apoptotic regulatory proteins.- Allows for the assessment of the intrinsic apoptotic pathway.- Can be semi-quantified. | - Antibody specificity and performance can be variable.- Staining intensity can be difficult to quantify accurately. | Assessing the balance of pro- and anti-apoptotic signals within specific follicular compartments in response to VCD treatment.[13][14] |
VCD-Induced Apoptotic Signaling Pathway
VCD is understood to initiate apoptosis in granulosa cells primarily through the intrinsic (mitochondrial) pathway. This involves the dysregulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation. Recent studies also indicate that VCD can inhibit the pro-survival PI3K/Akt/mTOR signaling pathway, further promoting apoptosis and autophagy.[2][3]
Caption: VCD-induced apoptotic signaling in granulosa cells.
Experimental Workflow for Apoptosis Assessment
A multi-assay approach is often recommended for robust confirmation of apoptosis.[15] The following workflow illustrates a logical sequence for employing the discussed assays in a VCD study.
Caption: Experimental workflow for apoptosis analysis in VCD models.
Detailed Experimental Protocols
TUNEL Assay for Paraffin-Embedded Ovarian Sections
This protocol is adapted from standard procedures for in situ cell death detection.[16][17]
Materials:
-
Paraffin-embedded ovarian tissue sections (4-5 µm)
-
Xylene
-
Ethanol series (100%, 95%, 70%)
-
Phosphate-buffered saline (PBS)
-
Proteinase K (20 µg/mL in PBS)
-
TUNEL reaction mixture (containing Terminal deoxynucleotidyl Transferase and labeled nucleotides, e.g., FITC-dUTP)
-
Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)
-
DAPI (4',6-diamidino-2-phenylindole) counterstain
-
Mounting medium
-
Humidified chamber
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 min).
-
Rehydrate through a graded ethanol series: 100% (2 x 3 min), 95% (1 min), 70% (1 min).
-
Rinse in distilled water.
-
-
Permeabilization:
-
Incubate slides with Proteinase K for 15-30 minutes at 37°C.
-
Rinse with PBS (2 x 5 min).
-
-
TUNEL Reaction:
-
Incubate slides in permeabilization solution for 2 minutes on ice.
-
Rinse with PBS (2 x 5 min).
-
Dry the area around the tissue section.
-
Add 50 µL of TUNEL reaction mixture to each section.
-
Incubate in a humidified chamber for 60 minutes at 37°C in the dark.
-
Rinse with PBS (3 x 5 min).
-
-
Counterstaining and Mounting:
-
Incubate with DAPI solution for 5 minutes at room temperature to stain nuclei.
-
Rinse with PBS.
-
Mount coverslips using an appropriate mounting medium.
-
-
Visualization:
-
Examine under a fluorescence microscope. TUNEL-positive cells will fluoresce (e.g., green for FITC), while all nuclei will be stained by DAPI (blue).
-
Western Blot for Cleaved Caspase-3 and Bcl-2/Bax
This protocol outlines the general steps for detecting protein levels in ovarian lysates.[10][11][18]
Materials:
-
Whole ovaries or isolated follicles
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-cleaved caspase-3, rabbit anti-Bax, mouse anti-Bcl-2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize ovarian tissue or follicles in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3 at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST (3 x 10 min).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST (3 x 10 min).
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Perform densitometric analysis of the bands using software like ImageJ. Normalize the protein of interest to the loading control. For Bcl-2 and Bax, calculate the Bax/Bcl-2 ratio.
-
Immunohistochemistry for Bcl-2 and Bax
This protocol is a standard method for localizing proteins in tissue sections.[19][20]
Materials:
-
Paraffin-embedded ovarian tissue sections (4-5 µm)
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking serum (e.g., normal goat serum)
-
Primary antibodies (e.g., rabbit anti-Bax, mouse anti-Bcl-2)
-
Biotinylated secondary antibodies
-
Streptavidin-HRP complex
-
DAB (3,3'-diaminobenzidine) substrate
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Follow the same procedure as for the TUNEL assay.
-
-
Antigen Retrieval:
-
Incubate slides in antigen retrieval solution and heat (e.g., microwave, pressure cooker, or water bath).
-
Allow slides to cool to room temperature.
-
Wash with PBS.
-
-
Blocking Endogenous Peroxidase and Non-specific Binding:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Wash with PBS.
-
Incubate with blocking serum for 30 minutes.
-
-
Antibody Incubation:
-
Incubate with the primary antibody (e.g., anti-Bax at 1:200 dilution) overnight at 4°C in a humidified chamber.
-
Wash with PBS.
-
Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash with PBS.
-
Incubate with streptavidin-HRP complex for 30 minutes.
-
Wash with PBS.
-
-
Detection and Counterstaining:
-
Apply DAB substrate and incubate until a brown color develops.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
-
Mounting and Visualization:
-
Mount coverslips and view under a light microscope.
-
Alternative and Complementary Methods
While apoptosis assays are central to confirming the mechanism of VCD-induced follicular atresia, other methods can provide a more complete picture of ovarian health.
-
Histological Assessment: Standard hematoxylin and eosin (H&E) staining can be used to identify morphological features of atresia, such as pyknotic nuclei in granulosa cells, disorganized granulosa layers, and oocyte degeneration.[21][22][23] Follicle counting at different developmental stages (primordial, primary, secondary, antral) provides a quantitative measure of follicle depletion over time in VCD-treated animals.[2]
-
Molecular Markers of Follicle Health: Beyond apoptosis, assessing markers of follicle activation and growth can provide further insight. For example, analyzing the expression of proteins involved in the PI3K/Akt pathway (e.g., phosphorylated Akt) can indicate the status of pro-survival signaling.[2][24]
By employing a combination of these assays, researchers can robustly confirm and quantify the apoptotic mechanisms underlying VCD-induced follicular atresia, providing a solid foundation for evaluating potential therapeutic interventions.
References
- 1. Perimenopausal and Menopausal Mammary Glands In A 4-Vinylcyclohexene Diepoxide Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 4-vinylcyclohexene dioxide induced mouse ovarian premature failure is caused by down regulation of IGF1R and triggering excessive autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Involvement of apoptosis in 4-vinylcyclohexene diepoxide-induced ovotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TUNEL staining [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. researchgate.net [researchgate.net]
- 11. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Bax/Bcl-2 Expression Ratio Analysis of Rat Ovary Vitrified with Date Juice Concentrate as a Natural Extracellular Cryoprotectant - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
- 16. genscript.com [genscript.com]
- 17. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Immunodetection of caspase-3 by Western blot using glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bcl-2 expression is altered with ovarian tumor progression: an immunohistochemical evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn.origene.com [cdn.origene.com]
- 21. brieflands.com [brieflands.com]
- 22. Histological analysis of the ‘critical point’ in follicular development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Histological study of follicular atresia in the ovary of the domestic hen (Gallus domesticus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Mechanisms of follicular atresia: focus on apoptosis, autophagy, and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Health Outcomes in Animal Models: A Comparative Analysis of VCD, Valproic Acid, Carbamazepine, and Divalproex Sodium
For researchers and drug development professionals, understanding the long-term consequences of xenobiotic exposure is paramount. This guide provides a comparative analysis of the enduring health effects observed in animal models treated with 4-vinylcyclohexene diepoxide (VCD), valproic acid (VPA), carbamazepine (CBZ), and divalproex sodium versus control groups. The data, compiled from multiple preclinical studies, is presented to facilitate an objective assessment of their toxicological profiles and to highlight their utility as models for human diseases.
Summary of Long-Term Health Outcomes
The following tables summarize the key long-term health outcomes reported in animal models chronically exposed to VCD, Valproic Acid, Carbamazepine, and Divalproex Sodium compared to their respective control groups.
4-Vinylcyclohexene Diepoxide (VCD)
VCD is primarily recognized for its specific ovotoxicity, making it a valuable tool for modeling menopause. Long-term studies indicate a favorable safety profile outside of the reproductive system.
| Health Outcome | Animal Model | Key Findings in VCD-Treated vs. Controls | Reference |
| Reproductive System | Mice, Rats | Destruction of primordial and primary ovarian follicles, leading to premature ovarian failure (menopause-like state).[1][2][3] | [1][2][3] |
| Mice | Ovarian and uterine atrophy observed within 13 weeks of exposure.[3] | [3] | |
| Mice | Increased follicle-stimulating hormone (FSH) levels.[4] | [4] | |
| Metabolic System | Mice | Increased weight gain and body fat on a high-fat diet.[5] | [5] |
| Mice | Impaired glucose tolerance and significant insulin resistance after 12-16 weeks on a high-fat diet.[5] | [5] | |
| Mice | Hepatic steatosis and upregulation of hepatic lipid/cholesterol synthesis pathways on a high-fat diet.[4] | [4] | |
| Skeletal System | Mice | Decreased bone density, simulating a common complication of premature ovarian failure.[6] | [6] |
| Nervous System | Mice | Emotional changes observed, linked to premature ovarian failure.[6] | [6] |
| General Toxicity | Mice, Rats | No generalized toxicity or pathological effects on major non-ovarian tissues reported in a 2-year study.[1][5][7] | [1][5][7] |
Valproic Acid (VPA) and Divalproex Sodium
Valproic acid and its stable salt, divalproex sodium, are widely used as an anticonvulsant and mood stabilizer. Long-term studies in animal models reveal significant effects on development, behavior, and organ systems.
| Health Outcome | Animal Model | Key Findings in VPA/Divalproex-Treated vs. Controls | Reference |
| Neurodevelopment (Prenatal Exposure) | Rats, Mice | Increased risk of congenital malformations, including neural tube defects.[8][9] | [8][9] |
| Rats, Mice | Autistic-like behaviors in offspring, including social deficits and repetitive behaviors.[10][11] | [10][11] | |
| Rats | Significant reductions in weight, length, and whole-body development of pups.[8] | [8] | |
| Nervous System (Chronic Adult Exposure) | Alzheimer's Disease Mice | Accelerated brain volume loss, including hippocampal atrophy, and greater cognitive impairment with divalproex sodium.[12][13] | [12][13] |
| Gerbils | Increased reactivity to the environment and behavioral modifications, particularly in females, after long-term treatment.[14] | [14] | |
| Mice | Hyperphagia (increased feeding behavior) and increased wheel-running.[15] | [15] | |
| Reproductive System | Rats | Testicular atrophy at high doses (1200 and 1600 mg/kg).[16] | [16] |
| Hematological System | Rats | Reduced platelet counts and low white blood cell counts at high doses (≥800 mg/kg).[16] | [16] |
| Gastrointestinal System | Rats | Dose-dependent increased incidence and severity of atrophic pancreatitis at 250 and 500 mg/kg in a 1-year study.[16] | [16] |
| Lifespan | ALS Mice (G93A) | No significant effect on lifespan, although it slowed motor neuron death.[17] | [17] |
Carbamazepine (CBZ)
Carbamazepine is another widely used anticonvulsant and mood stabilizer. Long-term animal studies have primarily focused on its efficacy and specific toxicities.
| Health Outcome | Animal Model | Key Findings in CBZ-Treated vs. Controls | Reference |
| General Toxicity | Rats | Minimally toxic as measured by weight gain over 8 weeks of treatment at 250 mg/kg.[18] | [18] |
| Rabbits | Productive performance was not affected by CBZ in the diet.[19] | [19] | |
| Hematological System | Rats | No apparent adverse effect on folate concentrations; folate levels increased in the liver and plasma after 6-8 weeks.[18] | [18] |
| Rabbits | Reduced white and red blood cell counts.[19] | [19] | |
| Behavioral Effects | Mice | Chronic oral administration elicits mood-stabilizing-like activity.[20] | [20] |
| Body Weight | Rats | A high dose (28 mg/25 g of diet) for 12 weeks significantly reduced body weight.[19] | [19] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to allow for critical evaluation and replication of the findings.
VCD-Induced Menopause and Metabolic Syndrome Model
-
Animal Model: Female B6C3F1 mice.[5]
-
Treatment: Daily intraperitoneal (i.p.) injections of 4-vinylcyclohexene diepoxide (VCD) at a dose of 160 mg/kg for 15-20 consecutive days.[1][4] Control animals receive vehicle (sesame oil) injections.[5]
-
Verification of Menopause: Daily monitoring of vaginal cytology to confirm cessation of estrous cycling (10-15 consecutive days of diestrus).[5][7] Ovarian histology is performed post-mortem to confirm follicular depletion.[7]
-
Metabolic Assessment:
-
Diet: Mice are fed a high-fat (HF) diet for 16 weeks following VCD treatment.[5]
-
Glucose Tolerance Test: Performed after 12 weeks on the HF diet.[5]
-
Insulin Resistance: Fasting insulin levels and HOMA-IR are measured after 16 weeks on the HF diet.[5]
-
Body Composition and Hepatic Steatosis: Body weight is monitored weekly. Fat mass and liver histology are assessed at the end of the study.[4]
-
Prenatal Valproic Acid Exposure Model of Autism
-
Animal Model: Pregnant rats (e.g., Wistar, Sprague-Dawley) or mice (e.g., C57BL/6J).[8][15]
-
Treatment: A single intraperitoneal injection of sodium valproate (typically 400-600 mg/kg) is administered to the dam on a specific gestational day (e.g., day 12.5 for rats) to target the period of neural tube closure.[8] Control dams receive a saline injection.
-
Offspring Assessment:
-
Physical Examination: Pups are examined at birth for gross malformations, and their weight and length are measured.[8]
-
Behavioral Testing: A battery of behavioral tests is conducted on the offspring in adolescence or adulthood to assess for autism-like phenotypes. This includes:
-
Social Interaction Tests: (e.g., three-chamber social approach test) to measure social deficits.
-
Repetitive Behavior Tests: (e.g., marble-burying test, self-grooming) to quantify stereotyped behaviors.
-
Communication Analysis: (e.g., ultrasonic vocalization recording) to assess deficits in communication.[11]
-
-
Chronic Divalproex Sodium Treatment in an Alzheimer's Disease Model
-
Animal Model: Mouse model of Alzheimer's disease (specific strain not detailed in the abstract).[12] The provided information is from a clinical trial MRI substudy, but the principles can be applied to animal models.
-
Treatment: Chronic oral administration of divalproex sodium mixed in the feed for a duration of 1 to 2 years. Control animals receive a placebo.
-
Outcome Measures:
-
Cognitive Assessment: Regular testing of memory and learning using tasks such as the Morris water maze or radial arm maze.
-
Brain Imaging: In vivo micro-MRI or post-mortem histological analysis to measure brain volume, hippocampal volume, and ventricular size.[12][13]
-
Neuropathology: Post-mortem analysis of amyloid plaque deposition and neurofibrillary tangles.
-
Visualizations
The following diagrams illustrate key pathways and experimental workflows discussed in this guide.
References
- 1. The VCD Mouse Model of Menopause and Perimenopause for the Study of Sex Differences in Cardiovascular Disease and the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-vinylcyclohexene diepoxide: a model chemical for ovotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Vinylcyclohexene Diepoxide: A Model Chemical for Ovotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VCD-induced menopause mouse model reveals reprogramming of hepatic metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss of ovarian function in the VCD mouse-model of menopause leads to insulin resistance and a rapid progression into the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systemic changes in a mouse model of VCD-induced premature ovarian failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. A rat model of valproate teratogenicity from chronic oral treatment during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring the Validity of Valproic Acid Animal Model of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In utero exposure to valproic acid and autism--a current review of clinical and animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chronic divalproex sodium use and brain atrophy in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of sodium valproate on development and social behaviour in the Mongolian gerbil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. On the Digital Psychopharmacology of Valproic Acid in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preclinical toxicology of the anticonvulsant calcium valproate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Long-term dietary administration of valproic acid does not affect, while retinoic acid decreases, the lifespan of G93A mice, a model for amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chronic carbamazepine treatment in the rat: efficacy, toxicity, and effect on plasma and tissue folate concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Effect of Carbamazepine on Performance, Carcass Value, Hematological and Biochemical Blood Parameters, and Detection of Carbamazepine and Its Metabolites in Tissues, Internal Organs, and Body Fluids in Growing Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chronic oral carbamazepine treatment elicits mood-stabilising effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Vinyl Cyclohexene Dioxide: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Vinyl Cyclohexene Dioxide (VCD) is paramount for the safety of laboratory personnel and the protection of the environment. This document provides essential, step-by-step guidance on the proper handling and disposal procedures for VCD, tailored for researchers, scientists, and drug development professionals.
This compound is a colorless liquid that is classified as a combustible substance, a potential carcinogen, and is toxic if ingested, inhaled, or comes into contact with skin.[1][2][3] It is also an irritant to the skin, eyes, and respiratory system and may cause genetic defects and damage fertility.[1][2][4] Adherence to strict disposal protocols is therefore critical.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Protective gloves. |
| Eye/Face Protection | Safety goggles with side-shields or a face shield.[4] |
| Skin and Body Protection | Impervious clothing and appropriate protective clothing to prevent skin contact.[2][4][5] |
| Respiratory Protection | Use in a well-ventilated area. For spills or emergencies, a self-contained breathing apparatus (SCBA) is necessary.[1][4] |
Incompatible Materials: VCD is incompatible with a range of substances. Avoid contact with:
Step-by-Step Disposal Procedure
The disposal of VCD must be managed as hazardous waste in compliance with all applicable local, state, and federal regulations.[7]
1. Waste Collection and Storage:
-
Collect waste VCD in a designated, properly labeled, and sealed container.[1][7]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[1][7]
-
Ensure the container is tightly closed to prevent leaks or spills.[1]
2. Spill and Leak Response: In the event of a spill or leak, follow these emergency procedures:
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area.[5][7]
-
Ventilate: Ensure the area is well-ventilated.[7]
-
Remove Ignition Sources: Eliminate all potential sources of ignition, such as open flames, sparks, and hot surfaces.[7][8]
-
Containment: Use an inert absorbent material like vermiculite, dry sand, or earth to absorb the spilled liquid.[7] Do not use combustible materials.
-
Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[5][7]
-
Decontamination: Wash the spill area thoroughly with soap and water after the material has been removed.[5]
3. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and certified waste disposal company.
-
The recommended method of disposal is controlled incineration at a licensed chemical destruction plant.[9]
-
Do not dispose of VCD down the drain or in general waste streams.[8]
Quantitative Data Summary
| Property | Value |
| Molecular Weight | 140.2 g/mol [6][10] |
| Boiling Point | 227°C (441°F)[6] |
| Flash Point | 110°C (230°F) (open cup)[4][10] |
| Specific Gravity | 1.10[6] |
| Vapor Pressure | 0.1 mmHg[6] |
| Lower Explosive Limit (LEL) | Not available |
| Upper Explosive Limit (UEL) | Not available |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 4-Vinylcyclohexene dioxide CAS#: 106-87-6 [m.chemicalbook.com]
- 4. ICSC 0820 - this compound [inchem.org]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. This compound | Occupational Safety and Health Administration [osha.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Vinyl Cyclohexene Dioxide
For researchers, scientists, and professionals in drug development, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for working with Vinyl Cyclohexene Dioxide (VCD), a reactive epoxide. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a combustible liquid that is irritating to the eyes, skin, and respiratory tract.[1][2] It is also considered a potential occupational carcinogen and may have effects on the kidneys, ovaries, and testes.[1][2][3] Due to these hazards, stringent safety protocols must be followed.
Personal Protective Equipment (PPE)
The cornerstone of safe handling is the consistent and correct use of appropriate Personal Protective Equipment. The following table summarizes the required PPE for handling VCD.
| PPE Category | Specification |
| Eye Protection | Wear appropriate eye protection to prevent contact, such as safety goggles with side-shields or a face shield in combination with breathing protection.[1][2][3][4] |
| Hand Protection | Wear protective gloves. The specific material should be chosen based on recommendations from safety equipment suppliers for your specific operation.[1][4][5] |
| Skin and Body | Wear appropriate personal protective clothing to prevent skin contact, such as impervious clothing.[2][4][6] All protective clothing should be clean and put on before work.[5] |
| Respiratory | Use in a well-ventilated area, with local exhaust ventilation. If ventilation is inadequate or for exposures over 0.1 ppm, a NIOSH-approved supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode is required.[1][5] For cleaning up spills, a self-contained breathing apparatus may be necessary.[1][2] |
Operational Plan for Handling this compound
A systematic approach to handling VCD, from acquisition to disposal, is crucial. The following step-by-step plan outlines the necessary procedures.
1. Pre-Handling Preparations:
-
Ensure you are trained on the proper handling and storage of VCD.[5]
-
Verify that the work area is well-ventilated and that local exhaust ventilation is functioning correctly.[1][5]
-
Locate the nearest emergency shower and eyewash station and confirm they are accessible and operational.[4][5]
-
Assemble all necessary PPE as specified in the table above.
-
Prepare all necessary equipment and reagents for your experiment.
-
Have spill control materials, such as absorbent paper or vermiculite, readily available.[5][6]
2. Handling the Chemical:
-
Wear all required PPE before handling VCD.
-
Avoid breathing vapors, mist, or gas.[4]
-
Avoid contact with skin and eyes.[1]
-
Handle in a well-ventilated place, preferably within a chemical fume hood.[1]
-
Use non-sparking tools to prevent ignition.[1]
-
Keep containers tightly closed when not in use.[1]
3. Storage:
-
Store VCD in tightly closed containers in a cool, well-ventilated area.[1][5]
-
Store away from heat, flames, and other sources of ignition.[5]
-
VCD is incompatible with alcohols, amines, and water.[3][5] Store separately from these substances.
4. Post-Handling and Waste Disposal:
-
Wash hands and any potentially exposed skin thoroughly with soap and water after handling.[1][5]
-
Contaminated work clothes should be removed immediately and laundered by individuals informed of the hazards.[5][6]
-
Dispose of VCD and any contaminated materials as hazardous waste.[5]
-
Collect waste in suitable, closed, and sealed containers for disposal.[1][6]
-
Follow all applicable local, state, and federal regulations for hazardous waste disposal.[1][7]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Exposure Response:
| Exposure Route | First Aid Measures |
| Inhalation | Immediately move the affected person to fresh air and keep them in a comfortable breathing position.[1][4] If breathing is difficult, provide respiratory support and seek immediate medical attention.[3][7] |
| Skin Contact | Immediately wash the affected skin with plenty of soap and water.[1][5][6] Remove contaminated clothing and seek medical attention.[1][6][7] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 20-30 minutes, removing contact lenses if present.[6][7] Seek immediate medical attention.[2][3][6][7] |
| Ingestion | Do NOT induce vomiting.[6][7] If the person is conscious, rinse their mouth with water and give 1-2 glasses of water to dilute the chemical.[6] Seek immediate medical attention.[1][3][6] |
Spill and Leak Response:
-
Small Spills:
-
Evacuate non-essential personnel from the area.[5]
-
Wearing appropriate PPE, absorb the spill with absorbent paper, vermiculite, dry sand, or a similar material.[5][6]
-
Place the absorbed material into a sealed, vapor-tight plastic bag for disposal.[6]
-
Wash the spill area with a soap and water solution.[6]
-
-
Large Spills:
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. ICSC 0820 - this compound [inchem.org]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. nj.gov [nj.gov]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. abmole.com [abmole.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
